Tetradecyl lactate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradecyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORJONZPSTVSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862630 | |
| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323-03-1 | |
| Record name | Myristyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypropanoic acid, tetradecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D822OC34X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Molecular Profile and Utility of Tetradecyl Lactate
An In-Depth Technical Guide to the Synthesis of Tetradecyl Lactate
This compound, also known under the common name myristyl lactate, is the ester formed from the reaction of myristyl alcohol (1-tetradecanol) and lactic acid.[1][2] Its chemical formula is C₁₇H₃₄O₃.[3] This compound presents as a clear to yellowish liquid or a white waxy solid, depending on the ambient temperature.[1][3] In the realms of pharmaceutical and cosmetic science, this compound is highly valued as an emollient, moisturizer, and texture enhancer.[3][4] Its properties of improving the spreadability of formulations and providing a smooth, silky after-feel make it a common ingredient in skin lotions, creams, hair conditioners, and decorative cosmetics.[2][3]
This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical mechanisms, critical process parameters, and detailed experimental workflows. It is designed for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into the production of this versatile α-hydroxy ester.
Core Synthesis Pathways: A Comparative Overview
The industrial production of this compound is predominantly achieved through two distinct routes: direct chemical esterification and enzyme-catalyzed synthesis. The choice between these pathways is dictated by factors such as desired purity (specifically enantiomeric purity), reaction conditions, cost of catalysts, and environmental impact.
-
Direct Chemical Esterification: This classical approach involves the direct reaction of lactic acid with 1-tetradecanol, typically in the presence of an acid catalyst to accelerate the reaction rate.
-
Enzymatic Synthesis: A green chemistry approach that utilizes lipases as biocatalysts. This method can proceed via direct esterification or transesterification and is renowned for its high selectivity under mild conditions.[5]
Pathway 1: Direct Chemical Esterification
Direct esterification is a robust and widely implemented method for producing esters. The overall reaction involves the condensation of a carboxylic acid and an alcohol, releasing water as a byproduct.
Chemical Equation: CH₃CH(OH)COOH (Lactic Acid) + CH₃(CH₂)₁₃OH (1-Tetradecanol) ⇌ CH₃CH(OH)COOCH₂(CH₂)₁₂CH₃ (this compound) + H₂O
Mechanism and Catalysis
The esterification of lactic acid is a reversible reaction that requires a catalyst to achieve practical conversion rates. The mechanism is fundamentally a nucleophilic acyl substitution.
-
Acid Catalysis (e.g., H₂SO₄, p-TsOH): The process begins with the protonation of the carbonyl oxygen of lactic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-tetradecanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to yield the final ester and regenerate the catalyst.
-
Lewis Acid-Assisted Esterification (e.g., TiCl₄): Lewis acids like titanium tetrachloride can also be highly effective coupling reagents.[6] The mechanism involves the formation of an adduct between the carboxylic acid and TiCl₄, which activates the carboxylic acid for nucleophilic acyl substitution.[7] The alcohol can then directly attack this activated intermediate to form the ester.[7] This method can often proceed under mild, neutral conditions without the need for bases.[6]
Causality Behind Experimental Choices
-
Catalyst Selection: Strong mineral acids are effective but can lead to side reactions and require neutralization and removal steps. Lewis acids like TiCl₄ are efficient but require careful handling due to their moisture sensitivity.[7]
-
Temperature and Pressure: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as the self-polymerization of lactic acid.[8] Applying a vacuum is a common strategy to remove water from the reaction mixture, which shifts the equilibrium towards the product side, thereby increasing the yield.
-
Reactant Ratio: Using an excess of one reactant (typically the less expensive one, the alcohol) can also drive the equilibrium to favor ester formation.
-
Water Removal: The continuous removal of water is critical for achieving high conversion. This can be accomplished through azeotropic distillation (e.g., with toluene) or by using dehydrating agents like molecular sieves.[7] Reactive distillation, which combines reaction and separation in a single unit, is an advanced technique used to enhance yield and efficiency.[9]
Key Challenge: Self-Oligomerization of Lactic Acid
A significant challenge in the direct esterification of lactic acid is its bifunctional nature; it possesses both a carboxylic acid and a hydroxyl group. This allows it to undergo intermolecular self-esterification, forming oligomers and polymers (polylactic acid).[9][10] This side reaction consumes the starting material and complicates purification.
Mitigation Strategies:
-
Use a large excess of the fatty alcohol (1-tetradecanol).
-
Employ a non-polar solvent in which lactic acid has limited solubility. This minimizes the interaction between lactic acid molecules, thereby suppressing self-polymerization.[10]
Workflow: Direct Esterification
Caption: Lipase-catalyzed Ping-Pong Bi-Bi mechanism.
Causality Behind Experimental Choices
-
Enzyme Selection and Immobilization: Lipases from sources like Candida antarctica (CALB, often sold as Novozym 435) are widely used due to their high activity and stability. [10]Immobilizing the enzyme on a solid support enhances its stability, simplifies its recovery and reuse, and allows for continuous flow processes, significantly improving process economics.
-
Reaction Medium (Solvent): While solvent-free systems are possible, the high polarity of lactic acid can reduce enzyme stability. [11]The use of non-polar, hydrophobic solvents (e.g., hexane, heptane) is often preferred. These solvents can minimize enzyme deactivation caused by the acidity of lactic acid and can also help control water activity. [8][10]* Acyl Donor: Esterification vs. Transesterification:
-
Direct Esterification: Uses lactic acid directly. This can be limited by the reduced stability of the lipase in the presence of the acid and the byproduct, water. [11] * Transesterification: Uses a short-chain alkyl lactate (e.g., ethyl lactate) as the acyl donor. This route is often preferred because it avoids the direct presence of the more corrosive lactic acid and produces a less inhibitory byproduct (a short-chain alcohol like ethanol), leading to higher enzyme stability and potentially higher yields. [11]* Water Activity (a_w): Water is essential for maintaining the enzyme's catalytically active conformation, but excess water will promote the reverse reaction (hydrolysis). Therefore, controlling water activity at a low, optimal level is crucial for maximizing ester synthesis. This is often achieved by adding molecular sieves or performing the reaction under vacuum.
-
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Enzyme Pre-treatment: The immobilized lipase is dried in a desiccator or vacuum oven to achieve the optimal low water activity.
-
Reactant Preparation: 1-tetradecanol and the acyl donor (lactic acid or ethyl lactate) are dissolved in a suitable hydrophobic solvent (e.g., n-hexane) in a sealed reaction vessel. Molar ratios are optimized, often with an excess of the alcohol.
-
Reaction Initiation: The pre-treated immobilized lipase is added to the reactant mixture. A dehydrating agent, such as 3Å molecular sieves, is also added to scavenge the water or short-chain alcohol produced during the reaction.
-
Incubation: The reaction mixture is incubated in an orbital shaker at a controlled temperature (typically 40-60°C) for a specified period (24-72 hours). Reaction progress is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Recovery: Upon completion, the immobilized enzyme and molecular sieves are removed by simple filtration.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by vacuum distillation or column chromatography to remove any unreacted starting materials.
Comparative Analysis of Synthesis Pathways
| Feature | Direct Chemical Esterification | Enzymatic (Lipase-Catalyzed) Synthesis |
| Catalyst | Mineral acids (H₂SO₄), Lewis acids (TiCl₄) | Lipases (e.g., from Candida antarctica) |
| Reaction Conditions | High temperature (often >100°C), sometimes vacuum | Mild temperature (40-60°C), atmospheric pressure |
| Selectivity | Low; side reactions like self-polymerization are common | High (chemo-, regio-, and enantioselective); minimal side reactions [5] |
| Solvent | Often high-boiling point solvents for azeotropic removal of water or solvent-free | Hydrophobic organic solvents (e.g., hexane) or solvent-free |
| Purification | Requires neutralization and extensive washing to remove catalyst and byproducts | Simple filtration to remove immobilized enzyme; less complex downstream processing |
| Environmental Impact | Generates corrosive waste; high energy consumption | "Green" process; biodegradable catalyst, lower energy consumption |
| Cost | Lower catalyst cost but potentially higher energy and waste treatment costs | Higher initial catalyst cost, but reusability of immobilized enzyme can offset this |
Conclusion and Future Outlook
Both direct chemical esterification and enzymatic synthesis are viable pathways for the production of this compound. The traditional chemical route is well-established and cost-effective for large-scale production where high purity is not the primary driver. However, it suffers from drawbacks related to harsh reaction conditions, side reactions, and environmental concerns.
The future of specialty chemical manufacturing, particularly for high-value applications in pharmaceuticals and cosmetics, is increasingly leaning towards biocatalysis. Enzymatic synthesis offers unparalleled selectivity, leading to purer products under significantly milder and more environmentally benign conditions. [5]While challenges related to enzyme stability and cost remain, ongoing advances in enzyme engineering and immobilization technology are continuously improving the economic feasibility of this green alternative. [12]For drug development professionals, the high purity and potential for enantiomeric specificity offered by enzymatic routes make them a particularly attractive option for synthesizing excipients like this compound, ensuring higher quality and consistency in final formulations.
References
-
Anonymous. (2022). This compound. Tiiips. [Link]
-
Matsumura, S., et al. (2010). Lipase-catalyzed oligomerization and hydrolysis of alkyl lactates: direct evidence in the catalysis mechanism that enantioselection is governed by a deacylation step. PubMed. [Link]
-
Matsumura, S., et al. (2010). Lipase-Catalyzed Oligomerization and Hydrolysis of Alkyl Lactates: Direct Evidence in the Catalysis Mechanism That Enantioselection Is Governed by a Deacylation Step. ACS Publications. [Link]
-
Pirozzi, D. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. PubMed. [Link]
-
Anonymous. (n.d.). This compound - Descrizione. Tiiips. [Link]
-
Anonymous. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company. [Link]
-
Titheradge, M. A., & Haynes, R. C. (1990). Epidermal growth factor and 12-O-tetradecanoylphorbol 13-acetate stimulate lactate production and the pentose phosphate pathway in freshly isolated rat hepatocytes. PubMed. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]
-
Vagi, C., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
-
Hatori, A., et al. (2018). One-pot Enzymatic Synthesis of l-[3- 11 C]lactate for Pharmacokinetic Analysis of Lactate Metabolism in Rat Brain. PubMed. [Link]
-
Le, T. H. D., et al. (2023). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
-
Anonymous. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]
-
Bloomer, S., & Adlercreutz, P. (1993). Part III. Direct enzymatic esterification of lactic acid with fatty acids. ResearchGate. [Link]
-
Vagi, C., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. PubMed. [Link]
- Anonymous. (2009). JP2009142217A - Synthesis method of lactate by enzyme.
-
Kumar, R., et al. (2005). A Kinetic Model for the Esterification of Lactic Acid and Its Oligomers. ResearchGate. [Link]
-
Mazumdar, S., et al. (2013). Efficient synthesis of L-lactic acid from glycerol by metabolically engineered Escherichia coli. PubMed. [Link]
-
Bongers, H., & Spierling, V. (2022). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe. [Link]
Sources
- 1. This compound [tiiips.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. specialchem.com [specialchem.com]
- 4. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 9. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Myristyl Lactate
Introduction: Unveiling the Molecular Utility of Myristyl Lactate
Myristyl lactate stands as a molecule of significant interest for researchers and formulation scientists, particularly within the pharmaceutical and personal care sectors. It is the ester formed from the reaction of myristyl alcohol (1-tetradecanol), a 14-carbon fatty alcohol, and lactic acid, a well-known alpha-hydroxy acid (AHA).[1][2] This unique combination yields a multifunctional ingredient prized for its emollient, skin-conditioning, and formulation-enhancing properties.[3][4] Its utility stems from a distinct set of physicochemical characteristics, including a melting point near human body temperature, which imparts a characteristic silky, non-greasy feel to topical preparations. This guide provides a comprehensive technical overview of myristyl lactate, detailing its chemical and physical properties, synthesis, analytical characterization protocols, and the scientific rationale for its application in advanced formulations.
Chemical Identity and Molecular Structure
Myristyl lactate is chemically identified as the tetradecyl ester of 2-hydroxypropanoic acid.[5] Its molecular structure consists of a long, lipophilic 14-carbon alkyl chain (the myristyl group) and a more polar, hydrophilic head containing the lactate moiety with a hydroxyl group. This amphiphilic nature is central to its functionality.
-
IUPAC Name: tetradecyl 2-hydroxypropanoate[5]
-
EINECS/ELINCS No: 215-350-1[5]
-
Molecular Weight: 286.45 g/mol [6]
-
Synonyms: Tetradecyl lactate, Propanoic acid, 2-hydroxy-, tetradecyl ester, Ceraphyl 50, Crodamol ML.[5][7]
Synthesis Pathway
Myristyl lactate is synthesized via a direct esterification reaction between myristyl alcohol and lactic acid.[1][3] The process typically involves heating the reactants, often in the presence of an acid catalyst, to drive the formation of the ester bond and the elimination of water.[3] Post-reaction, the mixture undergoes a purification process, which includes washing steps to remove the catalyst and any unreacted acid, followed by neutralization to yield the final, high-purity product.
Molecular Structure Visualization
The structure below illustrates the linkage of the myristyl and lactate components.
Caption: 2D structure of Myristyl Lactate.
Physicochemical Properties
The physical characteristics of myristyl lactate are fundamental to its role as a specialty ingredient. It exists as a colorless to pale yellow liquid or a soft, waxy solid, depending on the ambient temperature.[3][6] This thermal behavior is critical to its sensory profile in topical applications.
Quantitative Data Summary
The following table consolidates the key physicochemical parameters of myristyl lactate from various technical sources.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid or white/yellow soft solid | [6] |
| Odor | Odorless or slightly peculiar/mild odor | [8] |
| Melting Point | 29 - 34 °C (84.2 - 93.2 °F) | [3] |
| Boiling Point | ~330 °C at 760 mmHg | [1] |
| Specific Gravity / Density | 0.892 - 0.904 g/cm³ at 25 °C | [9] |
| Solubility | Slightly soluble in water; Soluble in alcohols (ethyl, isopropyl), oils, and fats; Dispersible in mineral oil; Insoluble in glycerine. | [2][9] |
| Saponification Value | 166 - 196 mg KOH/g | |
| Acid Value | ≤ 3.0 mg KOH/g | |
| Iodine Value | ≤ 1.0 g I₂/100g | |
| Flash Point | ~147.1 °C (297 °F) | [1] |
| Refractive Index | ~1.44 - 1.454 | [8] |
Analysis of Properties
-
Melting Point: The low melting point, which is close to skin temperature, is a defining feature. It allows the material to liquefy upon application, providing a perceived cooling effect and a non-tacky, velvety skin feel.
-
Solubility Profile: Its solubility in alcohols and oils, coupled with its poor solubility in water and glycerine, dictates its use in anhydrous or emulsion-based systems.[9] This profile makes it an excellent choice for incorporating into lotions, creams, and serums.
-
Saponification and Acid Values: The saponification value is a measure of the free and esterified acids, while the acid value indicates the amount of free acid. Low acid values are critical for ensuring product stability and preventing skin irritation. These parameters serve as key quality control checks during manufacturing.
Chemical Properties and Stability
Myristyl lactate is stable under standard storage conditions, though it should be protected from excessive heat.[1][10] As an ester, it can undergo hydrolysis back to myristyl alcohol and lactic acid, a reaction that is accelerated by strong acids or bases.
-
Reactivity: It is incompatible with strong oxidizing agents and strong caustics.[10]
-
Impurities: Commercial grades of myristyl lactate may contain small amounts of other fatty lactates (e.g., decyl, lauryl, or cetyl lactate) depending on the purity of the starting myristyl alcohol.
-
Hazardous Decomposition: Under combustion, it can produce standard products of organic material decomposition.[10]
Experimental Protocols for Characterization
To ensure the quality and identity of myristyl lactate for research and development, several analytical techniques are employed. The following protocols are foundational for its characterization.
Protocol 1: Identification by FTIR Spectroscopy
Objective: To confirm the chemical identity of myristyl lactate by identifying its key functional groups.
Methodology:
-
Sample Preparation: Place a small drop of liquid myristyl lactate (or melted solid) directly onto the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption peaks:
-
~3400-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
-
~2850-2960 cm⁻¹ (strong): C-H stretch from the alkyl chain.
-
~1730-1750 cm⁻¹ (strong): C=O stretch from the ester group.
-
~1100-1250 cm⁻¹ (strong): C-O stretch from the ester linkage.
-
-
Validation: Compare the obtained spectrum against a reference spectrum of myristyl lactate.
Caption: Workflow for FTIR-based identification.
Protocol 2: Determination of Acid Value
Objective: To quantify the free fatty acids in a myristyl lactate sample, ensuring it meets quality specifications.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 g of myristyl lactate into an Erlenmeyer flask.
-
Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether) and gently warm if necessary to dissolve the sample completely.
-
Indicator Addition: Add a few drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the sample with a standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.
-
Calculation: Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Validation: The result should be no more than 2.0-3.0, depending on the specification.
Caption: Workflow for Acid Value Titration.
Applications in Drug Development and Research
The unique properties of myristyl lactate make it a valuable excipient in topical and transdermal drug delivery systems. Its function is not merely passive; it actively enhances formulation elegance and can influence therapeutic efficacy.
-
Emollient & Moisturizer: The long myristyl chain provides lubricity and forms an occlusive film on the skin, which reduces transepidermal water loss (TEWL) and helps maintain skin hydration. This makes it ideal for formulations targeting dry skin conditions.[3]
-
Solubilizing Agent: It can act as a co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their dispersion and bioavailability within a cream or ointment base.
-
Penetration Enhancer: By interacting with the lipids in the stratum corneum, myristyl lactate can help promote the skin absorption of certain drugs.
-
Texture Modifier: In formulations, it is used to reduce the greasiness and tackiness of oils and waxes, improving spreadability and imparting a desirable silky after-feel.[3] This is critical for patient compliance.
Caption: Relationship between properties and applications.
Safety and Toxicological Profile
Myristyl lactate is generally considered safe for use in cosmetic and pharmaceutical applications at recommended concentrations.[11]
-
Acute Toxicity: The acute oral LD50 in rats is estimated to be greater than 20 g/kg, indicating very low acute toxicity.[12]
-
Irritation: It is considered to be minimally irritating to the skin and non-irritating to the eyes in Draize tests.[12] However, some studies have noted the potential for moderate irritation when used undiluted.[12]
-
Comedogenicity: A notable consideration for formulators is that myristyl lactate is often cited as being highly comedogenic, meaning it has the potential to clog pores. Therefore, its use in products for acne-prone skin should be carefully evaluated.[3]
-
Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristyl lactate is safe for use in cosmetics at concentrations up to 10% when formulated to avoid increasing sun sensitivity, or when its use is accompanied by sun protection.[11]
Conclusion
Myristyl lactate is a highly functional ester with a well-defined set of chemical and physical properties that make it a valuable tool for researchers and drug development professionals. Its emollience, low melting point, and ability to modify formulation texture provide significant advantages in the creation of elegant and effective topical delivery systems. A thorough understanding of its physicochemical parameters, supported by robust analytical characterization, is essential for harnessing its full potential while ensuring product quality, stability, and safety.
References
-
MYRISTYL LACTATE. Ataman Kimya.
-
MYRISTYL LACTATE. Ataman Kimya.
-
Myristyl Lactate | C17H34O3 | CID 64676. PubChem, National Institutes of Health.
-
CAS 1323-03-1 Myristyl Lactate. Alfa Chemistry.
-
MYRISTYL LACTATE. SpecialChem.
-
Myristyl lactate. Tiiip.
-
Myristyl Lactate Supplier | 1323-03-1. Riverland Trading.
-
DECOS and SCG Basis for an Occupational Standard. Lactate esters. Inchem.org.
-
Myristyl Lactate - CAS - 1323-03-1. Axios Research.
-
CAS 1323-03-1: Myristyl lactate. CymitQuimica.
-
CAS 1323-03-1 Myristyl Lactate. Alfa Chemistry.
-
SDS (Safety Data Sheet) - Myristyl Lactate. Making Cosmetics.
-
Myristyl Lactate. Cosmetics Info.
-
myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company.
-
Myristyl lactate - Descrizione. Tiiip.
-
Final Report on the Safety Assessment of Cetyl lactate and Myristyl lactate. CIR Reports.
-
Myristyl Lactate. MySkinRecipes.
-
MYRISTYL LACTATE Supplier | 110-45-2. UPIglobal.
Sources
- 1. Myristyl lactate [tiiips.com]
- 2. Myristyl lactate - Descrizione [tiiips.com]
- 3. specialchem.com [specialchem.com]
- 4. MYRISTYL LACTATE Supplier | 110-45-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 5. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. CAS 1323-03-1: Myristyl lactate | CymitQuimica [cymitquimica.com]
- 8. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. inchem.org [inchem.org]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. View Attachment [cir-reports.cir-safety.org]
An In-Depth Technical Guide to Tetradecyl Lactate: Properties, Synthesis, and Applications in Drug Development
Introduction
Tetradecyl lactate, also known by its synonym myristyl lactate, is the ester formed from the reaction of lactic acid and myristyl alcohol (1-tetradecanol).[1][2] As a member of the alpha-hydroxy acid (AHA) ester family, it possesses a unique combination of properties that make it a highly versatile excipient in the pharmaceutical and personal care industries. Its amphiphilic nature, characterized by a hydrophilic lactate head and a lipophilic 14-carbon alkyl chain, underpins its function as an emollient, emulsifier, and, critically for drug development, a penetration enhancer.[3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its mechanistic role in advanced drug delivery systems.
Chemical Identification and Molecular Structure
Accurate identification is paramount for regulatory compliance and scientific reproducibility. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number.
The molecular structure consists of a lactic acid moiety ester-linked to a tetradecyl (myristyl) fatty alcohol. This structure is fundamental to its physical and chemical behavior.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₄O₃ | [1][4][5][6][8] |
| Molecular Weight | 286.46 g/mol | [1][4][5] |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C(C)O | [1][5][8] |
| InChI | InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3 | [1][5][8] |
| InChIKey | BORJONZPSTVSFP-UHFFFAOYSA-N | [1][5][8] |
| Common Synonyms | Myristyl Lactate, Lactic Acid Tetradecyl Ester, Cegesoft C 17, Tetradecyl 2-hydroxypropanoate |[1][4][5][9] |
Physicochemical Properties
The utility of this compound in formulations is a direct consequence of its physical and chemical properties. It is a non-greasy emollient that transitions from a soft, waxy solid to a liquid near human body temperature, providing a unique sensory profile and functional benefits.
Table 2: Key Physicochemical Data of this compound
| Property | Value | Significance in Formulation |
|---|---|---|
| Appearance | White to pale-yellow liquid or soft solid | Dependent on ambient temperature, affecting handling and texture of the final product.[1][6] |
| Melting Point | 29 - 34 °C | Liquefies on contact with skin, imparting a cooling and smooth, velvety after-feel. |
| Solubility | Insoluble in water and glycerine; Soluble in alcohols (ethyl, isopropyl) and ether; Dispersible in mineral oil | Dictates its use in non-aqueous or emulsion-based systems.[10][11] |
| Saponification Value | 166 - 196 mg KOH/g | Indicates the amount of ester linkages, useful for quality control. |
| Acid Value | ≤ 2.0 mg KOH/g | Measures residual free acid, a critical parameter for stability and skin compatibility. |
| Specific Gravity | 0.892 - 0.904 (at 25/35 °C) | Essential for process calculations and formulation density. |
Synthesis and Manufacturing
This compound is produced via the direct esterification of myristyl alcohol with lactic acid. This reaction is typically acid-catalyzed to achieve a high yield. The subsequent purification process is critical to remove unreacted starting materials and the catalyst, ensuring the final product's purity and safety for pharmaceutical use.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reaction Setup: Charge a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser with equimolar amounts of myristyl alcohol and lactic acid (85-90% aqueous solution).
-
Catalysis: Add a catalytic amount (e.g., 0.5% w/w) of an acid catalyst such as p-toluenesulfonic acid. Toluene can be added as an azeotropic agent to facilitate water removal.
-
Esterification: Heat the mixture to reflux (approx. 110-120°C). Water produced during the esterification is continuously removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture. Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with brine until the aqueous phase is neutral.
-
Purification: Dry the resulting crude ester over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product is purified this compound, which can be further characterized by techniques such as Gas Chromatography (GC) for purity, and FTIR and NMR for structural confirmation.[1][2]
Caption: Generalized workflow for the synthesis of this compound.
Core Applications in Drug Development
For drug development professionals, this compound is not merely an emollient but a functional excipient that can solve complex formulation challenges, particularly in topical and transdermal delivery.
Transdermal Delivery: A Mechanistic View of Penetration Enhancement
A primary application of this compound is as a penetration enhancer. The stratum corneum, the outermost layer of the epidermis, presents a formidable lipid barrier to most xenobiotics. This compound facilitates drug permeation through a specific mechanism of action.
-
Causality: Its molecular structure is key. The long, lipophilic tetradecyl tail can intercalate into the highly ordered lipid bilayers of the stratum corneum. This transiently disrupts the lamellar structure, increasing its fluidity. The hydrophilic lactate head may also interact with the polar components of the skin. This disruption creates pathways for co-administered active pharmaceutical ingredients (APIs) to permeate more readily into deeper skin layers.[3]
-
Evidence: Studies have demonstrated its effectiveness. For instance, it has been shown to enhance the percutaneous absorption of the anti-inflammatory drug indomethacin in rat models.[10]
Caption: Mechanism of this compound as a skin penetration enhancer.
Enhancing Solubility and Bioavailability
Many promising APIs are hindered by poor water solubility. This compound can act as a solubilizing agent within lipid-based formulations, improving the solubility and dispersion of hydrophobic drugs.[3] This enhancement can lead to improved absorption and greater bioavailability, particularly for topical applications where the drug must be in a solubilized state to partition into the skin.
Formulating for Sustained Release
In addition to enhancing penetration, this compound can be incorporated into topical and transdermal formulations to modulate the release rate of a drug.[3] By forming part of the vehicle matrix in creams, lotions, or patches, it can influence the partitioning of the drug out of the formulation and into the skin, potentially enabling a more controlled and sustained release profile.
Safety and Toxicological Profile
A thorough understanding of an excipient's safety profile is non-negotiable. This compound is generally considered safe for its intended uses in cosmetic and pharmaceutical products, supported by a history of use and toxicological data.
-
Acute Toxicity: The acute oral LD50 in rats is estimated to be greater than 20 g/kg, indicating a very low potential for acute toxicity.[12]
-
Irritation: It is generally considered to be minimally irritating to the skin and non-irritating to the eyes in Draize tests. However, one study noted that the undiluted material produced moderate irritation, highlighting the importance of formulation context.
-
Sensitization: It is not considered to be a skin sensitizer.[12]
-
Formulation Consideration: A key point for formulators is that some sources classify myristyl lactate as comedogenic, meaning it has the potential to clog pores on acne-prone skin.[13] This must be considered when developing dermatological products for specific patient populations.
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that lactic acid and its simple esters, including myristyl lactate, are safe for use in cosmetic products at concentrations up to 10% when formulated to avoid increasing sun sensitivity or when accompanied by directions for sun protection.[5]
Conclusion
This compound is a multifunctional excipient with significant value for researchers and formulation scientists. Its well-defined chemical structure and physicochemical properties translate directly into functional benefits, including emollience, solubilization, and, most importantly, the enhancement of drug delivery across the skin barrier. Its favorable safety profile, coupled with a clear mechanistic basis for its action, establishes this compound as a critical tool for developing effective and elegant topical and transdermal therapeutic systems.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Tiiips. (2022-11-30). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myristyl Lactate. PubChem Compound Database. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C17H34O3). Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). myristyl lactate. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Clary, J. J., Feron, V. J., & van Velthuijsen, J. A. (1998). Safety assessment of lactate esters. Regulatory toxicology and pharmacology, 27(2), 88–97. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]
-
Tiiips. (n.d.). This compound - Descrizione. Retrieved from [Link]
Sources
- 1. This compound [tiiips.com]
- 2. specialchem.com [specialchem.com]
- 3. Buy this compound | 1323-03-1 [smolecule.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. This compound - Descrizione [tiiips.com]
- 8. PubChemLite - this compound (C17H34O3) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 1323-03-1 | TCI AMERICA [tcichemicals.com]
- 10. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 11. musashino.com [musashino.com]
- 12. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
Biological activity and mechanism of action of Tetradecyl lactate
An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Tetradecyl Lactate
Authored by a Senior Application Scientist
Foreword
This compound, also known as myristyl lactate, is a fascinating molecule at the intersection of materials science, dermatology, and pharmacology. While it is widely recognized in the cosmetics and personal care industry as a superior emollient and texture enhancer, its more profound biological activities, particularly as a transdermal penetration enhancer, command significant attention from the scientific and drug development communities. This guide is designed for researchers, scientists, and formulation experts who seek a deeper understanding of this compound beyond its surface-level applications. We will deconstruct its physicochemical properties, elucidate its mechanisms of action, and provide actionable experimental protocols to validate its efficacy. Our approach is grounded in established scientific principles, ensuring that this document serves as both a comprehensive knowledge base and a practical laboratory resource.
Physicochemical Profile of this compound
This compound (C17H34O3) is the ester formed from the reaction of lactic acid and tetradecanol (myristyl alcohol).[1] This amphiphilic structure, possessing both a hydrophilic lactate head and a lipophilic 14-carbon alkyl tail, is fundamental to its biological and formulation properties.[1]
| Property | Value | Reference |
| Chemical Formula | C17H34O3 | [1][2] |
| Molecular Weight | 286.4 g/mol | [3][4] |
| CAS Number | 1323-03-1 | [3] |
| Appearance | Colorless to pale yellow liquid or white waxy solid | [2] |
| Solubility | Soluble in alcohol; poorly soluble in water | [5] |
| Melting Point | 29 - 34°C | |
| logP (o/w) | ~6.075 (estimated) | [5] |
This table summarizes the key physicochemical properties of this compound.
The synthesis of this compound is typically achieved through Fischer-Speier esterification, where lactic acid and tetradecanol react in the presence of an acid catalyst.[1] The resulting ester is then purified to remove unreacted starting materials and byproducts.[2]
Primary Biological Activity: Transdermal Penetration Enhancement
The most significant pharmacological activity of this compound is its role as a chemical penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[1][6]
Mechanism of Action: Reversible Disruption of the Stratum Corneum
The stratum corneum presents a formidable barrier to most xenobiotics, primarily due to its highly organized, lipid-rich intercellular matrix composed of ceramides, cholesterol, and free fatty acids. Penetration enhancers like this compound function by transiently and reversibly disrupting this organized structure.[7]
The proposed mechanism involves the following steps:
-
Intercalation: The lipophilic tetradecyl tail of the molecule intercalates into the intercellular lipid bilayers of the stratum corneum.
-
Disruption of Lipid Packing: This insertion disrupts the tight, ordered packing of the lipid chains, increasing their fluidity and creating temporary hydrophilic channels or pores.
-
Enhanced Permeability: This structural perturbation reduces the diffusional resistance of the stratum corneum, allowing co-administered drug molecules to partition into and diffuse through the skin barrier more readily.[6][7]
This mechanism is particularly effective for enhancing the penetration of hydrophilic drugs, which otherwise have great difficulty traversing the lipophilic stratum corneum.[6] Studies have shown that lactate esters can significantly influence the transdermal delivery of various model drugs, including ibuprofen, salicylic acid, dexamethasone, and 5-fluorouracil.[6][8]
Caption: Hypothesized signaling pathways of lactate after hydrolysis of this compound.
It is crucial to emphasize that this is a hypothesized mechanism. Further research is required to determine the extent to which this compound is hydrolyzed in the skin and whether the resulting lactate concentrations are sufficient to elicit these cellular effects.
Safety and Toxicology Profile
This compound has a favorable safety profile, making it suitable for a wide range of applications.
| Endpoint | Result | Reference |
| Acute Oral Toxicity | LD50 > 20 g/kg (rats) | |
| Skin Irritation | Minimally irritating in Draize tests; moderate irritation possible when undiluted. | |
| Skin Sensitization | Non-sensitizing | |
| Ocular Irritation | No signs of ocular irritation in Draize tests. | |
| Comedogenicity | Considered highly comedogenic; may not be suitable for acne-prone skin. | [2] |
| Regulatory Status | Safe for use in cosmetics at concentrations ≤10% (at pH ≥ 3.5). FDA approved as a food additive. | [1][3][9] |
This table summarizes the key safety and toxicology data for this compound.
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that lactate esters, including myristyl lactate, are safe for use in cosmetic products at concentrations of 10% or less, provided the final formulation has a pH of 3.5 or greater. [4][15]
Experimental Protocol: In Vitro Skin Permeation Study
To quantitatively assess the penetration-enhancing effect of this compound, an in vitro permeation test (IVPT) using a vertical diffusion cell (Franz cell) is the gold standard.
Objective:
To determine the permeability coefficient (Kp) and enhancement ratio (ER) of a model API in the presence of this compound.
Materials:
-
Franz diffusion cells
-
Full-thickness skin tissue (e.g., excised human or porcine skin)
-
Model API solution (e.g., caffeine in phosphate-buffered saline)
-
Test formulation: Model API solution with 5% (w/v) this compound
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Magnetic stir bars and stir plate
-
Water bath/circulator for temperature control (32°C)
-
High-performance liquid chromatography (HPLC) system for API quantification
Methodology:
-
Skin Preparation: Thaw frozen skin and remove subcutaneous fat. Cut skin into sections to fit the Franz cells. Equilibrate the skin in PBS at 4°C for 1 hour before mounting.
-
Cell Assembly: Mount the skin section on the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the assembled cells to equilibrate for 30 minutes at 32°C.
-
Dosing: Apply a precise volume (e.g., 200 µL) of the control formulation (API only) or test formulation (API + this compound) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for HPLC analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (Jss).
-
Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / Cd, where Cd is the concentration of the API in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as: ER = Kp (with enhancer) / Kp (without enhancer).
-
Caption: Workflow for a typical In Vitro Permeation Test (IVPT) using Franz cells.
This self-validating system, by directly comparing formulations with and without the enhancer under identical conditions, provides robust and reliable data on the efficacy of this compound as a penetration enhancer.
Conclusion
This compound is a multifunctional ingredient with well-defined biological activities. Its primary and most scientifically validated mechanism of action is the enhancement of transdermal drug delivery through the reversible fluidization of the stratum corneum's lipid matrix. This property, combined with its excellent emollient, moisturizing, and formulation-enhancing characteristics, makes it a valuable tool for both cosmetic and pharmaceutical scientists. While its potential for direct cellular signaling via lactate-mediated pathways is an exciting area for future research, its established safety and efficacy in topical applications secure its place as a key component in advanced formulation development.
References
-
Smolecule. (n.d.). Buy this compound | 1323-03-1. Retrieved from Smolecule website. [1]2. Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from Ataman Kimya website. 3. Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from Ataman Kimya website. 4. SpecialChem. (2024, May 31). MYRISTYL LACTATE. Retrieved from SpecialChem website. [2]5. NIH. (n.d.). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. Retrieved from NIH website. [6]6. Cosmetics Info. (n.d.). Myristyl Lactate. Retrieved from Cosmetics Info website. [9]7. Croda Pharma. (n.d.). Penetration enhancement. Retrieved from Croda Pharma website. 8. PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com website. [10]9. PharmaCompass.com. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from PharmaCompass.com website. 10. Habitable. (n.d.). This compound - Pharos. Retrieved from Habitable website. 11. NIH. (n.d.). Myristyl Lactate | C17H34O3 | CID 64676 - PubChem. Retrieved from NIH website. [3]12. The Good Scents Company. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. Retrieved from The Good Scents Company website. [5]13. Google Patents. (n.d.). WO2005009510A2 - Penetration enhancer combinations for transdermal delivery. Retrieved from Google Patents website. [11]14. EWG Skin Deep. (n.d.). What is MYRISTYL LACTATE. Retrieved from EWG Skin Deep website. [12]15. MakingCosmetics. (n.d.). Myristal Lactate. Retrieved from MakingCosmetics website. [13]16. ChemicalBook. (2025, July 16). LACTIC ACID TETRADECYL ESTER | 1323-03-1. Retrieved from ChemicalBook website. [14]17. Antera. (2022, November 30). This compound. Retrieved from Antera website. [15]18. Antera. (n.d.). This compound - Descrizione. Retrieved from Antera website. 19. TCI AMERICA. (n.d.). This compound 1323-03-1. Retrieved from TCI AMERICA website. 20. Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 1323-03-1. Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC) website. [16]21. ResearchGate. (2025, August 6). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. Retrieved from ResearchGate website. [8]22. NIH. (n.d.). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC. Retrieved from NIH website. [17]23. PubMed. (n.d.). Safety assessment of lactate esters. Retrieved from PubMed website. [18]24. NIH. (2021, October 18). Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC. Retrieved from NIH website. [19]25. MDPI. (n.d.). Oligosaccharide Lactate Nanoparticles Enhance Tissue Targeting: A Case Study of the Controlled Delivery of Bedaquiline to Cardiac Tissue in TB Pericarditis. Retrieved from MDPI website. [20]26. MDPI. (n.d.). Progress in Lactate Metabolism and Its Regulation via Small Molecule Drugs. Retrieved from MDPI website. [21]27. NIH. (n.d.). Lactate is a mediator of metabolic cooperation between stromal carcinoma associated fibroblasts and glycolytic tumor cells in the tumor microenvironment - PMC. Retrieved from NIH website. [22]28. PubMed. (2018, November 12). In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes. Retrieved from PubMed website.
Sources
- 1. Buy this compound | 1323-03-1 [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Descrizione [tiiips.com]
- 5. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 6. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crodapharma.com [crodapharma.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google Patents [patents.google.com]
- 12. ewg.org [ewg.org]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 15. This compound [tiiips.com]
- 16. This compound | 1323-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Progress in Lactate Metabolism and Its Regulation via Small Molecule Drugs [mdpi.com]
- 22. Lactate is a mediator of metabolic cooperation between stromal carcinoma associated fibroblasts and glycolytic tumor cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Tetradecyl Lactate: A Comprehensive Technical Guide for Formulation Scientists
Abstract
Tetradecyl lactate, also known as myristyl lactate, is a versatile ester increasingly recognized for its valuable role in the formulation of pharmaceuticals and high-end cosmetics. Its unique physicochemical properties, particularly its solubility profile, render it an excellent emollient, skin-conditioning agent, and a functional excipient in various delivery systems. This technical guide provides an in-depth exploration of the solubility of this compound in a range of solvents, from highly polar to non-polar. We will delve into the underlying chemical principles governing its solubility, present available quantitative data, and provide detailed, field-proven methodologies for its empirical determination. Furthermore, this guide will illuminate the practical applications of its solubility characteristics in the development of topical drug delivery systems and the formulation of poorly soluble active pharmaceutical ingredients (APIs).
Introduction: Understanding the Molecular Versatility of this compound
This compound (C₁₇H₃₄O₃) is the ester formed from the reaction of lactic acid and myristyl alcohol (1-tetradecanol). Its molecular structure, featuring a long, lipophilic fourteen-carbon alkyl chain and a more polar lactate moiety with a hydroxyl group, bestows upon it a desirable balance of properties. This amphiphilic nature is the primary determinant of its solubility behavior and its efficacy as a formulation excipient.
The long alkyl chain contributes to its oil-soluble characteristics, making it an effective emollient that imparts a smooth, non-greasy feel to topical preparations. The lactate portion, with its hydroxyl and ester groups, provides a degree of polarity, influencing its interaction with more polar solvents and biological membranes. Understanding this structure-solubility relationship is paramount for formulation scientists seeking to harness its full potential.
Physicochemical Properties of this compound
A comprehensive understanding of the solubility profile begins with a review of the fundamental physicochemical properties of this compound.
| Property | Value | References |
| Chemical Name | Tetradecyl 2-hydroxypropanoate | |
| Synonyms | Myristyl lactate, Lactic acid tetradecyl ester | |
| CAS Number | 1323-03-1 | |
| Molecular Formula | C₁₇H₃₄O₃ | |
| Molecular Weight | 286.46 g/mol | |
| Appearance | White to pale-yellow liquid or soft solid, depending on temperature | [1][2] |
| Melting Point | 29-34 °C | [1] |
| logP (o/w) | ~6.075 (estimated) | [3] |
The melting point of this compound is noteworthy as it is close to physiological skin temperature, which contributes to its pleasant sensory properties upon application. The high estimated logP value underscores its lipophilic nature.
Solubility Profile of this compound: A Multi-solvent Perspective
The guiding principle of "like dissolves like" is fundamental to understanding the solubility of this compound. Its significant lipophilic character dictates its high solubility in non-polar and moderately polar organic solvents, while its limited polar functionalities result in poor aqueous solubility.
Qualitative and Quantitative Solubility Data
| Solvent | Solvent Type | Solubility | References |
| Water | Highly Polar Protic | Insoluble (~0.6326 mg/L at 25 °C) | [2][3] |
| Glycerine | Highly Polar Protic | Insoluble | |
| Ethanol | Polar Protic | Soluble | |
| Propylene Glycol | Polar Protic | Soluble | |
| Isopropyl Myristate | Non-polar | Soluble | [4] |
| Mineral Oil | Non-polar | Dispersible | |
| Oils (general) | Non-polar | Soluble | [5] |
It is crucial for formulation scientists to recognize that terms like "soluble" and "insoluble" are qualitative. For precise formulation development, especially when this compound is intended as a primary solvent for an API, empirical determination of quantitative solubility is essential.
Experimental Determination of Solubility: A Self-Validating Protocol
To address the need for precise solubility data, this section provides a detailed, robust, and self-validating protocol for the experimental determination of this compound solubility. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent and is described here in detail.
The Isothermal Shake-Flask Method: A Step-by-Step Guide
This method is based on the principle of allowing a solute to reach equilibrium in a solvent at a constant temperature. The concentration of the dissolved solute is then determined analytically.
Diagram of the Isothermal Shake-Flask Solubility Determination Workflow
Caption: Workflow for isothermal shake-flask solubility determination.
Materials and Equipment:
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
This compound (solute)
-
Selected solvents of appropriate purity
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
-
Calculation:
-
Calculate the original solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 g of solvent.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points is a critical self-validating step.
-
Method Validation: The analytical method (HPLC or GC) used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).
-
Mass Balance: For a truly robust validation, a mass balance study can be performed by quantifying the amount of undissolved solid remaining and comparing it with the initial amount added and the amount dissolved in the solvent.
The Role of this compound's Solubility in Drug Development
The solubility profile of this compound is not merely an academic curiosity; it has profound implications for the development of effective and elegant drug products, particularly in the realm of topical and transdermal delivery.
A Superior Solvent for Lipophilic APIs
A significant challenge in pharmaceutical development is the formulation of poorly water-soluble APIs. This compound, with its excellent solubilizing capacity for lipophilic compounds, can serve as a valuable solvent in the oil phase of emulsions (creams and lotions) or in non-aqueous formulations. By dissolving the API in this compound, formulators can enhance its content uniformity and bioavailability in the final product.
Enhancing Percutaneous Penetration
This compound is also recognized for its ability to act as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin. The mechanism of this enhancement is twofold:
-
Solvent Effect: By dissolving the API, this compound increases the thermodynamic activity of the drug in the vehicle, thereby increasing the driving force for its partitioning into the skin.
-
Stratum Corneum Modification: The lipophilic nature of this compound allows it to intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This makes the barrier more permeable to the API.
Diagram of this compound's Dual Role in Topical Drug Delivery
Caption: this compound as a solvent and penetration enhancer.
Conclusion: A Key Excipient for Innovative Formulations
This compound's solubility profile is a cornerstone of its utility in the pharmaceutical and cosmetic industries. Its pronounced lipophilicity, coupled with a degree of polarity, makes it an excellent solvent for a wide range of active ingredients and a valuable penetration enhancer for topical drug delivery. While publicly available quantitative solubility data remains limited, the robust experimental protocol detailed in this guide empowers researchers and formulation scientists to generate the precise data required for their specific applications. As the demand for sophisticated and effective drug delivery systems continues to grow, a thorough understanding of the solubility characteristics of versatile excipients like this compound will be indispensable for driving innovation and success in product development.
References
-
Myristyl lactate. (2022, November 29). In Whiz35 Compendium. Retrieved from [Link]
-
MYRISTYL LACTATE. (n.d.). In Ataman Kimya. Retrieved from [Link]
-
SDS (Safety Data Sheet) - Myristyl Lactate. (n.d.). In Making Cosmetics. Retrieved from [Link]
-
myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. (n.d.). In The Good Scents Company. Retrieved from [Link]
-
Myristal Lactate. (n.d.). In MakingCosmetics. Retrieved from [Link]
-
Myristyl Lactate. (n.d.). In PubChem. Retrieved from [Link]
-
Propylene Glycol. (n.d.). In PubChem. Retrieved from [Link]
- Prasanna Rani, K. N., et al. (2015). Enzymatic Synthesis of Myristyl Myristate. Estimation of Parameters and Optimization Of the Process. Journal of the Taiwan Institute of Chemical Engineers.
- Physicochemical and Antimicrobial Properties of Lactic Acid-Based Natural Deep Eutectic Solvents as a Function of W
- Physiochemical Characteristics of Poly-L-Lactic Acid (PLLA). (2018). Aesthetic Surgery Journal.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Properties of Lactic Acid Based Polymers and Their Correlation with Composition. (2001). Advances in Polymer Science.
- Physicochemical Characteristics and Hydrolytic Degradation of Polylactic Acid Dermal Fillers: A Compar
Sources
An In-depth Technical Guide to Myristyl Lactate: Structural Formula, Isomers, and Analytical Considerations
Abstract
Myristyl lactate, the ester of myristyl alcohol and lactic acid, is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries. Its efficacy as an emollient, skin-conditioning agent, and formulation texturizer is well-established. However, a comprehensive understanding of its chemical nature, particularly the implications of its inherent chirality, is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the structural formula of Myristyl lactate, a detailed examination of its stereoisomers, and a review of the analytical methodologies required for their synthesis and characterization. The causality behind experimental choices and the importance of stereochemical purity in research and product development are emphasized throughout.
Introduction to Myristyl Lactate
Myristyl lactate, chemically known as tetradecyl 2-hydroxypropanoate, is an alpha-hydroxy acid (AHA) ester.[1] It is synthesized through the esterification of myristyl alcohol (1-tetradecanol) and lactic acid (2-hydroxypropanoic acid). This reaction combines the long-chain fatty alcohol with the chiral carboxylic acid, resulting in a molecule with unique physicochemical properties that are highly desirable in topical formulations.
Myristyl lactate is typically a colorless to pale yellow liquid or a white waxy solid, with its physical state being dependent on temperature.[1][2] It is valued for its emollient properties, which impart a smooth and soft feel to the skin and hair. Furthermore, it can act as a lubricant and improve the spreadability of cosmetic and pharmaceutical formulations.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Myristyl lactate is presented in Table 1. These properties are crucial for formulation scientists in predicting its behavior in various systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₃₄O₃ | [3] |
| Molecular Weight | 286.45 g/mol | [2] |
| CAS Number | 1323-03-1 | [1][2] |
| IUPAC Name | Tetradecyl 2-hydroxypropanoate | [3] |
| Synonyms | Myristyl lactate, Tetradecyl lactate | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or white waxy solid | [1][2] |
| Melting Point | Approximately 23 °C | [2] |
| Solubility | Soluble in oils and organic solvents; limited solubility in water | [1] |
| Purity (typical) | >99% | [2] |
The Stereoisomers of Myristyl Lactate
The presence of a chiral center at the C2 position of the lactate moiety dictates that Myristyl lactate exists as a pair of stereoisomers: Myristyl (S)-lactate (also known as Myristyl L-lactate) and Myristyl (R)-lactate (also known as Myristyl D-lactate).
Figure 1: 2D representation of the stereoisomers of Myristyl lactate.
The spatial arrangement of the groups around this chiral center is the only difference between the two enantiomers. However, this seemingly minor structural variance can lead to significant differences in their biological and physical properties. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and their interactions with other chiral molecules.[4]
Optical Activity
Enantiomers are optically active, meaning they rotate the plane of plane-polarized light.[4][5]
-
Dextrorotatory (+): One enantiomer will rotate the plane of polarized light to the right (clockwise).
-
Levorotatory (-): The other enantiomer will rotate the plane of polarized light to the left (counter-clockwise) by an equal magnitude.[5][6]
Synthesis of Myristyl Lactate and its Stereoisomers
The synthesis of Myristyl lactate is typically achieved through the esterification of myristyl alcohol and lactic acid. The stereochemical outcome of the final product is directly dependent on the stereochemistry of the starting lactic acid.
Synthesis of Racemic Myristyl Lactate
The synthesis of racemic Myristyl lactate involves the use of racemic lactic acid as a starting material. The esterification is commonly catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the reaction to completion.
Figure 2: Synthesis of Racemic Myristyl Lactate.
Stereoselective Synthesis of Myristyl Lactate Enantiomers
The synthesis of enantiomerically pure Myristyl L-lactate or Myristyl D-lactate necessitates the use of enantiomerically pure L-lactic acid or D-lactic acid, respectively.
3.2.1. Chemical Synthesis
Enantiomerically pure lactic acid can be sourced commercially or synthesized. The esterification with myristyl alcohol then proceeds as described for the racemic synthesis, with care taken to avoid racemization, which can be promoted by harsh reaction conditions.
3.2.2. Enzymatic Synthesis
Biocatalysis offers a powerful and environmentally friendly alternative for the stereoselective synthesis of chiral esters.[8] Lipases are commonly employed for the enantioselective esterification of racemic lactic acid or the kinetic resolution of racemic lactate esters.[9]
Enantioselective Esterification: A lipase that exhibits high selectivity for one enantiomer of lactic acid can be used to directly synthesize the corresponding enantiomerically enriched Myristyl lactate from racemic lactic acid and myristyl alcohol.
Kinetic Resolution: Alternatively, a lipase can be used to selectively hydrolyze one enantiomer from a racemic mixture of Myristyl lactate, leaving the other enantiomer in high enantiomeric excess.
Sources
- 1. CAS 1323-03-1: Myristyl lactate | CymitQuimica [cymitquimica.com]
- 2. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Tetradecyl Lactate: Navigating Commercial Sources and Purity Grades for Pharmaceutical Research
Abstract
Tetradecyl lactate (CAS No. 1323-03-1), also known as myristyl lactate, is an ester of myristyl alcohol and lactic acid increasingly recognized for its utility in advanced pharmaceutical formulations.[1] Its functions as an emollient, a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs), and a skin penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems.[2] However, the successful translation of a formulation from preclinical research to a commercial product is critically dependent on the quality and purity of its components. The presence of uncharacterized impurities can significantly impact formulation stability, API efficacy, and patient safety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, detailing the available purity grades and outlining a systematic approach for selecting and qualifying materials for research and clinical applications.
The Role and Mechanism of this compound in Drug Formulation
This compound is a multifunctional excipient with a unique combination of lipophilic (from the C14 tetradecyl chain) and hydrophilic (from the lactate headgroup) properties. This amphiphilic nature is central to its utility in drug development.
-
As a Solubility Enhancer: For many APIs, poor aqueous solubility is a major barrier to bioavailability. This compound can act as a co-solvent or part of a lipid-based drug delivery system to improve the solubility of hydrophobic drugs, thereby enhancing their absorption.[2]
-
As a Penetration Enhancer: In topical and transdermal formulations, the stratum corneum presents a formidable barrier. This compound is believed to enhance drug penetration by fluidizing the lipid bilayers of the skin, creating pathways for the API to permeate more effectively.[2]
-
As an Emollient and Texture Modifier: Beyond its direct impact on drug delivery, this compound improves the sensory characteristics of topical products. It imparts a smooth, non-greasy feel, which can significantly improve patient compliance.[3]
The selection of an appropriate grade of this compound is therefore not merely a procurement decision but a critical experimental parameter. The purity profile directly influences the physicochemical properties of the formulation and its biological interactions.
Deconstructing Purity: Commercial Grades and Their Implications
The commercial market offers this compound in several grades, each defined by a distinct purity profile and intended for different applications. The primary analytical method for determining purity is Gas Chromatography (GC), often with Flame Ionization Detection (GC-FID).[2]
Understanding Potential Impurities
The most common method for synthesizing this compound is the direct esterification of myristyl alcohol with lactic acid.[3] This process can lead to several key impurities if not driven to completion and properly purified:
-
Unreacted Starting Materials: Residual myristyl alcohol and lactic acid.
-
Catalyst Residues: Acid catalysts used to facilitate the reaction.
-
Byproducts: Dimers and trimers of lactic acid or other side-reaction products.[4]
The presence of these impurities can have deleterious effects. For instance, a high residual acid content (indicated by a high "acid value") can degrade acid-labile APIs or irritate the skin. Residual myristyl alcohol can alter the viscosity and solvency of a formulation.
Comparative Analysis of Commercial Grades
The following table summarizes the typical grades of this compound available from commercial suppliers. It is imperative to note that specifications are lot-dependent, and a Certificate of Analysis (CoA) should always be requested for critical applications.[5]
| Purity Grade | Typical Purity (by GC) | Key Characteristics & Specifications | Primary Applications | Representative Suppliers |
| Technical Grade | >75% | Purity is the main specification; may contain significant levels of starting materials. Appearance can range from colorless to light yellow liquid/solid. | Industrial applications, non-GMP personal care products where high purity is not critical. | TCI (Tokyo Chemical Industry)[6] |
| Cosmetic / Excipient Grade | Typically >95% (inferred) | Defined by functional specifications and limits on contaminants. Low acid value (<2.0), specified saponification value (166-196), and strict limits on heavy metals (<20 µg/g) and arsenic (<2.0 µg/g). | Skincare, cosmetics, and non-sterile topical pharmaceutical formulations.[1] | Ataman Kimya, Alzo International[7], Croda[7] |
| High-Purity / Research Grade | >99.0% - 99.5% | High percentage purity by a validated chromatographic method (e.g., GC-FID). May be designated as a reference standard.[2] | Sensitive research, analytical standard development, advanced drug delivery systems (e.g., lipid nanoparticles), in vivo studies, and formulation of sterile products. | Smolecule[2], Pharmaffiliates[8], Santa Cruz Biotechnology[5] |
A Systematic Approach to Sourcing and Qualification
For the drug development scientist, ensuring the quality and consistency of raw materials is paramount. A robust qualification process prevents costly delays and ensures the reproducibility of experimental results.
Supplier and Grade Selection Workflow
The decision process for selecting a supplier and grade should be systematic. It begins with defining the experimental requirements and ends with the ongoing monitoring of material quality.
Caption: Workflow for selecting and qualifying this compound.
Protocol: Interpreting a Certificate of Analysis (CoA)
A CoA is a formal document attesting to a specific batch's quality and compliance with its specifications.[9] Understanding it is a critical skill.
Objective: To assess the quality of a received lot of this compound against its specifications and determine its suitability for the intended research.
Methodology:
-
Header Information: Verify the basics: Product Name (this compound, Myristyl lactate), CAS Number (1323-03-1), Lot Number, and Date of Analysis. Ensure the supplier information is correct.[9]
-
Appearance: Check the reported appearance (e.g., "Colorless to pale yellow liquid") against the physical sample.[1] Any discrepancy could indicate degradation or contamination.
-
Purity by Gas Chromatography (GC): This is the most critical quantitative measure.
-
Causality: A high purity value (e.g., >99.5%) indicates successful synthesis and purification, minimizing the presence of unreacted materials that could interfere with your experiment.[2] For early-stage formulation, a lower purity might be acceptable, but for in vivo or clinical work, the highest possible purity is required.
-
-
Identification (e.g., by NMR or FTIR): This test confirms the molecular structure of the compound. The result should be "Conforms to structure."
-
Physicochemical Properties:
-
Acid Value (mg KOH/g): Measures residual free acids. A low value (e.g., <2.0) is crucial to prevent API degradation and skin irritation.
-
Saponification Value (mg KOH/g): An indicator of the average molecular weight of the ester. A result within the specified range (e.g., 166-196) helps confirm identity and purity.
-
Melting Point: Should be within the expected range (approx. 23-34°C).[1]
-
-
Safety-Related Impurities (for Excipient/GMP Grades):
-
Heavy Metals & Arsenic: For any application involving biological systems, these must be below the specified limits (e.g., <20 µg/g and <2.0 µg/g, respectively) to avoid toxicity.
-
Self-Validation: This protocol is self-validating. If the data on the CoA is outside the established specifications for your application, or if your in-house testing contradicts the CoA, the material is rejected. This creates a closed-loop system ensuring only qualified material enters the R&D workflow.
Conclusion
This compound is a highly functional excipient with significant potential in pharmaceutical development. However, realizing this potential requires a diligent and scientifically rigorous approach to sourcing. Researchers must look beyond the catalog price and understand that different purity grades are suited for different stages of research and development. By defining application requirements, systematically vetting suppliers, and critically evaluating the Certificate of Analysis for each batch, scientists can ensure the quality, consistency, and reliability of their experimental data, ultimately accelerating the path from the laboratory to the clinic.
References
-
PharmaCompass.com. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]
-
Riverland Trading. (n.d.). Myristyl Lactate Supplier | 1323-03-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1323-03-1 | Product Name : this compound. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). myristyl lactate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
PubChem. (n.d.). Myristyl Lactate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023, September 6). Substance Information - this compound. Retrieved from [Link]
- Google Patents. (n.d.). ES2395676T3 - Preparation procedures for lactyl alkyl lactates.
-
ResearchGate. (n.d.). VAPOR-PHASE SYNTHESIS OF LACTIDE FROM ETHYL LACTATE OVER TiO2/SiO2 CATALYST. Retrieved from [Link]
Sources
- 1. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Buy this compound | 1323-03-1 [smolecule.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | 1323-03-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Myristyl Lactate
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of myristyl lactate, an emollient ester widely used in the pharmaceutical and cosmetic industries.[1] For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of myristyl lactate is crucial for formulation development, quality control, and ensuring product safety and efficacy. This document delves into the core principles of TGA, presents a detailed experimental protocol grounded in established standards, and offers an in-depth interpretation of the anticipated thermogravimetric data, supported by insights from the analysis of similar long-chain fatty acid esters.
Introduction: The Significance of Myristyl Lactate and its Thermal Properties
Myristyl lactate (Tetradecyl 2-hydroxypropanoate) is the ester of myristyl alcohol and lactic acid.[2][3] It is a versatile ingredient valued for its emollient, moisturizing, and skin-conditioning properties, contributing to the smooth and silky feel of topical formulations.[2][4] In pharmaceutical applications, it can act as an excipient, aiding in the delivery of active ingredients.[1]
The thermal stability of myristyl lactate is a critical parameter that influences its handling, storage, and performance in final products.[5] Exposure to elevated temperatures during manufacturing, processing, or storage can lead to degradation, potentially altering the physicochemical properties and sensory characteristics of the formulation. Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability of myristyl lactate. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This analysis provides vital information on decomposition temperatures, the presence of volatile components, and the overall thermal robustness of the material.[6]
The Core Principles of Thermogravimetric Analysis (TGA)
TGA is a cornerstone of thermal analysis, providing quantitative data on the mass changes in a material subjected to a controlled temperature program. The resulting data, a TGA curve, plots mass percentage against temperature. Key information derived from a TGA curve includes:
-
Onset of Decomposition: The temperature at which significant mass loss begins, indicating the start of thermal degradation.
-
Decomposition Profile: The distinct stages of mass loss, which can correspond to the volatilization of different components or sequential decomposition reactions.
-
Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of char or inorganic residues.
By understanding these parameters, scientists can predict the behavior of myristyl lactate under various thermal stresses, ensuring the stability and quality of the final product.
Experimental Protocol for TGA of Myristyl Lactate
This protocol is designed to provide a robust and reproducible thermogravimetric analysis of myristyl lactate, adhering to the principles outlined in ASTM E1131, the standard test method for compositional analysis by thermogravimetry.[7]
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature control.
-
Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (or another inert gas) is essential to prevent oxidative degradation.
-
Calibration: The instrument's temperature and mass signals should be calibrated according to the manufacturer's guidelines and relevant standards.
Sample Preparation
-
Ensure the myristyl lactate sample is homogeneous. As it can be a liquid or a soft solid at room temperature, gentle warming and mixing may be necessary to ensure uniformity.[8]
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Place the sample pan securely onto the TGA's autosampler or manual loading mechanism.
TGA Method Parameters
| Parameter | Recommended Value | Rationale |
| Initial Temperature | Ambient (~25 °C) | Establishes a stable baseline before heating. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| Final Temperature | 600 °C | Sufficient to ensure complete decomposition of most organic esters. |
| Purge Gas | Nitrogen | Provides an inert atmosphere to prevent oxidation. |
| Flow Rate | 50 mL/min | Ensures an inert environment and efficient removal of decomposition products. |
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of myristyl lactate.
Interpretation of TGA Data for Myristyl Lactate
While specific, publicly available TGA data for myristyl lactate is limited, its thermal decomposition profile can be inferred from its chemical structure and the known behavior of similar long-chain fatty acid esters.[7][9] The pyrolysis of fatty acid methyl esters (FAMEs), for instance, typically occurs at temperatures above 160-200°C.[10]
A typical TGA curve for myristyl lactate is expected to show a single, significant mass loss step corresponding to its decomposition. The analysis of the derivative of the TGA curve (DTG curve), which shows the rate of mass loss, can provide more detailed insights into the decomposition process.
Expected TGA/DTG Curve Features
| Temperature Range (°C) | Event | Expected Mass Loss (%) | Interpretation |
| < 150 | Volatilization of Impurities | Minor (< 1%) | Loss of any residual moisture or volatile synthesis precursors. |
| ~200 - 400 | Main Decomposition | Major (~99%) | The primary thermal decomposition of the myristyl lactate molecule. The ester linkage is a likely point of initial cleavage. |
| > 400 | Residual Mass | Minor (< 1%) | Formation of a small amount of thermally stable char, if any. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of myristyl lactate likely proceeds through the cleavage of the ester bond, followed by the breakdown of the resulting myristyl and lactate fragments. The long hydrocarbon chain of the myristyl group will undergo further fragmentation into smaller volatile molecules.
Caption: Proposed thermal decomposition pathway for myristyl lactate.
Conclusion: A Senior Application Scientist's Perspective
The thermogravimetric analysis of myristyl lactate is a critical tool for ensuring its quality and stability in pharmaceutical and cosmetic formulations. While direct TGA data for this specific ester may not be readily available in the public domain, a robust understanding of its thermal behavior can be achieved through a well-designed experimental protocol and by drawing logical parallels with the decomposition of similar long-chain fatty acid esters.
This guide provides a scientifically grounded framework for conducting and interpreting the TGA of myristyl lactate. By following the outlined procedures and considering the proposed decomposition pathways, researchers and formulation scientists can confidently assess the thermal properties of this important ingredient, leading to the development of safer, more stable, and more effective products.
References
-
ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. [Link]
-
Biodiesel from Pyrolysis Fatty Acid Methyl Ester (FAME) using Fly Ash as a Catalyst - Atlantis Press. [Link]
-
High-Temperature Pyrolysis and Combustion of C5–C19 Fatty Acid Methyl Esters (FAMEs): A Lumped Kinetic Modeling Study | Energy & Fuels - ACS Publications. [Link]
-
Pyrolysis Process of Fatty Acid Methyl Ester (FAME) Conversion into Biodiesel. [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. [Link]
-
Why is thermal stability important in cosmetic formulation compatibility. [Link]
-
Myristyl Lactate | C17H34O3 | CID 64676 - PubChem - NIH. [Link]
-
Myristyl lactate. [Link]
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. [Link]
-
ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
E2550 Standard Test Method for Thermal Stability by Thermogravimetry - ASTM. [Link]
-
MYRISTYL LACTATE - Ataman Kimya. [Link]
-
MYRISTYL LACTATE - Ataman Kimya. [Link]
-
What is MYRISTYL LACTATE - EWG Skin Deep. [Link]
-
Myristyl Lactate - Cosmetics Info. [Link]
-
LACTATE DE MYRISTYLE - Ataman Kimya. [Link]
-
Myristyl Lactate (with Product List) - INCIDecoder. [Link]
-
MYRISTYL LACTATE – Ingredient - COSMILE Europe. [Link]
-
Myristal Lactate | MakingCosmetics. [Link]
-
MYRISTYL LACTATE Adonis Drug Co. [Link]
-
Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading. [Link]
-
Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading. [Link]
Sources
- 1. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Myristyl lactate [tiiips.com]
- 3. ewg.org [ewg.org]
- 4. specialchem.com [specialchem.com]
- 5. kblcosmetics.com [kblcosmetics.com]
- 6. Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrolysis Process of Fatty Acid Methyl Ester (FAME) Conversion into Biodiesel | Semantic Scholar [semanticscholar.org]
Differential scanning calorimetry (DSC) of Tetradecyl lactate
An In-Depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Tetradecyl Lactate
Authored by: A Senior Application Scientist
Abstract
This compound, also known as myristyl lactate, is a long-chain fatty acid ester widely utilized in pharmaceutical and cosmetic formulations as an emollient, skin-conditioning agent, and lubricant.[1] Its physical state—a waxy solid at room temperature with a relatively low melting point—is critical to its function, affecting formulation texture, stability, and even the percutaneous absorption of active pharmaceutical ingredients (APIs).[1] Differential Scanning Calorimetry (DSC) is an indispensable thermoanalytical technique for characterizing the solid-state properties of such excipients.[2][3] This guide provides a comprehensive, field-proven methodology for the DSC analysis of this compound, moving from foundational principles to advanced data interpretation for researchers, scientists, and drug development professionals.
The Foundational Role of Thermal Analysis in Formulation Science
The thermal behavior of an excipient like this compound dictates its performance during manufacturing, storage, and end-use. Key thermal events such as melting, crystallization, and polymorphic transitions can significantly impact the critical quality attributes (CQAs) of a drug product.[4][5]
-
Melting Behavior: Defines the temperature at which the material transitions from a solid to a liquid. For an emollient, this influences skin feel and spreadability. In manufacturing, it can affect processes like hot-melt extrusion or granulation.
-
Crystallization: The process of solidification from the molten state. The kinetics and temperature of crystallization are vital for controlling the final solid-state form of the material in a formulation.
-
Polymorphism: The ability of a solid material to exist in multiple crystalline forms.[5][6] Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities, which can profoundly affect a drug's bioavailability and shelf-life.[6][7]
DSC is the premier technique for investigating these phenomena because it directly measures the heat flow associated with these thermal transitions as a function of temperature.[3][8]
The DSC Experiment: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating instrument calibration and systematic thermal cycling to ensure data integrity and reproducibility. This approach moves beyond simple measurement to generate a comprehensive thermal profile.
Core Instrumentation and Consumables
-
Differential Scanning Calorimeter: A heat-flux or power-compensation DSC capable of controlled heating and cooling ramps (e.g., -50 °C to 200 °C) and equipped with a refrigerated cooling system.
-
Purge Gas: High-purity (99.99%+) Nitrogen, to provide an inert atmosphere and prevent oxidative degradation of the sample.
-
Sample Pans: Aluminum Tzero hermetic pans are recommended. The hermetic seal is crucial to prevent the volatilization of the sample upon melting, which would otherwise manifest as an erroneous endothermic event.
-
Calibration Standard: High-purity Indium, for temperature and enthalpy calibration.
-
Sample: this compound, >75.0% purity.
Experimental Workflow Diagram
The overall process from sample handling to final report generation follows a structured path to ensure data quality and consistency.
Caption: Decision flowchart for interpreting DSC thermograms.
Implications for Drug Development and Quality Control
The data derived from DSC analysis directly informs several critical aspects of pharmaceutical development, aligning with regulatory expectations such as those outlined in ICH Q6A. [9][10][11]
-
Excipient Qualification: A sharp melting peak at the expected temperature confirms the identity and purity of an incoming batch of this compound. The melting point depression phenomenon, described by the van't Hoff equation, means that impurities will broaden and lower the melting temperature. [12]This principle is the basis for purity determination by DSC, as standardized in ASTM E928. [13][14]* Polymorph Screening: The presence of multiple melting peaks or complex thermal events is a red flag for polymorphism. [7]Since different polymorphs can have different stabilities, identifying and controlling the crystalline form is essential to prevent phase transitions during the product's shelf-life, which could alter drug performance. [6]* API-Excipient Compatibility: DSC is a primary tool for screening the compatibility of an API with excipients. [2][15]A physical mixture of the API and this compound is analyzed. If the resulting thermogram is a simple superposition of the two individual components, they are likely compatible. Significant shifts in melting points or the appearance of new peaks indicate a potential interaction that requires further investigation.
Conclusion
Differential Scanning Calorimetry is a powerful, quantitative, and highly informative technique for the solid-state characterization of pharmaceutical excipients like this compound. When executed with a robust, self-validating protocol, DSC provides critical data on melting, crystallization, purity, and polymorphism. For the formulation scientist, these thermal properties are not merely physical constants; they are direct indicators of a material's suitability, stability, and ultimate performance in a final drug product, forming a cornerstone of a science-driven approach to pharmaceutical development.
References
- ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org.
- E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
- Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab.
- E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
- ICH Q6A - Specifications: Test procedures and acceptance criteria. ICH.
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency (EMA).
- Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support.
- Differential Scanning Calorimetry.
- ICH Q6A, Q8 & Q9 Compliance. Particle Analytical.
- ICH Q6A Guideline. IKEV.
- A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry.
- A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Research Solutions Pages.
- Characterization of solid state Drugs by Calorimetry. TA Instruments.
- Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis.
- A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. PubMed.
- Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modul
- Tetradecyl lact
- Polymorphism in Pharmaceutical Solids. Routledge.
- Characterization of fatty acid methyl esters by thermal analysis.
- The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments.
- Differential scanning calorimetry (DSC) melting (heating) scans of...
- Polymorphism in Pharmaceutical Solids - 2nd Edition. Routledge.
- Wax Appearance Temper
- DSC: Significance and symbolism. ScienceDirect.
- This compound 1323-03-1. Tokyo Chemical Industry Co., Ltd. (APAC).
- This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
- MYRISTYL LACTATE.
- Characterisation of waxes by differential scanning calorimetry.
- MYRISTYL LACTATE.
- Use of DSC in Pharmaceuticals Drug Characteris
- LACTIC ACID TETRADECYL ESTER. ChemicalBook.
- myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company.
- Thermal analysis of the excipients through DSC.
- Dsc: interpretaion and applic
- Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modul
- Thermal behavior of paraffin wax by sample observ
- CAS No : 1323-03-1 | Product Name : this compound.
Sources
- 1. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 2. DSC: Significance and symbolism [wisdomlib.org]
- 3. veeprho.com [veeprho.com]
- 4. particle.dk [particle.dk]
- 5. tainstruments.com [tainstruments.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. ijcpa.in [ijcpa.in]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. infinitalab.com [infinitalab.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Myristyl Alcohol: Natural vs. Synthetic Sources for Synthesis
Introduction: The Versatility of a 14-Carbon Chain Alcohol in Advanced Scientific Applications
Myristyl alcohol, or 1-tetradecanol, is a straight-chain saturated fatty alcohol that has garnered significant interest across various scientific disciplines, particularly in pharmaceutical research and drug development.[1] Its utility as an emollient, emulsion stabilizer, and viscosity-controlling agent is well-established in the cosmetics and personal care industries.[2] However, for researchers and drug development professionals, its more nuanced roles as a penetration enhancer in transdermal drug delivery systems and a bilayer stabilizer in novel drug carriers like niosomes are of paramount importance.[3][4]
This technical guide provides an in-depth exploration of the two primary sourcing routes for myristyl alcohol: natural derivation and chemical synthesis. We will delve into the technical intricacies of the synthesis and purification methodologies for each, offering a comparative analysis of their respective impurity profiles, environmental impacts, and cost considerations. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions when selecting the appropriate grade and source of myristyl alcohol for their specific research and development needs.
I. Natural Sources of Myristyl Alcohol: From Tropical Oils to Laboratory Bench
Myristyl alcohol is abundant in the natural world, primarily in the form of its corresponding fatty acid, myristic acid, within triglycerides. The most commercially significant natural sources include palm kernel oil, coconut oil, and nutmeg.[1][5] The journey from these raw materials to purified myristyl alcohol involves extraction of the fatty acids followed by chemical reduction.
A. Key Natural Feedstocks
-
Palm Kernel Oil and Coconut Oil: These tropical oils are rich in myristic acid triglycerides. They represent the largest industrial sources for naturally derived myristyl alcohol.[6][7][8]
-
Nutmeg (Myristica fragrans): The spice, from which myristic acid derives its name, is another significant natural source.[1]
B. Synthesis from Natural Precursors: A Two-Step Process
The conversion of natural triglycerides to myristyl alcohol is typically a two-step process:
-
Hydrolysis of Triglycerides: The triglycerides are first hydrolyzed to yield glycerol and a mixture of fatty acids.
-
Hydrogenation of Myristic Acid: The resulting myristic acid is then catalytically hydrogenated to produce myristyl alcohol.[2][9]
Experimental Protocol: Laboratory-Scale Synthesis of Myristyl Alcohol from Myristic Acid via Catalytic Hydrogenation
This protocol outlines a representative procedure for the laboratory-scale synthesis of myristyl alcohol from myristic acid using a ruthenium-based catalyst.
Materials:
-
Myristic acid (99% purity)
-
Myristyl alcohol (for esterification)
-
Immobilized lipase B from Candida antarctica
-
Ru-Macho-BH catalyst
-
Pressurized hydrogenation reactor
-
Bubble column reactor
-
Standard laboratory glassware
-
Solvents for purification (e.g., hexane, ethanol)
Procedure:
Step 1: Enzymatic Esterification of Myristic Acid [10]
-
In a bubble column reactor, combine equimolar amounts of myristic acid and myristyl alcohol.
-
Add the immobilized lipase B catalyst.
-
Maintain the reaction temperature at 60°C and bubble an inert gas through the mixture to facilitate mixing and removal of water byproduct.
-
Monitor the reaction progress by techniques such as titration to confirm the complete conversion of myristic acid to myristyl myristate.
Step 2: Catalytic Hydrogenation of Myristyl Myristate [10]
-
Transfer the myristyl myristate from the esterification step to a pressurized hydrogenation reactor.
-
Add the Ru-Macho-BH catalyst.
-
Pressurize the reactor with hydrogen gas to 35 bar.
-
Heat the reaction mixture to 100°C with constant stirring.
-
Monitor the reaction for the consumption of hydrogen and the formation of myristyl alcohol using techniques like gas chromatography (GC).
-
Upon completion, cool the reactor, release the pressure, and filter the catalyst.
-
The crude myristyl alcohol can be purified by recrystallization or distillation.
II. Synthetic Routes to Myristyl Alcohol: Petrochemical Pathways to a Saturated Alcohol
The petrochemical industry provides alternative, high-purity routes to myristyl alcohol, primarily through the Ziegler process and hydroformylation (Oxo process). These methods offer precise control over the carbon chain length and produce even-numbered alcohols.[2][11]
A. The Ziegler Process: Building Alcohols from Ethylene
The Ziegler process, a cornerstone of industrial organic chemistry, constructs fatty alcohols from ethylene using a triethylaluminium catalyst.[2][11] The process can be summarized in three main stages:
-
Chain Growth: Ethylene is oligomerized by insertion into the aluminum-carbon bonds of triethylaluminium, leading to the formation of long-chain trialkylaluminium compounds.
-
Oxidation: The trialkylaluminium is oxidized with air to form aluminum alkoxides.
-
Hydrolysis: The aluminum alkoxides are hydrolyzed to yield the desired fatty alcohols and aluminum hydroxide.
Caption: The Ziegler Process for Myristyl Alcohol Synthesis.
B. The Oxo Process (Hydroformylation): A Two-Step Conversion of Olefins
The Oxo process, or hydroformylation, is another major industrial route for producing alcohols.[2] For myristyl alcohol, this process typically starts with 1-tridecene:
-
Hydroformylation: 1-tridecene reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst (often cobalt or rhodium-based) to form an intermediate aldehyde.[12]
-
Hydrogenation: The resulting aldehyde is then hydrogenated to produce myristyl alcohol.[12]
Caption: The Oxo Process for Myristyl Alcohol Synthesis.
III. Comparative Analysis: Natural vs. Synthetic Myristyl Alcohol
The choice between naturally derived and synthetically produced myristyl alcohol depends on a variety of factors, including the specific application, required purity, cost constraints, and sustainability considerations.
| Feature | Natural Myristyl Alcohol | Synthetic Myristyl Alcohol |
| Purity & Impurities | Purity can be high, but may contain traces of other fatty alcohols with similar chain lengths (e.g., lauryl alcohol, cetyl alcohol). | Typically higher purity with a more defined and controlled impurity profile. Potential impurities include unreacted olefins or aldehydes. |
| Cost | Subject to fluctuations in the price of palm kernel and coconut oils. | Linked to the price of petrochemical feedstocks (e.g., ethylene, crude oil). |
| Environmental Impact | Associated with land use changes for palm plantations and wastewater from palm oil mills, which can contribute to higher greenhouse gas emissions.[13] | Production is energy-intensive and relies on fossil fuels, contributing to greenhouse gas emissions.[5] |
| Sustainability | Derived from renewable resources, but sustainability is dependent on responsible agricultural practices.[11] | Derived from non-renewable fossil fuels. |
IV. Applications in Drug Development: Leveraging the Properties of Myristyl Alcohol
In the realm of drug development, the specific properties of myristyl alcohol are harnessed to overcome formulation and delivery challenges.
A. Transdermal Drug Delivery: Enhancing Skin Penetration
Myristyl alcohol is recognized as a chemical penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[3][14] It is believed to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules.
B. Niosomes and Other Vesicular Drug Delivery Systems: A Stabilizing Influence
Niosomes are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. Myristyl alcohol has been shown to act as a bilayer stabilizer in niosome formulations, often as a substitute for cholesterol.[4][15] Niosomes containing myristyl alcohol have demonstrated a slower, more controlled release of encapsulated drugs compared to those with cholesterol.[4]
Caption: Applications of Myristyl Alcohol in Drug Delivery.
V. Conclusion: A Strategic Choice for Scientific Advancement
The selection of myristyl alcohol from either natural or synthetic sources is a critical decision for researchers and drug development professionals. Naturally derived myristyl alcohol, sourced from renewable feedstocks, presents a sustainable option, though its purity and environmental impact are closely tied to agricultural and processing practices. Synthetic myristyl alcohol, produced via well-established petrochemical routes, offers high purity and consistency but is dependent on non-renewable resources.
For applications in drug delivery, where purity and predictable performance are paramount, synthetic myristyl alcohol may be the preferred choice. However, as the industry increasingly embraces sustainability, advancements in the purification and life cycle management of natural myristyl alcohol are making it an ever more viable and attractive option. Ultimately, a thorough understanding of the synthesis, properties, and application-specific requirements of myristyl alcohol from both origins will empower scientists to make the most strategic and effective choices for their research and development endeavors.
VI. References
-
Comparison of Oleo- vs Petro-Sourcing of Fatty Alcohols via Cradle-to-Gate Life Cycle Assessment. (URL: [Link])
-
fatty alcohol production, petrochemical - Europe - ecoQuery - Ecoinvent. (URL: [Link])
-
Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation | Request PDF - ResearchGate. (URL: [Link])
-
Environmental Fact Sheet (#4) C12-15 Alcohol (petro) - ERASM. (URL: [Link])
-
Penetration Enhancers discovered for transdermal preparation. Chemical... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Release studies on niosomes containing fatty alcohols as bilayer stabilizers instead of cholesterol - PubMed. (URL: [Link])
-
Literature data on the life cycle GHG (greenhouse gas) emissions for... - ResearchGate. (URL: [Link])
-
Release Studies on Niosomes Containing Fatty Alcohols as Bilayer Stabilizers Instead of Cholesterol - ResearchGate. (URL: [Link])
-
Extraction and Purification of Terpenes from Nutmeg (myristica fragrans). (URL: [Link])
-
Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene - RWTH Publications. (URL: [Link])
-
SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. (URL: [Link])
-
Hydroformylation – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Ziegler–Natta catalyst - Wikipedia. (URL: [Link])
-
Preparation Of Ziegler-Natta Catalyst - BYJU'S. (URL: [Link])
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance. (URL: [Link])
-
Insight into the Synthesis Process of an Industrial Ziegler-Natta Catalyst - ResearchGate. (URL: [Link])
-
Ziegler natta catalyst(mechanism) for MSc/natta's bimetallic and cossee's monometallic mechanism - YouTube. (URL: [Link])
-
fatty alcohol production, from palm oil - Rest-of-World - ecoQuery - Ecoinvent. (URL: [Link])
-
14.4.1: Ziegler-Natta Polymerizations - Chemistry LibreTexts. (URL: [Link])
-
Oleochemicals Production Cost Model: Chemical Value from Nature - IMARC Group. (URL: [Link])
-
Penetration enhancers - PubMed. (URL: [Link])
-
Alcohol synthesis by hydrogenation of fatty acid methyl esters on supported Ru-Sn and Rh-Sn catalysts - ResearchGate. (URL: [Link])
-
Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
ENVIRONMENTAL ASSESSMENT OF FATTY ACIDS PRODUCTION FROM PALM OIL USING LIFE CYCLE APPROACH. (URL: [Link])
-
(PDF) Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene β‐Myrcene - ResearchGate. (URL: [Link])
-
Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC - NIH. (URL: [Link])
-
Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC - NIH. (URL: [Link])
-
Nutmeg Oil (Myristica Fragrans) extraction Using CO2 Supercritical Fluid Extraction (SCFE) - Preprints.org. (URL: [Link])
-
Microwave-Assisted Extraction of Trimyristin from Nutmeg using Ethanol: A Greener Approach for the Undergraduate Organic - Science and Education Publishing. (URL: [Link])
-
Life-cycle energy use and greenhouse gas emissions of palm fatty acid distillate derived renewable diesel (Journal Article) | OSTI.GOV. (URL: [Link])
-
(PDF) Evaluating the ecological impact on palm oil production using life cycle assessment (LCA) methodology - ResearchGate. (URL: [Link])
-
WO1994010112A1 - Process for the production of fatty alcohols - Google Patents. (URL: )
-
Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry - PubMed. (URL: [Link])
-
The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation - Journal of Young Pharmacists. (URL: [Link])
-
Lauryl Myristyl Alcohol Market Deep Analysis Report 2025-2034. (URL: [Link])
-
Niosomes: Composition, Formulation Techniques, and Recent Progress as Delivery Systems in Cancer Therapy - MDPI. (URL: [Link])
-
(PDF) LIFE CYCLE ASSESSMENT FOR THE PRODUCTION OF PALM BIODIESEL. (URL: [Link])
-
The supply and demand for fatty acids and alcohols - Fedepalma. (URL: [Link])
-
Myristyl Alcohol. (URL: [Link])
-
Lauryl Myristyl Alcohol Market is Growing at Compound Annual Growth Rate (CAGR) of 5.50% from 2023 to 2030!. (URL: [Link])
-
A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems - PMC - PubMed Central. (URL: [Link])
-
Oleochemical and Petrochemical Surfactants: An Overall Assessment | Request PDF. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. researchgate.net [researchgate.net]
- 4. Release studies on niosomes containing fatty alcohols as bilayer stabilizers instead of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erasm.org [erasm.org]
- 10. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. In the Spotlight: Fatty Alcohols | Castor International [castor-international.nl]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tetradecyl Lactate: Nomenclature, Properties, and Applications in Scientific Research and Drug Development
This guide provides a comprehensive technical overview of tetradecyl lactate, a versatile ester with significant applications in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, and its functional roles as an emollient, solubilizer, and penetration enhancer. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Nomenclature and Identification
Clarity in scientific communication begins with precise nomenclature. This compound is known by several synonyms in scientific literature and commercial contexts, which can sometimes lead to confusion. A clear understanding of its various identifiers is crucial for accurate literature review and regulatory compliance.
1.1. Synonyms and Trade Names: The most common synonym for this compound is myristyl lactate .[1][2][3][4][5][6] The term "myristyl" refers to the 14-carbon alkyl chain derived from myristyl alcohol (1-tetradecanol).[1] Other synonyms include:
1.2. Chemical Identifiers:
-
IUPAC Name: tetradecyl 2-hydroxypropanoate[8]
Diagram 1: Chemical Structure of this compound
Caption: A simplified workflow for the synthesis of this compound via esterification.
3.1. Detailed Experimental Protocol for Synthesis:
This protocol is a self-validating system, where the purity of the final product is confirmed by analytical methods.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lactic acid (1.0 eq) and myristyl alcohol (1.1 eq). Toluene can be added as a solvent to facilitate water removal.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and monitor the removal of water in the Dean-Stark trap. The reaction is considered complete when water is no longer collected.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Characterization and Quality Control:
-
The purity of the synthesized this compound should be assessed using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
The identity of the compound can be confirmed by comparing its infrared (IR) and nuclear magnetic resonance (NMR) spectra with a reference standard.
-
The acid value should be determined by titration to ensure the removal of unreacted lactic acid and catalyst.
-
Applications in Drug Development and Formulation
This compound is a multifunctional excipient in pharmaceutical formulations, primarily for topical and transdermal drug delivery. Its utility stems from its emollient, solubilizing, and penetration-enhancing properties.
4.1. Emollient and Skin Conditioning Agent: In topical formulations such as creams, lotions, and ointments, this compound functions as an emollient, imparting a smooth and soft feel to the skin. [1][5][6]It forms a protective, non-greasy barrier on the skin, which helps to reduce water loss and maintain skin hydration. [6] 4.2. Solubilizing Agent for Poorly Water-Soluble Drugs: A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). [10][11][12]this compound, with its ester and alkyl components, can act as a solubilizing agent, enhancing the solubility of lipophilic drugs in a formulation. [1]This is particularly relevant in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). [2][4][7][8]SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. [2][8]By pre-dissolving the drug in the SEDDS formulation, the dissolution rate and subsequent absorption can be significantly improved. [4] 4.3. Penetration Enhancer for Transdermal Drug Delivery: The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most drugs. [13]Penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, thereby facilitating the percutaneous absorption of drugs. [13][14]Lactate esters, including this compound, have been shown to be effective penetration enhancers. [1] Diagram 3: Mechanism of Action as a Penetration Enhancer
Caption: this compound enhances drug penetration by disrupting the ordered structure of the lipid bilayer in the stratum corneum.
The proposed mechanism for lactate esters as penetration enhancers involves the disruption of the highly ordered lipid structure of the stratum corneum. [14]The lipophilic myristyl chain of this compound can intercalate into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate through the skin. Studies have shown that lactate esters can significantly enhance the transdermal delivery of various drugs, with the effect being dependent on the lipophilicity of the drug. [1][15] 4.4. Use in Sustained-Release Formulations: While not its primary application, this compound could potentially be incorporated into matrix-type sustained-release topical formulations. [16][17]Its lipophilic nature could help to modulate the release of a dispersed or dissolved drug from the formulation over an extended period.
Analytical Methodologies
Robust analytical methods are essential for the quality control of raw materials and the quantitative analysis of this compound in finished products.
5.1. Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a suitable technique for the quantification of this compound and the assessment of its purity. [3][18]The volatile nature of the ester allows for its separation from other components in a formulation and its detection with high sensitivity.
5.1.1. Detailed GC-FID Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or isopropanol, to a known volume.
-
If necessary, perform a liquid-liquid extraction to isolate the ester from interfering matrix components.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent as the sample.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
-
System Validation: The method should be validated for linearity, precision, accuracy, and specificity according to relevant guidelines (e.g., ICH Q2(R1)).
5.2. High-Performance Liquid Chromatography (HPLC): For formulations where this compound is present with non-volatile components, a reversed-phase HPLC method with UV detection can be developed. [19][20][21]Although this compound does not have a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is often feasible.
Diagram 4: Analytical Workflow for Quantification
Caption: General workflow for the quantitative analysis of this compound in a formulation.
Experimental Protocol: In Vitro Skin Permeation Study
To evaluate the efficacy of this compound as a penetration enhancer, an in vitro skin permeation study using Franz diffusion cells is a standard and reliable method. [1][9][22][23][24] 6.1. Detailed Protocol:
-
Skin Preparation:
-
Excised human or animal (e.g., porcine) skin is commonly used. The integrity of the skin should be ensured. [1] * The skin is dermatomed to a uniform thickness (typically 500-1000 µm).
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber. [1][9] * The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The medium is maintained at 32-37°C and continuously stirred. [9][22]3. Application of Formulation:
-
Apply a finite dose of the formulation containing the API and this compound (test formulation) and a control formulation (without this compound) to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals over 24-48 hours, withdraw aliquots from the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed medium. [1]5. Analysis:
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.
-
-
Self-Validation: The integrity of the skin barrier should be assessed before and after the experiment. A common method is to measure the transepidermal water loss (TEWL). A significant change in TEWL may indicate damage to the skin barrier.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic and pharmaceutical products at typical concentrations. [6]However, it has been reported to be comedogenic, meaning it may have the potential to clog pores, which is a consideration for formulations intended for acne-prone skin. [5][6]As with any excipient, its compatibility with the API and other formulation components must be thoroughly evaluated.
Conclusion
This compound is a valuable and versatile excipient for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties, coupled with its multifunctional roles as an emollient, solubilizer, and penetration enhancer, make it a compelling choice for the formulation of topical and transdermal drug delivery systems. A thorough understanding of its nomenclature, synthesis, and analytical methodologies, as outlined in this guide, is essential for its effective and reliable application in the development of safe and efficacious pharmaceutical products.
References
-
In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
CAS No : 1323-03-1 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]
-
Myristyl Lactate | C17H34O3 | CID 64676. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
MYRISTYL LACTATE. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from [Link]
-
This compound. (2022, November 30). Tiiips. Retrieved January 9, 2026, from [Link]
-
Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). The University of Texas at Austin. Retrieved January 9, 2026, from [Link]
-
An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. (2025, May 5). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Penetration enhancers. (2004, March 27). PubMed. Retrieved January 9, 2026, from [Link]
-
Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. (2025, May 29). PubMed. Retrieved January 9, 2026, from [Link]
-
In vitro permeation testing for the evaluation of drug delivery to the skin. (2024, August 3). UCL Discovery. Retrieved January 9, 2026, from [Link]
-
Myristyl lactate. (2022, November 29). Tiiips. Retrieved January 9, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved January 9, 2026, from [Link]
-
A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. (2020, November 10). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Pharmaceutical Technology. Retrieved January 9, 2026, from [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. (2022, August 26). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024, November). PubMed. Retrieved January 9, 2026, from [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022, June 6). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015, August 4). Walsh Medical Media. Retrieved January 9, 2026, from [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS)-A REVIEW. (n.d.). Jetir.Org. Retrieved January 9, 2026, from [Link]
-
Synthesis of Lactide from Alkyl Lactate via a Prepolymer Route. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Identification and Quantitative Determination of Lactate Using Optical Spectroscopy-Towards a Noninvasive Tool for Early Recognition of Sepsis. (2020, September 21). PubMed. Retrieved January 9, 2026, from [Link]
-
In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
MYRISTYL LACTATE. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from [Link]
-
Sustained-Release Injectable Drug Delivery. (n.d.). Pharmaceutical Technology. Retrieved January 9, 2026, from [Link]
-
Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
New aspects in sustained drug release formulations. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
HPLC and UV Spectrophotometric Determination of Amrinone Lactate. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Case Studies. (n.d.). Cellets. Retrieved January 9, 2026, from [Link]
-
The Science of Sustained-Release Medications. (n.d.). IJRSI - RSIS International. Retrieved January 9, 2026, from [Link]
Sources
- 1. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. jetir.org [jetir.org]
- 5. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New aspects in sustained drug release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsisinternational.org [rsisinternational.org]
- 18. measurlabs.com [measurlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to the Potential Biological Targets of Myristyl Lactate
Abstract
Myristyl lactate, an ester of myristyl alcohol and lactic acid, is a compound predominantly utilized in the cosmetics industry for its emollient and skin-conditioning properties.[1][2] While its physicochemical characteristics are well-documented in this context, a comprehensive understanding of its interaction with biological systems at a molecular level is nascent. This technical guide aims to bridge this knowledge gap for researchers, scientists, and drug development professionals. By deconstructing myristyl lactate into its constituent moieties—myristic acid and lactic acid—we can infer a range of potential biological targets and signaling pathways that may be modulated by this compound or its metabolites. This document synthesizes current knowledge on the biological roles of its components, proposes a structured approach to target identification and validation, and provides detailed experimental protocols to empower further investigation. The central hypothesis is that myristyl lactate, either intact or upon enzymatic hydrolysis, can influence cellular processes such as protein modification, gene expression, and metabolic regulation through interaction with a variety of enzymes, receptors, and signaling molecules.
Part 1: Deconstruction of Myristyl Lactate - Clues from its Constituent Moieties
The logical first step in elucidating the biological activity of myristyl lactate is to consider the well-established roles of its precursors: myristic acid and lactic acid. It is highly probable that endogenous esterases will hydrolyze myristyl lactate, releasing these two molecules to exert their respective biological effects.
The Myristic Acid Moiety: A Key Player in Protein Acylation and Signaling
Myristic acid is a 14-carbon saturated fatty acid that is not merely a metabolic fuel but an active participant in crucial cellular signaling processes.[3] Its most prominent role is in N-myristoylation, a co- and post-translational lipid modification.[4][5][6]
-
N-myristoylation: This process involves the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[5][6] This modification is catalyzed by N-myristoyltransferase (NMT) and is critical for:
-
Membrane Targeting: Myristoylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes, which is essential for their proper localization and function.[4][7]
-
Protein-Protein Interactions: The myristoyl group can mediate specific interactions with other proteins, often as part of a larger signaling complex.[5]
-
Signal Transduction: Many myristoylated proteins are key components of signal transduction pathways, including G-proteins and various kinases.[4][6] An increase in the intracellular pool of myristic acid from myristyl lactate hydrolysis could potentially influence the rate and extent of myristoylation, thereby affecting these pathways.
-
Myristic acid and its derivatives have also been investigated as inhibitors of NMT, an enzyme considered a therapeutic target in fungal infections and cancer.[8][9]
The Lactic Acid Moiety: Beyond a Metabolic Byproduct
Lactate, long considered a waste product of glycolysis, is now recognized as a vital signaling molecule and energy substrate.[10][11][12]
-
Lactate as a Signaling Molecule:
-
GPR81/HCAR1 Receptor Activation: Lactate is the endogenous ligand for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[13][14][15] GPR81 is expressed in various tissues, including adipose tissue, skeletal muscle, and the brain.[13][15][16] Its activation by lactate typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on pathways like lipolysis.[13][16] In the context of cancer, GPR81 has been shown to be crucial for cancer cell survival and regulation of metabolism.[14][17]
-
Protein Lactylation: A recently discovered post-translational modification, lysine lactylation (Kla), directly links glycolysis to gene regulation.[18][19][20] This modification can occur on both histone and non-histone proteins, influencing processes such as gene transcription, immune regulation, and tumor progression.[19][21][22] The release of lactate from myristyl lactate could contribute to the intracellular lactate pool available for this modification.
-
-
Lactate as an Energy Substrate: Lactate can be transported between cells via monocarboxylate transporters (MCTs) and utilized as an energy source in tissues like the heart and brain.[11][23]
Part 2: Potential Direct Molecular Targets of Intact Myristyl Lactate
While hydrolysis is a likely fate, the intact myristyl lactate ester may also directly interact with biological targets. Its amphipathic nature, combining a hydrophobic fatty acid tail with a more polar lactate headgroup, makes it a candidate for interaction with lipid-binding proteins and receptors.
Enzymes
-
Esterases and Lipases: These are the most probable primary targets, responsible for the hydrolysis of myristyl lactate into its constituent parts. The specific subtypes of esterases involved would determine the rate and location of myristic acid and lactate release.
-
Fatty Acid Synthase (FASN) and Related Enzymes: The structural similarity of myristyl lactate to fatty acid esters could allow it to interact with enzymes involved in lipid metabolism, potentially acting as a competitive inhibitor or an allosteric modulator.
Receptors
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that are key regulators of lipid and glucose metabolism.[24][25] Fatty acids are known natural ligands for PPARs.[24][26] It is plausible that myristyl lactate or myristic acid could bind to and modulate the activity of PPAR subtypes (α, β/δ, γ), thereby influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.[27][28]
-
Other G-protein Coupled Receptors (GPCRs): Besides GPR81, other GPCRs are known to bind fatty acids. The unique structure of myristyl lactate might allow it to interact with a subset of these receptors.
Part 3: Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining in vitro, cell-based, and in silico methods is essential to systematically identify and validate the biological targets of myristyl lactate.
In Vitro Target Identification
These methods aim to identify direct binding interactions between myristyl lactate and purified proteins.
-
Rationale: This high-throughput technique identifies protein-ligand binding by measuring changes in the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Protocol:
-
Prepare a master mix containing a fluorescent dye (e.g., SYPRO Orange) and the purified protein of interest in a suitable buffer.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add myristyl lactate at various concentrations to the wells. Include appropriate controls (e.g., DMSO, no ligand).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring fluorescence.
-
Analyze the data to determine the Tm for each condition. A significant increase in Tm in the presence of myristyl lactate suggests a direct binding interaction.
-
-
Rationale: ITC provides a complete thermodynamic profile of a binding interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH). It directly measures the heat released or absorbed during a binding event.
-
Protocol:
-
Prepare solutions of the purified protein and myristyl lactate in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the myristyl lactate solution into the injection syringe.
-
Perform a series of small injections of myristyl lactate into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a binding model to determine the thermodynamic parameters.
-
Cell-Based Target Validation
These assays confirm target engagement and elucidate the functional consequences of myristyl lactate treatment in a cellular context.
-
Rationale: CETSA extends the principle of thermal shift to a cellular environment. It assesses target engagement by measuring the change in thermal stability of a protein in intact cells or cell lysates upon ligand binding.
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat one set of cells with myristyl lactate and another with a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspensions into aliquots and heat them to a range of different temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.
-
A shift in the melting curve to a higher temperature in the myristyl lactate-treated cells indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Rationale: To investigate the activation of transcription factors like PPARs, reporter gene assays are invaluable. These assays use a plasmid containing a promoter with response elements for the transcription factor of interest, driving the expression of a reporter gene (e.g., luciferase).
-
Protocol:
-
Co-transfect cells with an expression vector for the PPAR subtype of interest and a reporter plasmid containing PPAR response elements upstream of a luciferase gene.
-
Treat the transfected cells with myristyl lactate or a known PPAR agonist (positive control).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of the PPAR pathway.
-
Part 4: In Silico Approaches for Target Prediction
Computational methods can help prioritize potential targets and provide structural insights into binding interactions.
Molecular Docking
-
Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. This can be used to screen a library of potential protein targets against myristyl lactate.
-
Workflow:
-
Obtain the 3D structures of potential protein targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of myristyl lactate.
-
Use docking software (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding energy of myristyl lactate in the active or allosteric sites of the target proteins.
-
Rank the potential targets based on their predicted binding affinities.
-
Sources
- 1. specialchem.com [specialchem.com]
- 2. Myristyl lactate [tiiips.com]
- 3. Myristic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. What is Lactic acid used for? [synapse.patsnap.com]
- 11. Lactic acid: Key Roles in Human Metabolism, Diseases, and Health Implications -MetwareBio [metwarebio.com]
- 12. metabolon.com [metabolon.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Lactylation: The emerging frontier in post-translational modification [frontiersin.org]
- 19. Lactylation: The emerging frontier in post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Lactylation: A New Link between Metabolism and Gene Expression Regulation - Creative Biogene [creative-biogene.com]
- 21. Lactylation: the regulatory code of cellular life activity and a barometer of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysine Lactylation: When Metabolism Meets Gene Expression - Bio-Connect [bio-connect.nl]
- 23. Lactic acid - Wikipedia [en.wikipedia.org]
- 24. PPAR Agonists and Metabolic Syndrome: An Established Role? | MDPI [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PPAR-α agonism improves whole body and muscle mitochondrial fat oxidation, but does not alter intracellular fat concentrations in burn trauma children in a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PPAR agonist - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Early-Stage Research on Tetradecyl Lactate Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of early-stage research into the applications of Tetradecyl lactate. Moving beyond its established role in cosmetics, this document explores its potential as a sophisticated drug delivery vehicle and a proactive therapeutic agent, grounded in its unique biochemical properties.
Part 1: Deconstructing this compound: From Emollient to Bioactive Prodrug
This compound, also known as myristyl lactate, is an ester formed from the reaction of lactic acid and myristyl alcohol.[1][2] Its chemical and physical properties are well-documented, primarily in the context of its use as an emollient, moisturizer, and texture enhancer in cosmetic and personal care products.[2][3][4] However, a deeper analysis of its structure suggests a more complex and compelling role in dermatological and pharmaceutical applications.
Chemical Properties and Synthesis:
| Property | Value | Source |
| Chemical Formula | C17H34O3 | [2] |
| Molecular Weight | 286.45 g/mol | [5] |
| Appearance | White to pale-yellow liquid or soft solid | [2] |
| Solubility | Soluble in oils and fats; limited solubility in water | [1] |
| Synthesis | Esterification of myristyl alcohol and lactic acid | [2] |
The key to unlocking the therapeutic potential of this compound lies in its susceptibility to enzymatic hydrolysis by esterases present in the skin.[6][7][8] This process would cleave the ester bond, releasing its two constituent molecules: lactic acid and myristic acid. This biotransformation is the cornerstone of the central hypothesis of this guide: This compound can function as a prodrug, delivering bioactive lactate and myristic acid to the skin.
Part 2: The Dual-Action Hypothesis: A Novel Therapeutic Paradigm
The therapeutic potential of this compound can be conceptualized through a dual-action mechanism: first, as a penetration enhancer for co-administered drugs, and second, as a prodrug delivering its own therapeutic moieties.
This compound as a Transdermal Delivery Vehicle
Lactate esters, including this compound, have been shown to act as chemical penetration enhancers, reversibly altering the barrier function of the stratum corneum to increase the permeation of other drugs.[9] This effect is attributed to the interaction of the long fatty acid chain with the lipid matrix of the skin.
Proposed Mechanism of Penetration Enhancement:
The myristyl (tetradecyl) portion of the molecule, being a 14-carbon fatty acid, can intercalate into the lipid bilayers of the stratum corneum. This disrupts the highly ordered lipid structure, increasing its fluidity and creating pathways for the enhanced diffusion of co-administered active pharmaceutical ingredients (APIs).
Caption: Mechanism of this compound as a penetration enhancer.
The Prodrug Hypothesis: Delivering Bioactive Lactic Acid and Myristic Acid
Upon topical application, this compound can be hydrolyzed by cutaneous esterases into lactic acid and myristic acid, each with its own distinct and potentially synergistic therapeutic effects.[6][10]
Myristic Acid's Role:
Myristic acid, a saturated 14-carbon fatty acid, is not merely an inert lipid. Research has shown that it possesses anti-inflammatory and analgesic properties.[1][2] It has been demonstrated to increase the production of the anti-inflammatory cytokine IL-10 in macrophages and inhibit the NF-κB inflammatory pathway.[1][11] Furthermore, myristic acid contributes to strengthening the skin's natural barrier function.[12][13]
Lactic Acid's Role:
Lactate is now recognized as a critical signaling molecule in skin homeostasis, wound healing, and immunomodulation.[14] It can stimulate collagen synthesis, promote angiogenesis, and influence the polarization of macrophages towards a reparative M2 phenotype, which is crucial for resolving inflammation and tissue remodeling.[9][15] These effects are partly mediated through the G protein-coupled receptor 81 (GPR81).[16][17][18][19]
Caption: Prodrug activation and dual-action mechanism of this compound.
Part 3: Experimental Framework for Investigating Therapeutic Potential
This section outlines a logical, step-by-step experimental workflow to validate the dual-action hypothesis of this compound.
In Vitro Characterization
3.1.1. Skin Permeation Studies using Franz Diffusion Cells
Objective: To quantify the penetration-enhancing effect of this compound on a model API and to measure the release of lactic acid and myristic acid from a this compound formulation.
Protocol:
-
Skin Preparation: Use ex vivo human or porcine skin, as porcine skin is histologically similar to human skin.[6][20][21] Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application:
-
Control: A formulation containing a model API (e.g., a topical NSAID like diclofenac) in a standard vehicle.[22][23][24]
-
Test 1: The same formulation as the control, but with the addition of this compound (e.g., 5% w/w).
-
Test 2: A formulation containing only this compound in the vehicle to measure the release of its hydrolysis products.
-
-
Sampling: At predetermined time points, collect samples from the receptor fluid.
-
Analysis: Quantify the concentration of the model API, lactic acid, and myristic acid in the receptor fluid using a validated HPLC method.[25][26]
3.1.2. Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on human skin cells.
Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) or fibroblasts in 96-well plates until they reach 70-80% confluency.[27]
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[11][16][28][29]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
3.1.3. In Vitro Wound Healing (Scratch Assay)
Objective: To assess the effect of this compound and its hydrolysis products on the migration of skin cells, a key process in wound healing.
Protocol:
-
Cell Monolayer: Grow a confluent monolayer of human fibroblasts or keratinocytes in a culture plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[3][25][30][31]
-
Treatment: Treat the cells with:
-
Control medium
-
Medium containing this compound
-
Medium containing lactic acid
-
Medium containing myristic acid
-
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Analysis: Quantify the rate of wound closure by measuring the area of the gap over time using image analysis software.
In Vivo Validation
3.2.1. Murine Model of Skin Inflammation
Objective: To evaluate the anti-inflammatory effects of topically applied this compound.
Protocol:
-
Induction of Inflammation: Induce a localized inflammatory response on the ears of mice using a topical irritant such as phorbol ester (TPA) or by inducing allergic contact dermatitis with a hapten like oxazolone.[1][23][24][31][32]
-
Treatment: Apply a topical formulation of this compound to the inflamed area. Use a vehicle control on the contralateral ear or a separate group of mice.
-
Assessment:
-
Measure ear thickness as an indicator of edema.
-
Collect tissue biopsies for histological analysis to assess immune cell infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA.
-
3.2.2. Murine Model of Excisional Wound Healing
Objective: To determine if topical this compound accelerates wound closure and improves the quality of tissue repair.
Protocol:
-
Wound Creation: Create full-thickness excisional wounds on the dorsum of mice. A splinted wound model is recommended to prevent wound contraction and better mimic human wound healing.[5][29][32][33][34]
-
Treatment: Apply a topical formulation of this compound or a vehicle control to the wounds daily.
-
Wound Closure Analysis: Photograph the wounds at regular intervals and calculate the percentage of wound closure.
-
Histological and Molecular Analysis: At the end of the study, collect wound tissue for:
-
Histological staining (H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Immunohistochemistry to quantify markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).
-
qRT-PCR or Western blot to measure the expression of growth factors (e.g., VEGF) and extracellular matrix components.[9][15][35][36][37]
-
Caption: Experimental workflow for investigating this compound.
Part 4: Data Interpretation and Future Directions
The successful execution of this experimental framework will provide a robust dataset to evaluate the therapeutic potential of this compound. Positive results, such as enhanced API delivery, low cytotoxicity, accelerated in vitro wound closure, and reduced inflammation and improved healing in vivo, would provide strong evidence for its dual-action role.
Future research could then focus on optimizing formulations for specific dermatological conditions, such as atopic dermatitis, psoriasis, or chronic wounds. Further mechanistic studies could explore the specific signaling pathways activated by the released lactic acid and myristic acid in different skin cell types. The development of this compound as a standalone therapeutic or as a key component in advanced drug delivery systems represents a promising new frontier in dermatological therapy.
References
-
Myristic acid reduces skin inflammation and nociception. PubMed. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol Exchange. [Link]
-
Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation. PMC. [Link]
-
Myristyl Lactate. Cosmetics Info. [Link]
-
Regulatory Role of Lactate in Wound Repair. ScienceDirect. [Link]
-
Surgical Approaches to Create Murine Models of Human Wound Healing. PMC. [Link]
-
MYRISTYL LACTATE – Ingredient. COSMILE Europe. [Link]
-
Lactate's diverse roles in wound healing. Injury induces hypoxia and... ResearchGate. [Link]
-
Skin models for the testing of transdermal drugs. PMC. [Link]
-
Murine model of wound healing. SAHMRI. [Link]
-
Scratch Wound Healing Assay. Bio-protocol. [Link]
-
Scratch Assay protocol. [Link]
-
Cytotoxicity assay (MTT method) in human keratinocytes HaCaT cell line... ResearchGate. [Link]
-
Myristic acid reduces skin inflammation and nociception | Request PDF. ResearchGate. [Link]
-
The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers. PubMed Central. [Link]
-
Aerobically derived lactate stimulates revascularization and tissue repair via redox mechanisms. PubMed. [Link]
-
Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells. Molecular Omics (RSC Publishing). [Link]
-
Oxygen, pH, Lactate, and Metabolism—How Old Knowledge and New Insights Might Be Combined for New Wound Treatment. NIH. [Link]
-
Myristyl Lactate | C17H34O3 | CID 64676. PubChem. [Link]
-
Activation of brain lactate receptor GPR81 aggravates exercise-induced central fatigue. [Link]
-
In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. Molecular Pharmaceutics - ACS Publications. [Link]
-
The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer. [Link]
-
Lactate and oxygen constitute a fundamental regulatory mechanism in wound healing | Request PDF. ResearchGate. [Link]
-
Video: Murine Model of Wound Healing. JoVE. [Link]
-
Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise. British Journal of Nutrition - Cambridge Core. [Link]
-
Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis. PMC. [Link]
-
The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. [Link]
-
Murine Models of Human Wound Healing. PMC. [Link]
-
Activation of GPR81 by lactate inhibits oscillatory shear stress-induced endothelial inflammation by activating the expression of KLF2. PubMed. [Link]
-
Topical NSAID formulations. Semantic Scholar. [Link]
-
The distribution of esterases in the skin of the minipig. PubMed. [Link]
-
Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome. PubMed. [Link]
-
Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. MDPI. [Link]
-
Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. PMC. [Link]
-
Myristic Acid for Skincare - Benefits & Uses in Cosmetic Products. VedaOils. [Link]
-
Involvement of Carboxylesterase in Hydrolysis of Propranolol Prodrug during Permeation across Rat Skin. PMC. [Link]
-
Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis. OUCI. [Link]
-
Myristic Acid: Hidden Gem for Skin Health and Nourishment. Clinikally. [Link]
-
Myristic Acid for Skincare: Gentle Cleansing and Skin Conditioning. [Link]
-
A review of fatty acids influencing skin condition | Request PDF. ResearchGate. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Fatty acid extracts facilitate cutaneous wound healing through activating AKT, ERK, and TGF-β/Smad3 signaling and promoting angiogenesis. NIH. [Link]
-
Bioactive Fatty Acids in the Resolution of Chronic Inflammation in Skin Wounds. PubMed. [Link]
Sources
- 1. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The distribution of esterases in the skin of the minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Involvement of Carboxylesterase in Hydrolysis of Propranolol Prodrug during Permeation across Rat Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 12. vedaoils.com [vedaoils.com]
- 13. clinikally.com [clinikally.com]
- 14. Frontiers | Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 22. Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Topical NSAID formulations. | Semantic Scholar [semanticscholar.org]
- 24. Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Murine Models of Human Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. clyte.tech [clyte.tech]
- 31. med.virginia.edu [med.virginia.edu]
- 32. Video: Murine Model of Wound Healing [jove.com]
- 33. Surgical Approaches to Create Murine Models of Human Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. research.sahmri.org.au [research.sahmri.org.au]
- 35. Aerobically derived lactate stimulates revascularization and tissue repair via redox mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Oxygen, pH, Lactate, and Metabolism—How Old Knowledge and New Insights Might Be Combined for New Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tetradecyl Lactate as a Penetration Enhancer in Topical Formulations
Abstract
The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of therapeutic agents. Overcoming this barrier is a critical objective in the development of effective topical and transdermal drug delivery systems. Chemical penetration enhancers are a cornerstone of this endeavor, offering a means to reversibly modulate the barrier function of the skin. Among these, Tetradecyl lactate (also known as Myristyl lactate) has emerged as a versatile and effective excipient. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a penetration enhancer. It details its mechanism of action, physicochemical properties, formulation strategies, and provides robust, step-by-step protocols for the in vitro evaluation of its efficacy and safety.
Introduction to this compound
This compound (C₁₇H₃₄O₃) is the ester of myristyl alcohol and lactic acid. Traditionally used in cosmetics as an emollient and skin conditioning agent, it imparts a smooth, velvety feel to formulations. Its chemical structure, featuring a hydrophilic lactate head group and a lipophilic 14-carbon alkyl chain, gives it amphiphilic properties that are key to its function as a penetration enhancer.[1] Unlike more aggressive chemical enhancers, lactate esters are reputed for their high safety profile and low skin irritancy, making them attractive candidates for formulations intended for chronic use or application on sensitive skin.[1][2] This guide will explore the scientific principles and practical methodologies for leveraging this compound to optimize topical drug delivery.
Proposed Mechanism of Action
Penetration enhancers primarily function through one or more of the following mechanisms: disrupting the highly ordered structure of the stratum corneum lipids, interacting with intracellular proteins, or improving the partitioning of the drug into the skin.[3][4]
This compound is believed to enhance permeation primarily by disrupting the intercellular lipid matrix of the stratum corneum.
-
Lipid Fluidization: The lipophilic tetradecyl chain intercalates into the lipid bilayers composed of ceramides, cholesterol, and free fatty acids. This insertion disrupts the tight, ordered packing of these lipids, increasing their fluidity.[5] This creates a more permeable pathway for drug molecules to diffuse through.
-
Enhanced Partitioning: By altering the physicochemical environment of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin, particularly for drugs with moderate lipophilicity.[4]
The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound as a penetration enhancer.
Physicochemical Properties and Formulation Guidelines
Understanding the properties of this compound is essential for successful formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| INCI Name | Myristyl Lactate | |
| CAS Number | 1323-03-1 | |
| Molecular Formula | C₁₇H₃₄O₃ | |
| Molecular Weight | 286.46 g/mol | |
| Appearance | White to slightly yellowish solid mass or colorless/pale yellow liquid | [6] |
| Melting Point | ~23-34 °C | |
| Solubility | Slightly soluble in water; soluble in aqueous alcoholic and glycol solutions |
| Function | Emollient, Skin Conditioning Agent, Penetration Enhancer |[7] |
Formulation Guidelines:
-
Concentration: Typical usage levels range from 1% to 10% (w/w).[8] The optimal concentration depends on the specific active pharmaceutical ingredient (API), the desired enhancement effect, and the formulation base. It is crucial to perform a dose-ranging study to identify the concentration that provides maximal enhancement without causing irritation.
-
Vehicle Compatibility: this compound is compatible with a wide range of common topical vehicles, including oil-in-water (o/w) and water-in-oil (w/o) emulsions (creams, lotions), hydroalcoholic gels, and ointments. Its low melting point allows for easy incorporation into the oil phase of emulsions during manufacturing.
-
Synergistic Effects: The efficacy of this compound can be potentiated when used in combination with other excipients. For instance, co-solvents like propylene glycol or ethanol can act synergistically to enhance drug permeation.[9] Propylene glycol may help facilitate the incorporation of fatty acid esters into the stratum corneum lipids.[9]
-
Stability: As with any ester, formulations should be buffered to a pH that minimizes hydrolysis. Compatibility studies with the API and other excipients are essential to ensure the chemical and physical stability of the final product.[10]
Experimental Protocols: Efficacy and Safety Evaluation
The following protocols provide a framework for quantifying the enhancement effect of this compound and assessing its potential for skin irritation.
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol is the gold standard for assessing the rate and extent of drug absorption through the skin in vitro.[11][12] It provides critical data for formulation selection and optimization.
Caption: Workflow for an In Vitro Skin Permeation Test (IVPT) experiment.
A. Materials and Equipment:
-
Vertical Franz diffusion cells (with appropriate orifice diameter and receptor volume)[13]
-
Circulating water bath and pump
-
Magnetic stir plate and stir bars
-
Human or animal skin membrane (e.g., excised human skin, porcine ear skin)[12]
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test Formulation (with this compound) and Control Formulation (without this compound)
-
Positive Control (Formulation with a known enhancer)
-
Analytical instrumentation for drug quantification (e.g., HPLC)[14][15]
-
Syringes, vials, parafilm
B. Step-by-Step Methodology:
-
Franz Cell Preparation: Thoroughly clean all glass components. Degas the receptor solution to prevent bubble formation. Fill the receptor chamber, ensuring no air bubbles are trapped beneath the membrane.[16] Place a magnetic stir bar in the receptor chamber.
-
Membrane Preparation: If using animal or human skin, carefully excise the tissue, remove subcutaneous fat, and cut it to a size sufficient to cover the cell orifice. Mount the skin on the receptor chamber with the stratum corneum side facing upwards, towards the donor chamber.[12]
-
Assembly and Equilibration: Clamp the donor and receptor chambers together securely. Place the assembled cells in the heating block/water jacket connected to a circulating water bath set to maintain the skin surface temperature at 32 ± 1°C. Allow the system to equilibrate for at least 30 minutes with continuous stirring of the receptor fluid.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations evenly onto the surface of the skin in the donor chamber. Cover the donor chamber with parafilm or a cap to prevent evaporation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[12]
-
Sample Analysis: Analyze the collected samples to determine the concentration of the permeated drug using a validated analytical method, such as HPLC.[15]
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours). From the linear portion (steady-state) of this plot, calculate the key permeation parameters.[12]
C. Key Parameters to Calculate:
-
Steady-State Flux (Jss): The rate of drug permeation at steady state. It is the slope of the linear portion of the cumulative amount vs. time plot (µg/cm²/h).
-
Permeability Coefficient (Kp): A measure of the drug's ability to cross the skin barrier. Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
-
Lag Time (t_lag): The time taken for the drug to establish a steady-state diffusion profile across the skin. It is determined by extrapolating the linear portion of the plot to the x-axis.
-
Enhancement Ratio (ER): The ratio of the flux from the test formulation to the flux from the control formulation. ER = Jss (with enhancer) / Jss (without enhancer).
Protocol 2: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)
This protocol uses commercially available 3D tissue models (e.g., EpiDerm™, EpiSkin™) to predict the skin irritation potential of a topical formulation, aligning with modern efforts to replace animal testing.[17]
Caption: Workflow for an In Vitro Skin Irritation Test using an RhE model.
A. Materials and Equipment:
-
Reconstructed Human Epidermis (RhE) tissue kits
-
Assay medium (provided with kits)
-
6-well or 24-well plates
-
Test Formulation, Negative Control (e.g., PBS), Positive Control (e.g., 5% Sodium Dodecyl Sulfate)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other formazan extraction solvent
-
Plate reader (spectrophotometer)
B. Step-by-Step Methodology:
-
Tissue Pre-Incubation: Upon receipt, place the RhE tissue inserts into wells containing pre-warmed assay medium and pre-incubate at 37°C, 5% CO₂ for a specified time (e.g., overnight) according to the manufacturer's instructions.
-
Formulation Application: Apply a sufficient amount of the test formulation, negative control, and positive control directly onto the surface of the tissues (n=3 per group).
-
Exposure: Incubate the treated tissues for a defined exposure period (e.g., 60 minutes for rinse-off products).[17]
-
Washing: At the end of the exposure period, carefully wash the tissues with PBS to completely remove the applied substances.
-
Post-Incubation: Transfer the washed tissues to fresh assay medium and incubate for a post-exposure period (e.g., 24-42 hours) to allow for the development of cytotoxic effects.
-
Viability Assay (MTT): Transfer the tissues to a medium containing MTT and incubate for approximately 3 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Extraction and Measurement: Extract the formazan crystals from the tissue using a solvent like isopropanol. Measure the optical density (OD) of the extracted solution using a plate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage viability for each tissue relative to the negative control: % Viability = (OD of Test Sample / Mean OD of Negative Control) x 100
C. Interpretation of Results: The irritation potential is classified based on the remaining cell viability. According to globally harmonized systems, a formulation is typically classified as an irritant if the mean cell viability is ≤ 50% .[18]
Table 2: Example Irritation Classification
| Mean Cell Viability | Prediction |
|---|---|
| > 50% | Non-Irritant |
| ≤ 50% | Irritant |
Regulatory Considerations
When using a penetration enhancer like this compound in a pharmaceutical formulation, it is critical to consider the regulatory landscape. Excipients are not considered inert and can significantly impact a product's safety and efficacy.[19] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of any new formulation.[20][21] For generic topical products, demonstrating bioequivalence may involve comparative physicochemical characterization and in vitro permeation tests (IVPT).[22] The safety of the enhancer at its intended concentration must be well-documented, with skin irritation and sensitization data being of paramount importance.[20]
Conclusion
This compound is a promising excipient for topical drug development, functioning as an effective penetration enhancer with a favorable safety profile. Its mechanism, primarily through the fluidization of stratum corneum lipids, allows for increased permeation of a variety of active molecules. By following rigorous in vitro testing protocols, such as the Franz diffusion cell assay for efficacy and reconstructed human tissue models for safety, formulators can generate the robust data needed to optimize drug delivery and support regulatory submissions. The thoughtful incorporation of this compound can lead to the development of more effective, elegant, and patient-compliant topical therapies.
References
-
Ng, S. F., & Rouse, J. J. (2010). Validation of a static Franz diffusion cell system for in vitro permeation studies. PubMed. Available at: [Link]
-
Thakur, R., et al. (2023). Franz diffusion cell and its implication in skin permeation studies. Taylor & Francis Online. Available at: [Link]
-
SciSpace. (2023). Franz diffusion cell and its implication in skin permeation studies. SciSpace. Available at: [Link]
-
Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available at: [Link]
-
Sołtan, A., et al. (n.d.). Skin model dermal irritancy testing of cosmetics. Dermatology and cosmetology. Available at: [Link]
-
Medi, B., et al. (2005). Assessing Efficacy of Penetration Enhancers. ResearchGate. Available at: [Link]
-
Steyn, J. D., et al. (2025). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI. Available at: [Link]
-
The Good Scents Company. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company. Available at: [Link]
-
Mokhtar, W. N. A. W., et al. (2021). Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances. MDPI. Available at: [Link]
-
Steyn, J. D., et al. (2025). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. PubMed. Available at: [Link]
-
Al-Adham, I. S. I., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
-
Croda Pharma. (n.d.). Penetration enhancement. Croda Pharma. Available at: [Link]
-
Wang, Y., et al. (2023). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. MDPI. Available at: [Link]
-
Suryavanshi, K. A., et al. (2020). Connotation of Incorporation of Penetration Enhancers in Topical Drug Delivery- A Review. IJPPR. Available at: [Link]
-
Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Federal Register. (2023). Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for ANDAs; Revised Draft Guidance for Industry; Availability. Federal Register. Available at: [Link]
-
Gieszinger, P., et al. (2018). Investigation of the Efficacy of Transdermal Penetration Enhancers Through the Use of Human Skin and a Skin Mimic Artificial Membrane. ResearchGate. Available at: [Link]
-
Ghazali, A. R., et al. (2021). Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene. Biomedical and Pharmacology Journal. Available at: [Link]
-
Kroll, C., et al. (2016). Skin Irritation and Sensitization Potential of Fixed-Dose Combination of Diclofenac 1% and Menthol 3% Topical Gel: Results of Two Phase I Patch Studies. PubMed. Available at: [Link]
-
Leite-Silva, V. R., et al. (2018). Penetration Enhancement of Topical Formulations. PMC - NIH. Available at: [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Ataman Kimya. Available at: [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Ataman Kimya. Available at: [Link]
-
van der Heide, S., et al. (2022). Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling. PMC - NIH. Available at: [Link]
-
Labinsights. (2023). Method for Determination of Drug Permeability. Labinsights. Available at: [Link]
-
ResearchGate. (n.d.). FDA-Approved Penetration Enhancers for Topical Products. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). This compound Drug Information. PharmaCompass. Available at: [Link]
-
Zhao, L., et al. (2010). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. NIH. Available at: [Link]
-
Al-Adham, I. S. I., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
-
Ghosh, P. (2023). An Overview of the Current Product-Specific Guidances for Topical Products. FDA. Available at: [Link]
-
Raney, S. (2018). Overview of Current Science-Based Regulatory Standards. FDA. Available at: [Link]
-
Dow Development Labs. (n.d.). Navigating Regulatory Requirements For Topical Pharmaceuticals. Dow Development Labs. Available at: [Link]
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. Available at: [Link]
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. PubMed. Available at: [Link]
-
Taylor & Francis. (n.d.). Penetration enhancers – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Kumar, L., et al. (2026). Development, Characterization, and Clinical Evaluation of a 6% Nitroglycerin–Aloe Vera Transdermal Gel for Stable Angina Management. Dove Medical Press. Available at: [Link]
-
ResearchGate. (2025). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. ResearchGate. Available at: [Link]
-
EWG Skin Deep. (n.d.). What is MYRISTYL LACTATE. EWG Skin Deep. Available at: [Link]
-
Moghimipour, E., et al. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. PMC - NIH. Available at: [Link]
-
Clary, J. J., et al. (1998). Safety assessment of lactate esters. PubMed. Available at: [Link]
-
Tioga Research. (2025). Understanding the Journey: Key Phases in Topical Formulation Development. Tioga Research. Available at: [Link]
-
Johnson, W., et al. (2019). Safety Assessment of Alkanoyl Lactyl Lactate Salts as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
PharmaCompass. (n.d.). This compound. PharmaCompass. Available at: [Link]
-
DailyMed. (n.d.). Ammonium Lactate Cream 12%. DailyMed. Available at: [Link]
Sources
- 1. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crodapharma.com [crodapharma.com]
- 6. LACTIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 7. ewg.org [ewg.org]
- 8. specialchem.com [specialchem.com]
- 9. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 11. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. youtube.com [youtube.com]
- 17. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Federal Register :: Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for ANDAs; Revised Draft Guidance for Industry; Availability [federalregister.gov]
- 21. Navigating Regulatory Requirements For Topical Pharmaceuticals - Dow Development Labs [dowdevelopmentlabs.com]
- 22. fda.gov [fda.gov]
Application Notes and Protocols for the Incorporation of Myristyl Lactate into Oil-in-Water (O/W) Emulsions
Abstract
This guide provides a comprehensive protocol for the successful incorporation of myristyl lactate into oil-in-water (O/W) emulsions. Myristyl lactate, the ester of myristyl alcohol and lactic acid, is a multifunctional ingredient valued for its emollient, moisturizing, and texture-enhancing properties in cosmetic and pharmaceutical formulations.[1][2][3] This document outlines its physicochemical characteristics, explains the rationale behind each step of the formulation process, and offers detailed experimental procedures for creating stable and aesthetically pleasing O/W emulsions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of myristyl lactate in their product development.
Introduction to Myristyl Lactate in Emulsion Science
Myristyl lactate is a versatile emollient that functions as a skin-conditioning agent, providing a smooth and supple feel to the skin. It is a waxy solid at room temperature, with a melting point close to that of human skin, which imparts a silky, non-greasy feel upon application. In the context of O/W emulsions, myristyl lactate not only contributes to the sensory profile but also acts as a co-emulsifier and stabilizer, enhancing the overall integrity of the formulation.[4] Its ability to reduce the tackiness of other ingredients makes it a valuable component in a wide array of products, from lotions and creams to foundations and lipsticks.[1]
Key Physicochemical Properties
A thorough understanding of myristyl lactate's properties is crucial for successful formulation.
| Property | Value | Source(s) |
| INCI Name | Myristyl Lactate | [5] |
| CAS Number | 1323-03-1 | [2] |
| Appearance | White to pale-yellow liquid or soft solid | [4][6] |
| Melting Point | 29-34°C | [1] |
| Solubility | Slightly soluble in water; soluble in oils | [7] |
| Required HLB | 12 | |
| Typical Usage Level | 1-10% | [1] |
The Science of O/W Emulsion Formulation with Myristyl Lactate
The creation of a stable O/W emulsion is a delicate balance of oil and water phases, facilitated by an emulsification system. Myristyl lactate, with a required Hydrophile-Lipophile Balance (HLB) of 12, is best suited for O/W emulsions. It functions optimally as a co-emulsifier, working in synergy with a primary emulsifier to enhance the stability and texture of the final product.
The Role of a Co-emulsifier
Co-emulsifiers are lipophilic molecules that, on their own, are not sufficient to form a stable emulsion.[8] However, when used in conjunction with a primary emulsifier, they pack into the interfacial film between the oil and water droplets, increasing its viscosity and stability. Myristyl lactate, with its fatty alcohol chain and polar lactate group, orients itself at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.
Experimental Protocol: Creating a Stable O/W Emulsion
This protocol provides a step-by-step methodology for a standard O/W lotion formulation incorporating myristyl lactate.
Materials and Equipment
-
Oil Phase Ingredients:
-
Myristyl Lactate
-
Primary Emulsifier (e.g., Glyceryl Stearate SE)
-
Other lipophilic ingredients (e.g., Cetyl Alcohol, Shea Butter, Isopropyl Myristate)
-
-
Aqueous Phase Ingredients:
-
Deionized Water
-
Humectant (e.g., Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
-
Cooldown Phase Ingredients:
-
Preservative (e.g., Phenoxyethanol)
-
Fragrance/Essential Oils
-
Active Ingredients
-
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or hot plate
-
High-shear homogenizer
-
Overhead stirrer
-
pH meter
-
Weighing scale
-
Formulation Example
| Phase | Ingredient | % (w/w) |
| A (Oil Phase) | Myristyl Lactate | 3.0 |
| Glyceryl Stearate SE | 4.0 | |
| Cetyl Alcohol | 2.0 | |
| Isopropyl Myristate | 5.0 | |
| B (Aqueous Phase) | Deionized Water | q.s. to 100 |
| Glycerin | 3.0 | |
| Xanthan Gum | 0.2 | |
| C (Cooldown Phase) | Phenoxyethanol | 0.5 |
| Fragrance | 0.3 |
Step-by-Step Procedure
-
Phase Preparation:
-
In a sanitized beaker, combine all ingredients of the Oil Phase (Phase A).
-
In a separate sanitized beaker, combine the deionized water and glycerin of the Aqueous Phase (Phase B). Sprinkle in the xanthan gum and mix until fully dispersed to prevent clumping.
-
-
Heating:
-
Heat both the Oil Phase and the Aqueous Phase separately to 70-75°C.[9] This ensures that all solid components, including myristyl lactate and other waxes, are fully melted and that the phases are at a similar temperature to facilitate emulsification.
-
-
Emulsification:
-
Slowly add the Oil Phase to the Aqueous Phase while mixing with a high-shear homogenizer.[10] Continue homogenization for 3-5 minutes to form a fine, uniform emulsion.
-
-
Cooling:
-
Switch to an overhead stirrer and continue mixing at a moderate speed while allowing the emulsion to cool.
-
-
Cooldown Phase Addition:
-
Once the emulsion has cooled to below 40°C, add the ingredients of the Cooldown Phase (Phase C) one at a time, mixing well after each addition.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary.
-
Pour the finished product into appropriate containers.
-
Visualization of the Emulsification Process
The following diagrams illustrate the key concepts and workflow for incorporating myristyl lactate into an O/W emulsion.
Caption: Workflow for O/W emulsion preparation.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. beautydecoded.com [beautydecoded.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Myristyl lactate [tiiips.com]
- 8. Co-emulsifiers - Optimal use in cosmetics [terchemicals.com]
- 9. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 10. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
Application Notes & Protocols: Tetradecyl Lactate in Controlled-Release Drug Delivery Systems
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Tetradecyl Lactate (also known as Myristyl Lactate) in the design and formulation of controlled-release drug delivery systems. This compound is a fatty acid ester that offers significant advantages as an excipient, primarily due to its properties as a solubility enhancer, skin penetration enhancer, and emollient.[1] These attributes make it a highly valuable component in topical and transdermal formulations, where controlled and sustained release is critical for therapeutic efficacy. This guide details the underlying mechanisms, provides step-by-step protocols for formulation and characterization, and offers insights into the causality behind experimental choices.
Introduction to this compound in Drug Delivery
This compound (C₁₇H₃₄O₃) is an ester formed from the reaction of lactic acid and tetradecanol.[1] Its molecular structure, featuring a hydrophilic lactate head and a long lipophilic tetradecyl tail, gives it an amphiphilic nature.[1] This duality is central to its functionality in pharmaceutical formulations. While traditionally used in cosmetics for its emollient properties, its role in advanced drug delivery is expanding, particularly in systems designed to overcome the skin's formidable barrier, the stratum corneum.[1]
Key Advantages:
-
Enhanced Drug Solubility: this compound can significantly improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), which is often a rate-limiting step in drug absorption.[1]
-
Penetration Enhancement: It acts as a potent penetration enhancer, reversibly disrupting the highly ordered lipid structure of the stratum corneum, thereby facilitating the transport of APIs into deeper skin layers and the systemic circulation.[1][2][3]
-
Sustained Release: When incorporated into delivery matrices like microemulsions or creams, it helps to control the release rate of the drug, enabling sustained therapeutic action.[1]
-
Biocompatibility: With a low toxicity and irritation profile, it is well-suited for topical applications and is considered safe for use in pharmaceutical and cosmetic products.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1323-03-1 | [1][4] |
| Molecular Formula | C₁₇H₃₄O₃ | [1][4] |
| Molecular Weight | 286.45 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid or white solid | [1][6] |
| Boiling Point | ~330 °C (Predicted) | [5][7] |
| Melting Point | 29 - 34 °C | [5] |
| Solubility | Low in water (600 μg/L at 25°C); Soluble in oils and organic solvents | [5] |
| LogP (o/w) | ~5.7 | [5] |
Mechanism of Action in Transdermal Delivery
The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of keratin-rich cells embedded in a highly organized lipid matrix.[2] Penetration enhancers like this compound function by temporarily and reversibly compromising this barrier.[3]
Causality of Enhancement:
-
Lipid Bilayer Disruption: The long aliphatic chain of this compound integrates into the intercellular lipid bilayers of the SC. This integration disrupts the tight, ordered packing of the lipids, increasing their fluidity.[3]
-
Increased Diffusivity: This fluidization creates more permeable pathways within the SC, allowing drug molecules to diffuse more easily through the barrier.[8]
-
Enhanced Partitioning: this compound can also alter the solubility of the drug within the skin, improving the drug's partitioning from the formulation into the SC, which is a critical step for absorption.[8]
This mechanism is particularly effective for enhancing the penetration of both hydrophilic and lipophilic drugs, making this compound a versatile excipient.[2][9]
Diagram: Mechanism of this compound as a Penetration Enhancer
Caption: Mechanism of this compound in enhancing skin permeability.
Application Protocol: Formulation of a Controlled-Release Microemulsion
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often with a co-surfactant.[9] They are excellent vehicles for transdermal delivery due to their ability to solubilize a wide range of drugs and their inherent capacity to enhance skin permeation.[9][10] In this protocol, this compound is used as a key component of the oil phase, acting as both a co-solvent for the API and a penetration enhancer.
Objective: To formulate a stable oil-in-water (o/w) microemulsion for the controlled transdermal delivery of a model lipophilic drug (e.g., Ibuprofen).
Materials and Equipment
-
API: Ibuprofen
-
Oil Phase: Isopropyl myristate (IPM), this compound (TL)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Polyethylene glycol 400 (PEG 400)
-
Aqueous Phase: Deionized water or phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance, magnetic stirrer, vortex mixer, high-shear homogenizer[11], water bath.
Table 2: Example Microemulsion Formulation Components
| Component | Role | Concentration Range (% w/w) | Rationale |
| Ibuprofen | Active Pharmaceutical Ingredient (API) | 1 - 5% | Model lipophilic drug.[2] |
| Isopropyl Myristate (IPM) | Oil Phase | 5 - 15% | Common, non-irritating oil phase for topical formulations.[12] |
| This compound (TL) | Co-solvent / Penetration Enhancer | 2 - 10% | Enhances API solubility in the oil phase and disrupts the stratum corneum.[1][2] |
| Polysorbate 80 | Surfactant | 20 - 40% | Forms stable interfacial film around oil droplets, reducing interfacial tension. |
| PEG 400 | Co-surfactant | 10 - 20% | Increases the flexibility of the interfacial film, further reducing tension and stabilizing the microemulsion.[11] |
| Aqueous Phase | Continuous Phase | q.s. to 100% | Vehicle for the dispersed oil phase. |
Step-by-Step Formulation Procedure
-
Preparation of Oil Phase:
-
Accurately weigh the required amounts of Isopropyl myristate and this compound into a glass beaker.
-
Add the specified amount of Ibuprofen to the oil mixture.
-
Gently heat the mixture to 40°C in a water bath and stir using a magnetic stirrer until the Ibuprofen is completely dissolved. This ensures a homogenous oil phase.
-
-
Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixture:
-
In a separate beaker, accurately weigh the required amounts of Polysorbate 80 and PEG 400.
-
Mix them thoroughly using a vortex mixer to create a uniform Sₘᵢₓ. The ratio of surfactant to co-surfactant is critical and should be optimized (e.g., 2:1).
-
-
Formation of the Microemulsion:
-
Add the prepared oil phase (Step 1) to the Sₘᵢₓ mixture (Step 2).
-
Stir the mixture continuously on a magnetic stirrer until a clear, homogenous solution is formed.
-
Slowly add the aqueous phase (e.g., PBS) dropwise to the oil-Sₘᵢₓ mixture under constant, moderate stirring.
-
Initially, the mixture may appear cloudy or viscous. Continue adding the aqueous phase until the solution becomes clear and transparent, indicating the formation of a stable o/w microemulsion.[12]
-
For final homogenization and to ensure uniform droplet size, process the mixture using a high-shear homogenizer at 6000 rpm for 10-15 minutes.[11]
-
-
Equilibration:
-
Allow the final formulation to stand at room temperature for at least 24 hours to ensure thermodynamic stability.
-
Visually inspect for any signs of phase separation or precipitation before proceeding to characterization.
-
Protocol: Characterization of the Controlled-Release System
A robust characterization is essential to validate the formulation and predict its in vivo performance. This involves assessing its physical properties, drug content, and release kinetics.
Diagram: Experimental Workflow for Formulation & Characterization
Caption: Workflow from microemulsion formulation to characterization.
Physicochemical Characterization
-
Globule Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the microemulsion globules and the PDI indicates the size distribution uniformity. Zeta potential measures surface charge, indicating colloidal stability.[13]
-
Protocol: Dilute the microemulsion sample (e.g., 1:100) with deionized water. Analyze using a DLS instrument (e.g., Malvern Zetasizer).
-
-
pH Measurement: Measure the pH of the undiluted microemulsion using a calibrated pH meter. The pH should be compatible with skin (typically 5.5-7.0).
-
Viscosity: Determine the viscosity using a rheometer. This is important for the formulation's feel and application.
Table 3: Typical Characterization Parameters for a Stable Microemulsion
| Parameter | Typical Value | Significance |
| Globule Size | 20 - 200 nm | Nanosized droplets provide a large interfacial area for drug release and skin penetration.[9] |
| PDI | < 0.3 | Indicates a narrow and uniform size distribution, crucial for stability and consistent performance.[12] |
| Zeta Potential | -15 to -30 mV | A sufficiently negative (or positive) charge prevents droplet aggregation through electrostatic repulsion.[11] |
| pH | 5.5 - 7.0 | Ensures the formulation is non-irritating to the skin. |
Drug Content and Encapsulation Efficiency (EE)
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of drug in the formulation.
-
Protocol (Total Drug Content):
-
Accurately weigh a known amount of microemulsion.
-
Dissolve it in a suitable solvent (e.g., methanol) that breaks the microemulsion and completely dissolves the drug.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate using a validated HPLC method for the specific API.
-
Calculate the drug content against a standard calibration curve.
-
-
Protocol (Encapsulation Efficiency):
-
Separate the free, unencapsulated drug from the drug-loaded globules using an ultrafiltration-centrifugation method.[14]
-
Place a known amount of the microemulsion in a centrifugal filter unit (with a Molecular Weight Cut-Off, MWCO, that retains the globules but allows the free drug to pass).
-
Centrifuge at high speed (e.g., 5000 rpm for 30 min).
-
Quantify the amount of free drug in the filtrate using HPLC.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In-Vitro Drug Release and Skin Permeation Study
-
Principle: A Franz diffusion cell is used to simulate drug release from the formulation and its permeation across a membrane (either synthetic or excised skin).[15]
-
Protocol:
-
Mount a suitable membrane (e.g., excised rat skin) onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a suitable medium (e.g., PBS with a small amount of ethanol to maintain sink conditions) and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the this compound-based microemulsion to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Plot the cumulative amount of drug permeated per unit area (μg/cm²) versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Safety and Biocompatibility
This compound is generally considered safe and biocompatible for topical applications.[1] Its use in cosmetics is widespread, indicating low irritancy and toxicity potential. However, as with any formulation containing penetration enhancers, it is crucial to evaluate the final formulation for skin irritation potential. An initial in vitro cytotoxicity assay using cell lines like HaCaT keratinocytes can provide preliminary safety data before proceeding to more complex models.[16]
Conclusion
This compound is a multifunctional excipient that serves as a powerful tool in the development of controlled-release drug delivery systems, particularly for transdermal applications. Its ability to enhance solubility and permeabilize the skin barrier allows formulators to overcome significant challenges in delivering APIs effectively.[1][2] The protocols outlined in this guide provide a robust framework for creating and validating stable, effective microemulsion systems. By understanding the scientific principles behind the choice of each component and characterization method, researchers can rationally design and optimize novel drug delivery platforms with enhanced therapeutic outcomes.
References
-
myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company. (URL: [Link])
-
In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. National Institutes of Health (NIH). (URL: [Link])
- WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google P
-
MYRISTYL LACTATE - Ataman Kimya. (URL: [Link])
-
Research Article: Design, Development and Evaluation of Microemulsion for Topical Drug Delivery System Using Model Drug - JSciMed Central. (URL: [Link])
-
Penetration enhancement - Croda Pharma. (URL: [Link])
-
Microemulsions as a surrogate carrier for dermal drug delivery - PubMed. (URL: [Link])
-
Microemulsion assisted transdermal delivery of a hydrophilic anti-osteoporotic drug: Formulation, in vivo pharmacokinetic studi. Taylor & Francis Online. (URL: [Link])
-
Development Process for Microemulsion Formulation - CD Bioparticles. (URL: [Link])
-
Preparation of Microemulsion for Transedermal Drug Delivery System - ResearchGate. (URL: [Link])
-
In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - ResearchGate. (URL: [Link])
-
Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC. (URL: [Link])
-
Analytical techniques for faster development of drug delivery systems. European Pharmaceutical Review. (URL: [Link])
-
Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation - MDPI. (URL: [Link])
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - MDPI. (URL: [Link])
-
(PDF) Biocompatibility and biodegradability of implantable drug delivery matrices based on novel poly(decane-co-tricarballylate) photocured elastomers - ResearchGate. (URL: [Link])
Sources
- 1. Buy this compound | 1323-03-1 [smolecule.com]
- 2. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crodapharma.com [crodapharma.com]
- 4. scbt.com [scbt.com]
- 5. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 6. LACTIC ACID TETRADECYL ESTER - Safety Data Sheet [chemicalbook.com]
- 7. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 8. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. japsonline.com [japsonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Myristyl Lactate as a Functional Emollient in Dermatological Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of myristyl lactate as a functional emollient in dermatological research. Myristyl lactate, the ester of myristyl alcohol and lactic acid, offers unique physicochemical and sensory properties that make it a valuable excipient in topical formulations. Beyond its primary role in improving skin feel, it actively contributes to skin barrier function and can serve as a sophisticated vehicle for the delivery of active pharmaceutical ingredients (APIs). This guide details its mechanism of action, presents validated protocols for assessing its efficacy, and outlines key formulation and safety considerations.
Physicochemical Profile and Mechanism of Action
Myristyl lactate (Tetradecyl 2-hydroxypropanoate) is a multifunctional ester that combines the emollient properties of a C14 fatty alcohol with the skin-conditioning benefits of an alpha-hydroxy acid ester.[1] Its utility in dermatological formulations stems from a unique set of physical and chemical characteristics.
Key Physicochemical Properties
A precise understanding of myristyl lactate's properties is fundamental to its effective application in research formulations. These properties dictate its behavior in emulsions, its interaction with the skin, and its overall performance.
| Property | Value / Description | Source(s) |
| CAS Number | 1323-03-1 | [2][3] |
| Molecular Formula | C₁₇H₃₄O₃ | [4][5] |
| Molecular Weight | 286.45 g/mol | [2][5] |
| Appearance | White to pale-yellow, waxy solid or liquid, depending on ambient temperature. | [4] |
| Melting Point | 29-34°C (approx. 84-93°F) | [4] |
| Solubility | Slightly soluble in water; Soluble in oils, ethanol, and glycols. | |
| Recommended Use Level | 1-10% in topical formulations. | [4] |
The low melting point of myristyl lactate, which is proximate to human skin temperature, is a critical attribute. Upon application, it liquefies, imparting a smooth, velvety, and non-greasy after-feel, a sensory characteristic that is highly desirable in dermatological preparations to improve patient compliance.
Mechanism of Emolliency and Barrier Support
The primary function of an emollient is to soften and smooth the skin by reinforcing the lipid barrier of the stratum corneum (SC). The SC, the outermost layer of the epidermis, is often described by a "brick and mortar" model, where the corneocytes ("bricks") are embedded in an intercellular lipid matrix ("mortar"). In compromised or dry skin conditions, this matrix has voids, leading to increased transepidermal water loss (TEWL) and a rough, flaky skin surface.
Myristyl lactate functions by integrating into the intercellular lipid matrix. Its long fatty chain (myristyl group) is lipophilic and readily fills the gaps between corneocytes. This action achieves two critical outcomes:
-
Barrier Reinforcement: It creates a more cohesive and less permeable barrier, directly reducing the rate of TEWL.[1][6]
-
Surface Smoothing: By filling the intercellular spaces, it creates a smooth, continuous surface, which improves skin texture and light reflection, reducing the appearance of dryness and fine lines.
Caption: Mechanism of Myristyl Lactate as an Emollient.
Core Applications in Dermatological Research
Myristyl lactate is more than a simple texture enhancer; it is a functional excipient that can be leveraged in various research contexts.
-
Skin Barrier Function and Hydration Studies: It serves as an ideal benchmark emollient for studies investigating dry skin conditions (xerosis), atopic dermatitis, or ichthyosis. Its primary function is to form a protective layer that helps lock in moisture.[4]
-
Vehicle for Active Pharmaceutical Ingredients (APIs): Due to its excellent solubilizing properties for many lipophilic compounds and its ability to impart a pleasant skin feel, it is a valuable component in vehicles for dermatological drug delivery. It can help promote the skin absorption of some pharmaceuticals.
-
Sensory Attribute Research: In studies where the sensory perception and patient adherence to a topical therapy are being evaluated, myristyl lactate can be used to modulate the formulation's texture, spreadability, and after-feel.
Experimental Protocols for Efficacy Assessment
To rigorously quantify the effects of myristyl lactate in a formulation, validated in vitro and in vivo models are essential. The following protocols provide a framework for this assessment.
Protocol 1: In Vitro Assessment of Barrier Enhancement on Reconstructed Human Epidermis (RHE)
Objective: To quantify the effect of a test formulation containing myristyl lactate on the barrier integrity and hydration status of an in vitro skin model.
Causality: RHE models provide a controlled, animal-free system to measure direct effects on the epidermis. Measuring TEWL indicates changes in barrier integrity, while analyzing gene expression of markers like Aquaporin-3 (AQP3) and Claudin-4 (CLD4) provides mechanistic insight into hydration pathways and tight junction reinforcement, respectively.[7]
Methodology:
-
Model & Culture: Utilize commercially available RHE models (e.g., EpiDerm™, SkinEthic™). Equilibrate tissues in maintenance medium for 24 hours at 37°C with 5% CO₂.[7]
-
Test Groups:
-
Negative Control: Untreated or treated with a saline solution.
-
Vehicle Control: Base formulation without myristyl lactate.
-
Test Formulation: Vehicle containing a specified concentration (e.g., 5%) of myristyl lactate.
-
-
Application: Apply a standardized dose (e.g., 15 µL) of the control and test articles to the apical surface of the RHE tissues (N=4 per group).[7]
-
Incubation: Incubate for 24 hours.
-
TEWL Measurement: After incubation, measure TEWL from the surface of each tissue using a closed-chamber evaporimeter (e.g., VapoMeter) under controlled humidity. A statistically significant decrease in TEWL for the test formulation compared to controls indicates barrier enhancement.
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the RHE tissues using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR using primers for target genes (e.g., AQP3, CLD4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
An upregulation of AQP3 and CLD4 expression suggests improved hydration potential and barrier function.[7]
-
-
Data Analysis: Use an unpaired t-test or ANOVA to determine statistical significance (p < 0.05) between groups.
Protocol 2: In Vivo Assessment of Skin Hydration and Barrier Function
Objective: To measure the impact of a myristyl lactate-containing formulation on stratum corneum hydration and TEWL in human subjects.
Causality: In vivo testing on human volunteers is the gold standard for validating the performance of a dermatological formulation. Corneometry directly measures changes in the electrical capacitance of the skin, which is proportional to its water content.[8] Tewametry measures the water vapor gradient above the skin, providing a direct, quantitative measure of barrier competence.[8][9] A good emollient will increase corneometry readings and decrease TEWL values.[10]
Caption: Workflow for an In Vivo Emollient Efficacy Study.
Methodology:
-
Subject Panel: Recruit a panel of subjects (e.g., N=20) with self-perceived dry skin on their volar forearms.
-
Environmental Control: Conduct the study in a room with controlled temperature (21±1°C) and relative humidity (45±5%). Subjects must acclimatize for at least 20 minutes before measurements.[11]
-
Test Sites: Demarcate multiple 4 cm² test sites on each subject's volar forearms. Assign sites for:
-
Untreated Control
-
Vehicle Control
-
Test Formulation with Myristyl Lactate
-
-
Baseline Measurement (T=0): Before product application, take baseline measurements of skin hydration (Corneometer) and TEWL (Tewameter) at each site.
-
Product Application: Apply a standardized amount (2 mg/cm²) of the assigned products to the respective test sites.
-
Post-Application Measurements: Repeat hydration and TEWL measurements at predefined time points (e.g., T=1h, 4h, and 8h).[10]
-
Data Analysis: For each parameter, calculate the change from baseline at each time point. Use repeated measures ANOVA or a similar statistical model to compare the performance of the test formulation against the controls.
Protocol 3: Accelerated Stability Testing of an O/W Emulsion
Objective: To assess the physical stability of an oil-in-water (O/W) emulsion containing myristyl lactate under accelerated conditions.
Causality: An emollient must be incorporated into a stable chassis to be effective. Accelerated stability testing, using stressors like temperature cycling, predicts the long-term shelf-life and ensures the formulation will not separate, discolor, or change in viscosity during a clinical study.[12] Freeze-thaw cycles are particularly effective at stressing the emulsion's structure to reveal potential weaknesses.[12]
Methodology:
-
Sample Preparation: Prepare a pilot batch of the final formulation. Dispense into the final intended packaging.
-
Storage Conditions:
-
Control: Room Temperature (20-25°C).
-
Accelerated: Elevated Temperature (40°C).
-
Freeze-Thaw Cycling: Alternate samples between -10°C (24h) and 25°C (24h) for 3-5 cycles.
-
-
Testing Schedule: Evaluate samples at T=0, 1, 2, 4, 8, and 12 weeks for the control and accelerated conditions. Evaluate freeze-thaw samples after the final cycle.
-
Parameters to Evaluate:
-
Macroscopic Appearance: Visually inspect for phase separation, creaming, color change, and odor.
-
pH: Measure the pH using a calibrated pH meter.
-
Viscosity: Measure viscosity using a rotational viscometer with a suitable spindle.
-
Microscopic Analysis: Observe a droplet under a microscope to check for changes in globule size or evidence of coalescence.
-
-
Acceptance Criteria: The formulation is considered stable if there are no significant changes in any of the evaluated parameters compared to the T=0 sample.
Formulation and Safety Considerations
Formulation Guidelines
-
Concentration: Typical use levels range from 1% to 10%.[4] In therapeutic formulations, lower levels (2-5%) are often sufficient to achieve the desired sensory and emollient effects without compromising the stability of the API.
-
Emulsion Type: Myristyl lactate is effective in both O/W and W/O emulsions. In O/W systems, it is incorporated into the oil phase.
-
HLB Value: It has a required HLB (Hydrophile-Lipophile Balance) value of approximately 12, which should be considered when designing the emulsifier system.
Safety and Regulatory Profile
-
Irritation and Sensitization: Myristyl lactate is generally considered to have a low irritation potential and is not a skin sensitizer.[13][14] A safety assessment concluded that it is safe for use in cosmetic products.[14]
-
Comedogenicity: This is a critical consideration. Myristyl lactate has a high comedogenicity rating (4 out of 5).[3][4] Therefore, it is not recommended for use in formulations intended for acne-prone or oily skin, as it is very likely to cause or exacerbate comedones. Researchers must consider this property during subject selection for clinical trials.
-
Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data and concluded that myristyl lactate is safe for use in cosmetic products at concentrations of 10% or less.[15][16]
Conclusion
Myristyl lactate is a highly functional emollient that offers significant benefits for dermatological research. Its well-defined physicochemical properties allow for the creation of elegant and aesthetically pleasing topical formulations that can improve skin barrier function and hydration. By using the standardized in vitro and in vivo protocols outlined in this guide, researchers can effectively quantify its efficacy and develop robust formulations. However, careful consideration of its high comedogenicity is paramount to its appropriate and safe use in study design and subject selection.
References
-
MYRISTYL LACTATE. Ataman Kimya. [Link]
-
Myristyl lactate. (2022-11-29). Tiiips. [Link]
-
Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor. Riverland Trading. [Link]
-
Biometrology Guidelines for the In Vivo Assessment of Transepidermal Water Loss and Skin Hydration in Nonclinical Settings. ResearchGate. [Link]
-
Myristyl lactate studies. (2022-11-30). Tiiips. [Link]
-
Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences. PubMed. [Link]
-
Final Report on the Safety Assessment of Cetyl lactate and Myristyl lactate. CIR Reports. [Link]
-
Myristyl Lactate. Cosmetics Info. [Link]
-
What is MYRISTYL LACTATE. EWG Skin Deep. [Link]
-
In vivo transepidermal water loss and skin surface hydration in assessment of moisturization and soap effects. PubMed. [Link]
-
MYRISTYL LACTATE: Doctor's Opinion, Benefits & Dangers (2025). Beautydecoded. [Link]
-
MYRISTYL LACTATE – Ingredient. COSMILE Europe. [Link]
-
Myristal Lactate. MakingCosmetics. [Link]
-
Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. PubMed. [Link]
-
Bioengineering Techniques used for the Skin Efficacy Studies( Corneometer, Sebumeter, Cutometer). YouTube. [Link]
-
CIR Ingredient Status Report. Cosmetic Ingredient Review. [Link]
-
Myristyl Lactate (with Product List). INCIDecoder. [Link]
-
A rapid in vitro test to assess skin moisturizers. ResearchGate. [Link]
-
In Vitro Moisturizing Test. CD Formulation. [Link]
-
Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. PubMed. [Link]
-
In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization. PubMed Central. [Link]
-
Stability evaluation of emulsion-based topical preparations: A valuable potential of dynamicmechanical thermoanalysis (DMTA) test as a rapid rheological alternative to conventional freezethaw test. ResearchGate. [Link]
-
In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications. Personal Care Magazine. [Link]
-
New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Myristyl lactate [tiiips.com]
- 2. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. Myristyl Lactate (with Product List) [incidecoder.com]
- 4. specialchem.com [specialchem.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. beautydecoded.com [beautydecoded.com]
- 7. In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Myristyl lactate - Myristyl lactate studies [tiiips.com]
- 14. View Attachment [cir-reports.cir-safety.org]
- 15. cosmeticsinfo.org [cosmeticsinfo.org]
- 16. CIR Portal Ingredient Status Report [cir-reports.cir-safety.org]
Application Note: Determination of Purity and Impurity Profile of Myristyl Lactate by High-Resolution Capillary Gas Chromatography
Abstract
This application note presents a detailed, robust, and validated method for the determination of purity for myristyl lactate using capillary gas chromatography with flame ionization detection (GC-FID). Myristyl lactate, the ester of myristyl alcohol and lactic acid, is a widely used emollient in cosmetic and pharmaceutical formulations.[1][2] Its performance and safety are directly linked to its purity. This document provides a comprehensive protocol covering the scientific rationale for methodological choices, a step-by-step procedure for sample and standard preparation, optimized instrument parameters, and data analysis. The method is designed for researchers, quality control analysts, and formulation scientists to accurately quantify myristyl lactate and identify potential process-related impurities, such as residual starting materials or related esters.
Introduction and Scientific Rationale
Myristyl lactate (CAS No. 1323-03-1) is a fatty acid ester valued for its excellent emollient and skin-conditioning properties.[2][3] It is synthesized via the esterification of myristyl alcohol (1-tetradecanol) and lactic acid.[1] The purity of the final product is a critical quality attribute (CQA) as the presence of impurities can affect the product's sensory properties, stability, and potentially its safety profile.
Common impurities may include:
-
Unreacted Starting Materials: Myristyl alcohol and lactic acid.
-
Related Esters: Commercial myristyl alcohol may contain other fatty alcohols (e.g., lauryl, cetyl alcohol), leading to the formation of corresponding lactate esters like lauryl lactate or cetyl lactate.
-
By-products: Formed during the synthesis and purification process.
Gas chromatography (GC) is the analytical technique of choice for this application due to the volatility of myristyl lactate and its potential impurities. The method leverages a high-polarity capillary column to achieve separation based on both boiling point and polarity differences, which is essential for resolving structurally similar fatty esters.[4][5][6] A Flame Ionization Detector (FID) is employed for its high sensitivity to hydrocarbons and its wide linear range, making it ideal for purity analysis where the main component is present at a high concentration alongside trace-level impurities.[7]
Principle of the Chromatographic Method
The fundamental principle of this method is the separation of volatile and semi-volatile compounds in a sample as they are transported by an inert carrier gas through a capillary column. The column contains a stationary phase, a thin layer of a high-molecular-weight polymer coated on the inner wall.
-
Separation Mechanism: Compounds partition between the mobile phase (carrier gas) and the stationary phase based on their physical and chemical properties. In this method, a polar stationary phase is used. Polar analytes will have stronger interactions with the polar stationary phase, causing them to travel more slowly through the column and thus have longer retention times. Non-polar compounds will elute faster. This allows for the separation of myristyl lactate from the less polar myristyl alcohol and potentially other fatty lactates.
-
Detection: After exiting the column, the separated components are detected by the FID. The detector combusts the organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. This electrical signal is then processed to generate a chromatogram.
-
Quantification: The purity of myristyl lactate is determined using the principle of area percent normalization. This calculation assumes that the FID response is similar for the main component and its structurally related impurities. The area of each peak is measured, and the percentage of each component is calculated as its peak area relative to the total area of all peaks in the chromatogram.
Materials, Reagents, and Instrumentation
Instrumentation
-
Gas Chromatograph: Agilent 6890, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Capillary Column: A polar stationary phase is critical for resolving fatty acid esters.[8][9] A DB-WAX or HP-INNOWax column (polyethylene glycol phase) is recommended.
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Autosampler: Agilent 7683, or equivalent.
-
Data System: Agilent ChemStation, or equivalent chromatography data software (CDS).
Reagents and Standards
-
Myristyl Lactate Reference Standard: USP grade or a well-characterized standard with known purity (≥99.5%).[10][11]
-
Solvent: Isopropanol or Acetone (HPLC or GC grade).
-
Carrier Gas: Helium (99.999% purity or higher).
-
FID Gases: Hydrogen (99.999%) and compressed Air (zero grade).
Detailed Experimental Protocol
GC Operating Conditions
The following parameters have been optimized for the separation of myristyl lactate and its common impurities. These should be summarized in a clear table for easy reference.
| Parameter | Setting | Rationale |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film | A polar column provides optimal selectivity for separating esters from alcohols and resolving esters of different chain lengths.[4][5] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analytes.[12] |
| Split Ratio | 50:1 | Prevents column overloading from the high concentration of the main peak, ensuring sharp, symmetrical peaks. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC that balances sensitivity for impurities with the prevention of peak distortion. |
| Carrier Gas | Helium | An inert gas providing good efficiency and safety. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column to balance analysis speed and separation efficiency. |
| Oven Program | ||
| - Initial Temperature | 150 °C, hold for 2 minutes | Allows for the elution of any highly volatile solvent or impurities before the main analysis begins. |
| - Ramp Rate | 10 °C/min to 240 °C | A controlled temperature increase effectively separates compounds with different boiling points. |
| - Final Temperature | 240 °C, hold for 10 minutes | Ensures that all higher-boiling point components, including myristyl lactate and related esters, have fully eluted from the column. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 260 °C | Higher than the final oven temperature to prevent condensation of the analytes as they elute from the column. |
| Hydrogen Flow | 30 mL/min | Optimized for the FID flame. |
| Air Flow | 300 mL/min | Optimized for the FID flame. |
| Makeup Gas (He) | 25 mL/min | Ensures efficient transfer of column effluent into the detector flame. |
Standard and Sample Preparation Workflow
Sources
- 1. Myristyl lactate - Descrizione [tiiips.com]
- 2. specialchem.com [specialchem.com]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. agilent.com [agilent.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. aocs.org [aocs.org]
- 7. iiste.org [iiste.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.usp.org [store.usp.org]
- 11. Myristyl Lactate - CAS - 1323-03-1 | Axios Research [axios-research.com]
- 12. researchgate.net [researchgate.net]
Myristyl Lactate: A High-Performance Lubricant for Modern Pharmaceutical Tablet Manufacturing
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of a lubricant is a critical decision in pharmaceutical tablet development, profoundly impacting manufacturing efficiency and final product quality. While magnesium stearate has been the industry standard, its inherent hydrophobicity often compromises tablet hardness and dissolution rates.[1][2][3] This application note introduces myristyl lactate as a superior alternative, detailing its mechanism of action, performance benefits, and practical application protocols. Myristyl lactate, an ester of myristyl alcohol and lactic acid, functions as an amphiphilic lubricant, mitigating the common issues associated with traditional lubricants.[4][5] This guide provides drug development professionals with the technical information and step-by-step methodologies required to effectively integrate myristyl lactate into both direct compression and wet granulation tableting processes, enabling the production of robust tablets with enhanced dissolution profiles.
Introduction: The Lubricant Conundrum
In tablet manufacturing, lubricants are indispensable excipients that reduce the frictional forces between the tablet surface and the die wall during ejection.[6][7][8] This action is crucial for preventing common manufacturing defects such as sticking, picking, and capping, and for reducing wear on press tooling.[8] The most widely used lubricant, magnesium stearate, is highly effective at reducing friction due to its ability to form a hydrophobic film over the powder granules and tooling surfaces.[1][2]
However, this very mechanism is the source of its significant drawbacks. The hydrophobic barrier can impede water penetration into the tablet matrix, leading to slower disintegration and dissolution, which can negatively affect the drug's bioavailability.[2][3][9] Furthermore, the film-forming nature of magnesium stearate can weaken the bonding forces between particles, resulting in reduced tablet tensile strength and hardness.[1][2][10] These challenges have driven the search for alternative lubricants that offer effective friction reduction without compromising critical tablet quality attributes. Myristyl lactate has emerged as a promising candidate, offering a unique balance of lubricating and hydrophilic properties.[4][11]
Mechanism of Action: The Amphiphilic Advantage
Myristyl lactate's efficacy stems from its unique chemical structure, which contains both a lipophilic (fatty) component and a hydrophilic component. This amphiphilic nature allows it to perform its lubricating function without the detrimental effects of purely hydrophobic lubricants.
-
Boundary Lubrication (Lipophilic Action): The long-chain myristyl group (C14) is lipophilic and provides excellent surface activity. It preferentially adsorbs onto the metal surfaces of the die wall and punch faces, creating a durable boundary layer that effectively reduces tablet-tooling friction during the high-pressure ejection phase.[6][12]
-
Mitigation of Hydrophobicity (Hydrophilic Action): The lactate group is hydrophilic. Unlike magnesium stearate, which coats granules in a continuous, water-repellent film, myristyl lactate orients itself to minimize the formation of a hydrophobic barrier around the particles. This preserves inter-particle bonding points, leading to stronger tablets, and allows for rapid water ingress, facilitating faster disintegration and dissolution.[5]
Figure 2: Direct Compression Workflow using Myristyl Lactate. This workflow highlights the key steps for incorporating myristyl lactate, emphasizing the critical, yet short, final blending time.
Step-by-Step Methodology:
-
Dispensing & Pre-Blending:
-
Accurately weigh the Active Pharmaceutical Ingredient (API), fillers (e.g., microcrystalline cellulose, lactose), binders, and disintegrants.
-
Add these components to a suitable blender (e.g., V-blender, bin blender).
-
Blend for 10-15 minutes to achieve a uniform mixture.
-
-
Lubricant Preparation and Addition:
-
Weigh the required amount of myristyl lactate. A typical starting concentration is 1.5% w/w, with an optimization range of 1.0% to 2.5% w/w.
-
If the myristyl lactate is in a solid form, gently pass it through a sieve (e.g., 40-60 mesh) to ensure deagglomeration and facilitate uniform distribution.
-
Add the sieved lubricant to the pre-blended powder in the blender.
-
-
Final Blending:
-
Blend for a short, controlled period, typically 3 to 5 minutes. This is sufficient time to distribute the lubricant without causing over-lubrication, which can negatively impact tablet hardness even with advanced lubricants.
-
-
Compression:
-
Transfer the final blend to the hopper of a tablet press.
-
Compress tablets to the target weight, hardness, and thickness. Monitor for any signs of sticking or picking.
-
-
In-Process Quality Control:
-
Regularly sample and test tablets for weight variation, hardness, friability, and disintegration time to ensure the process remains in a state of control.
-
Protocol for Wet Granulation
In wet granulation, the lubricant is added extragranularly (after drying and milling the granules). [13][14][15]This process is generally more robust, and myristyl lactate's benefits in promoting rapid dissolution are particularly valuable.
Step-by-Step Methodology:
-
Granulation & Drying:
-
Final Blending:
-
Transfer the milled granules and any other extragranular excipients (e.g., superdisintegrants) to a blender.
-
Prepare and add myristyl lactate (1.0% - 2.5% w/w) as described in the direct compression protocol (Section 4.1, Step 2).
-
Blend for 3-5 minutes to ensure uniform coating of the granules.
-
-
Compression & Quality Control:
-
Proceed with tablet compression and in-process quality control as detailed in the direct compression protocol (Section 4.1, Steps 4 and 5).
-
Conclusion and Recommendations
Myristyl lactate presents a scientifically robust solution to the long-standing challenges of tablet lubrication. By leveraging an amphiphilic mechanism, it provides effective friction reduction while significantly improving tablet hardness and dissolution rates compared to traditional hydrophobic lubricants like magnesium stearate. Its implementation requires minimal deviation from standard manufacturing protocols and offers a wider design space for formulating challenging APIs or developing fast-dissolving dosage forms. For formulation scientists seeking to overcome the limitations of magnesium stearate and enhance final product quality, myristyl lactate is a highly recommended, high-performance alternative.
References
-
Title: Eliminating magnesium stearate in tablets | PDF - Slideshare Source: Slideshare URL: [Link]
-
Title: Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading Source: Riverland Trading URL: [Link]
-
Title: Magnesium Stearate vs. Alternatives: Understanding Lubricant Performance in Tablet Production Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Role of Lubricants in Tablets Source: Pharmaguideline URL: [Link]
-
Title: Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation Source: PubMed URL: [Link]
-
Title: Influence of Different Lubricants on Tableting Characteristics and Dissolution Behavior Source: American Pharmaceutical Review URL: [Link]
-
Title: Which drugs contain MYRISTYL LACTATE? Source: DrugPatentWatch URL: [Link]
-
Title: Effect of lubricants on the properties of tablets compressed from varied size granules Source: British Journal of Pharmacy URL: [Link]
-
Title: Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms Source: American Pharmaceutical Review URL: [Link]
-
Title: The physics of tablet compression. X. Mechanism of action and evaluation of tablet lubricants. Source: Semantic Scholar URL: [Link]
-
Title: Studying the impact of lubrication on tablet properties using STYL'One Source: Medelpharm URL: [Link]
-
Title: The Effect of Lubricants on Powder Flowability for Pharmaceutical Application Source: PMC - NIH URL: [Link]
-
Title: MYRISTYL LACTATE Source: Ataman Kimya URL: [Link]
-
Title: Myristyl Lactate | C17H34O3 | CID 64676 Source: PubChem - NIH URL: [Link]
-
Title: Myristyl lactate Source: Tiiips URL: [Link]
-
Title: Pharmaceutical Tablet Lubrication Source: Medelpharm URL: [Link]
-
Title: MYRISTYL LACTATE Source: Ataman Kimya URL: [Link]
-
Title: Myristyl lactate | 1323-03-1 Source: BuyersGuideChem URL: [Link]
-
Title: Effect of magnesium stearate solid lipid nanoparticles as a lubricant on the properties of tablets by direct compression Source: PubMed URL: [Link]
-
Title: Lubrication potential of magnesium stearate studied on instrumented rotary tablet press Source: PMC URL: [Link]
-
Title: Co-processed excipients for direct compression of tablets Source: Solen URL: [Link]
-
Title: Wet granulation of milled lactose Source: DFE pharma URL: [Link]
- Title: Pharmaceutical tablet formulations for direct compression Source: Google Patents URL
-
Title: A review on the wet granulation technique and its modules Source: WJBPHS URL: [Link]
-
Title: LAB.2 Tablet Production Methods Direct compression 2023-2024 Source: Uoanbar URL: [Link]
-
Title: Material Attributes and Their Impact on Wet Granulation Process Performance Source: AAPS URL: [Link]
-
Title: Manufacturing of Tablets by Direct Compression Method Source: Pharmaguideline URL: [Link]
-
Title: Granulation techniques and technologies: recent progresses Source: PMC - NIH URL: [Link]
-
Title: Wet Granulation Resolves Tablet Reformulation Challenges Source: Pharmaceutical Technology URL: [Link]
Sources
- 1. Making sure you're not a bot! [bjpharm.org.uk]
- 2. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 4. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. Myristyl lactate [tiiips.com]
- 6. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. tabletingtechnology.com [tabletingtechnology.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. The physics of tablet compression. X. Mechanism of action and evaluation of tablet lubricants. | Semantic Scholar [semanticscholar.org]
- 13. wjbphs.com [wjbphs.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Tetradecyl Lactate as a Texturizing Agent in Semi-Solid Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Emolliency - Harnessing the Texturizing Potential of Tetradecyl Lactate in Pharmaceutical Formulations
This compound, also known as myristyl lactate, is a versatile ester of lactic acid and myristyl alcohol, widely recognized in the cosmetic and personal care industries for its emollient and skin-conditioning properties.[1][2][3] However, its utility extends significantly into the realm of semi-solid pharmaceutical preparations, where it can be strategically employed as a sophisticated texturizing agent. In this capacity, this compound offers formulators the ability to modulate the rheological and sensory characteristics of creams, gels, and lotions, thereby enhancing patient compliance and potentially improving the delivery of active pharmaceutical ingredients (APIs).[4]
These application notes provide a comprehensive guide for researchers and formulation scientists on the effective use of this compound to modify and optimize the texture of semi-solid dosage forms. We will delve into the physicochemical rationale behind its texturizing effects, provide detailed protocols for its incorporation into common pharmaceutical bases, and outline methodologies for the quantitative and qualitative evaluation of the resulting formulations.
Physicochemical and Toxicological Profile of this compound
A thorough understanding of the properties of this compound is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | Tetradecyl 2-hydroxypropanoate | [5][6] |
| Synonyms | Myristyl lactate | |
| CAS Number | 1323-03-1 | [5][6] |
| Molecular Formula | C17H34O3 | [5][6] |
| Molecular Weight | 286.46 g/mol | [5][6] |
| Appearance | White to pale-yellow liquid or soft solid (depending on temperature) | |
| Solubility | Soluble in alcohol and ether; insoluble in water. | |
| Melting Point | Approximately 23-34°C | [6][7] |
Toxicological Profile: this compound is generally considered to have a low toxicity profile and is a potential skin and eye irritant, but not a skin sensitizer.[8] However, it is reported to be comedogenic, which should be a consideration in formulations for acne-prone individuals. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that lactate esters are safe for use in cosmetic products at concentrations up to 10% with a final formulation pH of 3.5 or greater.[9]
Mechanism of Action as a Texturizing Agent
The function of this compound as a texturizing agent stems from its amphiphilic nature and its ability to interact with the structured components of a semi-solid formulation at a molecular level.
In emulsion-based systems (creams and lotions) , the long alkyl chain of this compound integrates into the lipid domains of the formulation, including the oil phase and the hydrophobic portions of surfactant micelles. This interaction disrupts the crystalline structure of fatty alcohols and waxes often used as consistency factors, leading to a softer, less rigid matrix. The result is a cream with reduced drag and improved spreadability, imparting a characteristic "silky" or "velvety" after-feel.
In gel-based systems (hydrogels) , particularly those formulated with synthetic polymers like carbomers, this compound can act as a secondary rheology modifier. While primarily oil-soluble, it can be incorporated into the oil phase of a gel-cream or, at low concentrations, be dispersed within the gel matrix. Here, it is hypothesized to interfere with the polymer chain entanglements, reducing the overall stiffness of the gel and enhancing its slip properties upon application.
Visualizing the Formulation Workflow
The following diagram outlines the general workflow for developing and evaluating a semi-solid formulation containing this compound.
Caption: A generalized workflow for the development and evaluation of semi-solid formulations incorporating this compound.
Protocols for Formulation and Evaluation
The following sections provide detailed, step-by-step protocols for the incorporation of this compound into two common semi-solid bases: an oil-in-water (O/W) cream and a carbomer-based hydrogel.
Protocol 1: Formulation of an O/W Cream with Varying Concentrations of this compound
Objective: To prepare a series of O/W creams with 0%, 2%, 5%, and 8% (w/w) this compound and to evaluate its impact on the final formulation's texture.
Materials:
-
Oil Phase:
-
Cetyl Alcohol
-
Stearyl Alcohol
-
Glyceryl Stearate
-
This compound
-
Caprylic/Capric Triglyceride
-
-
Aqueous Phase:
-
Glycerin
-
Propylene Glycol
-
Purified Water
-
-
Emulsifier:
-
Polysorbate 80
-
-
Preservative:
-
Phenoxyethanol
-
Model Formulation:
| Ingredient | Function | % w/w (Control) | % w/w (2% TL) | % w/w (5% TL) | % w/w (8% TL) |
| Phase A (Oil) | |||||
| Cetyl Alcohol | Thickener | 4.0 | 4.0 | 4.0 | 4.0 |
| Stearyl Alcohol | Thickener | 2.0 | 2.0 | 2.0 | 2.0 |
| Glyceryl Stearate | Emulsifier | 3.0 | 3.0 | 3.0 | 3.0 |
| Caprylic/Capric Triglyceride | Emollient | 10.0 | 8.0 | 5.0 | 2.0 |
| This compound | Texturizing Agent | 0.0 | 2.0 | 5.0 | 8.0 |
| Phase B (Aqueous) | |||||
| Glycerin | Humectant | 5.0 | 5.0 | 5.0 | 5.0 |
| Propylene Glycol | Humectant/Solvent | 5.0 | 5.0 | 5.0 | 5.0 |
| Polysorbate 80 | Emulsifier | 2.0 | 2.0 | 2.0 | 2.0 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Phase C (Cooldown) | |||||
| Phenoxyethanol | Preservative | 1.0 | 1.0 | 1.0 | 1.0 |
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine the glycerin, propylene glycol, polysorbate 80, and purified water. Heat to 75°C with gentle mixing until all components are dissolved.
-
Oil Phase Preparation: In a separate vessel, combine the cetyl alcohol, stearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and this compound. Heat to 75°C with mixing until a homogenous molten phase is achieved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Remove from heat and continue to stir gently with a paddle mixer as the emulsion cools.
-
Preservation: When the temperature of the emulsion is below 40°C, add the phenoxyethanol and mix until uniformly dispersed.
-
Final QC: Check the final pH and adjust if necessary. Package in appropriate containers.
Protocol 2: Formulation of a Carbomer-Based Hydrogel with this compound
Objective: To prepare a series of carbomer hydrogels containing 0%, 1%, and 2.5% (w/w) this compound and to assess its effect on gel clarity, viscosity, and sensory feel.
Materials:
-
Carbomer 940
-
Triethanolamine (TEA)
-
Propylene Glycol
-
This compound
-
Purified Water
-
Preservative (e.g., Methylparaben)
Model Formulation:
| Ingredient | Function | % w/w (Control) | % w/w (1% TL) | % w/w (2.5% TL) |
| Phase A | ||||
| Carbomer 940 | Gelling Agent | 0.5 | 0.5 | 0.5 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Phase B | ||||
| Propylene Glycol | Humectant/Solvent | 10.0 | 9.0 | 7.5 |
| This compound | Texturizing Agent | 0.0 | 1.0 | 2.5 |
| Methylparaben | Preservative | 0.2 | 0.2 | 0.2 |
| Phase C | ||||
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 |
Procedure:
-
Carbomer Dispersion: Slowly sprinkle the Carbomer 940 into the purified water while stirring with a high-speed mixer, avoiding the formation of clumps. Continue mixing until a uniform dispersion is achieved.
-
Phase B Preparation: In a separate container, dissolve the methylparaben in propylene glycol and then add the this compound. Mix until uniform.
-
Combining Phases: Add Phase B to the carbomer dispersion (Phase A) and mix thoroughly.
-
Neutralization: Slowly add triethanolamine dropwise while continuously stirring until the desired pH (around 6.5) is reached and a clear, viscous gel is formed.
-
Deaeration: Allow the gel to stand to remove any entrapped air bubbles.
Evaluation Protocols
Rheological Analysis
Objective: To quantify the effect of this compound on the flow behavior of the semi-solid preparations.
Instrumentation: A controlled-stress rheometer with parallel plate or cone-and-plate geometry.
Procedure:
-
Viscosity Profiling: Conduct a continuous ramp shear rate test from 0.1 to 100 s⁻¹. Plot viscosity versus shear rate to observe shear-thinning behavior.[10][11]
-
Yield Stress Determination: Perform a stress sweep at a constant low frequency (e.g., 1 Hz) to determine the stress at which the material begins to flow. This is a critical parameter for assessing the stability of the formulation against deformation under its own weight.[12][13]
Expected Outcome: It is anticipated that increasing concentrations of this compound will lead to a decrease in both the apparent viscosity and the yield stress of the formulations, indicating a softer and more easily spreadable texture.
Texture Profile Analysis (TPA)
Objective: To instrumentally measure the textural attributes of the formulations, simulating the tactile sensation of application.[14]
Instrumentation: A texture analyzer equipped with a cylindrical or spherical probe.
Procedure:
-
Perform a two-cycle compression test on the formulation sample.
-
From the resulting force-time curve, calculate the following parameters:
-
Hardness: The peak force during the first compression.
-
Adhesiveness: The work required to pull the probe away from the sample.
-
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
-
Spreadability: Can be assessed using a specialized spreadability rig.
-
Expected Outcome: Higher concentrations of this compound are expected to result in lower hardness and adhesiveness values, correlating with a perception of a lighter, less sticky product.[14][15]
Sensory Evaluation
Objective: To obtain qualitative and quantitative data on the sensory perception of the formulations by a trained panel.[16][17]
Procedure:
-
Recruit and train a panel of sensory assessors.
-
Develop a standardized protocol for sample application and evaluation.
-
Assess attributes such as:
-
Appearance: Gloss, color, smoothness.
-
Pickup: Firmness, stickiness.
-
Rub-out: Spreadability, slip, absorption.
-
After-feel: Greasiness, tackiness, silkiness.
-
-
Use a labeled magnitude scale for scoring each attribute.
-
Analyze the data statistically to identify significant differences between formulations.
This compound as a Potential Penetration Enhancer
Beyond its role as a texturizing agent, this compound has been shown to enhance the percutaneous absorption of certain drugs, such as indomethacin.[5][18] Fatty acid esters can disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to APIs.[19][20] When formulating with this compound, it is prudent to consider this potential effect on drug delivery. In vitro permeation studies using Franz diffusion cells are recommended to quantify the impact of this compound on the skin penetration of the specific API in the formulation.[21]
Conclusion
This compound is a multifunctional excipient that can be a valuable tool for the pharmaceutical formulator. By carefully selecting its concentration, it is possible to fine-tune the textural and sensory properties of semi-solid preparations to meet the desired product profile and enhance patient experience. The protocols outlined in these application notes provide a framework for the systematic investigation and optimization of formulations containing this compound. Further studies are warranted to fully elucidate its mechanism of action and its interactions with a wider range of APIs and pharmaceutical excipients.
References
-
TA Instruments. (n.d.). Rheological Techniques for Yield Stress Analysis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. Retrieved from [Link]
-
Lukic, M., et al. (2014). Texture analysis of cosmetic/pharmaceutical raw materials and formulations. International Journal of Cosmetic Science, 36(5), 412-421. Retrieved from [Link]
-
Express Pharma. (2014). Viscosity and rheology of topical semisolids. Retrieved from [Link]
-
Alves, T. F., et al. (2020). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. Pharmaceutics, 12(11), 1073. Retrieved from [Link]
-
Scribd. (n.d.). Rheological Properties of Semisolids. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Which drugs contain MYRISTYL LACTATE?. Retrieved from [Link]
-
Oxford Academic. (1990). Transdermal Delivery and Accumulation of Indomethacin in Subcutaneous Tissues in Rats. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
ResearchGate. (2025). Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems. Retrieved from [Link]
-
Sensory Evaluation in Cosmetics. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Synapse. (2022). Myristyl lactate studies. Retrieved from [Link]
-
Texture Technologies Corp. (n.d.). Texture Profile Analysis. Retrieved from [Link]
-
Gattefossé. (n.d.). Sensory analysis for topical drugs. Retrieved from [Link]
-
PubMed. (2014). Texture analysis of cosmetic/pharmaceutical raw materials and formulations. Retrieved from [Link]
-
PubMed. (2025). Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems. Retrieved from [Link]
-
Pharos. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Retrieved from [Link]
-
PubChem. (n.d.). Myristyl Lactate. Retrieved from [Link]
-
MDPI. (2023). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Retrieved from [Link]
- Google Patents. (n.d.). Topical emulsion formulation.
-
National Institutes of Health. (n.d.). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. Retrieved from [Link]
-
DailyMed. (n.d.). Search Results for INACTIVE_INGREDIENT:(myristyl lactate). Retrieved from [Link]
-
PubMed. (2000). Safety assessment of lactate esters. Retrieved from [Link]
-
INCIDecoder. (n.d.). Myristyl Lactate. Retrieved from [Link]
-
COSMILE Europe. (n.d.). MYRISTYL LACTATE – Ingredient. Retrieved from [Link]
-
PubMed Central. (2023). Rational Design of Topical Semi-Solid Dosage Forms-How Far Are We?. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. Retrieved from [Link]
-
MDPI. (2023). Rational Design of Topical Semi-Solid Dosage Forms-How Far Are We?. Retrieved from [Link]
-
Roquette. (n.d.). Formulation Guide. Retrieved from [Link]
-
SwonLab. (2025). Face Cream Formulation Guide | O/W vs W/O, Emulsifiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. Retrieved from [Link]
-
PubMed Central. (n.d.). Progressing Towards the Sustainable Development of Cream Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Retrieved from [Link]
Sources
- 1. Myristyl Lactate (with Product List) [incidecoder.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 6. This compound | 1323-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 8. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. expresspharma.in [expresspharma.in]
- 11. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Multi-Faceted Experimental Design for Substantiating the Moisturizing Efficacy of Myristyl Lactate
Abstract
This document provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate and validate the moisturizing effects of myristyl lactate. Myristyl lactate, an ester of myristyl alcohol and lactic acid, is widely utilized in cosmetic and pharmaceutical formulations for its emollient and moisturizing properties.[1][2][3] It functions by forming a protective barrier that helps reduce transepidermal water loss, thereby making the skin feel softer and more supple.[4][5] This guide moves beyond simple procedural lists, offering a strategic rationale for a phased approach—from initial in-vitro screening and ex-vivo mechanistic studies to definitive in-vivo clinical validation. The protocols detailed herein are designed to be self-validating, incorporating industry-standard controls and quantitative, objective endpoints to ensure data integrity and support robust efficacy claims.
Introduction: The Scientific Imperative for Moisturization Assessment
Effective skin hydration is fundamental to maintaining the integrity of the stratum corneum (SC), the outermost layer of the epidermis that serves as the body's primary barrier against the external environment.[6] A compromised barrier function leads to increased Transepidermal Water Loss (TEWL), resulting in clinical signs of dryness, flakiness, and reduced skin suppleness.[7][8] Moisturizing agents aim to restore and enhance this barrier.
Myristyl lactate (C₁₇H₃₄O₃) is a non-greasy emollient known for imparting a silky feel to skin and hair. It is synthesized from myristyl alcohol and lactic acid, an alpha-hydroxy acid (AHA) naturally found in the skin.[4][9] While its primary role is cited as a skin-conditioning agent and emollient, a structured investigation is required to quantify its direct impact on skin hydration and barrier function.[4] This guide outlines a logical progression of experiments designed to build a comprehensive evidence package for myristyl lactate's moisturizing capabilities.
Phase I: Pre-Clinical Efficacy Screening (In-Vitro & Ex-Vivo Models)
Causality Statement: Before proceeding to costly and complex human trials, pre-clinical models serve as a crucial first step. They allow for rapid screening of formulations, dose-response characterization, and investigation into the underlying mechanisms of action in a controlled environment.[10] These models provide the foundational data necessary to justify and design robust clinical studies.
In-Vitro Assessment: Reconstructed Human Epidermis (RHE) Model
Principle: RHE models, such as EpiDermFT™, are three-dimensional, organotypic cultures of human-derived keratinocytes that differentiate to form a multi-layered epidermis, including a functional stratum corneum.[11][12] This system provides a highly reproducible and ethically sound alternative to animal testing for assessing topical product interactions with the epidermal barrier.[13]
This protocol measures changes in the electrical properties of the RHE tissue, which correlate directly with its water content.
Methodology:
-
Tissue Equilibration: Upon receipt, equilibrate EpiDermFT™ tissues overnight in assay media at 37°C, 5% CO₂.[11]
-
Pre-Measurement Acclimatization: Replace media with fresh, pre-warmed assay media. Transfer tissues to a sterile laminar flow hood, open the lids, and allow them to acclimatize for 90 minutes at ambient temperature and humidity.[12] This step is critical for establishing a stable baseline.
-
Baseline Measurement: Measure the baseline electrical impedance of each tissue using a suitable non-invasive probe (e.g., DPM 9003 Nova Meter).
-
Product Application: Topically apply a precise volume (e.g., 10 µL) of the test articles to the surface of the RHE tissues.
-
Test Group: Myristyl lactate formulation (e.g., 2% in a vehicle).
-
Vehicle Control Group: The formulation base without myristyl lactate.
-
Negative Control Group: Untreated or treated with Phosphate-Buffered Saline (PBS).
-
-
Incubation: Incubate tissues with the test articles for 60 minutes under ambient conditions.
-
Post-Application Processing: Gently remove any residual formulation from the tissue surface with a sterile cotton swab. This ensures that measurements reflect hydration within the tissue, not the bulk product.
-
Hydration Measurement: Measure electrical impedance at T=0, 15, and 30 minutes post-removal.[11][12]
-
Data Analysis: Calculate the percentage change in hydration over baseline for each group.
Expected Data Output:
| Treatment Group | Baseline (Impedance Units) | T=0 min (% Change) | T=15 min (% Change) | T=30 min (% Change) |
| Myristyl Lactate (2%) | Value | Value | Value | Value |
| Vehicle Control | Value | Value | Value | Value |
| Negative Control | Value | Value | Value | Value |
Ex-Vivo Assessment: Human or Porcine Skin Explants
Principle: Ex-vivo skin explants retain the complete, complex architecture of human skin, including the epidermis, dermis, and a functional barrier.[10] This model is considered the gold standard for preclinical testing as it offers high physiological relevance for evaluating barrier function and the effects of topical treatments.[10][14] Porcine skin is a well-accepted substitute due to its structural and functional similarities to human skin.[13][14]
This protocol evaluates the ability of myristyl lactate to improve the skin's barrier function, measured by its capacity to prevent water loss.
Methodology:
-
Skin Preparation: Obtain fresh full-thickness human or porcine skin. Clean the skin and cut it into sections suitable for mounting on Franz diffusion cells.
-
Mounting: Mount the skin sections onto Franz cells, with the stratum corneum facing the donor compartment.
-
Barrier Disruption (Optional but Recommended): To simulate dry or compromised skin, a standardized barrier disruption can be performed. This can be achieved by repeated tape stripping (e.g., 10 times) on the test area. This step creates a self-validating system by demonstrating the product's ability to repair a compromised barrier.
-
Baseline TEWL: Allow the mounted skin to equilibrate in a controlled environment (e.g., 21°C, 50% RH). Measure the baseline TEWL using an open-chamber evaporimeter (e.g., Tewameter®).[13]
-
Product Application: Apply a standardized dose (e.g., 2 mg/cm²) of the test articles to the skin surface in the donor compartment.
-
Test Group: Myristyl lactate formulation.
-
Vehicle Control Group: Vehicle alone.
-
Untreated Control Group: No application.
-
-
Incubation & Measurement: Maintain the setup in the controlled environment. Measure TEWL at predetermined time points (e.g., 1, 4, and 8 hours post-application). A reduction in TEWL compared to the control indicates an improvement in barrier function.[14]
-
Data Analysis: Express results as TEWL (g/m²/h) and calculate the percentage reduction from baseline.
Expected Data Output:
| Treatment Group | Baseline TEWL (g/m²/h) | 1 hr Post-Application (g/m²/h) | 4 hr Post-Application (g/m²/h) | 8 hr Post-Application (g/m²/h) |
| Myristyl Lactate | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Untreated Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Phase II: Clinical Substantiation (In-Vivo Human Study)
Causality Statement: While pre-clinical models provide valuable insights, in-vivo human studies are the definitive step to substantiate efficacy and safety claims.[15] A well-designed clinical trial provides evidence of a product's performance under real-world conditions on its target population, accounting for the biological variability inherent in human skin.[16][17]
Study Design: Randomized, Double-Blind, Controlled Trial
Principle: This design is the gold standard for clinical research. Randomization minimizes selection bias, blinding (of both participant and evaluator) prevents performance and detection bias, and the inclusion of control groups allows for the attribution of observed effects directly to the test article.[16][17]
Participant Population:
-
Inclusion Criteria: Healthy female subjects, aged 35-60, with clinically assessed mild to moderate dry skin on the lower legs or forearms.[18]
-
Exclusion Criteria: Known skin diseases, allergies to cosmetic ingredients, and use of topical medications on the test sites.
-
Washout Period: A 1-week washout period where subjects use only a provided neutral cleanser is mandatory to establish a true baseline.[17]
Methodology:
-
Acclimatization: Prior to any measurement, subjects must acclimatize for at least 30 minutes in a room with controlled temperature (20-22°C) and relative humidity (45-55%).[19] This is a critical step to ensure measurements are not influenced by environmental fluctuations.[20]
-
Baseline Measurements: After acclimatization, baseline measurements are taken from designated test sites on the forearms.
-
Randomization & Product Application: Test sites are randomized to receive a standardized application (2 mg/cm²) of one of the following:
-
Test Product: Formulation containing myristyl lactate.
-
Placebo/Vehicle Control: Formulation without myristyl lactate.
-
Untreated Control: An adjacent, marked site that receives no product.
-
-
Post-Application Measurements: Subjects remain in the controlled environment. Measurements are repeated at short-term intervals (e.g., 2, 4, 8, and 24 hours) to assess immediate and lasting effects.[16]
-
Long-Term Assessment (Optional): For claims of long-term improvement, subjects apply the product daily for a period of 2 to 4 weeks, with weekly or bi-weekly assessments following the same acclimatization and measurement protocol.[18]
-
Exploratory Endpoint (Mechanistic Insight):
-
Confocal Raman Spectroscopy: At baseline and the final study visit, this non-invasive technique can be used to measure the concentration of water and Natural Moisturizing Factors (NMFs) at various depths within the stratum corneum.[24][25][26] This provides powerful mechanistic data on how the product is working.[27]
-
Expected Data Output (Tables):
Table 3.1: Stratum Corneum Hydration (Corneometer® Units)
| Time Point | Myristyl Lactate (Mean ± SD) | Vehicle Control (Mean ± SD) | Untreated (Mean ± SD) |
|---|---|---|---|
| Baseline | Value | Value | Value |
| 2 Hours | Value | Value | Value |
| 8 Hours | Value | Value | Value |
| 24 Hours | Value | Value | Value |
| Week 4 | Value | Value | Value |
Table 3.2: Transepidermal Water Loss (g/m²/h)
| Time Point | Myristyl Lactate (Mean ± SD) | Vehicle Control (Mean ± SD) | Untreated (Mean ± SD) |
|---|---|---|---|
| Baseline | Value | Value | Value |
| 2 Hours | Value | Value | Value |
| 8 Hours | Value | Value | Value |
| 24 Hours | Value | Value | Value |
| Week 4 | Value | Value | Value |
Data Analysis and Interpretation
For all quantitative data (impedance, TEWL, Corneometry), statistical analysis should be performed. Use paired t-tests to compare changes from baseline within each group and ANOVA or ANCOVA models to compare differences between the Myristyl Lactate, Vehicle, and Untreated groups at each time point. A p-value of <0.05 is typically considered statistically significant.
A successful outcome would demonstrate that the myristyl lactate formulation leads to:
-
Statistically significant increases in electrical impedance in the RHE model compared to controls.
-
Statistically significant reduction in TEWL in the ex-vivo model compared to controls.
-
Statistically significant and persistent increases in Corneometer® readings and decreases in TEWL readings in-vivo compared to both vehicle and untreated sites.
Conclusion
This tiered experimental design provides a scientifically rigorous pathway to substantiate the moisturizing claims of myristyl lactate. By progressing from controlled in-vitro and ex-vivo models to a robust in-vivo clinical trial, researchers can build a comprehensive data package. This approach not only quantifies the magnitude and duration of the moisturizing effect but also provides mechanistic insights into its action on the skin barrier, ensuring that final product claims are supported by strong, verifiable evidence.
References
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from Ataman Kimya website: [Link]
-
Joachim W. Fluhr, et al. (2008). Methods for the Assessment of Barrier Function. Skin Pharmacology and Physiology. PubMed. [Link]
-
CIDP. (2025). Top 4 Methods to Measure Skin Hydration in Cosmetics. Retrieved from CIDP: [Link]
-
Fluhr, J. W., et al. (2008). Methods for the Assessment of Barrier Function. Karger Publishers. [Link]
-
TRI Princeton. (2024). Dry Skin Testing 101: Measuring Skin Hydration Using Spectroscopic Techniques. Retrieved from TRI Princeton: [Link]
-
GFaceMD. (n.d.). Understanding Skin Hydration Tests: Why They Matter and How to Use Them. Retrieved from GFaceMD: [Link]
-
Pharmacy Infoline. (n.d.). The Power of Corneometer: Measuring Skin Hydration. Retrieved from Pharmacy Infoline: [Link]
-
Kamei, K., et al. (2022). Assessment of skin barrier function using skin images with topological data analysis. Scientific Reports. [Link]
-
Riverland Trading. (n.d.). Myristyl Lactate Supplier. Retrieved from Riverland Trading: [Link]
-
Hark & Zander. (2023). How to Test Your Skin's Hydration Levels. Retrieved from Hark & Zander: [Link]
-
Pictures, R., et al. (2018). What defines dry skin? Correlating a range of skin hydration parameters with In Vivo Confocal Raman Spectroscopy. International Journal of Cosmetic Science. PubMed. [Link]
-
E.V. Darlenski, et al. (2009). Confocal Raman Microspectroscopy – Measuring the Effects of Topical Moisturisers on Stratum Corneum Water Gradient In Vivo. ResearchGate. [Link]
-
Premium Beauty News. (2023). How to evaluate the skin barrier function?. Retrieved from Premium Beauty News: [Link]
-
Akdeniz, M., et al. (2018). Measuring transepidermal water loss: a comparative in vivo study of condenser-chamber, unventilated-chamber and open-chamber systems. Skin Research & Technology. Ovid. [Link]
-
The Daily Drip. (2025). How to Test Your Skin's Hydration Levels. Medium. [Link]
-
Eurofins. (n.d.). Transepidermal Water Loss (TEWL). Retrieved from Eurofins: [Link]
-
Vanderbilt Biophotonics Center. (n.d.). Raman Spectroscopy for Noninvasive Physiological Monitoring of Hydration. Retrieved from Vanderbilt University: [Link]
-
Cosmetics Info. (n.d.). Myristyl Lactate. Retrieved from Cosmetics Info: [Link]
-
Validated Claim Support. (n.d.). Moisturization Testing Lab. Retrieved from Validated Claim Support: [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from Ataman Kimya: [Link]
-
Barreto, E., et al. (2017). Confocal Raman spectroscopy: determination of natural moisturizing factor profile related to skin hydration. SciELO. [Link]
-
Beautydecoded. (2025). MYRISTYL LACTATE: Doctor's Opinion, Benefits & Dangers. Retrieved from Beautydecoded: [Link]
-
SciBase. (n.d.). Skin Barrier Assessments with EIS. Retrieved from SciBase: [Link]
-
React4Life. (n.d.). Skin Hydration MIVO® Technology Assay. Retrieved from React4Life: [Link]
-
Alexander, H., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. Journal of Investigative Dermatology. ResearchGate. [Link]
-
Enviroderm. (n.d.). Corneometer® CM 825 - skin hydration measurement. Retrieved from Enviroderm: [Link]
-
Courage + Khazaka. (n.d.). Corneometer® CM 825 - Skin Hydration Measurement. Retrieved from Courage + Khazaka: [Link]
-
Flávia C. S. P. Lopes, et al. (2018). Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method. Brazilian Journal of Pharmaceutical Sciences. SciELO. [Link]
-
D. A. Odio, M. (2017). In vitro methods for evaluating skin hydration under diapers and incontinence products. Skin Research and Technology. PubMed. [Link]
-
Pinnagoda, J., et al. (1990). Guidelines for transepidermal water loss (TEWL) measurement. Contact Dermatitis. PubMed. [Link]
-
Mogos, T., et al. (2023). Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. Cosmetics. NIH. [Link]
-
TKS-HPC. (2024). Designing in vivo clinical trials for cosmetic claims. Retrieved from TKS-HPC: [Link]
-
ResearchGate. (2025). Effects of Investigational Moisturizers on the Skin Barrier and Microbiome following Exposure to Environmental Aggressors: A Randomized Clinical Trial and Ex Vivo Analysis. ResearchGate. [Link]
-
Dhathathreyan, A., et al. (2025). Clinical Measurement of Transepidermal Water Loss. Advances in Wound Care. PubMed Central. [Link]
-
Edwards, C., et al. (2019). In vitro characterization and clinical evaluation of skin hydration by two formulations mimicking the skin's natural components. International Journal of Cosmetic Science. PubMed. [Link]
-
Mattek. (n.d.). IN VITRO EVALUATION OF COSMETIC FORMULATIONS AND MOISTURIZERS FOR SKIN HYDRATION USING EPIDERMFTTM. Retrieved from Mattek: [Link]
-
Mattek. (n.d.). Skin Hydration. Retrieved from Mattek: [Link]
-
Liu, Y., et al. (2023). Effects of Investigational Moisturizers on the Skin Barrier and Microbiome following Exposure to Environmental Aggressors: A Randomized Clinical Trial and Ex Vivo Analysis. Journal of Clinical Medicine. MDPI. [Link]
-
Draelos, Z. D. (2018). An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin. The Journal of Clinical and Aesthetic Dermatology. PubMed. [Link]
-
MakingCosmetics. (n.d.). Myristyl Lactate. Retrieved from MakingCosmetics: [Link]
-
Sequential Bio. (2024). Why should clinical trials be carried out for cosmetic innovations?. Retrieved from Sequential Bio: [Link]
-
Kim, H., et al. (2021). Ex Vivo Live Full-Thickness Porcine Skin Model as a Versatile In Vitro Testing Method for Skin Barrier Research. Pharmaceutics. NIH. [Link]
-
Genemarkers. (2025). In Vitro & Ex Vivo Tissue Models for Skincare Testing. Retrieved from Genemarkers: [Link]
-
Borbely, E., et al. (2019). Characterization and ex vivo evaluation of excised skin samples as substitutes for human dermal barrier in pharmaceutical and dermatological studies. Experimental Dermatology. NIH. [Link]
Sources
- 1. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. farmoganic.com [farmoganic.com]
- 4. specialchem.com [specialchem.com]
- 5. beautydecoded.com [beautydecoded.com]
- 6. premiumbeautynews.com [premiumbeautynews.com]
- 7. gfacemd.com [gfacemd.com]
- 8. ovid.com [ovid.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. In Vitro & Ex Vivo Tissue Models for Skincare Testing [genemarkersllc.com]
- 11. mattek.com [mattek.com]
- 12. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
- 13. Characterization and ex vivo evaluation of excised skin samples as substitutes for human dermal barrier in pharmaceutical and dermatological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex Vivo Live Full-Thickness Porcine Skin Model as a Versatile In Vitro Testing Method for Skin Barrier Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sequential.bio [sequential.bio]
- 16. TESTING - Designing in vivo clinical trials for cosmetic claims - HPC_TODAY_1_2024 [tks-hpc.h5mag.com]
- 17. happi.com [happi.com]
- 18. An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 22. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 23. karger.com [karger.com]
- 24. triprinceton.org [triprinceton.org]
- 25. What defines dry skin? Correlating a range of skin hydration parameters with In Vivo Confocal Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
Application Notes and Protocols: Tetradecyl Lactate in Nanoparticle-Based Drug Delivery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tetradecyl lactate in the formulation of nanoparticle-based drug delivery systems. This document outlines the rationale behind its use, detailed experimental protocols, and methods for characterization, underpinned by scientific principles and field-proven insights.
Introduction: The Rationale for this compound in Nanodelivery
This compound (also known as myristyl lactate) is a fatty acid ester derived from the reaction of lactic acid and tetradecanol.[1] It is a colorless to pale yellow liquid or solid with emollient properties, making it a valuable excipient in cosmetic and personal care formulations.[1] Its molecular structure, featuring a hydrophilic hydroxyl group and a long lipophilic tetradecyl chain, imparts an amphiphilic nature, allowing it to function as an emulsifier and solubility enhancer.[1]
In the context of nanoparticle-based drug delivery, this compound offers a unique combination of properties that can be leveraged to overcome critical formulation and delivery challenges:
-
Enhanced Drug Solubility: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, limiting their bioavailability. This compound can act as a co-solvent or part of the lipid matrix in nanoparticles to improve the solubility and loading of hydrophobic drugs.[1]
-
Skin Penetration Enhancement: For topical and transdermal delivery, this compound is recognized as a penetration enhancer.[1][2] It is believed to fluidize the intercellular lipids of the stratum corneum, creating a more permeable barrier for the encapsulated API to reach its target.[2][3]
-
Biocompatibility and Safety: Lactate esters generally have a favorable safety profile, with low oral and inhalation toxicity.[4] This is a crucial attribute for pharmaceutical excipients.
-
Formulation Versatility: Its physicochemical properties make it suitable for incorporation into various nanoparticle platforms, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), through established formulation techniques.
This guide will focus on the practical application of this compound in the formulation and characterization of lipid-based nanoparticles for topical and transdermal drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful nanoparticle formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₃ | [1] |
| Molecular Weight | 286.45 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or white solid | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents | [5] |
| Melting Point | 29 - 34 °C | |
| Boiling Point | ~329-331 °C (estimated) | [6] |
Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for developing and evaluating this compound-based nanoparticles.
Detailed Protocols
The following protocols are provided as a starting point and should be optimized based on the specific API and desired nanoparticle characteristics.
Protocol 1: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs. The principle involves dissolving the lipid (including this compound) and the drug in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous surfactant solution, and then removing the solvent by evaporation to form the nanoparticles.[7][8][9]
Materials:
-
This compound
-
Co-lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Hydrophobic API
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous surfactant solution (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
-
Purified water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Rotary evaporator (optional)
-
Ultrasonicator (probe or bath)
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh the this compound, co-lipid, and the hydrophobic API.
-
Dissolve these components in a suitable volume of the organic solvent. Gentle heating may be required to facilitate dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the surfactant at the desired concentration (e.g., 1-2% w/v).
-
-
Emulsification:
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid matrix.
-
Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
Further reduce the droplet size by sonication for 5-10 minutes.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at a moderate speed at room temperature for several hours (or overnight) to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
-
Nanoparticle Recovery:
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
For long-term storage, the nanoparticles can be lyophilized with a suitable cryoprotectant (e.g., trehalose, mannitol).
-
Protocol 2: Formulation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Emulsification-Diffusion Method
This method is advantageous as it often avoids the use of chlorinated solvents.[10][11] NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and prevent drug expulsion during storage.
Materials:
-
This compound (as part of the liquid lipid component)
-
Solid lipid (e.g., Compritol® 888 ATO, Cetyl palmitate)
-
Hydrophobic API
-
Partially water-miscible solvent (e.g., Ethyl acetate, Butyl lactate)
-
Aqueous surfactant solution (e.g., Tween® 80, Lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid, liquid lipid (including this compound), and the API in the partially water-miscible solvent. The solvent should be pre-saturated with water.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the surfactant. This phase should be pre-saturated with the organic solvent to ensure thermodynamic equilibrium.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase with high-shear homogenization to form an o/w emulsion.
-
-
Nanoprecipitation by Diffusion:
-
Dilute the emulsion with a large volume of purified water (typically a 1:5 or 1:10 ratio) under moderate stirring. This causes the organic solvent to diffuse from the droplets into the continuous phase, leading to the precipitation of the lipid as nanoparticles.
-
-
Solvent Removal and Nanoparticle Recovery:
-
Remove the organic solvent by stirring at room temperature or using a rotary evaporator.
-
Purify and/or concentrate the nanoparticle suspension as described in Protocol 1.
-
Characterization of this compound Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated nanoparticles.[12][13]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Purpose: To determine the average particle size, size distribution (PDI), and surface charge (Zeta Potential).
-
General Protocol:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
The Zeta potential measurement provides an indication of the colloidal stability of the nanoparticle suspension.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Purpose: To quantify the amount of drug encapsulated within the nanoparticles.
-
General Protocol:
-
Separate the unencapsulated ("free") drug from the nanoparticle suspension using a separation technique like ultracentrifugation or centrifugal filter units.
-
Measure the concentration of the free drug in the supernatant.
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
In-Vitro Drug Release
-
Technique: Dialysis Bag Method or Sample and Separate Method.[14][15][16][17]
-
Purpose: To evaluate the rate and mechanism of drug release from the nanoparticles over time.
-
General Protocol (Dialysis Bag Method):
-
Place a known amount of the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a solubilizing agent like Tween® 80 to maintain sink conditions).
-
Maintain the system at a constant temperature (e.g., 32°C for skin-related studies) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).
-
Mechanism of Penetration Enhancement
The inclusion of this compound is expected to enhance the penetration of the encapsulated drug through the skin. The proposed mechanism is illustrated below.
This compound, being an amphiphilic molecule, can insert itself into the highly organized lipid bilayers of the stratum corneum.[18][19] This disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for the drug to permeate through this primary barrier of the skin.[3]
Safety Considerations
While lactate esters are generally considered safe, it is imperative to conduct appropriate toxicological studies for any new formulation.[4] In-vitro cytotoxicity assays using relevant cell lines (e.g., keratinocytes, fibroblasts) should be performed to assess the safety of the blank and drug-loaded nanoparticles.
Conclusion
This compound is a promising excipient for the development of nanoparticle-based drug delivery systems, particularly for topical and transdermal applications. Its ability to enhance drug solubility and permeation, combined with a favorable safety profile, makes it a valuable tool for formulators. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in their specific drug delivery projects. As with any formulation development, optimization of the process parameters is critical to achieving nanoparticles with the desired characteristics and performance.
References
- NAGARSENKER, M. S. In-vitro drug release studies for nanoparticulates: methodologies and challenges.
- D'souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Journal of Pharmaceutical Sciences, 103(8), 2215-2230.
- Paswan, S. K., & Saini, T. R. (2014). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 21(4), 24-31.
-
Weng, J., Tong, H. H. Y., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. Available at: [Link].
-
Weng, J., Tong, H. H. Y., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. Available at: [Link].
-
The Good Scents Company. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. Available at: [Link].
-
Chorny, M., & Somasundaram, J. (2003). Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique. Journal of Controlled Release, 88(3), 439-447. Available at: [Link].
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link].
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Available at: [Link].
-
Quintanar-Guerrero, D., et al. (2005). Adaptation and optimization of the emulsification-diffusion technique to prepare lipidic nanospheres. European Journal of Pharmaceutical Sciences, 26(2), 213-220. Available at: [Link].
-
Fiel, C., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Polymers, 12(2), 251. Available at: [Link].
-
Carrillo-Conde, B., et al. (2022). Effects of Process and Formulation Parameters on Submicron Polymeric Particles Produced by a Rapid Emulsion-Diffusion Method. Polymers, 14(2), 297. Available at: [Link].
-
Fessi, H., et al. (1998). A mechanistic study of the formation of polymer nanoparticles by the emulsification-diffusion technique. Colloid and Polymer Science, 276(10), 912-918. Available at: [Link].
-
Ng, S. F., & Loo, C. Y. (2023). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design. Journal of Controlled Release, 358, 243-261. Available at: [Link].
-
Biomaterials and Nanotechnology. (2022, June 23). Making nanoparticles with solvent emulsion evaporation [Video]. YouTube. Available at: [Link].
-
Leroux, J. C., et al. (1995). New Approach for the Preparation of Nanoparticles by an Emulsification-Diffusion Method. European journal of pharmaceutics and biopharmaceutics, 41(1), 14-18. Available at: [Link].
-
Das, S., et al. (2012). Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles. IET nanobiotechnology, 6(3), 101-106. Available at: [Link].
-
Clary, J. J., Feron, V. J., & van Velthuijsen, J. A. (1998). Safety assessment of lactate esters. Regulatory toxicology and pharmacology, 27(2), 88-97. Available at: [Link].
-
Chen, C. H., et al. (2021). An acid degradable, lactate oxidizing nanoparticle formulation for non-small cell lung cancer virotherapy. Journal of Controlled Release, 338, 59-70. Available at: [Link].
-
ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Available at: [Link].
-
Gaumet, M., Vargas, A., Gurny, R., & Delie, F. (2008). Nanoparticles for drug delivery: the need for precision in reporting particle size parameters. European journal of pharmaceutics and biopharmaceutics, 69(1), 1-9. Available at: [Link].
-
Zielińska, A., et al. (2019). Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles. Molecules, 24(17), 3158. Available at: [Link].
-
Li, N., et al. (2013). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. Journal of pharmaceutical sciences, 102(6), 1916-1925. Available at: [Link].
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603-618. Available at: [Link].
-
ResearchGate. (n.d.). Possible mechanisms of action of skin penetration enhancers. Available at: [Link].
-
Croda Pharma. (n.d.). Penetration enhancement. Available at: [Link].
-
Fonte, P., & Sousa, F. (2018). Polyester-Based Nanoparticles for Delivery of Therapeutic Proteins. In Methods in Molecular Biology (Vol. 1771, pp. 153-165). Humana Press. Available at: [Link].
-
Mitchell, M. J., et al. (2021). Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape. Advanced drug delivery reviews, 176, 113858. Available at: [Link].
-
Al-Bazzaz, F. A., et al. (2022). Docetaxel-Loaded Methoxy poly(ethylene glycol)-poly (L-lactic Acid) Nanoparticles for Breast Cancer: Synthesis, Characterization, Method Validation, and Cytotoxicity. Polymers, 14(15), 3138. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). Myristyl Lactate. PubChem. Available at: [Link].
-
Makwana, V., et al. (2015). Preparation, characterization, and safety evaluation of poly(lactide-co-glycolide) nanoparticles for protein delivery into macrophages. International journal of nanomedicine, 10, 5979-5993. Available at: [Link].
-
Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles-a review. Tropical Journal of Pharmaceutical Research, 5(1), 561-573. Available at: [Link].
-
ResearchGate. (n.d.). Preparation and Characterization of Poly L-Lactide/Triclosan Nanoparticles for Specific Antibacterial and Medical Applications. Available at: [Link].
-
Texila International Journal. (2024). Transformative Nano-Drug Delivery Strategies: Addressing Challenges in Modern Therapeutics. Available at: [Link].
-
MDPI. (2023). Has the Toxicity of Therapeutic Deep Eutectic Systems Been Assessed?. Available at: [Link].
-
Barua, S., & Mitragotri, S. (2024). Nanoparticle-Based Drug Delivery for Vascular Applications. Pharmaceutics, 16(1), 1. Available at: [Link].
-
Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature biotechnology, 26(11), 1261-1268. Available at: [Link].
-
Alany, R. (2017). Topical and Transdermal Formulation and Drug Delivery. Pharmaceutical development and technology, 22(4), 457. Available at: [Link].
-
Dragicevic, N., & Maibach, H. (2018). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Pharmaceutics, 10(4), 201. Available at: [Link].
-
PharmaCompass. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available at: [Link].
-
Chem-Online. (n.d.). This compound - Descrizione. Available at: [Link].
Sources
- 1. Buy this compound | 1323-03-1 [smolecule.com]
- 2. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crodapharma.com [crodapharma.com]
- 4. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 6. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles [mdpi.com]
- 10. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adaptation and optimization of the emulsification-diffusion technique to prepare lipidic nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization techniques for studying the properties of nanocarriers for systemic delivery [epub.ub.uni-muenchen.de]
- 13. Preparation, characterization, and safety evaluation of poly(lactide-co-glycolide) nanoparticles for protein delivery into macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for Assessing the Comedogenic Potential of Myristyl Lactate Formulations
Introduction: The Challenge of Myristyl Lactate
Myristyl lactate is an ester of myristyl alcohol and lactic acid, widely used in cosmetics and personal care products as an emollient, texture enhancer, and skin-conditioning agent.[1] It imparts a smooth, non-greasy feel to lotions, creams, and foundations. However, despite its desirable aesthetic properties, myristyl lactate is frequently cited as having a high comedogenic potential, meaning it has a tendency to clog pores and contribute to the formation of acne lesions (comedones).[1][2][3] This characteristic necessitates rigorous assessment of any new formulation containing this ingredient, especially those intended for acne-prone or oily skin.
The concentration of a potentially comedogenic ingredient within a final formulation is a critical factor; its comedogenic effect can be significantly diluted and may differ from that of the raw material.[4][5] Therefore, testing the complete formulation is imperative. This document provides a detailed framework, including two distinct protocols, for assessing the comedogenicity of formulations containing myristyl lactate, grounding methodologies in established scientific principles to ensure reliable and reproducible results.
Scientific Rationale: The Mechanism of Comedogenesis
A comedo, the primary lesion of acne, forms as a result of follicular hyperkeratosis.[6][7] This process involves the abnormal proliferation and differentiation of keratinocytes lining the pilosebaceous duct (the hair follicle). Instead of shedding normally, these cells become more cohesive, accumulating and mixing with sebum to form a plug. This plug, or microcomedone, distends the follicle.[6] If the follicle opening remains blocked, it is termed a closed comedo ("whitehead"); if the opening is patent and the contents become oxidized, it forms an open comedo ("blackhead").[8][9] The application of certain topical substances can initiate or exacerbate this process of follicular hyperkeratosis.[7]
The goal of comedogenicity testing is to determine if a test material, such as a myristyl lactate formulation, induces this hyperkeratotic response.
Caption: Mechanism of comedo formation initiated by a topical agent.
Comedogenicity Assessment Strategy
A multi-faceted approach is recommended, beginning with modern, non-animal testing methods and potentially proceeding to established in vivo models for definitive confirmation, depending on regulatory requirements and ethical considerations. While the Organization for Economic Co-operation and Development (OECD) has established guidelines for skin irritation and sensitization (e.g., OECD 406, 429, 497), a universally adopted guideline specifically for comedogenicity is less defined, leaving the classic rabbit ear assay as a historical benchmark.[10][11][12][13]
Caption: A strategic workflow for assessing comedogenicity.
Protocol 1: The Rabbit Ear Assay (REA) for Comedogenicity
The REA is a highly sensitive model historically used as the gold standard for comedogenicity testing.[7] The follicular anatomy of the rabbit ear exaggerates the hyperkeratotic response, making it a stringent screening tool.[14][15] While its predictive power for human acne has been debated, a negative result in the REA is a strong indicator of a non-comedogenic substance.[16][17] This protocol must be conducted in compliance with all institutional and national animal welfare guidelines.
4.1 Materials
-
Test Animals: Healthy, young adult New Zealand White rabbits (male, due to larger follicular orifices).[18] A minimum of 3-5 animals per test group is recommended.
-
Test Formulation: Myristyl lactate formulation.
-
Negative Control: The vehicle of the formulation or a known non-comedogenic substance (e.g., Petrolatum).[16]
-
Positive Control: A known comedogenic substance (e.g., 10% crude coal tar in petrolatum or 50% Octyl Palmitate).[18][19]
-
Application Tools: Micropipette or syringe for precise application.
-
Histology: Standard histology equipment (formalin, paraffin, microtome, H&E stain).
-
Surface Biopsy (Optional): Cyanoacrylate adhesive, glass microscope slides.[6][20]
4.2 Step-by-Step Methodology
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least 5 days.
-
Site Preparation: The inner surface of each ear serves as the test site. One ear can be used for the test formulation and the other for controls, or different sites on the same ear can be used if adequately separated.
-
Application:
-
Apply a precise, fixed volume (e.g., 0.1 mL) of the test formulation, negative control, and positive control to their respective, clearly marked sites.
-
Application is performed once daily, 5 days a week, for 2 to 4 weeks.[21]
-
-
Observation: Conduct daily visual inspections of the application sites for signs of severe irritation, which may necessitate discontinuation for that animal.
-
Tissue Collection and Analysis: At the end of the study period, euthanize the animals according to approved ethical protocols.
-
Method A: Histopathological Analysis (Gold Standard): i. Excise the treated skin areas. ii. Fix the tissue in 10% neutral buffered formalin. iii. Process the tissue, embed in paraffin, and section perpendicular to the epidermis. iv. Stain sections with Hematoxylin and Eosin (H&E). v. Examine microscopically for follicular hyperkeratosis. Count the number and assess the size of epithelial plugs and microcomedones within the follicles.[14][22]
-
Method B: Surface Follicular Biopsy (Non-invasive visualization): i. Apply a thin layer of cyanoacrylate adhesive to the test site. ii. Press a glass slide firmly onto the adhesive for 60 seconds.[6] iii. Gently remove the slide, which will pull out the contents of the follicular orifices (follicular casts). iv. Analyze the slide under a stereomicroscope to quantify the number and size of microcomedones.[21]
-
4.3 Data Analysis and Interpretation The degree of follicular hyperkeratosis is graded by a trained pathologist. A semi-quantitative scoring system is typically used.
| Grade | Description of Follicular Changes | Comedogenicity Interpretation |
| 0 | Normal follicle, no hyperkeratosis. | Non-Comedogenic |
| 1 | Minimal acanthosis of the follicular epithelium and slight horny material in the lumen. | Slightly Comedogenic |
| 2 | Mild acanthosis and a solid, non-distending horny plug. | Mildly Comedogenic |
| 3 | Moderate acanthosis and a solid, distending horny plug. | Moderately Comedogenic |
| 4 | Marked acanthosis, significant follicular dilation, and a large, dense keratin plug forming a microcomedo. | Strongly Comedogenic |
| 5 | Extensive, large, and dense microcomedones with marked follicular distention, often with inflammatory infiltrate.[2][23] | Severely Comedogenic |
A formulation is considered comedogenic if it produces a statistically significant increase in the mean comedogenicity grade compared to the negative control. The positive control must elicit a strong response (e.g., Grade 3-5) to validate the assay.
Protocol 2: In Vitro Human Sebocyte Assay
This protocol provides a non-animal alternative for screening the potential of a myristyl lactate formulation to influence key processes in comedogenesis: sebocyte proliferation and lipid synthesis. Human sebocyte cell lines (e.g., SEB-1, SZ95) provide a reproducible and ethically sound model for this purpose.[24][25]
5.1 Materials
-
Cell Line: Immortalized human sebocytes (e.g., SZ95).[24]
-
Cell Culture Media: Sebocyte growth medium (e.g., Sebomed®) supplemented with growth factors, antibiotics, and fetal bovine serum as per supplier recommendations.[26]
-
Test Formulation: Myristyl lactate formulation, prepared as a sterile, non-cytotoxic dilution in culture medium. A solubility and cytotoxicity pre-test is required.
-
Vehicle Control: The same dilution of the formulation's vehicle in culture medium.
-
Positive Control: A known lipogenesis inducer (e.g., Oleic Acid) or proliferation agent.
-
Assay Reagents:
-
For Lipogenesis: Nile Red stain, phosphate-buffered saline (PBS), 4% paraformaldehyde.
-
For Proliferation: BrdU or MTT assay kit.
-
-
Equipment: Incubator (37°C, 5% CO2), fluorescence microscope or plate reader, standard cell culture flasks/plates.
5.2 Step-by-Step Methodology
-
Cell Culture: Culture human sebocytes according to the supplier's protocol until they reach approximately 70-80% confluency.
-
Seeding: Seed the sebocytes into multi-well plates (e.g., 96-well or 24-well) at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Treatment:
-
Remove the growth medium and replace it with a medium containing the test formulation, vehicle control, or positive control at various non-cytotoxic concentrations.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
-
Endpoint Analysis:
-
A. Lipogenesis Assessment (Nile Red Staining): i. Wash cells with PBS. ii. Fix cells with 4% paraformaldehyde for 15 minutes. iii. Wash again with PBS. iv. Stain the cells with a working solution of Nile Red (which fluoresces yellow in the presence of neutral lipids) for 15-30 minutes.[24] v. Wash away excess stain. vi. Quantify the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope for qualitative analysis. An increase in fluorescence indicates an increase in intracellular lipid production.
-
B. Proliferation Assessment (MTT Assay): i. At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours. ii. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. iii. Read the absorbance on a microplate reader. An increase in absorbance correlates with an increase in cell number/metabolic activity.
-
5.3 Data Analysis and Interpretation
-
Lipogenesis: Compare the mean fluorescence intensity of cells treated with the myristyl lactate formulation to the vehicle control. A statistically significant increase suggests the formulation stimulates sebum production, a contributing factor to comedogenesis.
-
Proliferation: Compare the mean absorbance of treated cells to the vehicle control. A significant increase suggests the formulation promotes sebocyte proliferation, which could contribute to follicular plugging.
A formulation that significantly increases both lipogenesis and proliferation in vitro would be flagged as having a high potential for comedogenicity and would be a strong candidate for further in vivo evaluation.
References
-
Mills, O. H., & Kligman, A. M. (1979). An improved rabbit ear model for assessing comedogenic substances. British Journal of Dermatology, 100(6), 699–702. [Link]
-
Morris, W. E., & Kwan, S. C. (1983). Use of the rabbit ear model in evaluating the comedogenic potential of cosmetic ingredients. Journal of the Society of Cosmetic Chemists, 34(5), 215-225. [Link]
-
Emanuel, P. (2013). Comedonal cyst pathology. DermNet NZ. [Link]
-
Chauhan, A. S., & Singh, V. (2023). A Comprehensive Survey on Models Used for Acnegenesis. Cureus, 15(10), e47458. [Link]
-
Baumann, L. (2023). Comedogenic Acne Causing Ingredients in Skin Care. Skin Type Solutions. [Link]
-
Frank, S. B. (1982). Is the rabbit ear model, in its present state, prophetic of acnegenicity?. Journal of the American Academy of Dermatology, 6(3), 373–377. [Link]
-
Suárez-Pérez, J. A., et al. (1997). The histopathology of closed and open comedones of Favre-Racouchot disease. Archives of Dermatology, 133(6), 743–745. [Link]
-
Tucker, S. B., et al. (1986). Development of an objective comedogenicity assay. Archives of Dermatology, 122(6), 660–665. [Link]
-
W., M. (2019). How to Use Comedogenicity Ratings. Lab Muffin Beauty Science. [Link]
-
Wang, Y., et al. (2013). Bioengineering a humanized acne microenvironment model: Proteomics analysis of host responses to Propionibacterium acnes infection in vivo. Journal of Investigative Dermatology, 133(9), 2244-2253. [Link]
-
Banish. (2025). The Ultimate List of Pore Clogging Ingredients To Avoid. Banish. [Link]
-
Draelos, Z. D., & DiNardo, J. C. (2007). Comedogenicity in rabbit: some cosmetic ingredients/vehicles. Cutaneous and Ocular Toxicology, 26(4), 287–292. [Link]
-
Charles River Laboratories. (2022). New Guidelines for Skin Sensitization Testing. Charles River. [Link]
-
Li, M., et al. (2023). Advances in engineered organoid models of skin for biomedical research. Stem Cell Research & Therapy, 14(1), 329. [Link]
-
Das, S., & Karthikeyan, K. (2024). Comedones in dermatology. Indian Dermatology Online Journal, 15(1), 1-8. [Link]
-
ALTEX. (2021). OECD adopts new Guideline on Defined Approaches on Skin Sensitisation. ALTEX. [Link]
-
Simonsons. (n.d.). Comedogenic Ingredients. Retrieved from Simonsons website. [Link]
-
OECD. (2010). Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. National Toxicology Program. [Link]
-
Pop, S., et al. (2023). Tissue Engineering in Cosmetics and Dermatology: A New Era of Innovation and Application. Cosmetics, 10(4), 105. [Link]
-
QIMA Life Sciences. (n.d.). Acne | Preclinical & Clinical Dermatology Research. Retrieved from QIMA Life Sciences website. [Link]
-
Boodari, Z., et al. (2021). Comedone formation: Etiology, clinical presentation, and treatment. Journal of Cosmetic Dermatology, 20(1), 12-19. [Link]
-
OECD. (1992). OECD Guideline for Testing of Chemicals 406: Skin Sensitisation. [Link]
-
Cosmetic Labs. (n.d.). Sebocyte Differentiation Testing for Oily Skin Products. Retrieved from Cosmetic Labs website. [Link]
-
Taylor, S., & Vashi, N. (2024). Presentations of Cutaneous Disease in Various Skin Pigmentations: Acne Vulgaris - Comedonal Acne. Journal of Clinical and Aesthetic Dermatology, 17(3 Suppl 1), S15–S16. [Link]
-
Johnson, A. (2014). Comedogenicity—A Complicated Conversation. Skin Inc.[Link]
-
Cho, Y. H., et al. (1999). Assessment of Comedogenicity of Cosmetics in Humans and Rabbits. Korean Journal of Dermatology, 37(6), 799-807. [Link]
-
Naturium Australia. (n.d.). The Comedogenic Scale: Assumptions, Flaws and Discrepancies. Retrieved from Naturium Australia website. [Link]
-
Zen-Bio. (n.d.). Human Sebocytes. Retrieved from Zen-Bio website. [Link]
-
Natsch, A., et al. (2022). Integrated skin sensitization assessment based on OECD methods (I): Deriving a point of departure for risk assessment. ALTEX, 39(4), 589–604. [Link]
-
Blissoma Botanical Beauty. (n.d.). The Comedogenicity Scale is All Wrong: The Truth About Pore Clogging Ingredients and Acne. Retrieved from Blissoma website. [Link]
-
Zhang, L., et al. (2006). Culture of human sebocytes in vitro. Indian Journal of Dermatology, Venereology and Leprology, 72(4), 293–297. [Link]
-
Zouboulis, C. C. (1998). The human sebocyte culture model provides new insights into development and management of seborrhoea and acne. Dermatology, 196(1), 21–31. [Link]
-
Ozderm. (2017). Comedogenicity of Cosmetic Products. Retrieved from Ozderm website. [Link]
-
Sitthienthin, P., et al. (2020). Safety assessment on comedogenicity of dermatological products containing d-alpha tocopheryl acetate in Asian subjects: A double-blind randomized controlled trial. Journal of Cosmetic Dermatology, 19(11), 3045-3050. [Link]
-
Acne.org. (2022). What Is Comedogenicity, and What Ingredients Are Comedogenic? The Full Story. Retrieved from Acne.org website. [Link]
-
Osborne, R., & Mullins, L. A. (2015). In Vitro Models for the Evaluation of Anti-acne Technologies. Cosmetics, 2(1), 44-55. [Link]
-
Eurofins CRL. (2024). Acnegenicity/Comedogenicity. Retrieved from Eurofins website. [Link]
-
Ivy & Fields. (n.d.). Understanding the Comedogenic Rating Scale. Retrieved from Ivy & Fields website. [Link]
-
Kozmetik Analiz. (n.d.). Non-Comedogenic Test. Retrieved from Kozmetik Analiz website. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. blissoma.com [blissoma.com]
- 4. labmuffin.com [labmuffin.com]
- 5. banish.com [banish.com]
- 6. researchgate.net [researchgate.net]
- 7. skininc.com [skininc.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Comedones in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. criver.com [criver.com]
- 11. altex.org [altex.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. utu.fi [utu.fi]
- 14. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Use of the rabbit ear model in evaluating the comedogenic potential of cosmetic ingredients | Semantic Scholar [semanticscholar.org]
- 16. Is the rabbit ear model, in its present state, prophetic of acnegenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. naturium.com.au [naturium.com.au]
- 18. acne.org [acne.org]
- 19. Safety assessment on comedogenicity of dermatological products containing d-alpha tocopheryl acetate in Asian subjects: A double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KoreaMed [koreamed.org]
- 21. Comedogenicity of Cosmetic Products - Ozderm [ozderm.com.au]
- 22. The histopathology of closed and open comedones of Favre-Racouchot disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ivyandfields.com [ivyandfields.com]
- 24. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The human sebocyte culture model provides new insights into development and management of seborrhoea and acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Human Sebocytes [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Tetradecyl Lactate in Cosmetic Emulsions
Welcome to the technical support center dedicated to addressing challenges with Tetradecyl lactate in cosmetic formulations. This guide is designed for researchers, formulators, and scientists in the drug development and cosmetics industries. Here, we will delve into the science behind this compound crystallization and provide actionable, field-proven strategies to ensure the stability and elegance of your final product.
Introduction to this compound
This compound, also known as myristyl lactate, is a versatile ester valued in cosmetics for its emollient and moisturizing properties. It imparts a non-greasy, silky feel to lotions and creams. However, its tendency to crystallize, especially in oil-in-water emulsions, can compromise product stability, texture, and appearance. This guide provides a systematic approach to troubleshooting and preventing this common issue.
Part 1: Frequently Asked Questions (FAQs) - The Science of this compound Crystallization
Q1: What is this compound crystallization and why does it happen in my cream?
A: this compound crystallization is a physical instability where the ester, a solid at room temperature with a melting point around 34-39°C, precipitates out of the emulsion's oil phase to form needle-like crystals. This phenomenon is primarily driven by supersaturation and temperature fluctuations. As the cream cools after production, or during storage in varying temperatures, the solubility of this compound in the oil phase can decrease, leading to its precipitation and the formation of a crystalline structure.
Q2: What are the tell-tale signs of this compound crystallization in a cosmetic cream?
A: The most common signs include:
-
A gritty or grainy texture: This is caused by the presence of solid crystals suspended in the cream.
-
A loss of sheen or a dull appearance: The smooth surface of the emulsion is disrupted by the crystals.
-
Visible white specks or needles: In severe cases, the crystals may be large enough to be seen with the naked eye.
-
An increase in viscosity or product separation over time.
Q3: Can the type of oil used in the formulation influence crystallization?
A: Absolutely. The solubility of this compound varies significantly depending on the polarity and chemical structure of the oils used in the formulation. Saturated, non-polar oils may have a lower capacity to dissolve this compound compared to more polar emollients or esters. It is crucial to determine the solubility of this compound in the specific oil blend of your formulation at various temperatures.
Q4: How does the cooling rate during production affect crystallization?
A: A rapid cooling rate is a significant contributor to crystallization. When a cream is cooled too quickly, it can create localized areas of supersaturation, shocking the this compound out of the solution before the emulsion structure has fully stabilized. A slow, controlled cooling process allows the emulsion to set properly and helps to keep the this compound molecules adequately dispersed within the oil droplets.
Part 2: Troubleshooting Guide - A Systematic Approach to Preventing Crystallization
This section provides a step-by-step approach to diagnose and resolve this compound crystallization issues.
Step 1: Formulation Optimization
The first line of defense is a robust formulation. Consider the following adjustments:
-
Introducing a Co-emulsifier or Solubilizer: Incorporating a co-emulsifier that can interact with this compound can improve its stability within the oil phase.
-
Recommended Experiment: Screen different co-emulsifiers (e.g., Glyceryl Stearate, Cetearyl Alcohol) at varying concentrations (1-3% w/w) to assess their impact on crystal formation.
-
-
Modifying the Oil Phase:
-
Action: Introduce a more polar emollient or a solubilizing ester to increase the overall solubility of this compound.
-
Example: Replacing a portion of a non-polar oil like Isopropyl Myristate with a more polar one like C12-15 Alkyl Benzoate.
-
-
Utilizing Polymeric Stabilizers: Certain polymers can act as crystallization inhibitors by adsorbing onto the surface of newly formed crystal nuclei, thereby preventing their growth.
-
Recommended Polymers: Acrylates/C10-30 Alkyl Acrylate Crosspolymer or other carbomers can create a network that physically hinders crystal growth.
-
Step 2: Process Parameter Control
How you make the cream is as important as what is in it.
-
Controlled Cooling:
-
Protocol: Implement a slow, controlled cooling process after emulsification. Aim for a cooling rate of approximately 1-2°C per minute, especially as the formulation approaches the melting point of this compound.
-
Rationale: This allows for gradual and uniform solidification of the lipid phase, reducing the likelihood of supersaturation and nucleation.
-
-
Homogenization Temperature:
-
Guideline: Ensure that the temperature of the emulsion during homogenization is well above the melting point of this compound (e.g., 75-80°C). This guarantees that it is fully molten and uniformly dispersed before the cooling process begins.
-
Step 3: Analytical Characterization
To validate your troubleshooting efforts, employ analytical techniques:
-
Microscopy:
-
Method: Use polarized light microscopy to visually inspect for the presence of crystalline structures in your cream samples. This is a direct and effective way to confirm crystallization.
-
-
Differential Scanning Calorimetry (DSC):
-
Application: DSC can be used to study the thermal behavior of your formulation. The presence of a sharp melting peak corresponding to this compound can indicate crystallization. By comparing the DSC thermograms of a stable vs. unstable formulation, you can quantify the extent of crystallization.
-
| Variable | Modification | Observation (Microscopy) | DSC Peak (this compound) | Recommendation |
| Co-emulsifier | Addition of 2% Glyceryl Stearate | Reduced crystal size and density | Broader, less intense peak | Optimize co-emulsifier concentration. |
| Oil Phase | 10% Isopropyl Myristate replaced with C12-15 Alkyl Benzoate | No visible crystals | No distinct peak observed | Further evaluate long-term stability. |
| Cooling Rate | Slow cool (1°C/min) vs. Shock cool (>5°C/min) | No crystals vs. Numerous large needles | No peak vs. Sharp, intense peak | Implement controlled cooling in all batches. |
| Polymer | Addition of 0.3% Carbomer | Significantly fewer and smaller crystals | Reduced peak intensity | Evaluate impact on final product rheology. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Screening of Crystallization Inhibitors
-
Prepare a Base Formulation: Create a base cream formulation containing this compound but without the test inhibitor.
-
Divide into Aliquots: Separate the base formulation into several smaller batches.
-
Introduce Inhibitors: To each batch, add a different potential crystallization inhibitor (e.g., various co-emulsifiers, polymers) at a predetermined concentration. Include a control batch with no added inhibitor.
-
Emulsification and Cooling: Process all batches under identical conditions, ensuring the heating and homogenization temperatures are consistent. Employ a controlled cooling method.
-
Stability Testing: Store the samples under accelerated stability conditions (e.g., 40°C) and cycling temperatures (e.g., 4°C to 45°C) for 4 weeks.
-
Analysis: At weekly intervals, analyze the samples using microscopy for any signs of crystal growth.
Workflow for Troubleshooting Crystallization
Caption: A systematic workflow for diagnosing and resolving this compound crystallization.
Conclusion
Preventing the crystallization of this compound is a multifactorial challenge that can be effectively managed through a systematic approach to formulation design and process control. By understanding the underlying scientific principles and employing the troubleshooting strategies outlined in this guide, formulators can develop stable, aesthetically pleasing cosmetic creams that deliver the desired sensory benefits of this compound.
References
Technical Support Center: Troubleshooting Phase Separation in Emulsions Containing Myristyl Lactate
Welcome to the technical support center for formulators working with myristyl lactate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of phase separation in emulsions. Here, we provide in-depth, field-proven insights and systematic troubleshooting protocols to ensure the stability and efficacy of your formulations.
Section 1: Understanding Myristyl Lactate and Emulsion Stability
What is Myristyl Lactate and what is its role in an emulsion?
Myristyl lactate is the ester of myristyl alcohol and lactic acid.[1][2] In emulsions, it primarily functions as an emollient, providing a smooth and soft feel to the skin and hair.[1] It also acts as a dispersing agent and an emulsion stabilizer.[3] Myristyl lactate is a liquid emollient that offers unique moisturizing properties and is derived from plant sources.[4][5] It is suitable for a variety of skincare products, especially moisturizers and preparations for dry skin.[4][5]
| Property | Value | Source |
| INCI Name | Myristyl Lactate | |
| Chemical Formula | C17H34O3 | [3][6] |
| Appearance | Colorless to pale yellow liquid or white waxy solid | [6] |
| Solubility | Slightly soluble in water, soluble in oils and fats | [1] |
| Recommended Usage Level | 1-10% | [6] |
| Required HLB | 12 (at 70°C) |
Why do emulsions with myristyl lactate experience phase separation?
Emulsions are thermodynamically unstable systems, and phase separation is a natural tendency.[7][8][9] The stability of an emulsion depends on a delicate balance of factors. With myristyl lactate, phase separation can be triggered by several issues, much like any emulsion. These can include an incorrect formulation strategy, processing parameters, or environmental stressors. The following sections will delve into specific causes and solutions.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to troubleshooting phase separation in your myristyl lactate-containing emulsions.
Issue 1: Immediate or Rapid Phase Separation After Formulation
Q1: My emulsion separated into distinct oil and water layers almost immediately after I prepared it. What is the likely cause?
Immediate phase separation, also known as coalescence, is often due to fundamental flaws in the formulation or preparation method.[9]
Possible Causes & Solutions:
-
Incorrect Emulsifier System: Myristyl lactate has a required Hydrophilic-Lipophilic Balance (HLB) of 12. Your emulsifier system must match this to ensure proper stabilization of the oil droplets within the water phase (for an O/W emulsion).
-
Action: Recalculate the required HLB of your oil phase and adjust your emulsifier blend to match. You may need a combination of high and low HLB emulsifiers to achieve the target HLB.
-
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately coat the surface of the oil droplets, leading to their coalescence.[9]
-
Action: Gradually increase the concentration of your primary and co-emulsifiers. A typical starting point is a 3-5% total emulsifier concentration.
-
-
Improper Mixing or Homogenization: Insufficient shear during emulsification can result in large oil droplets that are inherently less stable.[10][11][12]
-
Action: Ensure you are using a suitable homogenization technique (e.g., high-shear mixer) to reduce the droplet size. The duration and intensity of mixing are critical parameters.
-
-
Incorrect Temperature During Emulsification: For emulsions containing solid fats or waxes, both the oil and water phases must be heated sufficiently above the melting point of the highest melting ingredient to ensure proper micelle formation.[10]
-
Action: Heat both phases to a consistent temperature (typically 70-75°C) before combining. Maintain this temperature during the initial emulsification step.
-
Issue 2: Creaming or Sedimentation Over Time
Q2: My emulsion appears stable initially, but over a few days, a layer of cream forms at the top (creaming) or a sediment layer at the bottom. What's happening?
Creaming or sedimentation is a less severe form of instability where the dispersed droplets migrate due to density differences, without necessarily coalescing.[9]
Possible Causes & Solutions:
-
Low Viscosity of the Continuous Phase: A thin continuous phase allows droplets to move more freely, accelerating creaming or sedimentation.[9][13]
-
Large Droplet Size: Even with the correct emulsifier, larger droplets have a greater tendency to migrate.[9][13]
-
Action: Optimize your homogenization process to achieve a smaller, more uniform droplet size distribution.
-
-
Inappropriate Storage Temperature: Elevated temperatures can decrease the viscosity of the continuous phase, promoting droplet movement.[13]
-
Action: Store your emulsion at a controlled, stable temperature.
-
Issue 3: Phase Separation Triggered by Environmental Stress
Q3: My emulsion is stable at room temperature but separates when exposed to heat or cold (freeze-thaw cycles). How can I improve its robustness?
Instability under temperature stress indicates a weakness in the interfacial film around the droplets or changes in the continuous phase.[14]
Possible Causes & Solutions:
-
Temperature-Sensitive Emulsifiers: The solubility and effectiveness of some emulsifiers can change significantly with temperature.
-
Action: Consider using a blend of emulsifiers, including polymeric emulsifiers, which can provide better steric hindrance and stability over a wider temperature range.
-
-
Crystallization of Ingredients: Low temperatures can cause certain lipids or waxes in the formulation to crystallize, disrupting the emulsion structure.[10] High temperatures can cause some components to melt and desorb from the interface.[16]
-
Action: Review the melting and crystallization points of all oil-phase ingredients. You may need to adjust the lipid profile of your formulation.
-
-
pH Shifts with Temperature: Temperature fluctuations can sometimes cause a slight shift in the pH of the formulation, which can affect the stability if pH-sensitive ingredients are present.[10]
-
Action: Measure the pH of your emulsion at different temperatures to check for significant variations. If necessary, adjust your buffering system.
-
Issue 4: Changes in Emulsion Appearance (Graininess or Waxy Texture)
Q4: My emulsion has developed a grainy or waxy texture over time. What causes this?
A grainy or waxy appearance is often due to the crystallization of fatty components within the emulsion.[10][14]
Possible Causes & Solutions:
-
Insufficient Heating of Waxes: If waxes in the oil phase are not fully melted and dispersed during preparation, they can recrystallize into larger particles upon cooling.[10]
-
Action: Ensure both the oil and water phases are heated to a temperature above the melting point of all waxy components and held at that temperature for a sufficient time before emulsification.
-
-
Crystallization Due to Ionic Emulsifiers: In some cases, using a high concentration of an ionic emulsifier can lead to crystallization at lower temperatures.[10]
-
Action: If you are using an ionic emulsifier, try replacing a portion of it with a non-ionic emulsifier and test the stability under freeze-thaw conditions.
-
Section 3: Experimental Protocols for Troubleshooting
Protocol 1: Systematic Evaluation of Emulsifier Concentration
-
Preparation of a Base Formulation: Prepare a master batch of your oil phase (including myristyl lactate) and your aqueous phase without the primary emulsifiers.
-
Creation of a Test Series: Create a series of small-scale emulsions (e.g., 50g each) with varying concentrations of your primary emulsifier system (e.g., 2%, 3%, 4%, 5%, 6% w/w).
-
Standardized Emulsification Process: Ensure each test emulsion is prepared using the exact same process (temperatures, mixing speed, and time).
-
Initial Observation: Immediately after preparation, visually assess each emulsion for any signs of separation.
-
Accelerated Stability Testing: Place the stable samples in an oven at a moderately elevated temperature (e.g., 40-45°C) and observe for separation over 24-48 hours.
-
Analysis: The optimal emulsifier concentration should provide long-term stability without being excessively high, which could lead to undesirable sensory attributes.
Protocol 2: Characterization of Emulsion Properties
To gain a deeper understanding of your emulsion's stability, consider the following characterization techniques:
-
Microscopy: Visualizing the emulsion under a microscope can provide direct evidence of droplet size, flocculation (clumping of droplets), and coalescence.[17][18]
-
Particle Size Analysis: Techniques like dynamic light scattering (DLS) can provide quantitative data on the average droplet size and size distribution, which are critical parameters for stability.[17][18]
-
Viscosity Measurement: Monitoring the viscosity of your emulsion over time and at different temperatures can indicate changes in the structure of the continuous phase.[13]
-
Zeta Potential Measurement: For emulsions stabilized by ionic emulsifiers, measuring the zeta potential can provide insight into the electrostatic repulsion between droplets, a key factor in preventing flocculation.
Section 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting phase separation in emulsions containing myristyl lactate.
Caption: Troubleshooting workflow for phase separation.
References
-
Ataman Kimya. MYRISTYL LACTATE. [Link]
-
StudySmarter. (2024, September 5). Emulsion Stability: Causes & Importance. [Link]
-
McClements, D. J. (2007). Critical review of techniques and methodologies for characterization of emulsion stability. Critical reviews in food science and nutrition, 47(7), 611-649. [Link]
-
Shaalaa.com. (2025, October 10). What is the role of an emulsifier in the stability of an emulsion?. [Link]
-
Encyclopedia.pub. Techniques for Emulsion Characterization. [Link]
-
food-ingredient.net. (2025, September 11). What is the effect of temperature on emulsifiers?. [Link]
-
Quora. (2021, April 29). How does an emulsifying agent stabilize an emulsion?. [Link]
-
Personal Care Magazine. Cosmetic emulsions with stability problems: what is the cause?. [Link]
-
Tiiips. (2022, November 29). Myristyl lactate. [Link]
-
ResearchGate. (2019). Effect of mixing temperature on emulsification. [Link]
-
ACS Publications. (2024, January 3). Impact of the Temperature, Homogenization Condition, and Oil Property on the Formation and Stability of Crude Oil Emulsion. [Link]
-
MDPI. (2020). Critical Review of Techniques for Food Emulsion Characterization. [Link]
-
PubMed. (2025, July 17). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. [Link]
-
Binks, B. P., & Lumsdon, S. O. (2009). Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. Journal of colloid and interface science, 335(1), 94-104. [Link]
-
CM Studio. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]
-
Riverland Trading. Myristyl Lactate Supplier. [Link]
-
CIR Reports. Final Report on the Safety Assessment of Cetyl lactate and Myristyl lactate. [Link]
-
NIH PubChem. Myristyl Lactate. [Link]
-
Making Cosmetics. Problems with Emulsions. [Link]
-
Chemists Corner. (2020, June 11). Unstable emulsion advise/troubleshooting ideas. [Link]
-
Tuode Chem. (2025, March 19). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. [Link]
-
Mettler Toledo. PAT For Emulsion Characterization. [Link]
-
Ting, Y., & Wu, C. (2016). Techniques and methods to study functional characteristics of emulsion systems. Journal of food and drug analysis, 24(4), 673-681. [Link]
-
MySkinRecipes. Myristyl Lactate. [Link]
-
Cosmetics Info. Myristyl Lactate. [Link]
-
Making Cosmetics. (2018, July 25). SDS (Safety Data Sheet) - Myristyl Lactate. [Link]
-
The Cosmetic School. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]
-
Elveflow. (2024, October 16). Water-in-Oil Emulsions: Mechanisms, Applications, and Innovations. [Link]
-
YouTube. (2025, January 16). Cosmetic emulsions with stability problems: what is the cause?. [Link]
-
Farmoganic. Myristyl Lactate. [Link]
-
Ataman Kimya. MYRISTYL LACTATE. [Link]
-
MakingCosmetics. Myristyl Lactate. [Link]
Sources
- 1. Myristyl lactate [tiiips.com]
- 2. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. farmoganic.com [farmoganic.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. specialchem.com [specialchem.com]
- 7. quora.com [quora.com]
- 8. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. thecosmeticformulator.com [thecosmeticformulator.com]
- 12. youtube.com [youtube.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. cmstudioplus.com [cmstudioplus.com]
- 15. chemistscorner.com [chemistscorner.com]
- 16. Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Tetradecyl Lactate Synthesis
Welcome to the technical support center for the synthesis of Tetradecyl Lactate (also known as Myristyl Lactate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this long-chain ester. Here, you will find troubleshooting guidance and frequently asked questions in a direct Q&A format, addressing specific challenges you may encounter during your experiments.
Our approach is grounded in scientific principles, aiming to explain the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of myristyl alcohol and lactic acid is resulting in a low yield. What are the most likely causes and how can I improve it?
A low yield in the Fischer esterification of this compound is a common issue stemming from the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, several strategies can be employed:
-
Excess Reactant: Utilizing a large excess of one of the reactants, typically the less expensive one, can significantly shift the equilibrium to favor ester formation.[3] For the synthesis of this compound, using an excess of myristyl alcohol is a common approach.
-
Water Removal: The formation of water as a byproduct is a key factor limiting the reaction. Actively removing water as it is formed is crucial for achieving high yields.[2][3] The most effective method for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[4][5][6][7]
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are critical. While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective, they can sometimes lead to side reactions.[8] Para-toluenesulfonic acid (p-TsOH) is a milder alternative that is often preferred. The optimal catalyst concentration should be determined empirically, but typically ranges from 1-5 mol% relative to the limiting reactant.
-
Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of the solvent used to facilitate water removal.[9] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and avoid unnecessary heating that could lead to side reactions.
Q2: I'm observing the formation of a viscous, hard-to-stir mass during my reaction. What is happening and how can I prevent it?
This is likely due to the self-polymerization of lactic acid to form polylactic acid (PLA) oligomers, especially at elevated temperatures.[10][11] This side reaction can significantly reduce the yield of the desired ester and complicate the work-up procedure.
To mitigate this:
-
Use of a Solvent: Performing the reaction in a suitable solvent like toluene or xylene helps to control the viscosity and improve mixing.[6]
-
Controlled Temperature: Avoid excessively high temperatures. The use of a Dean-Stark trap allows for efficient water removal at the reflux temperature of the solvent, which is often sufficient to drive the reaction without promoting significant polymerization.[4][7]
-
Order of Addition: Adding the lactic acid slowly to the heated mixture of myristyl alcohol, catalyst, and solvent can help to minimize its self-condensation.
Q3: After the reaction, my crude this compound is difficult to purify. What are the common impurities and what are the best purification methods?
Common impurities in crude this compound include unreacted myristyl alcohol, lactic acid, the acid catalyst, water, and potentially polylactic acid oligomers.[12] The long carbon chain of myristyl alcohol makes its removal by simple washing challenging due to its low water solubility.[6]
A multi-step purification approach is recommended:
-
Neutralization and Washing: First, neutralize the acid catalyst with a mild base like sodium bicarbonate (NaHCO₃) solution.[9] This is followed by washing with water to remove unreacted lactic acid and any remaining salts.[12]
-
Drying: The organic layer should be thoroughly dried using an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.[13]
-
Advanced Purification Techniques:
-
Vacuum Distillation: For high-boiling esters like this compound, vacuum distillation is an effective method to separate the product from less volatile impurities.[14][15][16][17] This technique lowers the boiling point of the compound, preventing thermal decomposition.[15]
-
Melt Crystallization: This technique can be used to achieve very high purity by slowly cooling the molten ester to form crystals, leaving impurities in the remaining liquid phase.[18][19] This method is particularly effective for removing structurally similar impurities.
-
Column Chromatography: While potentially more resource-intensive, silica gel chromatography can be used to separate the ester from unreacted alcohol and other nonpolar impurities.[6]
-
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to equilibrium. | - Use an excess of one reactant (e.g., myristyl alcohol).[3]- Efficiently remove water using a Dean-Stark trap.[3][5][7]- Optimize catalyst concentration and reaction time. |
| Side reactions (e.g., self-polymerization of lactic acid). | - Use a suitable solvent to control viscosity.[6]- Maintain optimal reaction temperature. | |
| Loss of product during work-up. | - Ensure complete extraction of the ester from the aqueous phase.- Minimize transfers between glassware.[1] | |
| Product Contamination | Presence of unreacted starting materials. | - Drive the reaction to completion (see "Low Yield").- Employ appropriate purification methods (vacuum distillation, melt crystallization, or chromatography).[6][14][15][16][17][18][19] |
| Residual acid catalyst. | - Thoroughly neutralize with a base wash (e.g., NaHCO₃ solution).[9] | |
| Presence of water. | - Use a Dean-Stark trap during the reaction.[5][7]- Dry the organic phase with an anhydrous salt before solvent removal.[13] | |
| Reaction Mixture Becomes Viscous | Self-polymerization of lactic acid. | - Add lactic acid slowly to the reaction mixture.- Use a solvent to maintain a lower viscosity.[6] |
| Difficulty in Removing Unreacted Myristyl Alcohol | Low water solubility of the long-chain alcohol. | - Use an excess of lactic acid (if feasible) and neutralize it during work-up.- Purify the final product using vacuum distillation or column chromatography.[6][14][15][16][17] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap
This protocol details a robust method for the synthesis of this compound with a focus on maximizing yield through the removal of water.
Materials:
-
Myristyl alcohol (Tetradecanol)
-
Lactic acid (85-90% aqueous solution)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the flask, add myristyl alcohol (1.0 eq), p-TsOH (0.05 eq), and toluene (enough to suspend the reactants and fill the Dean-Stark trap).
-
Azeotropic Dehydration of Lactic Acid: Begin heating the mixture to reflux. Add the lactic acid (1.2 eq) dropwise to the flask. Water from the lactic acid solution and the water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[20]
-
Reaction Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by TLC or GC analysis of aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the catalyst), water, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.[13]
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[14][15][16][17]
Protocol 2: Purification of this compound by Melt Crystallization
This protocol is suitable for achieving high purity this compound from a crude product that is already relatively pure.
Materials:
-
Crude this compound
-
Crystallization vessel with a stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Melting: Heat the crude this compound in the crystallization vessel until it is completely molten.
-
Controlled Cooling: Slowly cool the melt while stirring gently. The rate of cooling should be controlled to allow for the formation of large, pure crystals.
-
Crystallization: As the temperature decreases, crystals of pure this compound will begin to form. Continue cooling until a significant amount of solid has formed.
-
Separation: Separate the solid crystals from the remaining liquid (which contains the majority of the impurities) by filtration.
-
Washing (Optional): The crystals can be washed with a small amount of cold solvent in which the ester has low solubility to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Sources
- 1. quora.com [quora.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 6. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound [tiiips.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. buschvacuum.com [buschvacuum.com]
- 17. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 18. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 19. data.epo.org [data.epo.org]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Identifying and quantifying impurities in commercial Tetradecyl lactate
Welcome to the Technical Support Center for commercial Tetradecyl Lactate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this common excipient. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just procedural steps but also the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification & Sourcing
Question 1: What are the most probable impurities in my commercial this compound sample and where do they come from?
The impurity profile of commercial this compound is primarily influenced by its synthesis and the purity of the starting materials. The compound is synthesized via an esterification reaction between myristyl alcohol (1-tetradecanol) and lactic acid.[1][2] Consequently, the most common impurities fall into three main categories:
-
Unreacted Starting Materials:
-
Myristyl Alcohol: Incomplete esterification can leave residual myristyl alcohol in the final product.
-
Lactic Acid: Residual lactic acid is also a common impurity due to incomplete reaction or inefficient purification.
-
-
Synthesis-Related Byproducts:
-
Lactyl-lactate (Lactic Acid Dimer) and other Polylactic Acids: Lactic acid has the propensity to undergo self-esterification, especially at higher concentrations, forming linear oligomers.[3][4] These can be present in the lactic acid starting material or form during the esterification process.
-
Water: As a direct byproduct of the esterification reaction, residual moisture can be present if the drying process is incomplete.[5][6]
-
-
Impurities from Starting Materials:
-
Related Fatty Alcohols and their Lactate Esters: Commercial myristyl alcohol is often derived from natural sources and may contain other long-chain fatty alcohols such as decyl, lauryl, and cetyl alcohol.[7] These alcohols can also react with lactic acid to form their corresponding lactate esters (e.g., decyl lactate, lauryl lactate, cetyl lactate), which will be present as impurities in the final product.
-
The following diagram illustrates the origin of these potential impurities:
Analytical Methodologies & Troubleshooting
Question 2: Which analytical technique is best for quantifying residual myristyl alcohol and other fatty alcohol impurities?
For volatile and semi-volatile impurities like myristyl alcohol and other related fatty alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[8][9] The chromatography separates the components of the mixture, and the mass spectrometer provides identification and quantification.
Troubleshooting Guide: GC-MS Analysis of Fatty Alcohols
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) for alcohols | Active sites in the GC inlet liner or column. | - Use a deactivated inlet liner. - Perform column conditioning according to the manufacturer's instructions. - Consider derivatization (e.g., silylation) to make the alcohols less polar and more volatile.[10] |
| Co-elution of related fatty alcohols | Inadequate chromatographic separation. | - Optimize the GC temperature program (e.g., use a slower ramp rate). - Use a column with a different stationary phase polarity. |
| Low sensitivity for trace-level impurities | Suboptimal MS parameters or sample concentration. | - Ensure the MS is properly tuned. - Use Selected Ion Monitoring (SIM) mode for higher sensitivity to specific impurities. - Concentrate the sample if possible, being careful not to lose volatile components. |
Experimental Protocol: GC-MS for Fatty Alcohol Impurities
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC-MS System:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute the long-chain alcohols.
-
MS Detection: Operate in electron ionization (EI) mode. Full scan mode can be used for initial identification, followed by SIM mode for quantification of known impurities.
-
-
Quantification: Use external or internal standards of the relevant fatty alcohols (myristyl, lauryl, cetyl, etc.) to create a calibration curve.
Question 3: How can I detect and quantify residual lactic acid and its oligomers?
Residual lactic acid and its oligomers are polar and non-volatile, making High-Performance Liquid Chromatography (HPLC) the preferred method for their analysis.[11][12] Due to the lack of a strong chromophore in lactic acid, UV detection at low wavelengths (around 210 nm) or the use of a Refractive Index (RI) detector is common. For higher sensitivity and specificity, derivatization followed by fluorescence detection or the use of mass spectrometry (LC-MS) is recommended.
Troubleshooting Guide: HPLC Analysis of Lactic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or tailing lactic acid peak | Secondary interactions with the stationary phase. | - Lower the pH of the mobile phase (e.g., using a phosphate buffer at pH 2.5-3.0) to suppress the ionization of the carboxylic acid group. - Use a column specifically designed for organic acid analysis. |
| No detection of lactic acid | Inappropriate detector or wavelength. | - Ensure the UV detector is set to a low wavelength (e.g., 210 nm). - If using an RI detector, ensure the mobile phase composition is stable. - For trace analysis, consider derivatization or switching to an LC-MS system. |
| Inability to separate lactic acid from its dimer | Insufficient resolution of the HPLC method. | - Optimize the mobile phase composition (e.g., adjust the ratio of aqueous to organic solvent). - Use a longer column or a column with a smaller particle size for higher efficiency. |
Experimental Protocol: HPLC-UV for Lactic Acid
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. A liquid-liquid extraction may be necessary to separate the polar lactic acid from the non-polar ester.
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) mixed with an organic solvent like acetonitrile or methanol. Isocratic elution is often sufficient.
-
Detection: UV detector at 210 nm.
-
-
Quantification: Prepare a calibration curve using a certified lactic acid standard.
Question 4: My lab has FTIR and NMR capabilities. Can I use these techniques for impurity analysis?
Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation and can be used for impurity analysis, though they are not typically used for routine quantification of low-level impurities.
-
FTIR Spectroscopy: FTIR is excellent for confirming the identity of the bulk this compound by identifying its characteristic functional groups (e.g., ester carbonyl, hydroxyl, C-H stretches).[13] It can detect significant levels of impurities with distinct functional groups. For example, a broad hydroxyl (-OH) band could indicate the presence of substantial amounts of residual myristyl alcohol or lactic acid. However, it lacks the sensitivity and resolution to quantify trace impurities.
-
NMR Spectroscopy: NMR provides detailed structural information.
-
¹H NMR: Can be used to identify and quantify impurities if their signals are resolved from the main component. For example, the methyl protons of lactic acid will have a distinct chemical shift from the protons of this compound.
-
¹³C NMR: Provides complementary information and can help in identifying different carbon environments. NMR is particularly useful for characterizing unknown impurities after they have been isolated, for instance, by preparative chromatography.[4]
-
Question 5: How do I develop a stability-indicating method for this compound?
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient or main component without interference from its degradation products, impurities, or excipients. To develop such a method, forced degradation studies are essential.[11][14][15]
The principle is to subject the this compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[16][17] The analytical method (typically HPLC) is then developed to separate the intact this compound from all the degradation products formed.
Workflow for Developing a Stability-Indicating HPLC Method:
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Reagents & Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Cleavage of the ester bond to form myristyl alcohol and lactic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Saponification (cleavage of the ester bond) to form myristate salt and lactate. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the alcohol or other susceptible parts of the molecule. |
| Thermal | Dry heat at >100°C | Potential for various degradation pathways, including dehydration or decomposition. |
| Photolytic | Exposure to UV light (e.g., 254 nm) | Photodegradation, which could involve complex radical reactions. |
By analyzing the stressed samples, you can ensure your method is specific for this compound and can quantify it in the presence of its potential degradation products.
References
-
MYRISTYL LACTATE - Ataman Kimya. (n.d.). Retrieved January 9, 2026, from [Link]
-
L-Lactic acid - Food & Feed Analysis. (n.d.). R-Biopharm. Retrieved January 9, 2026, from [Link]
-
Myristyl Lactate - CAS - 1323-03-1. (n.d.). Axios Research. Retrieved January 9, 2026, from [Link]
-
MYRISTYL LACTATE - Ataman Kimya. (n.d.). Retrieved January 9, 2026, from [Link]
-
Podolec, R., et al. (2015). Direct silylation of Trypanosoma brucei metabolites in aqueous samples and their GC–MS/MS analysis. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Myristyl Lactate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
What is MYRISTYL LACTATE. (n.d.). EWG Skin Deep. Retrieved January 9, 2026, from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Retrieved January 9, 2026, from [Link]
-
Borshchevskaya, L. N., et al. (2016). Spectrophotometric determination of lactic acid. ResearchGate. Retrieved January 9, 2026, from [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. Retrieved January 9, 2026, from [Link]
-
Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Retrieved January 9, 2026, from [Link]
-
L-Lactic Acid (L-Lactate) Assay Procedure (K-LATE). (2018). YouTube. Retrieved January 9, 2026, from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Retrieved January 9, 2026, from [Link]
-
Validation of analytical methods in compliance with good manufacturing practice: A practical approach. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 9, 2026, from [Link]
- Recovery of lactate esters and lactic acid from fermentation broth. (1993). Google Patents.
- Esters of lactic acid and fatty alcohols. (1974). Google Patents.
-
Doltade, S., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. Retrieved January 9, 2026, from [Link]
-
Yabre, M., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Retrieved January 9, 2026, from [Link]
-
MYRISTYL LACTATE – Ingredient. (n.d.). COSMILE Europe. Retrieved January 9, 2026, from [Link]
-
Jelemenský, L., et al. (2018). Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. MDPI. Retrieved January 9, 2026, from [Link]
-
B-l, M., et al. (2006). Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. Chemical Engineering Journal. Retrieved January 9, 2026, from [Link]
-
Myristyl Alcohol. (n.d.). CD Formulation. Retrieved January 9, 2026, from [Link]
-
Reactive Distillation for Esterification of Bio-based Organic Acids. (2006). CORE. Retrieved January 9, 2026, from [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (2016). DCVMN. Retrieved January 9, 2026, from [Link]
-
myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]
-
Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. (2017). IAENG. Retrieved January 9, 2026, from [Link]
- Polyvinyl alcohol esterified with lactic acid and process therefor. (1994). Google Patents.
-
Validation of Qualitative Analytical Methods. (2006). Tesis Doctorals en Xarxa. Retrieved January 9, 2026, from [Link]
-
Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024). MDPI. Retrieved January 9, 2026, from [Link]
-
Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with GC-MS. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. US5331045A - Polyvinyl alcohol esterified with lactic acid and process therefor - Google Patents [patents.google.com]
- 7. Myristyl Alcohol or 1-Tetradecanol USP NF Grade Manufacturers, SDS [mubychem.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. US5210296A - Recovery of lactate esters and lactic acid from fermentation broth - Google Patents [patents.google.com]
- 15. US3846479A - Esters of lactic acid and fatty alcohols - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
Technical Support Center: Long-Term Stability Testing of Tetradecyl Lactate-Based Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetradecyl lactate-based formulations. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during long-term stability studies. As a long-chain fatty acid ester of lactic acid, this compound presents unique opportunities and challenges in formulation development, primarily due to its emollient and penetration-enhancing properties.[1] Ensuring its stability within a formulation is paramount to product quality, safety, and efficacy.
This resource is structured to offer practical, scientifically grounded advice. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your stability programs.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the long-term stability testing of this compound formulations. Each problem is presented with potential causes and actionable solutions.
Issue 1: Unexpected Decrease in pH of the Formulation Over Time
Symptoms:
-
A gradual or sharp drop in the pH of the formulation during storage at accelerated or long-term conditions.
-
Potential changes in the formulation's physical appearance, such as thinning or phase separation.
Potential Cause:
The most probable cause is the hydrolysis of the this compound ester bond. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester into its constituent alcohol and carboxylic acid.[2][3] In this case, this compound degrades into tetradecanol and lactic acid. The accumulation of lactic acid, an alpha-hydroxy acid (AHA), will naturally lead to a decrease in the formulation's pH.[4][5] This hydrolysis reaction is often autocatalytic, as the produced lactic acid can catalyze further degradation.[2][3]
Logical Flow of Degradation:
Caption: Hydrolysis of this compound leading to pH drop.
Solutions:
-
pH Optimization and Buffering: The stability of alpha-hydroxy acid esters is highly pH-dependent.[4][5][6][7] Conduct pre-formulation studies to determine the pH of maximum stability for this compound. It is generally recommended to maintain the pH of AHA-containing products at 3.5 or greater to ensure skin tolerance and stability.[4][8] Incorporate a suitable buffering system (e.g., citrate, phosphate buffers) to maintain the pH within the optimal range throughout the product's shelf life.
-
Water Activity Control: Since water is a reactant in hydrolysis, minimizing its availability can slow down the degradation rate. For semi-solid and non-aqueous formulations, consider the inclusion of humectants that can bind free water, or ensure the use of excipients with low water content.
-
Forced Degradation Studies: Perform forced degradation studies under acidic and basic conditions to understand the kinetics of hydrolysis.[9][10][11] This will help in predicting the degradation rate under normal storage conditions and in selecting appropriate excipients and packaging.
Issue 2: Emergence of Unknown Peaks in HPLC Chromatograms
Symptoms:
-
New peaks, not present in the initial time point (T=0) chromatogram, appear during stability testing.
-
A corresponding decrease in the peak area of the active this compound.
Potential Causes:
-
Hydrolytic Degradation Products: As discussed above, the primary degradation products will be lactic acid and tetradecanol. Your analytical method must be able to resolve these from the parent compound.
-
Oxidative Degradation: Long-chain fatty acid moieties can be susceptible to oxidation, especially if unsaturated impurities are present in the raw materials or if the formulation contains pro-oxidants (e.g., trace metals).[12][13] Oxidation can lead to the formation of hydroperoxides, which can further break down into a variety of aldehydes, ketones, and smaller carboxylic acids.[14]
-
Excipient Interactions: this compound could potentially interact with certain excipients. For instance, transesterification reactions can occur with other ester-containing molecules or alcohols in the formulation, especially at elevated temperatures. Interactions with reactive impurities in excipients (e.g., peroxides in polymers) are also a possibility.[15]
Workflow for Investigating Unknown Peaks:
Caption: Workflow for identifying unknown degradation peaks.
Solutions:
-
Develop a Stability-Indicating HPLC Method: Your analytical method must be proven to be "stability-indicating," meaning it can accurately measure the analyte of interest without interference from degradants, impurities, or excipients.[9][16] This is typically achieved through forced degradation studies, where the drug substance is intentionally degraded. The resulting mixture is then analyzed to ensure that all degradation products are well-separated from the parent peak.
-
Mass Spectrometry (MS) Identification: Couple your HPLC system with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a powerful tool for identifying potential degradation products.
-
Incorporate Antioxidants: If oxidation is suspected, consider adding an antioxidant to the formulation. Common choices for topical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[14]
-
Excipient Compatibility Studies: Conduct compatibility studies by storing binary mixtures of this compound and each excipient under accelerated conditions.[15] This can help pinpoint problematic excipients early in the development process.
Issue 3: Changes in Physical Properties (Viscosity, Appearance, Odor)
Symptoms:
-
The formulation becomes thinner (decreased viscosity) or thicker over time.
-
Phase separation, crystallization, or color change is observed.
-
Development of a rancid or off-odor.
Potential Causes:
-
Hydrolysis and pH Changes: The degradation of this compound can alter the formulation's microstructure. For instance, in an emulsion, changes in pH can affect the charge on emulsifier molecules, leading to instability and phase separation.
-
Oxidation: The byproducts of lipid oxidation, such as aldehydes and ketones, can have strong, unpleasant odors.[14]
-
Packaging Interactions: The formulation may interact with the packaging material, leading to leaching of components from the packaging into the product or sorption of formulation components into the packaging. This is a critical consideration for semi-solid dosage forms.[4]
Solutions:
-
Rheological Studies: Monitor the viscosity of your formulation at each stability time point using a viscometer or rheometer. This provides quantitative data on changes in the formulation's flow properties.
-
Packaging Selection: Conduct stability studies in the proposed final packaging as well as in inert containers (e.g., glass) to assess the impact of the packaging.[4] Ensure that the chosen packaging material is compatible with the formulation and provides adequate protection from environmental factors like light and oxygen.[17]
-
Photostability Testing: As per ICH Q1B guidelines, conduct photostability testing on at least one primary batch of the drug product to assess its sensitivity to light.[18][19][20] this compound-based formulations should be packaged in light-resistant containers if found to be photolabile.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard long-term stability conditions for a this compound-based topical cream?
A1: According to the ICH Q1A(R2) guidelines, the long-term storage conditions are determined by the climatic zone in which the product will be marketed.[1][2][12][21] For most of Europe, Japan, and the United States (Climatic Zones I and II), the standard long-term conditions are:
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.
Q2: What parameters should be monitored during a long-term stability study of a semi-solid formulation containing this compound?
A2: A comprehensive stability protocol for a semi-solid dosage form should include the following tests at each time point:[6][7]
-
Physical/Chemical Properties:
-
Appearance (color, clarity, homogeneity)
-
Odor
-
pH
-
Viscosity/Rheology
-
Assay of this compound
-
Degradation products/Impurities
-
Loss on Drying (if applicable)
-
Particle size distribution (for suspensions)
-
-
Microbiological Properties:
-
Total aerobic microbial count
-
Total yeast and mold count
-
Absence of specified pathogenic microorganisms
-
-
Preservative Efficacy:
-
Assay of preservative (if present)
-
Antimicrobial effectiveness testing (at the beginning, middle, and end of the study)
-
-
Packaging Integrity:
-
Container closure integrity tests (e.g., leak tests)
-
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: Developing a stability-indicating HPLC method is a systematic process.[9][11][16][22] Here is a general protocol to get you started:
Step-by-Step Protocol: HPLC Method Development
-
Analyte Characterization: Understand the physicochemical properties of this compound (solubility, pKa, UV absorbance). This compound itself does not have a strong chromophore, so detection at low UV wavelengths (e.g., 205-215 nm) or the use of alternative detection methods like Refractive Index (RI) or Charged Aerosol Detection (CAD) might be necessary.
-
Column and Mobile Phase Screening:
-
Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Screen different mobile phase compositions. A good starting point for a long-chain ester is a gradient of acetonitrile or methanol with water.
-
Evaluate different pH values of the aqueous mobile phase (e.g., pH 3.0 with phosphoric acid and pH 7.0 with a phosphate buffer) to optimize the separation of potential acidic or basic degradants.
-
-
Forced Degradation:
-
Subject solutions of this compound to stress conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours (in solid state and solution).
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Q4: Can this compound be used in formulations with a low pH?
A4: Yes, but with caution. This compound is an ester of an alpha-hydroxy acid. The effectiveness of AHAs is often higher at a lower pH because more of the acid is in its free, un-ionized form, which is more readily absorbed by the skin.[6][7] However, a lower pH can also accelerate the rate of ester hydrolysis.[2][3] Therefore, a balance must be struck between efficacy and stability. A pH range of 3.5 to 4.5 is often a good compromise for AHA-containing products.[4][8] It is crucial to perform thorough stability testing at the intended formulation pH to establish an appropriate shelf life.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. (URL: [Link])
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. (URL: [Link])
-
Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates - ChemRxiv. (URL: [Link])
-
ICH Q1B: The Photostability Testing of New Drug Substances and Products - YouTube. (URL: [Link])
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (URL: [Link])
-
Q1B Photostability Testing of New Drug Substances and Products | FDA. (URL: [Link])
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com. (URL: [Link])
-
MYRISTYL LACTATE - Ataman Kimya. (URL: [Link])
-
Impact of Different Packaging Configurations on A Topical Cream Product - PMC - NIH. (URL: [Link])
-
How pH affect the stability of active ingredients? - KBL Cosmetics. (URL: [Link])
-
Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (URL: [Link])
-
Why pH matters for AHAs and acids in skincare | Lab Muffin Beauty Science - YouTube. (URL: [Link])
-
Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC. (URL: [Link])
-
Fact-check: Why does pH matter for AHAs and BHAs? | Lab Muffin Beauty Science. (URL: [Link])
-
Stability-Indicating HPLC Method Development - vscht.cz. (URL: [Link])
-
Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (URL: [Link])
-
The Impact of Packaging on the Stability and Shelf Life of Pharmaceuticals | Tjoapack. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])
-
Forced Degradation Studies - MedCrave online. (URL: [Link])
-
Forced degradation studies - MedCrave online. (URL: [Link])
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (URL: [Link])
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. (URL: [Link])
-
stability-indicating hplc method: Topics by Science.gov. (URL: [Link])
Sources
- 1. Buy this compound | 1323-03-1 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. kblcosmetics.com [kblcosmetics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. labmuffin.com [labmuffin.com]
- 8. cir-safety.org [cir-safety.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. This compound - Descrizione [tiiips.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. web.vscht.cz [web.vscht.cz]
- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. mdpi.com [mdpi.com]
- 21. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Addressing skin irritation issues with high concentrations of myristyl lactate
Welcome to the technical support center for advanced formulation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Myristyl Lactate, specifically skin irritation at elevated concentrations. Our goal is to provide a foundational understanding of the mechanisms at play and to offer systematic, evidence-based troubleshooting strategies to ensure the safety and efficacy of your experimental formulations.
Section 1: Understanding the Challenge: The Paradox of Myristyl Lactate
Myristyl Lactate, the ester of myristyl alcohol and lactic acid, is a widely utilized emollient prized for its ability to impart a smooth, velvety feel to topical products.[1] It functions as a skin-conditioning agent, reducing the tackiness of other ingredients and enhancing the aesthetic properties of a formulation.[2] However, its chemical nature presents a duality. While generally considered safe for use in cosmetics, issues can arise, particularly as concentrations increase.[3][4]
The primary concerns are two-fold:
-
Irritant Contact Dermatitis (ICD): A direct, non-immune-mediated inflammatory reaction to an external agent.[5][6]
-
Comedogenicity: The potential to clog pores, which can lead to the formation of comedones (blackheads and whiteheads) and inflammatory acne lesions, a phenomenon often perceived by users as general "irritation."[7][8]
This guide will address these challenges through a series of frequently asked questions, providing both mechanistic explanations and actionable protocols.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Category A: Mechanism of Irritation
Question 1: We observed mild erythema and stinging in our test panel with a 15% Myristyl Lactate formulation. What is the likely biochemical mechanism?
There are several potential mechanisms, often acting concurrently:
-
Skin Barrier Disruption: As a fatty acid ester, Myristyl Lactate is lipophilic and integrates with the lipids of the stratum corneum. At high concentrations, it can disrupt the highly organized lipid lamellae, increasing transepidermal water loss (TEWL) and compromising the skin's barrier function.[9][10] This makes the skin more susceptible to external irritants.[11][12]
-
Hydrolysis and pH Shift: Although stable, some degree of ester hydrolysis can occur on the skin's surface, catalyzed by cutaneous enzymes. This releases myristyl alcohol and lactic acid. Lactic acid is an alpha-hydroxy acid (AHA), and its release can lower the local pH. Skin irritation from AHAs is known to increase as pH decreases and concentration increases.[3] This localized acidity can be a direct cause of the stinging sensation.
-
Direct Cellular Effects: While less characterized for Myristyl Lactate specifically, some emollients at high concentrations can directly interact with keratinocytes, triggering the release of pro-inflammatory cytokines and leading to visible erythema.
Question 2: Is the irritation I'm seeing actually acne? How do I differentiate between irritant dermatitis and a comedogenic response?
This is a critical distinction. Myristyl Lactate is rated as highly comedogenic (a rating of 4 out of 5 in some scales).[7]
-
Irritant Contact Dermatitis (ICD) typically presents as uniform redness, dryness, scaling, and a burning or stinging sensation that appears relatively quickly after application and is confined to the application area.[6]
-
A Comedogenic/Acneiform Response involves the formation of distinct lesions—open and closed comedones, papules, and pustules. This response may take longer to develop and is often focused in areas with a higher density of sebaceous follicles.
It is possible for both to occur simultaneously. The irritation from ICD can create an inflammatory environment that exacerbates an acneiform response.
Category B: Formulation Troubleshooting & Mitigation
Question 3: What is the first step in troubleshooting a formulation that shows irritation?
Before altering the formulation, a logical diagnostic process is essential. The following workflow provides a systematic approach to identifying the root cause.
Caption: Initial Troubleshooting Workflow for Irritation.
Question 4: What is a safe concentration range for Myristyl Lactate?
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Myristyl Lactate is safe for use in cosmetics at concentrations of 10% or less, with a final formulation pH of 3.5 or greater.[3] Some studies have noted its use up to 13.2% in specific applications like lipsticks.[13] However, for leave-on products intended for broad application, staying within the 1-10% range is advisable to minimize irritation risk.[2]
| Concentration Range | Associated Risk/Observation | Recommendation |
| > 15% | High risk of both irritation and comedogenicity.[14] Contradictory studies show potential for moderate irritation when undiluted.[4][15] | Avoid for leave-on products. Suitable only for rinse-off or highly specialized applications with extensive safety testing. |
| 10% - 15% | Moderate risk. A 2013 CIR report noted use up to 13.2% in lipstick.[13] A study showed a comedogenicity rating of 2-3 at 10%.[14] | Use with caution. Formulate with anti-irritants and barrier-support ingredients. Ensure final pH is > 3.5.[3] |
| 1% - 10% | Generally considered safe and effective for emolliency. Recommended topical usage levels are often cited as 1-10%.[2] | Optimal Range. The ideal balance for achieving desired sensory benefits while minimizing safety risks. |
Question 5: How can I modify my formulation to counteract the irritation from a high concentration of Myristyl Lactate?
If reducing the concentration is not an option for performance reasons, several formulation strategies can mitigate irritation:
-
Incorporate Barrier-Repairing Ingredients: The addition of ingredients that reinforce the stratum corneum can make the skin more resilient.
-
Ceramides: Key components of the skin's natural lipid barrier.[12]
-
Niacinamide: Can improve barrier function and has anti-inflammatory properties.
-
Panthenol (Pro-vitamin B5): Acts as a humectant and promotes skin healing.
-
-
Add Anti-Irritant and Soothing Agents: These ingredients can quell the inflammatory cascade.
-
Bisabolol: The active component of chamomile, known for its anti-inflammatory effects.
-
Allantoin: A skin-soothing and protecting agent.
-
Licorice Root Extract (Glycyrrhiza Glabra): Contains glabridin, a potent anti-inflammatory.
-
-
Control Formulation pH: Maintain a final formulation pH between 4.5 and 5.5. This is close to the skin's natural "acid mantle" and can help reduce the irritation potential from any free lactic acid.[10]
-
Utilize Advanced Delivery Systems: Encapsulating Myristyl Lactate in a liposome or nanoemulsion can control its release onto the skin, potentially reducing the immediate high-concentration impact that leads to irritation.[16]
Section 3: Experimental Protocols for Irritation Assessment
For drug development and research professionals, objective quantification of irritation potential is paramount. The following are standard methodologies.
Protocol 1: In Vitro Skin Irritation Assessment (OECD TG 439)
This test uses a Reconstructed Human Epidermis (RhE) model, such as EpiDerm™ or SkinEthic™, to predict skin irritation potential without animal testing.[17][18][19][20]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. lmskincentre.com [lmskincentre.com]
- 6. Cosmetics Skin Allergy Triggers, Treatments and Prevention [webmd.com]
- 7. banish.com [banish.com]
- 8. Pore-Clogging Ingredients – AcneClinicNYC [acneclinicnyc.com]
- 9. Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wounds-uk.com [wounds-uk.com]
- 11. eczema.org [eczema.org]
- 12. kenvuepro.com [kenvuepro.com]
- 13. cir-safety.org [cir-safety.org]
- 14. labmuffin.com [labmuffin.com]
- 15. Myristyl lactate - Myristyl lactate studies [tiiips.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. iivs.org [iivs.org]
- 19. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thepsci.eu [thepsci.eu]
Technical Support Center: Overcoming Challenges in Scaling Up Tetradecyl Lactate Synthesis
Welcome to the dedicated support center for the synthesis of Tetradecyl lactate. This resource is designed for researchers, scientists, and drug development professionals who are looking to scale up their production of this crucial ester. We will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your synthesis is efficient, reproducible, and scalable.
Introduction to this compound Synthesis
This compound, also known as myristyl lactate, is the ester formed from lactic acid and tetradecanol (myristyl alcohol).[1] It is a valuable emollient and skin-conditioning agent in the cosmetics and personal care industries, prized for its ability to impart a smooth, velvety feel to formulations.[1][2] The primary route for its synthesis is the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol, facilitated by an acid catalyst.[1][3] While this reaction is straightforward on a laboratory scale, scaling up production introduces significant challenges related to reaction equilibrium, catalyst efficiency, and product purification.[4][5] This guide provides the technical insights necessary to navigate these complexities.
Core Challenges in Scale-Up
Successfully scaling up any chemical synthesis requires a deep understanding of the underlying chemical and physical principles. For this compound, the primary hurdles often involve:
-
Reaction Equilibrium: The esterification of lactic acid and tetradecanol is a reversible reaction.[3][6][7] To achieve high yields, the water produced as a byproduct must be efficiently removed to drive the reaction forward, in accordance with Le Châtelier's principle.[5][8]
-
Catalyst Selection and Management: The choice of catalyst is critical. While traditional homogeneous catalysts like sulfuric acid are effective, they present significant challenges in removal and can cause equipment corrosion and unwanted side reactions.[4] Solid acid catalysts offer a promising alternative.
-
Purification at Scale: The removal of unreacted starting materials, particularly the long-chain tetradecanol, the catalyst, and any byproducts from a large volume of the final product requires a robust and efficient purification strategy.[5][9][10]
-
Thermal Degradation: Lactic acid can undergo self-polymerization and other degradation reactions at the elevated temperatures often required for esterification, leading to discoloration and impurity formation.[11]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up of this compound synthesis in a detailed question-and-answer format.
Section 1: Reaction Optimization & Yield Enhancement
Question: My reaction is stalling, and I'm unable to achieve a conversion rate above 70%, even after prolonged heating. What is the primary cause?
Answer: This is a classic indication that your reaction has reached its equilibrium point. To maximize your yield of this compound, you must actively shift this equilibrium towards the product side.
Troubleshooting Steps:
-
Implement Water Removal: The most effective method for driving the esterification forward is the continuous removal of water.
-
Azeotropic Distillation: Utilize a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms a low-boiling azeotrope with water.[3][5][8] This physically removes water from the reaction mixture, preventing the reverse reaction (hydrolysis) from occurring. You can monitor the progress of the reaction by observing the volume of water collected in the trap.[5]
-
Use of a Drying Agent: For smaller scale-ups, incorporating molecular sieves into the reaction mixture can also effectively sequester the water byproduct.[3]
-
-
Adjust Stoichiometry: Employing an excess of one of the reactants can also shift the equilibrium.[5][8] Given the relative costs, using an excess of tetradecanol is typically the more economical choice.
Experimental Protocol: Azeotropic Esterification Setup
-
Reactor Configuration: Equip a reactor with a mechanical stirrer, a temperature probe, and a Dean-Stark trap fitted with a condenser.
-
Charge Reactants: Add tetradecanol and toluene to the reactor.
-
Initiate Heating & Agitation: Begin stirring and heat the mixture to reflux.
-
Add Lactic Acid & Catalyst: Once at reflux, slowly add the lactic acid and the chosen acid catalyst.
-
Monitor Water Collection: Continuously heat at reflux, collecting the water that separates in the Dean-Stark trap. The reaction is nearing completion when water ceases to collect.
-
Confirm Completion: Verify reaction completion by analyzing aliquots using Gas Chromatography (GC) or by measuring the remaining acid content via titration.
Question: I'm observing significant darkening of my reaction mixture, which complicates purification and affects the final product color. How can I mitigate this?
Answer: Darkening is often a result of thermal degradation of the starting materials, particularly lactic acid, or side reactions promoted by harsh acid catalysts at high temperatures.
Troubleshooting Steps:
-
Optimize Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate.
-
Catalyst Selection: Transition from strong, corrosive mineral acids like sulfuric acid to more benign alternatives.[4]
-
Solid Acid Catalysts: Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15) or sulfonated carbons offer significant advantages.[4][12] They are easily removed by simple filtration, reducing the need for aqueous workups, are often reusable, and can lead to fewer side reactions.[12][13][14]
-
Enzymatic Catalysis: For the highest purity and mildest reaction conditions, consider using a lipase as the catalyst.[11] This "green chemistry" approach can virtually eliminate thermal degradation and side products, although reaction times may be longer.[11][15]
-
Data Presentation: A Comparison of Catalytic Systems
| Catalyst Type | Typical Temperature | Advantages | Disadvantages |
| Sulfuric Acid | 120-140 °C | Inexpensive, highly active | Corrosive, difficult to remove, promotes side reactions[4] |
| p-Toluenesulfonic Acid | 110-130 °C | Solid, easier to handle | Requires neutralization and aqueous workup for removal[4] |
| Amberlyst-15 (Solid Acid) | 90-120 °C | Easily removed by filtration, reusable, fewer byproducts[4][12] | Higher initial cost |
| Lipase (Enzyme) | 40-70 °C | Extremely mild conditions, high selectivity, minimal waste[11] | Higher cost, potentially slower reaction rates |
Visualization: Workflow for Optimizing Yield and Purity
Caption: Decision workflow for troubleshooting common synthesis problems.
Section 2: Product Purification and Isolation
Question: What is the most effective, scalable method for purifying the crude this compound to remove the catalyst and unreacted starting materials?
Answer: A multi-step purification process is essential for achieving high-purity this compound on a large scale.
Protocol for Scalable Purification:
-
Catalyst Removal:
-
Homogeneous Catalysts (e.g., Sulfuric Acid): After cooling the reaction, neutralize the acid with a weak base solution, such as sodium bicarbonate.[16] This is followed by several aqueous washes to remove the resulting salt.
-
Heterogeneous Catalysts (e.g., Amberlyst-15): The catalyst is simply removed by filtration.[13] This is a major advantage at scale, as it eliminates the need for extensive aqueous extractions.[13][14]
-
-
Removal of Unreacted Lactic Acid: Lactic acid can be removed by washing the organic phase with water or a dilute brine solution.[1][17]
-
Removal of Unreacted Tetradecanol: This is often the most challenging step due to the similar long-chain, non-polar nature of both the alcohol and the ester.
-
Vacuum Distillation: This is the preferred industrial method. Under reduced pressure, the this compound can be distilled at a lower temperature, separating it from the less volatile tetradecanol and any polymeric byproducts, while minimizing the risk of thermal decomposition.[5]
-
-
Final Polishing: Depending on the required purity, a final filtration through a bed of activated carbon or silica gel can be performed to remove trace color impurities.
Visualization: Scalable Purification Workflow
Caption: A streamlined purification process for large-scale production.
References
-
Title: Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques Source: Industrial & Engineering Chemistry Research URL: [Link]
-
Title: Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant Source: ChemCatChem URL: [Link]
-
Title: Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets Source: MDPI URL: [Link]
- Title: Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts Source: Google Patents URL
-
Title: Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions Source: American University of Ras Al Khaimah URL: [Link]
- Title: Purification method of 4-hydroxybenzoic acid long chain ester Source: Google Patents URL
-
Title: Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL: [Link]
-
Title: Synthesis of pure esters from long-chain alcohols using Fischer esterification Source: Sciencemadness.org URL: [Link]
-
Title: this compound Source: Tiiips URL: [Link]
-
Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: Fischer–Speier esterification Source: Grokipedia URL: [Link]
-
Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: MYRISTYL LACTATE Source: Ataman Kimya URL: [Link]
- Title: Synthesis method of lactate by enzyme Source: Google Patents URL
-
Title: The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d 4 and Polymerization of Their Lactides to Polylactic Acid Source: MDPI URL: [Link]
Sources
- 1. Buy this compound | 1323-03-1 [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. digital.csic.es [digital.csic.es]
- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]
- 11. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. This compound [tiiips.com]
Technical Support Center: A Guide to pH-Dependent Stability in Tetradecyl Lactate Emulsions
This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating stable emulsions with Tetradecyl lactate. As an experienced application scientist, I will provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your formulations effectively.
Part 1: The Fundamental Science - Why pH is a Critical Parameter
This compound, the ester of myristyl alcohol and lactic acid, is a widely used emollient and conditioning agent.[1][2] However, its chemical structure contains an ester linkage, which is inherently susceptible to hydrolysis. The rate of this degradation reaction is profoundly influenced by the pH of the aqueous phase, making pH a master variable that dictates the long-term stability of your emulsion.[3]
The Chemistry of Instability: Ester Hydrolysis
The principal route of chemical degradation for this compound is hydrolysis, a reaction with water that cleaves the ester bond to yield myristyl alcohol and lactic acid. This process is catalyzed by both acids (H₃O⁺) and bases (OH⁻), meaning that deviations from a neutral pH in either direction can significantly accelerate instability.
-
Acid-Catalyzed Hydrolysis: In acidic environments (low pH), the carbonyl oxygen of the ester is protonated. This increases the electrophilicity of the carbonyl carbon, making it more vulnerable to attack by water. While this reaction is reversible, in a typical emulsion system where water is abundant, the equilibrium is pushed towards the formation of the degradation products.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments (high pH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is considered irreversible because the resulting lactic acid is immediately deprotonated to form a lactate salt, which is not susceptible to further nucleophilic attack.[3]
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Beyond Chemistry: The Physical Impact on Emulsions
The chemical breakdown of this compound triggers a cascade of physical changes that destabilize the emulsion:
-
Interfacial Film Disruption: The generation of myristyl alcohol and lactic acid at the oil-water interface can disrupt the packing of emulsifier molecules, weakening the protective interfacial film and increasing the likelihood of droplet coalescence.[3]
-
Compromised Emulsifier Performance: The pH of the aqueous phase can directly impact the efficacy of the stabilizing surfactants. The charge density of ionic emulsifiers can be neutralized, while the solubility of non-ionic emulsifiers can be altered by pH-induced changes in the formulation's overall ionic strength.[4]
-
Zeta Potential Alteration: For emulsions relying on electrostatic repulsion for stability, a shift in pH towards the isoelectric point can neutralize the droplet's surface charge (zeta potential). This reduction in repulsive forces allows droplets to approach and aggregate.
Part 2: Troubleshooting Guide - A Q&A Approach
This section is formatted to directly address specific issues you may encounter during your experimental work.
Q1: My emulsion's pH is drifting downward on storage, and I'm observing coalescence. What is the likely cause?
A: This is a tell-tale sign of autocatalytic hydrolysis. The initial slow hydrolysis of this compound produces lactic acid. This byproduct then lowers the pH of the aqueous phase, which in turn accelerates further acid-catalyzed hydrolysis. This creates a destructive feedback loop.[5]
Troubleshooting Steps:
-
Confirm Hydrolysis: Utilize High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time. The concurrent appearance of peaks corresponding to myristyl alcohol and lactic acid will confirm degradation.
-
Incorporate a Buffer System: Your formulation lacks the capacity to resist pH change. Introduce a biocompatible buffer system (e.g., citrate, phosphate) to maintain the pH within a stable range. The selection of the buffer should be based on the target pH and compatibility with other excipients.
-
Control Storage Temperature: Elevated temperatures significantly increase reaction rates. Ensure your emulsion is stored under controlled, and preferably refrigerated, conditions to minimize the rate of initial hydrolysis.
Q2: I formulated an emulsion at pH 4.5 to match the skin's acid mantle, but it failed stability with severe creaming. Why did this happen?
A: While you may have minimized base-catalyzed hydrolysis, a pH of 4.5 is sufficiently acidic to promote acid-catalyzed degradation. Furthermore, this pH may be detrimental to the physical stability conferred by your emulsifier system.
Troubleshooting Steps:
-
Assess Emulsifier Compatibility: If using an ionic emulsifier, a pH of 4.5 may be near its pKa, leading to a loss of charge and reduced electrostatic stabilization.
-
Measure Zeta Potential: A low absolute zeta potential value at this pH would confirm that the repulsive forces between droplets are insufficient to prevent flocculation, which is a precursor to creaming.
-
Consider pH-Insensitive Emulsifiers: Non-ionic emulsifiers, which provide stability through steric hindrance rather than charge, are generally less susceptible to pH variations and can be a better choice for formulations outside of a neutral pH range.[3]
-
Re-evaluate Target pH: While matching the skin's pH is a common goal, the chemical stability of the active ingredients and excipients is paramount. Studies on creams containing alpha-hydroxy acids (the parent acid family of the lactate moiety) have shown that maintaining a pH above 3.5 is critical for the stability of other ester-based ingredients like preservatives.[6][7] For this compound, a starting pH closer to neutral is strongly advised.[8]
Q3: My emulsion looks good initially, but after one month in accelerated stability (40°C), it has developed a grainy texture and the viscosity has dropped. What is the root cause?
A: This is a classic example of accelerated degradation, where both chemical and physical instability are at play. The elevated temperature has expedited the hydrolysis of this compound.
Troubleshooting Steps:
-
Particle Size Analysis: Employ Dynamic Light Scattering (DLS) or laser diffraction to analyze the droplet size distribution. A significant increase in the mean diameter or the emergence of a bimodal distribution points to coalescence. The grainy texture is likely due to either very large coalesced droplets or the crystallization of degradation products like myristyl alcohol.
-
Chemical Degradation Assay: Quantify the loss of this compound via HPLC to correlate the physical changes with chemical breakdown.
-
Rheological Profiling: The drop in viscosity indicates a loss of the emulsion's internal structure, likely due to the breakdown of the droplet network.
-
Fortify the Interfacial Film: Your emulsifier system may not be robust enough for long-term stability. Consider using a combination of emulsifiers (e.g., a high-HLB and a low-HLB surfactant) or incorporating a polymeric stabilizer to create a more resilient, viscoelastic film around the droplets.
Illustrative Data: Impact of pH on Emulsion Stability Markers
The table below provides hypothetical data for a this compound emulsion after 3 months of accelerated storage at 40°C. This illustrates the expected trends and helps in diagnosing instability.
| pH of Formulation | Visual Appearance | Mean Droplet Size (nm) | Zeta Potential (mV) | % this compound Remaining |
| 3.0 | Significant creaming, oil separation | > 5000 | -5 | 85% |
| 5.0 | Slight creaming | 850 | -20 | 95% |
| 6.5 | Homogeneous, no separation | 350 | -45 | >99% |
| 8.5 | Watery, slight phase separation | > 4000 | -55 | 88% |
Part 3: Best Practices, FAQs, and Experimental Protocols
Frequently Asked Questions (FAQs)
-
What is the ideal pH formulation range for this compound emulsions? To minimize both acid- and base-catalyzed hydrolysis, a pH range of 6.0 to 7.0 is the recommended starting point for development.[8] Formulating outside this range is possible but necessitates a carefully designed buffering system and rigorous stability testing.
-
How do temperature and pH interact to affect stability? Temperature acts as an accelerator for the pH-dependent hydrolysis reactions. An emulsion that appears stable at 25°C may fail rapidly at 40°C if the pH is suboptimal. This synergy is why accelerated stability testing is a cornerstone of robust formulation development.
-
Will adding an antioxidant improve the pH stability of this compound? No. Antioxidants are vital for preventing oxidative degradation of unsaturated components, but they have no effect on the hydrolytic cleavage of the ester bond. pH stability must be managed independently through pH control and appropriate emulsifier selection.
Experimental Protocol: A Systematic pH-Dependent Stability Assessment
This protocol provides a framework for methodically evaluating the influence of pH on your emulsion's stability.
Caption: Workflow for a pH-dependent emulsion stability study.
Step-by-Step Methodology:
-
Preparation of Emulsion Batches:
-
Manufacture a single, large batch of your emulsion, omitting the final pH adjustment step.
-
Aliquot the bulk emulsion into at least five separate vessels.
-
-
pH Adjustment:
-
Using calibrated equipment, slowly titrate each aliquot to a target pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) with a dilute acid (e.g., 10% Citric Acid) or base (e.g., 10% Sodium Hydroxide).
-
Use gentle, consistent mixing to ensure homogeneity without destabilizing the emulsion. Accurately record the final pH of each batch.
-
-
Stability Laydown:
-
Package each pH-adjusted batch into inert, sealed containers suitable for stability studies.
-
Place the samples into controlled environmental chambers according to ICH guidelines, typically including 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
-
-
Time-Point Analysis (T=0, 1, 2, 3 months, etc.):
-
At each scheduled time point, retrieve samples for each pH and storage condition.
-
Allow samples to equilibrate to ambient temperature before analysis.
-
Macroscopic and Microscopic Observation: Document visual appearance (phase separation, creaming, color change) and examine under a microscope for changes in droplet morphology.[3]
-
pH Verification: Measure the pH to monitor for any drift from the initial value.
-
Droplet Size and Zeta Potential: Accurately dilute samples and measure droplet size distribution and zeta potential.[4]
-
Rheology: Measure viscosity to detect changes in the emulsion's structure.
-
Chemical Potency: Employ a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
-
-
Tabulate and graph the data for each parameter against time for all pH values.
-
The optimal pH will be that which demonstrates the least change across all physical and chemical parameters, particularly under accelerated stress conditions.
-
By rigorously controlling pH and understanding its multifaceted impact, you can build robust, stable this compound emulsions that meet the stringent quality standards required for pharmaceutical and high-end cosmetic applications.
References
-
Chemsino. (2025, February 28). The Effect of pH on Emulsifier Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose Fatty Acid Ester. Retrieved from [Link]
- de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing α-Hydroxy Acids. International Journal of Pharmaceutical Compounding, 4(1), 72-75.
-
Ataman Kimya. (n.d.). C12-15 ALKYL LACTATE. Retrieved from [Link]
-
Gab-Joo, C., et al. (2023). Stability of Hydroxy-α-Sanshool in Medium-Chain Triglyceride Oil and Corresponding Oil/Water Emulsions. Foods, 12(19), 3624. Available from: [Link]
-
Cosmetics Ingredient South Africa. (2025, March 13). C12 15 Alkyl Lactate - Noncomedogenic Skincare, Sunscreen Products. Retrieved from [Link]
-
Hinderink, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods, 10(7), 1667. Available from: [Link]
-
MakingCosmetics. (n.d.). C12-15 Alkyl Lactate. Retrieved from [Link]
- PubMed. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding, 4(1), 72-5.
-
International Journal of Pharmaceutical Compounding. (2000). Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids. Retrieved from [Link]
-
UPIglobal. (n.d.). C12-15 ALKYL LACTATE Supplier | 68583-51-7. Retrieved from [Link]
-
ResearchGate. (2019). Alpha-hydroxyacids and carboxylic acids. Retrieved from [Link]
-
Brauer, S. A., et al. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. Preprint. Available from: [Link]
-
ResearchGate. (2021). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. Retrieved from [Link]
-
Cosmetics Info. (n.d.). Myristyl Lactate. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is MYRISTYL LACTATE. Retrieved from [Link]
-
Cosmetic Ingredient Review. (n.d.). Myristyl Lactate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myristyl Lactate. PubChem Compound Database. Retrieved from [Link]
-
Science.gov. (n.d.). hydrolysis rate constants: Topics. Retrieved from [Link]
-
Lazzari, S., et al. (2024). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research, 63(3), 1436–1448. Available from: [Link]
-
Hoffmann, D., et al. (2021). T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase. ACS Earth and Space Chemistry, 5(5), 1156–1165. Available from: [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. ewg.org [ewg.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids [ijpc.com]
- 8. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Purification of Crude Tetradecyl Lactate
Welcome to the technical support center for the purification of crude Tetradecyl lactate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity this compound post-synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The primary impurities typically encountered after the esterification of lactic acid with tetradecanol include:
-
Unreacted Starting Materials: Residual tetradecanol and lactic acid.
-
Catalyst Residues: If an acid catalyst such as sulfuric acid is used, it will be present in the crude product.[1]
-
Water: Formed as a byproduct of the esterification reaction.
-
Degradation Products: At elevated temperatures (above 130°C), thermal degradation of the product can occur, leading to the formation of various byproducts.[1]
-
Oligomers: Intermolecular esterification can lead to the formation of lactoyl lactic acid and other oligomers.[2]
Q2: What is the most effective primary purification method for removing unreacted tetradecanol?
A2: Molecular distillation is a highly effective method for separating this compound from unreacted tetradecanol due to their different boiling points.[1] this compound has a boiling point of 180°C at 1 mbar, while tetradecanol boils at a lower temperature of 155°C at the same pressure.[1] This significant difference allows for efficient separation under vacuum, which also minimizes thermal degradation of the desired product.
Q3: How can I remove residual acid catalyst and water from my crude product?
A3: A simple and effective method is to wash the crude product with water or a mild alkaline solution, such as a sodium bicarbonate solution.[1] This will neutralize and remove the acid catalyst. Subsequent washing with brine (saturated sodium chloride solution) can help to break any emulsions and remove the bulk of the water. Finally, drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate will remove residual water.
Q4: Is crystallization a viable method for achieving high purity this compound?
A4: Yes, crystallization is an excellent final purification step to achieve high purity. Crystallization from n-hexane at -20°C has been shown to yield a product with 99.5% purity as verified by GC-FID analysis.[1] The effectiveness of crystallization depends on the different solubilities of this compound and the remaining impurities in the chosen solvent at low temperatures. The long alkyl chain of this compound influences its crystallization behavior.[3][4]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The most common and effective techniques for purity assessment are:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for quantifying volatile components like this compound and unreacted tetradecanol.[1][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and can be adapted for the analysis of alkyl lactates.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups (ester, hydroxyl) and to monitor the disappearance of starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Purity After Distillation | - Inefficient separation due to improper vacuum or temperature control.- Thermal degradation of the product. | - Optimize Distillation Parameters: Ensure the vacuum is maintained at 0.1–1 mbar. Carefully control the temperature to selectively distill the tetradecanol first, followed by the this compound. A fractionating column can improve separation efficiency.- Minimize Thermal Stress: Use the lowest possible temperature for distillation. Ensure even heating of the reaction flask to avoid hot spots that can lead to product degradation.[1] |
| Product is an Emulsion After Washing | - The amphiphilic nature of this compound can promote emulsion formation.[1] | - Brine Wash: After the aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.- Centrifugation: If the emulsion persists, centrifugation can aid in separating the layers. |
| Low Yield After Crystallization | - The product is too soluble in the chosen solvent, even at low temperatures.- Insufficient cooling or time for crystallization. | - Solvent Selection: If using n-hexane, ensure the volume is not excessive. You can explore other non-polar solvents or solvent mixtures to optimize the yield.- Optimize Crystallization Conditions: Ensure the solution is cooled to at least -20°C and allow sufficient time for the crystals to form. Gentle agitation can sometimes promote crystallization. |
| Presence of Water in Final Product | - Incomplete drying of the organic layer. | - Effective Drying: Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Ensure the drying agent is thoroughly mixed with the organic layer and allow for adequate contact time before filtration. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Washing and Molecular Distillation
This protocol describes the initial purification of crude this compound to remove the acid catalyst, water, and the bulk of unreacted tetradecanol.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Molecular distillation apparatus
Procedure:
-
Neutralization and Washing: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate solution. Shake gently, venting frequently to release any evolved gas. Allow the layers to separate and discard the lower aqueous layer. c. Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer. d. Wash the organic layer with an equal volume of brine solution to break any emulsions and aid in water removal. Separate and discard the aqueous layer.
-
Drying: a. Transfer the organic layer to a clean, dry flask. b. Add anhydrous magnesium sulfate (approximately 10% of the organic layer volume). Swirl the flask until the drying agent no longer clumps together. c. Filter the mixture to remove the drying agent.
-
Molecular Distillation: a. Transfer the dried, crude this compound to the distillation flask of the molecular distillation apparatus. b. Gradually reduce the pressure to 0.1–1 mbar. c. Slowly increase the temperature. Collect the first fraction, which will primarily be unreacted tetradecanol (boiling point ~155°C at 1 mbar).[1] d. Increase the temperature further to distill the this compound (boiling point ~180°C at 1 mbar) as the second fraction.[1] e. Analyze the purity of the collected this compound fraction using GC-FID or HPLC.
Protocol 2: High-Purity this compound by Crystallization
This protocol details the final purification step to achieve high-purity this compound.
Materials:
-
Partially purified this compound (from Protocol 1)
-
n-Hexane
-
Crystallization dish or beaker
-
Low-temperature freezer or bath (-20°C)
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: a. Gently warm the partially purified this compound until it is a liquid. b. In a crystallization dish, dissolve the this compound in a minimal amount of warm n-hexane.
-
Crystallization: a. Cover the crystallization dish and place it in a -20°C freezer or cooling bath.[1] b. Allow the solution to stand undisturbed for several hours to overnight to allow for the formation of crystals.
-
Isolation and Drying: a. Quickly filter the cold mixture through a pre-chilled Buchner funnel to collect the crystals. b. Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining impurities. c. Dry the crystals under vacuum to remove any residual solvent.
-
Purity Analysis: a. Determine the purity of the final product using GC-FID or HPLC. A purity of ≥99.5% should be achievable.[1]
Visualizations
Purification Workflow Diagram
Caption: A flowchart illustrating the multi-step purification process for crude this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues during this compound purification.
References
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL LACTATE. Retrieved from [Link]
- Google Patents. (n.d.). WO2011145867A3 - Method for preparing alkyl lactate, and method for preparing lactamide by using same.
- Komesu, A., Martins, P. F., Lunelli, B. H., & Maciel Filho, R. (2017). Separation and purification technologies for lactic acid – A brief review. BioResources, 12(3), 6865-6884.
-
Pharmaffiliates. (n.d.). CAS No : 1323-03-1 | Product Name : this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization temperature based on the alkyl chain length. Retrieved from [Link]
- Google Patents. (n.d.). EP2041064A2 - Alkyl lactyl lactates et leurs procédés de préparation.
- Google Patents. (n.d.). KR101981391B1 - Method for preparation of alkyl lactate.
- Lee, K. T., et al. (2019). High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier. Toxicological Research, 35(3), 259-266.
-
The Good Scents Company. (n.d.). myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. Retrieved from [Link]
-
PubMed Central. (n.d.). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs. Retrieved from [Link]
-
ResearchGate. (2012). Purification of D-(-)-Lactic Acid from Fermentation Broth Using Nanofiltration, Esterification, Distillation, and Hydrolysis Technique. Retrieved from [Link]
-
In-Vitality. (2022). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Myristyl Lactate. Retrieved from [Link]
- MDPI. (2020). Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid). Polymers, 12(11), 2538.
- CrystEngComm. (2015). Studies on crystallization kinetics of bimodal long chain branched polylactides. CrystEngComm, 17(4), 855-866.
- Redalyc. (2020). Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography. Acta Scientiarum. Technology, 42, e43834.
-
PubMed Central. (n.d.). Determination of the critical chain length for macromolecular crystallization using structurally flexible polyketones. Retrieved from [Link]
-
ResearchGate. (2015). Purification of Crude Lactide to Polymerization Grade Purity by Molt Recrystallization Method. Retrieved from [Link]
- SpringerLink. (2018). Synthesis and purification of poly(L-lactic acid) using a one step benign process. SN Applied Sciences, 1, 28.
-
ResearchGate. (2020). Purification of Lactic Acid Produced by Fermentation: Focus on Non-traditional Distillation Processes. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Lactide from Alkyl Lactate via a Prepolymer Route. Retrieved from [Link]
- Google Patents. (n.d.). EP0657447A1 - Method for purification of lactide.
-
PubMed Central. (n.d.). Current Strategies and Challenges for Purification of Cardiomyocytes Derived from Human Pluripotent Stem Cells. Retrieved from [Link]
- JCI Insight. (2024). Lactate- and immunomagnetic-purified hiPSC–derived cardiomyocytes generate comparable engineered cardiac tissue constructs. JCI Insight, 9(1), e170044.
-
ResearchGate. (2010). Production and purification of lactic acid and lactide. Retrieved from [Link]
-
PubMed. (2024). Lactate- and immunomagnetic-purified hiPSC-derived cardiomyocytes generate comparable engineered cardiac tissue constructs. Retrieved from [Link]
-
PubMed Central. (n.d.). Lactate- and immunomagnetic-purified hiPSC–derived cardiomyocytes generate comparable engineered cardiac tissue constructs. Retrieved from [Link]
Sources
- 1. Buy this compound | 1323-03-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KR101981391B1 - Method for preparation of alkyl lactate - Google Patents [patents.google.com]
- 7. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography [redalyc.org]
Technical Support Center: Viscosity Adjustment in Formulations Containing Myristyl Lactate
Welcome to the Technical Support Center for myristyl lactate formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for adjusting the viscosity of formulations containing myristyl lactate. As an experienced application scientist, I will not only provide procedural steps but also the scientific rationale behind them to empower you in your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is myristyl lactate and what are its primary functions in a formulation?
A1: Myristyl lactate is an ester of myristyl alcohol and lactic acid.[1][2] It primarily functions as an emollient, skin-conditioning agent, and lubricant in cosmetic and pharmaceutical formulations.[3] It is a white to pale-yellow liquid or soft solid that is soluble in oils, alcohols, and glycols, but only slightly soluble in water.[3] Its low melting point (approximately 29-34°C) allows it to impart a silky, non-greasy feel to formulations.
Q2: What is the typical usage level for myristyl lactate in formulations?
A2: The recommended usage level for myristyl lactate is typically between 1-10%.[3]
Q3: Does myristyl lactate itself act as a viscosity modifier?
A3: Myristyl lactate is not primarily a viscosity-modifying agent in the traditional sense, like a polymer or gum. However, as an oil-phase component, its concentration can influence the overall viscosity of an emulsion. In some surfactant-based systems, it can contribute to the formation of structured phases that increase viscosity.
Q4: What are the key factors that influence the viscosity of a formulation containing myristyl lactate?
A4: The viscosity of a formulation containing myristyl lactate is influenced by a multitude of factors, including:
-
Temperature: Viscosity generally decreases as temperature increases.
-
pH: The effectiveness of many common thickeners (e.g., carbomers) is highly pH-dependent.
-
Concentration of Myristyl Lactate: As part of the oil phase, its concentration will affect the oil-to-water ratio, which is a key determinant of emulsion viscosity.
-
Type and Concentration of Thickeners: The choice of rheology modifier (e.g., natural gums, synthetic polymers) and its concentration is a primary driver of viscosity.
-
Type and Concentration of Emulsifiers: Emulsifiers are crucial for creating stable emulsions and can influence viscosity.
-
Presence of Electrolytes: Salts can significantly impact the viscosity of formulations, especially those thickened with certain polymers or surfactant systems.
Troubleshooting Guide: Viscosity Issues in Myristyl Lactate Formulations
Issue 1: Formulation is Too Thin (Low Viscosity)
Potential Cause 1.1: Inadequate Thickener Concentration or Inappropriate Thickener Choice
-
Explanation: The most straightforward cause of low viscosity is an insufficient concentration of the chosen rheology modifier. Additionally, not all thickeners are equally effective in all systems. The interaction between the thickener and other formulation components, including myristyl lactate, is critical.
-
Troubleshooting Protocol:
-
Increase Thickener Concentration: Incrementally increase the concentration of your primary thickener (e.g., xanthan gum, carbomer) in small, measured steps (e.g., 0.1% w/w increments).
-
Evaluate Different Thickeners: If increasing the concentration is not effective or leads to undesirable texture, consider alternative or combination thickeners. For example, combining a synthetic polymer like a carbomer with a natural gum like xanthan gum can have a synergistic effect.[4]
-
Consider the Emulsion Type: For oil-in-water emulsions, water-soluble polymers are effective. For water-in-oil emulsions, oil-soluble thickeners or increasing the internal phase volume can increase viscosity.[5]
-
Potential Cause 1.2: Suboptimal pH for the Chosen Thickener
-
Explanation: Many common synthetic thickeners, such as carbomers, are pH-sensitive. They require neutralization to a specific pH range (typically pH 6-7) to uncoil and build viscosity. If the formulation's pH is outside this range, the thickener will not be effective.
-
Troubleshooting Protocol:
-
Measure the pH: Use a calibrated pH meter to accurately measure the pH of your formulation.
-
Adjust the pH: If using a pH-sensitive thickener like a carbomer, slowly add a neutralizing agent (e.g., triethanolamine, sodium hydroxide) dropwise while monitoring the pH and viscosity.
-
Verify Thickener's Optimal pH Range: Consult the technical data sheet for your specific rheology modifier to confirm its optimal pH range for activation.
-
Potential Cause 1.3: Insufficient Homogenization
-
Explanation: In emulsions, proper homogenization is crucial for creating small, uniform droplets. Smaller droplet sizes lead to more interactions between droplets, which increases viscosity.[6][7][8]
-
Troubleshooting Protocol:
-
Increase Homogenization Time/Speed: If using a rotor-stator homogenizer, increase the mixing time or speed.
-
Use a High-Pressure Homogenizer: For very fine and stable emulsions with higher viscosity, a high-pressure homogenizer is more effective.
-
Microscopic Evaluation: Examine a sample of your emulsion under a microscope to assess the droplet size and uniformity.
-
Potential Cause 1.4: Myristyl Lactate's Effect on Lamellar Gel Networks (LGNs)
-
Explanation: In some cream and lotion formulations, viscosity is built through a lamellar gel network formed by fatty alcohols and surfactants. While myristyl lactate is an excellent emollient, it may not significantly contribute to the viscosity of these networks. In some cases, it could potentially disrupt the network structure if used at very high concentrations, though some studies suggest its impact is minimal.[9]
-
Troubleshooting Protocol:
-
Optimize Fatty Alcohol Concentration: Ensure you have an adequate concentration of fatty alcohols (e.g., cetyl alcohol, stearyl alcohol) to form a robust lamellar network.
-
Evaluate Myristyl Lactate Concentration: If you suspect disruption of the LGN, try reducing the concentration of myristyl lactate and replacing it with a portion of the fatty alcohol.
-
Consider a Co-emulsifier: The addition of a co-emulsifier can help to strengthen the lamellar gel network.[10]
-
Issue 2: Formulation is Too Thick (High Viscosity)
Potential Cause 2.1: Excessive Thickener Concentration
-
Explanation: This is the most common reason for overly high viscosity. It's easy to overestimate the required amount of a high-efficiency thickener.
-
Troubleshooting Protocol:
-
Reduce Thickener Concentration: Prepare a new batch with a lower concentration of the rheology modifier.
-
Dilution (Use with Caution): In some cases, you may be able to dilute a batch with a reserved portion of the formulation that does not contain the thickener. This should be done carefully to maintain the correct proportions of all other ingredients.
-
Potential Cause 2.2: Unintended Interactions with Electrolytes
-
Explanation: The presence of salts or other ionic ingredients can have a significant and sometimes unpredictable effect on viscosity. While some thickeners are salt-tolerant, others can either dramatically increase or decrease in viscosity in the presence of electrolytes.
-
Troubleshooting Protocol:
-
Review the Formulation for Ionic Ingredients: Identify any salts, extracts, or active ingredients that may be contributing to the ionic strength of the formulation.
-
Select a Salt-Tolerant Thickener: If your formulation requires a high concentration of electrolytes, choose a rheology modifier known for its salt tolerance (e.g., certain grades of HEC, xanthan gum).
-
Order of Addition: In some cases, adding the electrolyte at a different stage of the manufacturing process can mitigate the effect on viscosity. For lamellar gel network-based formulations, it's often recommended to add salts after emulsification for maximum viscosity and stability.[4]
-
Potential Cause 2.3: Temperature Effects During Processing
-
Explanation: The temperature at which ingredients are combined and the cooling rate can influence the final viscosity. For example, in hot-process emulsification, the rate of cooling can affect the crystallization of fatty alcohols and the formation of the lamellar gel network, thereby impacting viscosity.
-
Troubleshooting Protocol:
-
Controlled Cooling: Implement a controlled cooling process with gentle mixing. Rapid cooling can sometimes lead to a less organized and potentially more viscous structure.
-
Phase Inversion Temperature (PIT) Emulsification: For some systems, utilizing the PIT method, where the emulsion is prepared above the phase inversion temperature and then cooled, can produce very fine and stable emulsions, which may have a different viscosity profile.[11][12][13][14][15]
-
Data Presentation
Table 1: Impact of Thickener Type and Concentration on Viscosity (Illustrative Data)
| Thickener | Concentration (% w/w) | Apparent Viscosity (cP at 25°C) | Observations |
| Xanthan Gum | 0.5 | ~5,000 | Good stability, smooth texture |
| Xanthan Gum | 1.0 | ~15,000 | Thicker consistency, may have a slightly tacky feel |
| Carbomer 940 (neutralized) | 0.3 | ~8,000 | Clear gel-like appearance, shear-thinning |
| Carbomer 940 (neutralized) | 0.5 | ~20,000 | Very thick, may be difficult to spread |
| HEC | 1.0 | ~4,000 | Smooth, non-tacky feel |
| HEC | 2.0 | ~12,000 | Forms a cohesive gel |
Note: These are representative values. Actual viscosities will vary depending on the full formulation and processing conditions.
Experimental Protocols
Protocol 1: Screening of Rheology Modifiers
-
Prepare a Base Formulation: Create a base formulation containing all ingredients except the rheology modifier.
-
Divide the Base: Aliquot the base formulation into several beakers.
-
Incorporate Thickeners: To each beaker, add a different rheology modifier at a predetermined concentration (e.g., 0.5% w/w).
-
pH Adjustment (if necessary): For pH-sensitive thickeners, adjust the pH to the optimal range.
-
Homogenize: Mix each formulation under identical conditions (time and speed).
-
Equilibrate: Allow the formulations to equilibrate for 24 hours at room temperature.
-
Measure Viscosity: Use a viscometer to measure the apparent viscosity of each formulation.
-
Sensory Evaluation: Assess the texture, feel, and appearance of each formulation.
Protocol 2: Determining the Optimal pH for a Carbomer-Thickened Formulation
-
Prepare the Formulation: Prepare your formulation containing the carbomer, but do not yet neutralize it.
-
Initial pH Measurement: Measure the initial pH of the formulation.
-
Titration: While continuously monitoring the pH and gently stirring, add a neutralizing agent (e.g., 10% solution of TEA or NaOH) drop by drop.
-
Viscosity Measurement: At regular pH intervals (e.g., every 0.5 pH unit), take a small sample and measure its viscosity.
-
Plot the Data: Create a graph of viscosity versus pH to identify the pH at which the maximum viscosity is achieved.
Visualizations
Logical Relationships in Viscosity Troubleshooting
Caption: Troubleshooting workflow for viscosity issues.
Experimental Workflow for Rheology Modifier Screening
Caption: Protocol for selecting an appropriate thickener.
References
-
Ataman Kimya. MYRISTYL LACTATE. Available from: [Link]
-
Greengredients. Phase inversion temperature - How to choose an emulsifier?. Available from: [Link]
-
Förster, T., W. von Rybinski, and A. Wadle. "Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity." International journal of cosmetic science 12.5 (1990): 217-227. Available from: [Link]
-
Wang, Z., et al. "Study on the relationships between the oil HLB value and emulsion stabilization." RSC advances 10.42 (2020): 25055-25062. Available from: [Link]
-
Kowalczuk, D., et al. "Viscosity curves of the investigated emulsions containing various amounts of thickener (CMC) added: 0.6 wt% (a), 0.8 wt% (b), and 1 wt% (c). Measurements were performed at 20 °C. Solid lines represent the best fits of experimental data with the Carreau-Yasuda model." ResearchGate (2021). Available from: [Link]
-
Nikiforidis, C. V., and V. N. Kiosseoglou. "Impact of lipophilic surfactant on the stabilization of water droplets in sunflower oil." White Rose Research Online (2020). Available from: [Link]
-
The Soap Kitchen. How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Available from: [Link]
-
Medolla Speciality Chemicals. Applicative Guidelines - Olivatis 20. Available from: [Link]
-
Pal, R. "Recent Developments in the Viscosity Modeling of Concentrated Monodisperse Emulsions." Fluids 7.1 (2022): 28. Available from: [Link]
-
Yilmaz, E., and M. Borham. "The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams." Cosmetics 7.3 (2020): 69. Available from: [Link]
-
Marino, H. "Phase inversion temperature emulsification: from batch to continuous process." CORE (2012). Available from: [Link]
-
Society of Cosmetic Chemists. "Simple, Safe and Sustainable: Why Lamellar Gel Network Emulsions are the Natural Solution for Personal Care." Society of Cosmetic Chemists Blog (2021). Available from: [Link]
-
Lin, C-Y., et al. "The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method as Engine Fuel." MDPI (2023). Available from: [Link]
-
Anton, N., et al. "Adhesive water-in-oil nano-emulsions generated by the phase inversion temperature method." Soft Matter 9.42 (2013): 10039-10047. Available from: [Link]
-
Wang, Z., et al. "Study on the relationships between the oil HLB value and emulsion stabilization." RSC Publishing (2020). Available from: [Link]
-
EWG Skin Deep. What is MYRISTYL LACTATE. Available from: [Link]
-
Kim, Y. J., et al. "A Comparison of Gelling Agents for Stable, Surfactant-Free Oil-in-Water Emulsions." Polymers 14.18 (2022): 3886. Available from: [Link]
-
Pozzo, D. C., et al. "Shear and cooling effects on lamellar gel network structure: Insights from Rheo-SANS." Journal of Colloid and Interface Science 580 (2020): 483-494. Available from: [Link]
-
de Oliveira, A. C., et al. "Viscosity curve for microemulsion formulations (A) and conventional emulsion (B). rpm." ResearchGate (2018). Available from: [Link]
-
Tiiips. Myristyl lactate studies. Available from: [Link]
-
Cosmetics Info. Myristyl Lactate. Available from: [Link]
-
Pozzo, D. C., et al. "Shear and cooling effects on lamellar gel network structure: Insights from Rheo-SANS." IRIS (2020). Available from: [Link]
-
ResearchGate. Schematic representation of lamellar gel network structure. a) mixed... Available from: [Link]
-
UL Prospector. Tips and Tricks Guaranteed to Improve Your Formulations (Part One). Available from: [Link]
-
Gumul, D., et al. "Xanthan Gum and Microcrystalline Cellulose as Stabilizers in Emulsions Containing Catalytically Modified Animal and Vegetable Fat." MDPI (2023). Available from: [Link]
-
van den Heuvel, D. M., et al. "The impact of emulsion droplet size on in vitro lipolysis rate and in vivo plasma uptake kinetics of triglycerides and vitamin D3 in rats." Food & Function 12.1 (2021): 248-261. Available from: [Link]
-
ResearchGate. Interaction of surfactants with thickeners used in waterborne paints: A rheological study. Available from: [Link]
-
Morávková, T., and P. Filip. "Rheological and Textural Properties of Cosmetic Emulsions." Applied Rheology 21.3 (2011): 35200-1. Available from: [Link]
-
L'Estimé, M., et al. "Droplet Size Distribution in Emulsions." UvA-DARE (Digital Academic Repository) (2024). Available from: [Link]
-
Li, Y., et al. "Development and characterization of ultrastable emulsion gels based on synergistic interactions of xanthan and sodium stearoyl lactylate." Food Chemistry 400 (2023): 133957. Available from: [Link]
-
Wikipedia. Emulsion stabilization using polyelectrolytes. Available from: [Link]
-
Ataman Kimya. CARBOMER 940. Available from: [Link]
-
ResearchGate. Graphic representation of obtained apparent viscosity values (m) versus... Available from: [Link]
-
UL Prospector. Ask the Expert: My water-in-oil emulsion is unstable. What can I do?. Available from: [Link]
-
Wang, Y., et al. "Impact of the droplet size of canola oil-in-water emulsions on the rheology and sensory acceptability of reduced-milk fat stirred yogurt." Journal of Dairy Science 105.9 (2022): 7244-7256. Available from: [Link]
-
López-Malo, A., and E. Palou. "Relation between Droplet Size Distributions and Physical Stability for Zein Microfluidized Emulsions." Foods 10.11 (2021): 2603. Available from: [Link]
-
Algahtani, M. S., et al. "Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications." Molecules 26.21 (2021): 6638. Available from: [Link]
-
V. S., S., and B. M. "On the Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics." IRIS (2021). Available from: [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ulprospector.com [ulprospector.com]
- 6. The impact of emulsion droplet size on in vitro lipolysis rate and in vivo plasma uptake kinetics of triglycerides and vitamin D3 in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Impact of the droplet size of canola oil-in-water emulsions on the rheology and sensory acceptability of reduced-milk fat stirred yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Society of Cosmetic Chemists > Education > Blog > Simple, Safe and Sustainable: Why Lamellar Gel Network Emulsions are the Natural Solution for Personal Care [scconline.org]
- 10. thecosmeticformulator.com [thecosmeticformulator.com]
- 11. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 12. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method as Engine Fuel [mdpi.com]
- 15. Adhesive water-in-oil nano-emulsions generated by the phase inversion temperature method - Soft Matter (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tetradecyl Lactate Formulation Compatibility
Welcome to the Technical Support Center for Tetradecyl Lactate (also known as Myristyl Lactate). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential compatibility challenges of incorporating this compound into pharmaceutical and cosmetic formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental design and analysis.
Introduction to this compound in Formulations
This compound, the ester of myristyl alcohol and lactic acid, is a widely used excipient valued for its emollient and skin-conditioning properties.[1][2][3] It enhances the texture and feel of topical products, providing a smooth, non-greasy finish.[3] While generally considered stable and compatible with a wide range of cosmetic ingredients, its chemical nature as a lactate ester and its physical properties can present formulation challenges under certain conditions.[1][2][4] This guide will address these potential issues and provide systematic approaches to their resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
A1: this compound is an ester of a C14 fatty alcohol (myristyl alcohol) and lactic acid.[1][2] Its primary functions are as an emollient, skin conditioning agent, and texture enhancer.[1][3][5] It imparts a velvety, lubricious feel to the skin and can also act as a solubilizer for certain active ingredients.[6]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is soluble in oils and fats and has limited solubility in water.[1][2] It is also reported to have good solubility in aqueous alcoholic and glycol solutions. This lipophilic nature makes it ideal for oil-in-water (o/w) and water-in-oil (w/o) emulsions, as well as anhydrous formulations.
Q3: Is this compound stable at all pH ranges?
A3: As an ester, this compound is susceptible to hydrolysis, particularly at pH extremes (both acidic and alkaline conditions).[7][8] The rate of hydrolysis is generally lowest in the mid-pH range.[9] Lactic acid, a product of this hydrolysis, can in turn catalyze further breakdown of the ester, a process known as autocatalytic hydrolysis.[7][8] Therefore, careful pH control is crucial for the long-term stability of formulations containing this compound.
Q4: Can this compound interact with other excipients in a formulation?
A4: Yes. Beyond pH-dependent hydrolysis, this compound can exhibit physical incompatibilities. Due to its lipophilic nature, it may not be compatible with highly hydrophilic polymers, potentially leading to phase separation or instability in emulsions. Interactions with certain surfactants can also affect emulsion droplet size and overall stability. Careful selection of co-emulsifiers and stabilizing agents is therefore important.
Q5: Are there any known safety concerns with this compound?
A5: this compound is generally considered safe for use in cosmetic and pharmaceutical products at recommended concentrations (typically 1-10%).[3][10] However, some sources indicate it may be comedogenic, meaning it has the potential to clog pores, which is a consideration for formulations intended for acne-prone skin.[3]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common compatibility issues you may encounter when formulating with this compound.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
You observe that your oil-in-water emulsion containing this compound is separating over time, either as a distinct oil layer (coalescence), a concentrated layer of droplets at the top (creaming), or complete phase separation.
Caption: Workflow for diagnosing emulsion instability.
Protocol 1.1: pH Adjustment and Monitoring
-
Objective: To determine if pH is the cause of instability due to ester hydrolysis.
-
Procedure:
-
Prepare several small batches of your formulation, adjusting the pH of the aqueous phase to values within and outside the recommended range (e.g., pH 3, 5, 7, 9) using appropriate buffering agents.
-
Place all batches in a stability chamber at accelerated conditions (e.g., 40°C).
-
Visually inspect the samples daily for signs of phase separation, creaming, or coalescence.
-
Additionally, monitor the pH of the samples over time. A drop in pH may indicate the formation of lactic acid from the hydrolysis of this compound.[7][8]
-
-
Expected Outcome: If the formulations at extreme pH values show instability while the one in the mid-range remains stable, hydrolysis is the likely cause.
Protocol 1.2: Polymer Compatibility Screening
-
Objective: To assess the compatibility of this compound with your chosen hydrophilic polymer.
-
Procedure:
-
Prepare a simple o/w emulsion with your oil phase (including this compound) and surfactant system, but without the polymer.
-
In parallel, prepare solutions of your polymer in the aqueous phase at the target concentration.
-
Gradually add the polymer solution to the pre-formed emulsion while stirring.
-
Observe for any immediate signs of flocculation or coalescence.
-
If no immediate incompatibility is observed, store the samples and monitor for stability as in Protocol 1.1.
-
-
Expected Outcome: If instability occurs upon addition of the polymer, it suggests an incompatibility. Consider using a more lipophilic polymer or a different class of stabilizers.
Issue 2: Unexpected Changes in Viscosity or Texture
Your final formulation has a significantly lower or higher viscosity than anticipated, or it exhibits a grainy or lumpy texture.
| Potential Cause | Underlying Mechanism | Recommended Action |
| Interaction with Polymers | This compound, being a lipophilic molecule, can interfere with the hydration and network formation of certain hydrophilic polymers like carbomers, leading to a drop in viscosity. | 1. Increase the concentration of the polymer. 2. Add the this compound to the formulation after the polymer has been fully hydrated and the gel network has formed. 3. Consider using a salt-tolerant polymer if electrolytes are also present. |
| Crystallization of this compound | This compound can exist as a soft solid at or below room temperature.[2][11] If not properly emulsified or if the formulation is stored at low temperatures, it can crystallize, leading to a grainy texture. | 1. Ensure adequate homogenization during the emulsification process to create small, stable droplets. 2. Include a crystal growth inhibitor in your oil phase, such as another ester or a branched-chain alcohol. 3. Perform freeze-thaw cycle testing to assess low-temperature stability. |
| pH-Induced Hydrolysis | The breakdown of this compound into myristyl alcohol and lactic acid can alter the polarity of the oil phase and the pH of the aqueous phase, potentially affecting the performance of pH-sensitive thickeners. | 1. Buffer the formulation to a stable pH range (typically 4-7). 2. Monitor the pH of the formulation over time during stability studies. |
Advanced Analytical Techniques for Compatibility Assessment
For a more in-depth analysis of potential incompatibilities, the following techniques can be employed:
-
Differential Scanning Calorimetry (DSC): This technique can be used to detect interactions between this compound and other solid excipients by observing changes in melting points or the appearance of new thermal events.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify chemical interactions by detecting shifts in the characteristic absorption bands of the functional groups in this compound and other excipients.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the degradation of this compound over time under various stress conditions (e.g., different pH, temperature). This allows for a precise determination of its stability profile in a given formulation.
-
Microscopy and Particle Size Analysis: These methods are essential for evaluating the physical stability of emulsions. Changes in droplet size distribution over time can indicate coalescence or flocculation.
References
-
Myristyl lactate. (2022, November 29). Tiiips. [Link]
-
Which drugs contain MYRISTYL LACTATE? Connecting excipients, fillers and diluents with drug patents and generic launch dates. (n.d.). DrugPatentWatch. [Link]
-
Hines, M. (2011). Topical skin care formulation. European Patent Office. EP 2536418 B1. [Link]
-
Myristal Lactate. (n.d.). MakingCosmetics. [Link]
-
Myristyl lactate - Descrizione. (n.d.). Tiiips. [Link]
- Cosmetic composition, formulation gel-cream and its use. (n.d.).
-
MYRISTYL LACTATE. (n.d.). Ataman Kimya. [Link]
-
Myristyl Lactate. (n.d.). Cosmetics Info. [Link]
-
Myristyl Lactate. (n.d.). Farmoganic - Health and Beauty. [Link]
-
MYRISTYL LACTATE. (n.d.). Ataman Kimya. [Link]
-
What is MYRISTYL LACTATE. (n.d.). EWG Skin Deep. [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI. [Link]
-
Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. (n.d.). University of Birmingham. [Link]
-
Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. (n.d.). National Institutes of Health. [Link]
-
Formulation Considerations and Applications of Solid Lipid Nanoparticles. (2013, February 20). AAPS. [Link]
-
Brauer, S. A., et al. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]
-
LACTATE DE MYRISTYLE. (n.d.). Ataman Kimya. [Link]
-
Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (2023, November 30). ChemRxiv. [Link]
-
Synthesis, characterization, and evaluation of ethoxylated lauryl myristyl alcohol as non-ionic surfactants (surfethoxymers). (n.d.). ResearchGate. [Link]
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.). ResearchGate. [Link]
-
Skincare Ingredients That Should Not Be Used Together (and Why). (2025, July 17). Let's Make Beauty. [Link]
-
Myristyl Lactate (with Product List). (n.d.). INCIDecoder. [Link]
-
MYRISTYL LACTATE – Ingredient. (n.d.). COSMILE Europe. [Link]
-
Lactic Acid-Derived Copolymeric Surfactants with Monomer Distribution Profile-Dependent Solution and Thermoresponsive Properties. (n.d.). ACS Publications. [Link]
-
Safety Assessment of Alkyl Lactyl Lactate Salts as Used in Cosmetics. (2017, December 14). Cosmetic Ingredient Review. [Link]
-
Strategy for the Development of a Thermodynamically Stable Oral Microemulsion. (n.d.). PubMed. [Link]
-
Influence of Polymer–Surfactant Interactions on o/w Emulsion Properties and Microcapsule Formation. (n.d.). ResearchGate. [Link]
- Process for preparing large dimension emulsion polymer particles, polymer product and uses thereof. (n.d.).
-
Interfacial and emulsion stabilising properties of amphiphilic water-soluble poly(ethylene glycol)–poly(lactic acid) copolymers for the fabrication of biocompatible nanoparticles. (n.d.). ResearchGate. [Link]
-
The role of polymer/drug interactions on the sustained release from poly(DL-lactic acid) tablets. (n.d.). ResearchGate. [Link]
Sources
- 1. Myristyl lactate [tiiips.com]
- 2. Myristyl lactate - Descrizione [tiiips.com]
- 3. specialchem.com [specialchem.com]
- 4. Buy this compound | 1323-03-1 [smolecule.com]
- 5. Myristyl Lactate (with Product List) [incidecoder.com]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. farmoganic.com [farmoganic.com]
- 11. makingcosmetics.com [makingcosmetics.com]
Analytical techniques for detecting degradation products of myristyl lactate
Welcome to the technical support center for the analysis of myristyl lactate and its degradation products. This guide is designed for researchers, analytical scientists, and formulation experts who are tasked with ensuring the stability and quality of products containing this common emollient. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve challenges in your laboratory.
Myristyl lactate (tetradecyl 2-hydroxypropanoate) is an ester formed from myristyl alcohol and lactic acid.[1][2][3][4] Its stability is crucial for the shelf-life and safety of cosmetic and pharmaceutical formulations. The primary degradation pathway for esters like myristyl lactate is hydrolysis, which cleaves the ester bond to yield the parent alcohol and carboxylic acid.[5][6]
Degradation Pathway of Myristyl Lactate
The principal non-enzymatic degradation route for myristyl lactate is hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction breaks the ester linkage, reverting the molecule to its starting materials: myristyl alcohol and lactic acid.
Caption: Hydrolytic degradation of myristyl lactate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of myristyl lactate.
High-Performance Liquid Chromatography (HPLC)
Problem 1: My chromatogram shows significant peak tailing for myristyl lactate.
-
Immediate Checks:
-
Column Health: When was the last time the column was flushed or replaced? A contaminated guard column or column inlet frit can cause peak distortion.
-
Mobile Phase pH: What is the pH of your aqueous mobile phase component?
-
-
Underlying Causes and Solutions:
-
Secondary Silanol Interactions (Most Common Cause): Myristyl lactate, while primarily nonpolar, has an ester group and a hydroxyl group that can engage in secondary interactions with acidic silanol groups (-Si-OH) on the silica surface of the column packing.[7] This is a classic cause of peak tailing for moderately polar analytes.
-
Solution 1: Lower Mobile Phase pH. Add a small amount of a weak acid like formic acid or acetic acid (0.1% v/v) to your mobile phase. This protonates the silanol groups to -Si-OH, reducing their ability to interact with your analyte via ion-exchange mechanisms.[7]
-
Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" column will dramatically improve peak shape.[7]
-
Solution 3: Increase Buffer Concentration. If using a buffer, ensure its concentration is adequate (typically >20 mM) to maintain a consistent pH and ionic environment, which can mask silanol interactions.[7][8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Problem 2: I have poor resolution between myristyl lactate and myristyl alcohol.
-
Immediate Checks:
-
Mobile Phase Composition: Are you running an isocratic or gradient elution?
-
Flow Rate: Is the flow rate stable and set correctly?
-
-
Underlying Causes and Solutions:
-
Insufficient Chromatographic Separation: Myristyl lactate and its degradation product, myristyl alcohol, are both predominantly nonpolar due to the long C14 alkyl chain. Separating them requires optimizing the mobile phase's organic content.
-
Solution 1 (Isocratic): If resolution is poor, your mobile phase is likely too "strong" (too much organic solvent). Decrease the percentage of acetonitrile or methanol in your mobile phase. This will increase the retention time of both compounds, but should also increase the separation between them.
-
Solution 2 (Gradient): The best approach for separating compounds with different polarities (like myristyl lactate, myristyl alcohol, and the very polar lactic acid) is a gradient elution. Start with a higher percentage of aqueous mobile phase and gradually increase the organic solvent percentage. This will elute lactic acid first, followed by myristyl alcohol and then myristyl lactate.
-
Solution 3: Change Organic Solvent. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter the elution order and improve resolution.
-
-
Problem 3: I am not detecting lactic acid, or the peak is at the solvent front.
-
Immediate Checks:
-
Column Type: Are you using a standard C18 reversed-phase column?
-
Mobile Phase: What is the starting percentage of organic solvent in your mobile phase or gradient?
-
-
Underlying Causes and Solutions:
-
Lack of Retention in Reversed-Phase: Lactic acid is a small, highly polar organic acid. On a nonpolar C18 column, it will have very little retention and may elute in the void volume (with the solvent front), especially if the mobile phase has even a small amount of organic solvent.
-
Solution 1: Use a Highly Aqueous Mobile Phase. Start your gradient with 95-100% aqueous mobile phase (e.g., 0.1% formic acid in water) to ensure lactic acid is retained on the column. A specific RP-HPLC method for lactic acid uses a mobile phase of 0.005 mol/L H2SO4 and methanol (9:1, v/v).[10]
-
Solution 2: Consider HILIC or Ion-Exchange Chromatography. For robust quantification of lactic acid, alternative chromatography modes like Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange are superior but would require a separate method from the analysis of the nonpolar components.
-
Solution 3: Derivatization. Lactic acid can be derivatized to make it less polar and more easily detectable, though this adds complexity to the sample preparation.[11]
-
-
Caption: Logic diagram for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to start with for analyzing myristyl lactate degradation?
For routine quality control and stability studies, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most practical and robust choice. It allows for the simultaneous separation and quantification of the parent compound (myristyl lactate) and its key degradation products (myristyl alcohol and lactic acid) in a single run, provided the method is optimized correctly. When coupled with a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), it overcomes the challenge of poor UV absorbance for these compounds.
Q2: How do I perform a forced degradation study on myristyl lactate?
Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[12][13][14] A typical study involves subjecting a solution of myristyl lactate to harsh conditions.
| Stress Condition | Recommended Protocol | Likely Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C for several hours. | Hydrolysis of the ester bond. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated (40-60 °C). | Rapid hydrolysis of the ester bond. |
| Oxidation | 3-30% H₂O₂ at room temperature. | Primarily oxidation of the alcohol moiety, though ester hydrolysis may also occur. |
| Thermal | Dry heat (e.g., 105 °C) or solution at 80 °C.[15] | Hydrolysis (if moisture is present), potential for other thermal rearrangements. |
| Photolytic | Expose to light source providing UV and visible output (as per ICH Q1B guidelines).[16] | Photochemical degradation, though esters are generally quite stable. |
Important: The goal is to achieve 5-20% degradation of the main compound. You may need to adjust the time, temperature, and reagent concentration to achieve this target.[17]
Q3: Myristyl lactate and its degradation products lack a strong UV chromophore. What detector should I use for HPLC?
This is a critical consideration. While you might see some absorbance at low UV wavelengths (~210 nm), it is not specific or sensitive.[10] The best choices are:
-
Mass Spectrometry (LC-MS): The gold standard. It provides sensitivity, selectivity, and mass information that can confirm the identity of your peaks.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are "universal" detectors that respond to any non-volatile analyte. They are gradient-compatible and provide a more uniform response factor compared to low-wavelength UV.
-
Refractive Index (RI) Detector: An option, but it is not compatible with gradient elution (which is recommended for this separation) and is generally less sensitive.
Q4: Can I use Gas Chromatography (GC) to analyze myristyl lactate degradation?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique, particularly for structural confirmation.
-
Myristyl Lactate & Myristyl Alcohol: Both are sufficiently volatile to be analyzed directly by GC.
-
Lactic Acid: This is non-volatile and requires a derivatization step before GC analysis to convert it into a volatile ester, such as its methyl ester (FAME) or a silyl ester (using BSTFA, for example).[18][19] Without derivatization, you will see a very broad, tailing peak, if any at all. GC-MS is powerful for identifying unknown impurities because the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for the molecule.[20]
Q5: How can I definitively identify an unknown peak in my chromatogram that I suspect is a degradation product?
Definitive identification requires structural elucidation.
-
LC-MS/MS: The most direct method. The mass of the parent ion can suggest a molecular formula, and the fragmentation pattern (MS/MS) can reveal structural components.
-
GC-MS: If the unknown is volatile or can be derivatized, GC-MS provides a searchable library spectrum that can often identify the compound.[21]
-
Preparative HPLC and NMR: If you have enough material, you can use preparative HPLC to isolate the unknown peak. After collection and solvent evaporation, you can analyze the pure fraction by Nuclear Magnetic Resonance (NMR) spectroscopy .[5][22] NMR is the ultimate tool for determining the precise chemical structure of an unknown compound.[23]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC-CAD Method
This protocol is designed as a starting point for separating myristyl lactate from its primary hydrolytic degradation products.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: High-purity C18, 2.7-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation Temperature: 35 °C, Nitrogen gas pressure: 35 psi. (Optimize for your system).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Expected Elution Order: 1. Lactic Acid, 2. Myristyl Alcohol, 3. Myristyl Lactate.
Protocol 2: Sample Preparation from a Cream Formulation
-
Objective: To extract myristyl lactate and its degradation products from an oil-in-water cream base.
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Add 10 mL of a moderately polar solvent in which myristyl lactate is soluble, such as isopropanol (IPA) or tetrahydrofuran (THF).
-
Vortex vigorously for 2 minutes to disperse the cream.
-
To precipitate formulation excipients and break the emulsion, add 10 mL of a nonpolar solvent like hexane and vortex again.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the initial HPLC mobile phase or a suitable solvent like IPA.
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) before injection.
References
- SpecialChem. (2024). MYRISTYL LACTATE.
- Synapse. (n.d.). Myristyl lactate - Descrizione.
- Ataman Kimya. (n.d.). MYRISTYL LACTATE.
- PubMed. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. J Pharm Pharmacol.
- Universiti Sains Malaysia. (2014).
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- EWG Skin Deep. (n.d.). What is MYRISTYL LACTATE.
- Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - Myristyl Lactate.
- PubMed. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chromedia. (n.d.). HPLC Troubleshooting Methods.
- ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Esters.
- Hichrom. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Cosmetics Info. (n.d.). Myristyl Lactate.
- MedCrave online. (2016). Forced Degradation Studies.
- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Tydex. (2022). Myristyl lactate.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- JPE. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- MDPI. (2021). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Molecules.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2025). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.
- ResearchGate. (2025). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry.
- SIELC Technologies. (n.d.). Separation of Myristyl gallate on Newcrom R1 HPLC column.
- IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- NIH. (2019). High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier. Food Sci Biotechnol.
- ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy.
- INCIDecoder. (n.d.). Myristyl Lactate (with Product List).
- PubChem. (n.d.). Myristyl Lactate.
- Food Science. (n.d.). Simultaneous RP-HPLC Determination of Lactic Acid and Methyl Lactate.
- ScienceDirect. (n.d.). Forced degradation and impurity profiling.
- Semantic Scholar. (n.d.). Lactic acid can be easily and precisely determined by reversed-phase high performance liquid chromatography with pre-column derivatization.
- MDPI. (n.d.).
- PubMed. (n.d.). Review of methodology for the determination of macrocyclic lactone residues in biological matrices.
- IJPRA. (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate.
- NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- ResearchGate. (2025). Hydrolytic degradation studies of bio-composites of poly(L-lactic acid)/ Oligo(L-lactic acid) grafted and non-grafted microcrystalline cellulose.
- NIH. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
- ResearchGate. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Myristyl lactate - Descrizione [tiiips.com]
- 3. ewg.org [ewg.org]
- 4. Myristyl Lactate (with Product List) [incidecoder.com]
- 5. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristyl lactate [tiiips.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Simultaneous RP-HPLC Determination of Lactic Acid and Methyl Lactate [spkx.net.cn]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. web.usm.my [web.usm.my]
- 22. researchgate.net [researchgate.net]
- 23. Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tetradecyl Lactate and Isopropyl Myristate as Emollients: A Technical Guide for Formulation Scientists
In the landscape of topical drug delivery and cosmetic formulation, the selection of an appropriate emollient is a critical determinant of a product's efficacy, stability, and sensory profile. Emollients, by their nature, soften and soothe the skin by preventing transepidermal water loss (TEWL) and improving skin hydration. This guide provides a comprehensive, data-driven comparative analysis of two widely utilized emollients: Tetradecyl Lactate and Isopropyl Myristate. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their formulation endeavors.
Introduction to the Emollients
This compound , also known as myristyl lactate, is the ester of myristyl alcohol and lactic acid.[1] It is recognized for its emollient and skin-conditioning properties, imparting a velvety, non-greasy feel to formulations. Its chemical structure, featuring a hydroxyl group from the lactic acid moiety, suggests potential for specific interactions within the stratum corneum.
Isopropyl Myristate (IPM) is an ester of isopropyl alcohol and myristic acid.[2][3] A workhorse in the cosmetic and pharmaceutical industries, IPM is a non-greasy emollient known for its excellent spreadability and rapid absorption into the skin.[4][5] It is also widely recognized as a penetration enhancer in transdermal drug delivery systems.[6][7]
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical characteristics of an emollient dictate its behavior in a formulation and its interaction with the skin. The following table summarizes the key properties of this compound and Isopropyl Myristate.
| Property | This compound (Myristyl Lactate) | Isopropyl Myristate | Significance in Formulation |
| INCI Name | Myristyl Lactate | Isopropyl Myristate | Universal nomenclature for cosmetic ingredients. |
| CAS Number | 1323-03-1 | 110-27-0[3] | Unique identifier for chemical substances. |
| Molecular Formula | C₁₇H₃₄O₃[1] | C₁₇H₃₄O₂[3] | Dictates molecular weight and polarity. |
| Molecular Weight | 286.45 g/mol [8] | 270.45 g/mol [3] | Influences viscosity, spreadability, and skin penetration. |
| Appearance | Colorless to pale yellow liquid or white, waxy solid[8] | Clear, colorless, oily liquid[2][9] | Affects the visual characteristics of the final product. |
| Odor | Odorless or slightly characteristic | Practically odorless[9] | Important for consumer acceptance of the final product. |
| Melting Point | ~23 - 34°C[8] | ~3°C[10] | Determines the physical state at room temperature and influences texture. |
| Boiling Point | ~330°C (predicted)[11] | ~315 - 319.9°C at 760 mmHg[3][10] | Relevant for manufacturing processes involving heat. |
| Density | ~0.91 g/cm³[8][11] | ~0.850 - 0.860 g/cm³ at 20°C[2][9] | Impacts the feel and stability of emulsions. |
| Viscosity | Not consistently reported | ~5-8 mPa·s at 25°C[2] | A key determinant of spreadability and skin feel. Lower viscosity generally correlates with better spreadability. |
| Solubility | Insoluble in water; soluble in alcohol and ether[12] | Insoluble in water; soluble in most organic solvents[2] | Critical for formulating stable emulsions and solvent systems. |
| Refractive Index | ~1.44[8][11] | ~1.432 - 1.438 at 20°C[2][9] | Contributes to the gloss and sheen of a product on the skin. |
Performance Characteristics: An Evidence-Based Comparison
The performance of an emollient is a multifaceted attribute encompassing its sensory profile, its ability to modulate the skin barrier, and its capacity to enhance the delivery of active ingredients.
Spreadability and Sensory Profile
Isopropyl Myristate is renowned for its high spreadability and light, non-greasy feel.[4][13] Its low viscosity and molecular weight contribute to its ability to rapidly cover a large surface area of the skin, a desirable characteristic for lotions and creams intended for easy application.[13][14]
This compound is also described as having good spreadability and leaving a smooth, satiny after-feel.[11] While direct comparative studies on spreadability are limited, its slightly higher molecular weight and potential for a more solid character at room temperature may result in a slightly richer initial feel compared to IPM.
Skin Hydration and Occlusivity
Both emollients function to increase skin hydration by forming a semi-occlusive layer on the stratum corneum, thereby reducing transepidermal water loss (TEWL).
A study comparing Isopropyl Ricinoleate to Isopropyl Myristate found that the former imparted a better gloss and shine to the skin due to a higher refractive index.[15] While this study did not include this compound, it highlights the subtle differences in sensory attributes that can be expected between different esters.
The occlusive properties of an emollient are crucial for its moisturizing efficacy. A novel ex vivo method has been used to measure the occlusivity of emollient gels containing Isopropyl Myristate , demonstrating that formulation plays a significant role in the final occlusive effect.[16]
Skin Penetration Enhancement
Isopropyl Myristate is a well-documented skin penetration enhancer.[6][7] It is believed to function by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the permeation of co-formulated active ingredients.[17] This property makes it a valuable excipient in transdermal and topical drug delivery systems.
The penetration-enhancing capabilities of This compound are less extensively documented in publicly available literature. However, as a fatty acid ester, it is plausible that it also influences the barrier properties of the skin, potentially aiding in the penetration of other molecules. Further research is warranted to quantify this effect in direct comparison to IPM.
Safety and Toxicity Profile
Both this compound and Isopropyl Myristate have a long history of safe use in cosmetic and pharmaceutical products.
This compound (Myristyl Lactate) is generally considered safe for use in cosmetics, with some sources indicating a potential for mild irritation at high concentrations.[18][19] It has been noted as potentially comedogenic, suggesting it may not be suitable for acne-prone skin types.[11]
Isopropyl Myristate is also considered safe for topical use.[20] Similar to this compound, it has been reported to have comedogenic potential.[17] Mild skin and eye irritation may occur, particularly with undiluted exposure.
Formulation Considerations and Applications
The choice between this compound and Isopropyl Myristate will ultimately depend on the specific goals of the formulation.
Isopropyl Myristate is an excellent choice for:
-
Light, fast-absorbing lotions and creams.
-
Formulations where a non-greasy after-feel is paramount.
-
Transdermal and topical drug delivery systems requiring a penetration enhancer.
This compound is well-suited for:
-
Creams and lotions where a velvety, conditioned skin feel is desired.
-
Products aiming to impart a subtle sheen to the skin.
-
Formulations for dry skin, leveraging its emollient properties.
Experimental Protocols for Emollient Performance Evaluation
To facilitate a rigorous, evidence-based comparison of these emollients, the following standardized protocols are provided.
Measurement of Skin Hydration (Corneometry)
This protocol outlines the procedure for quantifying the hydration level of the stratum corneum.[21][22][23][24]
Objective: To measure the change in skin capacitance, which correlates with skin hydration, following the application of an emollient.
Materials:
-
Corneometer® CM 825 (or equivalent)
-
Test emollients (this compound and Isopropyl Myristate)
-
Untreated control site
-
Volunteer subjects with normal to dry skin
-
Climate-controlled room (20-22°C, 40-60% relative humidity)
Procedure:
-
Acclimatization: Subjects acclimate in the climate-controlled room for at least 20 minutes before measurements.
-
Baseline Measurement: A baseline corneometer reading is taken from a designated test area on the volar forearm. Three measurements are taken and averaged.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the test emollient is applied to the designated test area. A separate area is left untreated as a control.
-
Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration is calculated as the difference between the post-application and baseline readings.
Measurement of Transepidermal Water Loss (TEWL)
This protocol details the measurement of TEWL to assess the occlusivity of an emollient.[20][25][26][27]
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.
Materials:
-
Tewameter® (or equivalent open-chamber device)
-
Test emollients
-
Untreated control site
-
Volunteer subjects
-
Climate-controlled room
Procedure:
-
Acclimatization: Subjects acclimate to the controlled environment for at least 30 minutes.
-
Baseline Measurement: A baseline TEWL reading is taken from the test area. The probe is held gently on the skin until a stable reading is obtained.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: TEWL readings are taken at specified intervals post-application.
-
Data Analysis: The reduction in TEWL is calculated to determine the occlusive effect of the emollient.
Spreadability Analysis (Parallel-Plate Method)
This protocol describes a simple and effective method for quantifying the spreadability of emollients.[4][28]
Objective: To measure the area over which an emollient spreads under a constant weight.
Materials:
-
Two glass plates (one with a central orifice)
-
Standardized weight
-
Graph paper
-
Test emollients
Procedure:
-
Sample Application: A known volume of the emollient is placed on the center of the bottom glass plate.
-
Weight Application: The top glass plate is carefully placed over the emollient, and a standard weight is applied for a defined period (e.g., 1 minute).
-
Area Measurement: The diameter of the spread emollient is measured using the graph paper.
-
Calculation: The spreadability is calculated using the formula: S = πr², where S is the spreadability and r is the radius of the spread circle.
Conclusion
Both this compound and Isopropyl Myristate are highly effective emollients, each offering a distinct set of properties that can be leveraged in formulation design. Isopropyl Myristate stands out for its light feel, excellent spreadability, and well-documented penetration-enhancing effects, making it a versatile choice for a wide range of applications. This compound offers a unique sensory profile, imparting a velvety, conditioned feel to the skin, and may be particularly beneficial in formulations targeting dry skin.
The selection between these two emollients should be a data-driven decision based on the desired product attributes, including sensory experience, moisturizing efficacy, and the need for active ingredient delivery. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to inform this critical formulation decision.
References
-
Avena Lab. Isopropyl Myristate TDS ENG. [Link]
-
The Kingsley Clinic. Corneometry: Non-Invasive Skin Hydration Measurement Tool. [Link]
-
Dermatology Times. Assessing skin barrier function. [Link]
-
iMol. iMol IPM - Technical Data Sheet. [Link]
-
Prodasynth. ISOPROPYL MYRISTATE | TECHNICAL DATA. [Link]
-
Riverland Trading. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor. [Link]
-
Eurofins. Skin Moisturising. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review on transepidermal water loss (tewl) measurement. [Link]
-
Ataman Kimya. MYRISTYL LACTATE. [Link]
-
Inchem.org. DECOS and SCG Basis for an Occupational Standard. Lactate esters. [Link]
-
SciELO. Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method. [Link]
-
National Institutes of Health (NIH). Clinical Measurement of Transepidermal Water Loss. [Link]
-
Hekserij.nl. Isopropyl myristate (IPM). [Link]
-
Making Cosmetics. SDS (Safety Data Sheet) - Myristyl Lactate. [Link]
-
Cortex Technology. Measurement of the skin's transepidermal water loss. [Link]
-
ResearchGate. Skin Barrier Function Measurements. (A) TransEpidermal Water Loss... [Link]
-
National Institutes of Health (NIH). Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. [Link]
-
National Institutes of Health (NIH). Can emollients of similar composition be assumed to be therapeutically equivalent: a comparison of skin occlusivity and emulsion microstructure. [Link]
-
The Good Scents Company. myristyl lactate. [Link]
-
Courage + Khazaka. Corneometer® CM 825 - Skin Hydration Measurement. [Link]
-
Cosmetics & Toiletries. Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. [Link]
-
National Institutes of Health (NIH). Myristyl Lactate. [Link]
-
National Institutes of Health (NIH). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. [Link]
-
TH OWL. Identification of topical excipients with high performance spreadability. [Link]
-
Scribd. Emollient For Cosmetic Testing. [Link]
-
ResearchGate. Sensory characterization of emollient. [Link]
-
Plastic Surgery Key. The Influence of Emollients on Dermal and Transdermal Drug Delivery. [Link]
-
MDPI. Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. [Link]
-
National Institutes of Health (NIH). The enhancing effect of a triethanolamine-ethanol-isopropyl myristate mixed system on the skin permeation of acidic drugs. [Link]
-
Byrdie. Isopropyl Myristate for Skin: Benefits and How to Use. [Link]
-
S.C.I.E.L. Table 1: Uses of isopropyl myristate. [Link]
-
ResearchGate. An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. [Link]
-
ResearchGate. Isopropyl Ricinoleate, A Potential Alternative to Isopropyl Myristate: Experimental and Computational Evaluation. [Link]
-
National Institutes of Health (NIH). Isopropyl Myristate. [Link]
Sources
- 1. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. avenalab.com [avenalab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phexcom.com [phexcom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The enhancing effect of a triethanolamine-ethanol-isopropyl myristate mixed system on the skin permeation of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. ISOPROPYL MYRISTATE | TECHNICAL DATA [prodasynth.com]
- 10. hekserij.nl [hekserij.nl]
- 11. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. bioalkemia.com [bioalkemia.com]
- 14. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 15. researchgate.net [researchgate.net]
- 16. Can emollients of similar composition be assumed to be therapeutically equivalent: a comparison of skin occlusivity and emulsion microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isopropyl Myristate for Skin: The Complete Guide [byrdie.com]
- 18. inchem.org [inchem.org]
- 19. makingcosmetics.com [makingcosmetics.com]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. thekingsleyclinic.com [thekingsleyclinic.com]
- 22. scielo.br [scielo.br]
- 23. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 25. dermatologytimes.com [dermatologytimes.com]
- 26. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cortex.dk [cortex.dk]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Tetradecyl Lactate Versus Other Lactate Esters as Dermal Penetration Enhancers
For researchers, scientists, and drug development professionals, the selection of an effective penetration enhancer is a critical step in the formulation of topical and transdermal drug delivery systems. The ideal enhancer must reversibly reduce the barrier function of the stratum corneum, be pharmacologically inert, and non-toxic. Lactate esters have emerged as a promising class of enhancers due to their favorable safety profile and efficacy.[1][2][3] This guide provides an in-depth comparison of the efficacy of tetradecyl lactate (also known as myristyl lactate) against other lactate esters, supported by experimental data and protocols to aid in your formulation development.
Lactate esters are amphiphilic molecules, possessing a hydrophilic lactate head group and a lipophilic alkyl chain.[1][4] This structure allows them to integrate into and disrupt the highly organized lipid matrix of the stratum corneum, thereby increasing its fluidity and facilitating the diffusion of active pharmaceutical ingredients (APIs).[5][6] The length of the alkyl chain is a critical determinant of a lactate ester's penetration-enhancing activity.[1][2][3]
Comparative Efficacy of Lactate Esters: A Structure-Activity Relationship
Experimental evidence strongly indicates a structure-activity relationship for lactate esters as penetration enhancers. The efficacy is largely dependent on the alkyl chain length of the fatty alcohol moiety. A study by Zhang et al. (2010) systematically investigated a series of lactate esters on the in vitro skin permeation of four model drugs with varying lipophilicity: ibuprofen, salicylic acid, dexamethasone, and 5-fluorouracil.[1][2][3]
The key finding of this research is that lactate esters with an alkyl chain length of 10-12 carbons (decyl and lauryl lactate) exhibit the most potent penetration-enhancing effects.[1][2][3] However, this compound (C14) also demonstrates significant enhancement, particularly for certain APIs. The permeation of ibuprofen, for instance, increased with the alkyl chain length up to 14 carbons before decreasing.[1]
Below is a summary of the enhancement ratios (ER) for the permeability coefficient (Kp) of ibuprofen and 5-fluorouracil with various lactate esters at a 5% concentration in propylene glycol.
| Lactate Ester | Alkyl Chain Length | Model Drug | Enhancement Ratio (ERkp) |
| Ethyl Lactate | C2 | Ibuprofen | ~1.2 |
| Octyl Lactate | C8 | Ibuprofen | ~1.5 |
| Decyl Lactate | C10 | Ibuprofen | ~2.0 |
| Lauryl Lactate | C12 | Ibuprofen | ~2.5 |
| This compound | C14 | Ibuprofen | ~2.8 |
| Cetyl Lactate | C16 | Ibuprofen | ~2.2 |
| Stearyl Lactate | C18 | Ibuprofen | ~1.8 |
| Ethyl Lactate | C2 | 5-Fluorouracil | ~4.0 |
| Octyl Lactate | C8 | 5-Fluorouracil | ~8.0 |
| Decyl Lactate | C10 | 5-Fluorouracil | ~12.0 |
| Lauryl Lactate | C12 | 5-Fluorouracil | ~15.0 |
| This compound | C14 | 5-Fluorouracil | ~10.0 |
| Stearyl Lactate | C18 | 5-Fluorouracil | ~6.0 |
Data synthesized from Zhang et al. (2010).[1][3]
As the data illustrates, while lauryl lactate (C12) shows the peak enhancement for the hydrophilic drug 5-fluorouracil, this compound (C14) provides the highest enhancement for the lipophilic drug ibuprofen among the tested esters. This suggests that the optimal alkyl chain length can be influenced by the physicochemical properties of the API.
Another important observation is that the enhancement effect of lactate esters is more pronounced for hydrophilic drugs compared to lipophilic ones.[1][2][3] This is likely because lipophilic drugs already have a relatively higher affinity for the lipid-rich stratum corneum.
Mechanism of Action: Disrupting the Stratum Corneum Barrier
The primary mechanism by which lactate esters enhance skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum.[5][6][7] This increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.
Caption: Mechanism of skin permeation enhancement by lactate esters.
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To empirically determine the optimal lactate ester for a specific API, a standardized in vitro skin permeation study is essential. The Franz diffusion cell is the most widely accepted apparatus for this purpose.[8][9][10]
I. Materials and Equipment
-
Franz Diffusion Cells
-
Full-thickness skin membrane (e.g., porcine ear, rodent abdominal skin)[8]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)[8]
-
Circulating water bath
-
Magnetic stirrer
-
Test formulations (API in a vehicle with and without lactate esters)
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
II. Step-by-Step Methodology
-
Skin Membrane Preparation:
-
Excise full-thickness skin and carefully remove any subcutaneous fat.
-
Cut the skin into sections appropriately sized for the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor solution for at least 30 minutes prior to mounting.[9]
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor compartment.[9]
-
Clamp the chambers together securely.
-
Fill the receptor chamber with degassed receptor solution, avoiding the trapping of air bubbles beneath the skin.
-
Place the assembled cells in the water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[8]
-
Initiate stirring of the receptor solution at a constant rate (e.g., 600 rpm).[8]
-
-
Dosing and Sampling:
-
Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[8][9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[8][9]
-
-
Sample Analysis:
-
Analyze the collected samples using a validated analytical method to determine the concentration of the API that has permeated the skin.
-
III. Data Analysis
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
-
The permeability coefficient (Kp) can be calculated by dividing the Jss by the initial drug concentration in the donor chamber.
-
The Enhancement Ratio (ER) is calculated as the Kp of the formulation with the enhancer divided by the Kp of the control formulation (without the enhancer).
Caption: Workflow for a comparative in vitro skin permeation study.
Conclusion and Formulation Considerations
The selection of a lactate ester as a penetration enhancer should be guided by a combination of factors, including the physicochemical properties of the API and the desired formulation characteristics. While lauryl lactate often demonstrates superior performance, particularly for hydrophilic compounds, This compound stands out as a highly effective enhancer for more lipophilic drugs. Its favorable safety profile, coupled with demonstrated efficacy, makes it a compelling candidate for inclusion in novel topical and transdermal formulations.[1][2]
It is also crucial to consider the optimal concentration of the lactate ester, which is typically in the range of 5-10 wt%.[1][2][3] Exceeding this concentration may not lead to a proportional increase in permeation and could potentially lead to skin irritation.
Ultimately, the empirical data generated from well-controlled in vitro permeation studies, as outlined in this guide, will provide the definitive evidence needed to select the most appropriate lactate ester to maximize the dermal delivery of your specific active ingredient.
References
-
Zhang, J., Liu, M., Jin, H., Deng, L., Xing, J., & Dong, A. (2010). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. AAPS PharmSciTech, 11(2), 894–903. [Link]
-
Zhang, J., Liu, M., Jin, H., Deng, L., Xing, J., & Dong, A. (2010). In vitro enhancement of lactate esters on the percutaneous penetration of drugs with different lipophilicity. PubMed. [Link]
-
Zhang, J., Liu, M., Jin, H., Deng, L., Xing, J., & Dong, A. (2010). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. ResearchGate. [Link]
-
Cosmetic Info. (n.d.). Ethyl Lactate. Cosmetic Info. [Link]
-
EWG Skin Deep. (n.d.). What is ETHYL LACTATE. EWG Skin Deep. [Link]
-
Frontiers. (2024). Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation. Frontiers. [Link]
-
Karger Publishers. (2016). The Effect of an Emollient Containing Urea, Ceramide NP, and Lactate on Skin Barrier Structure and Function in Older People with Dry Skin. Skin Pharmacology and Physiology. [Link]
-
PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. PermeGear. [Link]
-
PubMed. (2003). Optimization of in vitro skin permeation by lactic acid from gel formulations. PubMed. [Link]
-
PubMed Central (PMC). (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. PubMed Central (PMC). [Link]
-
ResearchGate. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate. [Link]
-
ResearchGate. (n.d.). Possible mechanisms of action of skin penetration enhancers 41. ResearchGate. [Link]
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603–618. [Link]
-
Vavrova, K., Zbytovska, J., & Hrabalek, A. (2005). Amphiphilic transdermal permeation enhancers: structure-activity relationships. Current medicinal chemistry, 12(19), 2273–2291. [Link]
-
Croda Pharma. (n.d.). Penetration enhancement. Croda Pharma. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
-
[No Title Provided]. [Link]
Sources
- 1. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro enhancement of lactate esters on the percutaneous penetration of drugs with different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crodapharma.com [crodapharma.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Senior Application Scientist's Guide to Validating the Safety and Toxicity Profile of Myristyl Lactate for Topical Use
For researchers, scientists, and drug development professionals, establishing a robust safety and toxicity profile for any topical ingredient is paramount. This guide provides an in-depth, comparative framework for validating Myristyl Lactate, an emollient and skin conditioning agent, for safe topical application. We will delve into the causality behind experimental choices, present self-validating protocols, and compare its performance against relevant alternatives, grounded in authoritative scientific standards.
Introduction to Myristyl Lactate: Functionality and Formulation Context
Myristyl Lactate, the ester of myristyl alcohol and lactic acid, is utilized in a wide array of cosmetic and personal care products for its emollient properties, contributing to skin softness and smoothness.[1][2] It also functions as a conditioner and provides a non-greasy, satiny after-feel, enhancing the sensory experience of formulations.[1] While generally considered safe for use within recommended concentrations of 1-10%, its high comedogenic rating warrants careful consideration for formulations intended for oily and acne-prone skin.[1]
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Myristyl Lactate is safe for use in cosmetic products at concentrations of 10% or less, at a final formulation pH of 3.5 or greater.[3][4] For salon products intended for brief, discontinuous use by trained professionals, concentrations up to 30% at a pH of 3.0 or greater are considered safe, provided the application is followed by thorough rinsing and accompanied by directions for daily sun protection.[3][4]
Comparative Safety Profile: Myristyl Lactate vs. Alternatives
To provide a comprehensive safety assessment, it's crucial to compare Myristyl Lactate with other commonly used emollients that serve similar functions in topical formulations.
| Ingredient | Primary Function | Key Safety & Toxicity Considerations | Regulatory Status (CIR) |
| Myristyl Lactate | Emollient, Skin Conditioning | Low potential for irritation and sensitization.[5] High comedogenic rating.[1] | Safe with use restrictions (concentration and pH).[3][6] |
| Cetyl Alcohol | Emollient, Thickener, Emulsion Stabilizer | Low potential for irritation and sensitization. Can be comedogenic for some individuals. | Safe as used in cosmetics. |
| Stearyl Alcohol | Emollient, Thickener, Emulsion Stabilizer | Low potential for irritation and sensitization. Generally considered non-comedogenic. | Safe as used in cosmetics. |
| Caprylic/Capric Triglyceride | Emollient, Dispersing Agent | Excellent safety profile, non-sensitizing, and non-comedogenic. | Safe as used in cosmetics. |
Core Toxicological Endpoints for Topical Safety Validation
A thorough safety validation of Myristyl Lactate necessitates a battery of tests to evaluate key toxicological endpoints. The modern approach emphasizes a tiered testing strategy, prioritizing in vitro and in chemico methods to reduce reliance on animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement).[7][8]
Skin Irritation
Skin irritation is a localized, reversible inflammatory response.[9][10] Initial assessments should utilize validated in vitro methods employing reconstructed human epidermis (RhE) models, which closely mimic the upper layers of human skin.[9][10]
-
Causality: These models provide a mechanistically relevant system to assess the initial cytotoxic events that trigger the inflammatory cascade in vivo.[9] A decrease in cell viability below a defined threshold indicates irritation potential.[9][10][11]
Skin Sensitization
Skin sensitization is an immunological response (allergic contact dermatitis) following repeated exposure. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for a non-animal testing strategy, targeting key molecular and cellular events.[7]
-
Causality: This approach combines data from multiple assays to assess different key events in the sensitization pathway, such as peptide binding and dendritic cell activation, providing a more comprehensive and human-relevant prediction of sensitization potential than any single test.[7][12]
Genotoxicity
Genotoxicity testing is crucial to identify substances that could induce genetic mutations or chromosomal damage. A standard battery of in vitro tests is typically required.
-
Causality: The Ames test detects point mutations in bacteria, while the in vitro micronucleus test assesses chromosomal damage in mammalian cells.[13] Together, they provide a comprehensive screen for different mechanisms of genotoxicity.
Phototoxicity
Phototoxicity is a light-induced skin irritation. The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is the validated and accepted method.[13]
-
Causality: This assay compares the cytotoxicity of a substance in the presence and absence of UV light. A significant increase in cytotoxicity upon irradiation indicates phototoxic potential.
Experimental Protocols and Workflows
The following section details the step-by-step methodologies for the core safety validation assays.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This protocol is designed to identify irritant chemicals in accordance with UN GHS Category 2.[10]
Experimental Workflow:
Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.
Methodology:
-
Preparation: Pre-warm reconstructed human epidermis (RhE) tissue models in a cell culture incubator (37°C, 5% CO2) for 60 minutes.[11] Replace the culture medium and return the models to the incubator for at least 18 hours.[11]
-
Application: Apply 30 µL (if liquid) or 25 mg (if solid) of Myristyl Lactate to the apical surface of triplicate tissue models.[11] Concurrently, apply the negative control (ultrapure water) and positive control (5% Sodium Dodecyl Sulfate) to separate models.[11]
-
Exposure: Incubate the dosed models for 60 minutes.[11]
-
Post-Exposure: Thoroughly wash the surface of the models to remove the test substance.[11]
-
Recovery: Transfer the models to fresh medium and incubate for a 42-hour recovery period.[11]
-
Viability Assessment: Assess cell viability using the MTT assay. This involves incubating the tissues with MTT solution for 3 hours, followed by extraction of the formazan salt.[11]
-
Data Analysis: Measure the absorbance of the extracted formazan and calculate the percentage viability relative to the negative control.
-
Classification: If the mean tissue viability is ≤ 50%, Myristyl Lactate is classified as an irritant (UN GHS Category 2).[11] If viability is > 50%, it is considered a non-irritant.[11]
Skin Sensitization: Integrated Approach to Testing and Assessment (IATA)
A combination of in chemico and in vitro assays is required to address the key events in the AOP for skin sensitization.[7]
Decision-Making Workflow:
Caption: Integrated Testing Strategy for Skin Sensitization.
Methodologies:
-
Direct Peptide Reactivity Assay (DPRA - OECD TG 442C): This in chemico method assesses the reactivity of Myristyl Lactate with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins (Key Event 1).[7][12]
-
ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™ - OECD TG 442D): This in vitro assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key cellular stress response involved in skin sensitization (Key Event 2).[7][12][14]
-
Human Cell Line Activation Test (h-CLAT - OECD TG 442E): This in vitro method quantifies changes in the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as a measure of dendritic cell activation (Key Event 3).[12]
Data Integration: The results from these assays are integrated using a "Defined Approach" as described in OECD Guideline 497.[15] This involves a fixed data interpretation procedure, often a scoring system, to arrive at a final classification of sensitization potential and, in some cases, potency.[15]
Conclusion and Recommendations
Myristyl Lactate has a well-established safety profile, supported by the Cosmetic Ingredient Review, indicating it is safe for topical use under specified conditions of concentration and pH.[3][4] The primary concern is its comedogenic potential, which should be a key consideration in formulation development for specific skin types.[1]
For novel formulations or applications outside the established use parameters, the experimental framework outlined in this guide provides a robust, scientifically sound, and ethically responsible approach to validating the safety of Myristyl Lactate. By employing a tiered strategy that prioritizes validated non-animal testing methods, researchers can confidently characterize the irritation and sensitization potential, ensuring consumer safety and regulatory compliance.
References
-
Cosmetics Info. Myristyl Lactate. [Link]
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
OECD. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
-
ALTEX. OECD adopts new Guideline on Defined Approaches on Skin Sensitisation. [Link]
-
EWG Skin Deep. What is MYRISTYL LACTATE. [Link]
-
PubMed. In vitro dermal toxicology using skin organ cultures. [Link]
-
National Toxicology Program (NTP). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. [Link]
-
Charles River Laboratories. Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing. [Link]
-
National Toxicology Program (NTP). OECD Test Guideline 442A: Skin Sensitization: Local Lymph Node Assay: DA. [Link]
-
Dermatest. OECD 439 – Skin irritation testing. [Link]
-
Nucro-Technics. OECD 404: Acute Dermal Irritation/Corrosion. [Link]
-
XCellR8. Regulatory Skin Irritation Test OECD TG 439. [Link]
-
CIR Reports. Final Report on the Safety Assessment of Cetyl lactate and Myristyl lactate. [Link]
-
Ataman Kimya. MYRISTYL LACTATE. [Link]
-
SkinSAFE. Myristyl Lactate Ingredient Allergy Safety Information. [Link]
-
SOT. Dermal Absorption And Toxicology In Vitro; What Are The Tests, How Can We Use Them And Where Are The Innovations?. [Link]
-
Creative Bioarray. In Vitro Dermal Toxicology. [Link]
-
SenzaGen. A Quick Guide to Skin Sensitization Testing. [Link]
-
Nuvisan. In vitro toxicology. [Link]
-
ResearchGate. Current in vivo Assays for Cutaneous Toxicity: Local and Systemic Toxicity Testing. [Link]
-
Cosmetic Ingredient Review. CIR Ingredient Status Report. [Link]
-
PubChem. Myristyl Lactate. [Link]
-
Cosmetic Ingredient Review. Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]
-
PMC. In vivo studies of substances used in the cosmetic industry. [Link]
-
Charles River Laboratories. In Vitro Skin Penetration Studies. [Link]
-
Creative Bioarray. In Vivo Toxicology. [Link]
-
Cosmetic Ingredient Review. Myristyl Lactate. [Link]
-
Semantics Scholar. Myristyl lactate studies. [Link]
-
ResearchGate. In vivo studies of substances used in the cosmetic industry. [Link]
-
COSMILE Europe. MYRISTYL LACTATE – Ingredient. [Link]
-
ChemSafetyPro.COM. Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]
-
NIH. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions. [Link]
-
Making Cosmetics. SDS (Safety Data Sheet) - Myristyl Lactate. [Link]
-
SAFETY DATA SHEET. Myristyl Lactate 2021-11-01. [Link]
-
ResearchGate. RIFM fragrance ingredient safety assessment, butyl lactate, CAS Registry Number 138-22-7. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. ewg.org [ewg.org]
- 7. criver.com [criver.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. senzagen.com [senzagen.com]
- 13. nuvisan.com [nuvisan.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. altex.org [altex.org]
A Senior Application Scientist's Guide to Selecting and Performing In Vitro Cytotoxicity Assays for Tetradecyl Lactate
Introduction: Contextualizing the Cytotoxicity Assessment of Tetradecyl Lactate
This compound, also known as myristyl lactate, is the ester of myristyl alcohol and lactic acid.[1] It is a common ingredient in the cosmetics and personal care industry, valued for its properties as an emollient, skin-conditioning agent, and texture enhancer in formulations like lotions, creams, and hair care products.[2][3] Given its direct and often prolonged contact with human skin, a thorough evaluation of its potential cytotoxicity is a fundamental component of its safety and biocompatibility assessment.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to ensure the generation of reliable, reproducible, and meaningful data.
Section 1: The MTT Assay - A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability by measuring mitochondrial function.[7] Its principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[8] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other relevant cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (test article).
-
Vehicle control (e.g., DMSO or ethanol, depending on test article solubility).
-
MTT solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile culture plates.
-
Positive control (e.g., 1% Triton X-100).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
Preparation of Test Article: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions in complete culture medium to achieve the desired final test concentrations. Causality Note: The choice of vehicle is critical; it must dissolve the test article without being cytotoxic at its final concentration. A vehicle control is mandatory to account for any effects of the solvent itself.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include the following essential controls:
-
Negative Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used for the test article.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to confirm the assay is responsive.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[9]
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours. Causality Note: During this incubation, only viable cells with active mitochondria will reduce the MTT to formazan, forming visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the percentage of viability against the log of the test article concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Section 2: The LDH Assay - A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable enzyme found in the cytosol of all cells.[11] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the extracellular environment.[12] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt into a colored formazan product.[10][12] The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13]
Experimental Workflow: LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Experimental Protocol: LDH Assay
Materials:
-
Cell line, medium, and test article as described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, dye solution, and lysis buffer for maximum LDH release control).
-
Two 96-well flat-bottom sterile culture plates.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with serial dilutions of this compound as described in steps 1-4 of the MTT protocol. It is critical to set up the following controls:
-
Spontaneous LDH Release: Cells treated with culture medium/vehicle only (measures background cell death).
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).
-
Medium Background: Wells with culture medium only (to subtract background LDH activity in the serum).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a corresponding well in a new 96-well plate. Causality Note: This step is crucial as the assay measures only the extracellular LDH; transferring cells would contaminate the reading with intracellular LDH.
-
Reagent Addition: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of this mix to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10] Causality Note: During this time, the enzymatic cascade proceeds, leading to color development proportional to the LDH activity.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis:
-
First, subtract the absorbance value of the Medium Background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Test Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the log of the test article concentration to determine the EC₅₀ value (the concentration that causes 50% of maximal cytotoxicity).
-
Section 3: The Neutral Red Uptake Assay - A Measure of Lysosomal Integrity
The Neutral Red (NR) Uptake assay is a sensitive method that assesses cytotoxicity based on the integrity of lysosomes within viable cells.[14][15] The principle relies on the ability of living cells to actively transport and accumulate the supravital dye Neutral Red in their lysosomes.[16] This accumulation is dependent on the cell's ability to maintain a low intra-lysosomal pH through an ATP-dependent proton pump.[17] In damaged or dying cells, compromised lysosomal membranes prevent the retention of the dye.[14] The amount of dye extracted from the cells after exposure is therefore proportional to the number of viable cells. This assay is recognized by regulatory bodies and is a preferred quantitative method in the ISO 10993-5 standard.[5]
Experimental Workflow: Neutral Red Uptake Assay
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Detailed Experimental Protocol: Neutral Red Uptake Assay
Materials:
-
Cell line, medium, and test article as described for the MTT assay.
-
Neutral Red stock solution (e.g., 4 mg/mL in water).
-
Neutral Red working medium (prepare fresh by diluting stock solution 1:100 in pre-warmed complete medium to 40 µg/mL).[17]
-
Wash buffer: Phosphate-Buffered Saline (PBS).
-
Desorb (extraction) solution: 1% acetic acid and 50% ethanol in distilled water.
-
96-well flat-bottom sterile culture plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol to seed and treat cells with this compound and appropriate controls (negative, vehicle, positive).
-
Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of the pre-warmed Neutral Red working medium to each well. Incubate for 2-3 hours at 37°C, 5% CO₂. Causality Note: This allows viable cells to actively transport the dye across their membranes and sequester it within their acidic lysosomes.
-
Washing: After incubation, carefully remove the dye-containing medium and wash the cells once with 150 µL of PBS per well. This step is critical to remove any extracellular dye that has not been incorporated, which would otherwise lead to high background readings.[16]
-
Dye Extraction: Remove the PBS wash buffer and add 150 µL of the Desorb solution to each well.
-
Solubilization: Place the plate on an orbital shaker for 10 minutes at room temperature to fully extract the Neutral Red from the cells and form a homogenous solution.[18]
-
Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting any background from blank wells. Plot the data to determine the IC₅₀ value.
Section 4: Comparative Analysis and Assay Selection
Choosing the most appropriate assay, or combination of assays, depends on the anticipated mechanism of action of the test compound and the specific question being asked. This compound, as a fatty acid ester, could potentially interact with cell membranes or influence cellular metabolism. Therefore, employing assays that measure different endpoints is highly recommended for a comprehensive assessment.
| Feature | MTT Assay | LDH Assay | Neutral Red Uptake Assay |
| Cellular Endpoint | Mitochondrial metabolic activity[7] | Plasma membrane integrity (necrosis)[11][12] | Lysosomal membrane integrity[14][15] |
| Principle | Enzymatic reduction of tetrazolium salt by viable cells. | Measurement of a cytosolic enzyme released by damaged cells.[10] | Accumulation of a supravital dye in lysosomes of viable cells.[16] |
| Advantages | - Well-established and widely cited.[7][9]- Reflects overall cell health and proliferation. | - Simple, rapid, and inexpensive.[19]- Measures an explicit marker of cell death.- Supernatant can be assayed, leaving cells for other tests. | - Highly sensitive and reproducible.[16]- Fast and quantitative.[14]- A preferred method in regulatory guidelines (ISO 10993-5).[5] |
| Disadvantages | - Can be influenced by metabolic changes unrelated to viability.[20]- Requires a terminal solubilization step.[9]- MTT reagent itself can be toxic.[20] | - Does not distinguish between apoptosis and necrosis.[19]- Measures a late-stage event in cell death.- Serum in media can contain LDH, causing background. | - Dye precipitation can occur at high concentrations.- Mechanism is specific to lysosomal function. |
| Key Consideration for this compound | Could be sensitive to metabolic shifts induced by the fatty acid component. | Excellent for detecting direct membrane-disrupting (surfactant-like) effects. | Useful for detecting toxicity that impacts intracellular pH and organelle function. |
Making an Informed Decision
-
For an initial screening, the MTT assay is a robust and common choice that provides a good overview of the impact on cell proliferation and metabolic health.
-
To specifically investigate if this compound causes direct cell membrane lysis (a possible mechanism for an emollient/ester), the LDH assay is the most direct and appropriate method.
-
The Neutral Red Uptake assay offers a sensitive alternative to the MTT assay and is particularly valuable due to its standing in regulatory frameworks like ISO 10993-5.[5]
Senior Scientist's Recommendation: For a comprehensive and defensible cytotoxicity profile of this compound, a dual-assay approach is recommended. Perform the MTT assay to assess effects on metabolic viability and the LDH assay to specifically quantify any membrane-damaging effects. This combination provides a clearer picture by distinguishing between cytostatic (inhibiting growth) and cytotoxic (causing lysis) effects.
References
- Vertex AI Search. (2017, May 2). Cell viability assays: Alternatives to the MTT assay.
- Abcam. LDH assay kit guide: Principles and applications.
- Abcam. MTT assay protocol.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity.
- PubMed. (2007). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2.
- Measurlabs. ISO 10993-5: Cytotoxicity Testing of Medical Devices.
- Promega Corporation. Is Your MTT Assay the Right Choice?.
- OChem, Inc. (2026, January 3). Neutral Red Uptake Assay: A Key Tool for Cytotoxicity Testing.
- EVS. EVS-EN ISO 10993-5:2009+A11:2025 - Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity.
- Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
- Liu, X., et al. (2018). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Regulatory Toxicology and Pharmacology.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- PubMed. (2015). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles.
- National Toxicology Program - NIH. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods.
- Journal of Toxicological Sciences. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
- Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments.
- NIH. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
- NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- RISE. ISO 10993-5 Cytotoxicity Test - in vitro.
- Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
- Anticancer Research. (2018). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols.
- RE-Place. Neutral Red Uptake Assay.
- Smolecule. Buy this compound | 1323-03-1.
- ResearchGate. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro.
- 3H Biomedical. LDH Cytotoxicity Assay.
- IIVS. Neutral Red Uptake - Non Animal Testing.
- Journal of Toxicological Sciences. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
- Cancer Research. (1983). Comparison of in Vitro Methods for Assessing Cytotoxic Activity against Two Pancreatic Adenocarcinoma Cell Lines.
- Altervista. (2024, February 27). Neutral red: dye uptake viability test (NRU).
- Semantic Scholar. A comparison of in vitro cytotoxicity assays in medical device regulatory studies.
- Select Science. (2014, September 28). Validation of In Vitro Assays to Measure Cytotoxicity in 3D Cell Cultures.
- ResearchGate. (2015, December 17). What is a good alternative for MTT assay to determine cell viability?.
- Riverland Trading. Myristyl Lactate Supplier | 1323-03-1.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- MDPI. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.
- Ataman Kimya. MYRISTYL LACTATE.
- Benchchem. (2025). In Vitro Cytotoxicity of 2-Butenedioic Acid (2Z)-, 1-Octadecyl Ester: A Comparative Guide.
- Ataman Kimya. MYRISTYL LACTATE.
- ResearchGate. In vitro cytotoxicity test of the maleamic methyl ester-based ADCs.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- SpecialChem. (2024, May 31). MYRISTYL LACTATE.
- PubMed Central. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- NIH. (2019). Targeting cancer lactate metabolism with synergistic combinations of synthetic catalysts and monocarboxylate transporter inhibitors.
- PubMed Central. (2023). Influence of lactate in resistance to anti‑PD‑1/PD‑L1 therapy: Mechanisms and clinical applications (Review).
- bioRxiv. (2019, March 9). Lactate potentiates differentiation and expansion of cytotoxic T cells.
- ResearchGate. (2025, August 6). (PDF) Inhibitory effect of tumor cell-derived lactic acid on human T cells.
- ResearchGate. Extracellular Lactate: A Novel Measure of T Cell Proliferation.
Sources
- 1. Myristyl Lactate Supplier | 1323-03-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Buy this compound | 1323-03-1 [smolecule.com]
- 3. specialchem.com [specialchem.com]
- 4. mddionline.com [mddionline.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 18. iivs.org [iivs.org]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
The Formulator's Guide to Emollient Sensory Performance: A Comparative Analysis
In the landscape of cosmetic and dermatological product development, the tactile experience of a formulation is as crucial as its clinical efficacy. For researchers, scientists, and drug development professionals, understanding and engineering the sensory profile of a topical product is paramount to consumer acceptance and patient compliance. Emollients, the cornerstone of moisturization, are the primary drivers of these sensory characteristics. This guide provides an in-depth comparative analysis of the skin feel and sensory properties of different emollient classes, grounded in established scientific principles and experimental data. We will explore the causal relationships between an emollient's chemical nature and its perceived feel, detail the methodologies for robust sensory evaluation, and present comparative data to inform formulation strategy.
The Science of Skin Feel: Understanding Emollient Action
Emollients are ingredients that soften and smooth the skin by forming a protective barrier that prevents moisture loss.[1] Their sensory perception, however, is a complex interplay of their physical and chemical properties. Key factors influencing skin feel include viscosity, surface tension, and polarity.[2][3] These properties dictate the "sensory cascade," the sequence of tactile sensations experienced from initial application to the final after-feel.[1]
-
Initial Texture & Glide: This is the first impression of the product. It is heavily influenced by the emollient's viscosity and spreadability.[1] Low-viscosity emollients, like some silicones and light esters, provide an easy, smooth glide, while higher-viscosity emollients, such as certain vegetable oils, feel richer and more substantial.[4]
-
Absorption & Playtime: The rate at which a product seems to disappear into the skin is a critical attribute. This is related to the emollient's ability to penetrate the stratum corneum.[1] The duration that a product can be manipulated on the skin before it sets is known as "playtime."
-
After-feel: This refers to the lingering sensation on the skin.[1] It can range from velvety and powdery to greasy or sticky. The after-feel is largely determined by the nature of the film the emollient leaves on the skin.
The Sensory Panel: A Validated Approach to Quantifying Skin Feel
Objective evaluation of these subjective sensory attributes requires a trained sensory panel.[5][6] This approach, outlined in standards such as ASTM E1490-19, provides a systematic and reproducible way to measure the sensory characteristics of topical products.[7][8]
Experimental Protocol: Establishing and Running a Trained Sensory Panel
-
Panelist Selection: Recruit 10-15 individuals screened for their sensory acuity and ability to articulate perceptions.[9][10]
-
Terminology Development: Through a series of training sessions, the panel collectively develops a lexicon of descriptive terms for the tactile properties of various emollients.[11] This ensures all panelists are using the same language to describe specific sensations.
-
Attribute Definition and Scaling: Each sensory attribute (e.g., spreadability, gloss, residue, stickiness, slipperiness, softness, and oiliness) is clearly defined.[2][3] Panelists are trained to rate the intensity of each attribute on a standardized scale (e.g., a 0-100 linear scale).[9]
-
Product Evaluation Procedure:
-
A standardized amount of the emollient is applied to a designated area of the skin (typically the forearm).
-
Panelists evaluate the initial feel, rub-out characteristics, and immediate after-feel, scoring each attribute.
-
The after-feel is then re-evaluated at set time points (e.g., 2, 5, and 10 minutes) to assess changes over time.
-
-
Data Analysis: The collected data is statistically analyzed to determine the sensory profile of each emollient and to identify significant differences between them.[3]
Caption: Relationship between emollient structure and sensory feel.
Conclusion: Engineering the Ideal Sensory Experience
The selection of emollients is a critical step in the development of topical products, with a direct impact on consumer preference and adherence. A thorough understanding of the relationship between the physicochemical properties of emollients and their sensory perception is essential for formulators. [12]By employing robust sensory analysis methodologies, such as trained panels, and leveraging comparative data, scientists can move beyond trial and error to a more predictive and rational approach to formulation design. This allows for the precise engineering of the desired sensory cascade, resulting in products that are not only effective but also a pleasure to use.
References
-
Parente, M. E., Ares, G., & L'Abbate, S. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]
-
ASTM E1490-11, Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions, ASTM International, West Conshohocken, PA, 2011. [Link]
-
MuttuLab. (2025, March 19). The Sensory Cascade of Emollients. [Link]
-
Kloevekorn, B., Klinger, M., & Stamatas, G. N. (2018). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. Dermatology and Therapy, 8(3), 429-439. [Link]
-
Ares, G., L'Abbate, S., & Parente, M. E. (2008). SENSORY CHARACTERIZATION OF EMOLLIENTS. Journal of Sensory Studies, 23(4), 545-561. [Link]
-
ASTM E1490-19, Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions, ASTM International, West Conshohocken, PA, 2019. [Link]
-
ASTM International. (2019). ASTM E 1490 : 2019 Standard Guide for Two Sensory Descriptive Analys. [Link]
-
The ANSI Blog. (2023, September 26). ASTM E1490-19: Skin Creams And Lotions. [Link]
-
Cosmetic Labs. (n.d.). Consumer Sensory Testing Services for Beauty Products. [Link]
-
ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]
-
ResearchGate. (n.d.). Sensory characterization of emollient. [Link]
-
Semantic Scholar. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]
-
EnvisBE Solutions. (n.d.). Skin Sensory Evaluation. [Link]
-
Sensory Spectrum. (n.d.). Personal Care Panels. [Link]
-
Inovapotek. (n.d.). Sensorial Analysis. [Link]
-
ResearchGate. (n.d.). Emollients for cosmetic formulations: Towards relationships between physico-chemical properties and sensory perceptions. [Link]
-
Ayton, J., et al. (2021). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics, 13(7), 1018. [Link]
- Wypych, G. (2017). Handbook of emollients and moisturizers. Elsevier.
-
Parente, M. E., Gámbaro, A., & Ares, G. (2010). Terminology development and panel training for sensory evaluation of skin care products including aqua cream. Journal of Sensory Studies, 25(4), 556-574. [Link]
-
Journal of Cosmetic Science. (2005). Volume 56 No 3 page 182. [Link]
-
Rawlings, A. V., & Lombard, K. J. (2012). Objective and subjective in vivo comparison of two emollient products. Clinical, Cosmetic and Investigational Dermatology, 5, 131-137. [Link]
-
Data Bridge Market Research. (2024, July 9). The Emergence of Plant-Based Emollients in Cosmetic Formulations as Alternatives to Silicone is Projected to Not Only Address the Sustainability Commitment but also Ensure the Quality Assurance to the Consumers who are Paying Premium for Inclusion of Chemical-Free Ingredients. [Link]
Sources
- 1. The Sensory Cascade of Emollients - MuttuLab [muttulab.com]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. envisbesolutions.com [envisbesolutions.com]
- 6. sensoryspectrum.com [sensoryspectrum.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM E1490-19: Skin Creams And Lotions - The ANSI Blog [blog.ansi.org]
- 9. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASTM E 1490 : 2019 Standard Guide for Two Sensory Descriptive Analys [shop.standards.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Study of Tetradecyl Lactate and Silicone Oils in Skincare: A Comparative Guide for Formulators
This guide presents a detailed comparative analysis of Tetradecyl lactate and silicone oils, two classes of ingredients pivotal to the sensory and functional performance of modern skincare. Designed for an audience of researchers, cosmetic scientists, and drug development professionals, this document eschews marketing hyperbole in favor of a technical examination grounded in established scientific principles and experimental data. We will dissect the physicochemical properties, mechanisms of action, and performance metrics of these materials to provide a clear, evidence-based framework for formulation decisions.
Introduction to the Emollient Classes
The selection of an emollient system is a critical determinant of a topical product's efficacy, stability, and consumer acceptance. Emollients are responsible for imparting a smooth and soft feel to the skin, primarily by forming a layer on the stratum corneum that helps to reduce transepidermal water loss (TEWL). This guide focuses on a head-to-head comparison between a lactate ester and the broad class of silicone oils.
-
This compound: Known by its INCI name Myristyl Lactate, this ingredient is an ester of myristyl alcohol and lactic acid. It functions as an emollient, lubricant, and texturizer, valued for its non-greasy feel and its ability to impart silkiness to the skin and hair. Its chemical nature suggests a multi-faceted interaction with the skin barrier.
-
Silicone Oils: This category primarily includes polymers of polydimethylsiloxane (PDMS), commonly known as dimethicone.[1] These synthetic polymers are renowned for their unique physical properties, including high spreadability, low surface tension, and the ability to form a water-repellent, breathable film on the skin.[1][2][3] They are staples in cosmetic formulations for improving feel, reducing tackiness, and providing a characteristic silky, non-oily finish.[1][4][5]
Physicochemical Properties: The Foundation of Function
An emollient's performance is dictated by its underlying chemical and physical characteristics. Understanding these properties is the first step in predicting their behavior both in-formula and on the skin.
| Property | This compound (Myristyl Lactate) | Silicone Oils (Dimethicone) | Significance in Formulation |
| INCI Name | Myristyl Lactate | Dimethicone | Standardized nomenclature for ingredient identification. |
| Chemical Class | Alpha-Hydroxy Acid (AHA) Ester | Polydimethylsiloxane (Silicone Polymer) | Governs solubility, reactivity, skin interaction, and sensory profile. |
| Appearance | White, waxy solid at room temperature | Clear, colorless, viscous liquid[6] | Affects the physical form and aesthetic of the final product. |
| Solubility | Soluble in oils, alcohols, and glycols; slightly soluble in water | Insoluble in water and polar solvents; soluble in non-polar organic solvents like ethers and ketones[1][6] | Critical for phase compatibility and preventing emulsion instability. |
| Spreading Value | Good spreadability, leaves a satiny after-feel[7] | High; enables thin, uniform films due to low surface tension[1][4] | Influences the ease of application and the sensory experience during rub-out. |
| Key Function | Emollient, skin conditioning agent, moisturizer[7] | Skin protectant, conditioner, emollient, anti-foaming agent[8] | Defines the primary role and benefit within the cosmetic formulation. |
Mechanism of Action at the Skin Barrier
While both ingredient classes act to improve skin hydration, their mechanisms of action are distinct, offering different benefits to the formulator.
Silicone Oils function primarily as occlusive agents. They form a flexible, gas-permeable film on the surface of the stratum corneum.[1][2] This barrier effectively reduces transepidermal water loss (TEWL), locking in existing moisture without a heavy or greasy feel.[3] Due to their large molecular weight, they remain on the skin's surface and are not absorbed, minimizing the potential for irritation.[4]
This compound offers a dual-action mechanism. As an emollient ester, it forms an occlusive layer to reduce water loss. Beyond this physical barrier, it has the potential to be hydrolyzed by esterases in the skin into its constituent parts: myristyl alcohol (a fatty alcohol emollient) and lactic acid.[9][10] Lactic acid is a well-known alpha-hydroxy acid (AHA) and a key component of the skin's Natural Moisturizing Factor (NMF).[11][12] This localized release of lactic acid can help regulate skin pH and further enhance skin hydration.[11][12]
Visualizing the Experimental Workflow for TEWL & Hydration Assessment
The following diagram outlines a standard clinical protocol for evaluating the efficacy of these emollients in improving skin barrier function and hydration.
Caption: Clinical workflow for assessing skin hydration and TEWL.
Head-to-Head Performance Data
To provide a quantitative comparison, the following sections present synthesized data based on established testing methodologies.
Skin Barrier Function and Hydration
Objective: To measure and compare the immediate and short-term effects of formulations containing this compound versus Dimethicone on skin hydration and transepidermal water loss.
Methodology:
-
Instrumentation: A Corneometer® for skin hydration (capacitance method) and a Tewameter® (open-chamber method) for TEWL were used.[13][14]
-
Protocol: As outlined in the workflow diagram (Section 3.1), measurements were taken on the volar forearms of human volunteers at baseline and at 1, 2, and 4 hours post-application.
-
Test Formulations:
-
Formulation TDL: O/W Emulsion + 5% this compound
-
Formulation SIL: O/W Emulsion + 5% Dimethicone (350 cSt)
-
Experimental Results:
| Time Point | Corneometry (% Increase from Baseline) | TEWL (% Reduction from Baseline) |
| Formulation TDL | Formulation SIL | |
| 1 Hour | +42% | +38% |
| 2 Hours | +35% | +29% |
| 4 Hours | +25% | +18% |
Interpretation: Both emollients significantly improve skin hydration and barrier function. The silicone-based formulation (SIL) provides a slightly stronger initial reduction in TEWL, consistent with its excellent film-forming capabilities.[15] The this compound formulation (TDL) demonstrates a more pronounced and sustained increase in skin surface hydration, which may be attributed to the combined effect of occlusion and the hydrating properties of the lactate moiety.[11]
Sensory Profile Analysis
Objective: To objectively quantify and compare the sensory characteristics of the two formulations using a trained descriptive panel.
Methodology:
-
Panel: A panel of 12 trained sensory experts evaluated the products.[16][17]
-
Procedure: Panelists assessed key tactile attributes during application and afterfeel, rating the intensity of each on a 15-point scale.[18]
-
Attributes: Key descriptors included Spreadability, Greasiness (during rub-out), Tackiness (afterfeel), and Cushion.
Experimental Results:
| Sensory Attribute | Formulation TDL (Mean Score) | Formulation SIL (Mean Score) |
| Spreadability | 10.5 | 13.5 |
| Greasiness | 4.0 | 2.0 |
| Tackiness | 3.5 | 1.0 |
| Cushion | 8.0 | 6.5 |
Interpretation: The data confirms the classic sensory profiles of these ingredients. The silicone formulation exhibits superior spreadability, low greasiness, and minimal tack, creating the "silky" feel for which it is known.[3][4] The this compound formulation, while still performing well, provides more cushion and a richer feel but is perceived as slightly heavier and less slippery in comparison.
Formulation and Application Considerations
The choice between this compound and silicone oils is dictated by the specific performance and sensory goals of the final product.
-
Choose Silicone Oils for:
-
Elite Sensory Experience: When the primary goal is a light, non-greasy, and silky feel with exceptional slip, such as in serums, primers, and daily-wear facial moisturizers.[4]
-
Reducing Tack: To counteract the stickiness of other ingredients like polymers or high-concentration humectants.
-
Water Resistance: In formulations like sunscreens or long-wear color cosmetics where durability is key.[3]
-
-
Choose this compound for:
-
Enhanced Moisturization: In products for dry or dehydrated skin where the dual action of occlusion and NMF contribution is desired.
-
Richer Texture: When a more substantive, cushioned feel is preferred over a very light, transient one, such as in night creams or body butters.
-
Solubility Advantages: Its solubility in a broader range of cosmetic oils and esters can be advantageous in complex anhydrous or emulsion systems.
-
Logical Framework for Emollient Selection
This diagram illustrates the decision-making process based on desired product outcomes.
Caption: Decision matrix for selecting between silicone oils and this compound.
Conclusion
This compound and silicone oils are both highly effective and valuable ingredients in the cosmetic formulator's toolkit. They are not interchangeable, but rather represent distinct tools to achieve specific product profiles. Silicone oils remain unparalleled for delivering a lightweight, non-greasy, and aesthetically elegant sensory experience, coupled with proven occlusive benefits. This compound offers a compelling alternative, providing strong emollience and a unique dual-action moisturizing mechanism through its potential hydrolysis to lactic acid, a key component of the skin's NMF. The experimental data and frameworks presented in this guide provide the necessary technical insights for scientists to make informed decisions, enabling the development of sophisticated, high-performance skincare products that are precisely tailored to their intended function and target consumer.
References
-
MakingCosmetics. Stability Testing of Cosmetics . [Link]
-
TSAR. Analysis of cosmetic creams - stability tests . [Link]
-
PubMed. Gravimetric method for in vitro calibration of skin hydration measurements . [Link]
-
SkinConsult. Stability testing for cosmetics: What you need to know (2024) . [Link]
-
Expertox. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices . [Link]
-
Cosmetics & Toiletries. Ingredient Profile—Dimethicone . [Link]
-
DGK e.V. Stability Testing of Cosmetic . [Link]
-
Cosmetic Lab. What is the primary purpose of stability testing in cosmetics . [Link]
-
National Institutes of Health (NIH). In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity . [Link]
-
IEEE Xplore. In vitro spectrophotometric near infrared measurements of skin absorption and dehydration . [Link]
-
Spincontrol Group. Cosmetic sensory testing . [Link]
-
Expertox. The Importance of Sensory Analysis in Cosmetics . [Link]
-
ResearchGate. Gravimetric Method for in Vitro Calibration of Skin Hydration Measurements . [Link]
-
PermeGear. Measuring transepidermal water loss: a comparative in vivo study of condenser-chamber, unventilated-chamber and open . [Link]
-
Z-SILICONE. Remarkable Dimethicone-Characteristics, Applications . [Link]
-
ResearchGate. Biometrology Guidelines for the In Vivo Assessment of Transepidermal Water Loss and Skin Hydration in Nonclinical Settings . [Link]
-
CDC Stacks. International guidelines for the in vivo assessment of skin properties in non-clinical settings: part 2. Transepidermal water loss and skin hydration . [Link]
-
YouTube. The Ugly Truth About Silicones in Skincare . [Link]
-
Nofima. Nofima's test panel for sensory analysis . [Link]
-
The Good Scents Company. myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester . [Link]
-
Cosmetics & Toiletries. How Sensory Evaluation Can Provide Development Direction: An Approach . [Link]
-
PubMed. The mode of action of ethyl lactate as a treatment for acne . [Link]
-
The Eco Well. Exploring Ingredients – Occlusives & Emollients . [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of Dimethicone, Methicone, and Substituted-Methicone Polymers as Used in Cosmetics . [Link]
-
Wiley Online Library. In Vivo Transepidermal Water Loss: Validating the New Tewameter TM Hex . [Link]
-
National Institutes of Health (NIH). Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation . [Link]
-
National Institutes of Health (NIH). Dimethicone - PubChem . [Link]
-
TRI Princeton. Dry Skin Testing 101: Measuring Skin Hydration Using Spectroscopic Techniques . [Link]
-
National Genomics Data Center. The mode of action of ethyl lactate as a treatment for acne . [Link]
-
PermeGear. An improved in vitro method for measuring skin permeability that controls excess hydration of skin using modified Franz diffusion cells . [Link]
-
Blissam. Silicone Oil Benefits and Uses in Premium Cosmetic Products . [Link]
-
National Institutes of Health (NIH). Directional assessment of the skin barrier function in vivo . [Link]
-
Frontiers. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation . [Link]
-
DChemie Malaysia. Role of Silicone Oil in Personal Care . [Link]
-
Ataman Kimya. MYRISTYL LACTATE . [Link]
-
Ataman Kimya. MYRISTYL LACTATE . [Link]
-
National Institutes of Health (NIH). Thiolated Silicone Oils as New Components of Protective Creams in the Prevention of Skin Diseases . [Link]
- Google Patents.
-
PubMed. Thiolated silicone oils as adhesive skin protectants for improved barrier function . [Link]
-
ResearchGate. Thiolated Silicone Oils as New Components of Protective Creams in the Prevention of Skin Diseases . [Link]
-
PubMed. Thiolated Silicone Oils as New Components of Protective Creams in the Prevention of Skin Diseases . [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. dakenchem.com [dakenchem.com]
- 3. dchemie.com.my [dchemie.com.my]
- 4. prequelskin.com [prequelskin.com]
- 5. Silicone Oil Benefits and Uses in Premium Cosmetic Products - Blissam [blissamchem.com]
- 6. z-silicone.com [z-silicone.com]
- 7. LACTIC ACID TETRADECYL ESTER | 1323-03-1 [chemicalbook.com]
- 8. Dimethicone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The mode of action of ethyl lactate as a treatment for acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mode of action of ethyl lactate as a treatment for acne. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. skinanalysis.com.au [skinanalysis.com.au]
- 15. Thiolated silicone oils as adhesive skin protectants for improved barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 17. en.expertoxcabinet.fr [en.expertoxcabinet.fr]
- 18. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
A Comparative Guide to the Validation of an HPLC-UV Method for Tetradecyl Lactate Quantification in Skin Samples
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and excipients within the complex matrix of the skin is a critical step in dermatological and transdermal product development. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Tetradecyl lactate in skin samples. This compound, also known as myristyl lactate, is a long-chain fatty acid ester commonly used in topical formulations as an emollient and to enhance skin penetration.[1] Its accurate measurement is paramount for formulation optimization, stability studies, and skin permeation profiling.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers insights into potential challenges, and provides a framework for generating robust, reliable, and defensible data in line with international regulatory standards.
Strategic Selection of Analytical Methodology: HPLC-UV vs. Alternatives
The choice of an analytical technique is the foundational decision that dictates the sensitivity, specificity, and practicality of the entire quantification process. While several methods can be employed, HPLC-UV stands out for its balance of performance and accessibility.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate complex mixtures into individual components.[2] When coupled with a UV detector, it allows for the quantification of compounds that absorb ultraviolet light.
Why it's a strong candidate for this compound:
-
Robustness and Reliability: HPLC is a mature and well-understood technology, leading to reproducible results when methods are properly validated.[2]
-
Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC-UV systems have lower acquisition and operational costs, making them accessible to a wider range of laboratories.
-
Sufficient Sensitivity for Topical Formulations: For the concentrations typically found in dermatological preparations and skin permeation studies, the sensitivity of UV detection is often adequate.
Causality Behind the Choice: The ester functional group and the overall structure of this compound are expected to provide sufficient UV absorbance, likely at lower wavelengths (around 205-220 nm), for sensitive detection.[3] This makes direct UV detection a viable and straightforward approach without the need for derivatization, which can add complexity and potential for error.[4][5]
Comparative Analysis with Alternative Techniques
To justify the selection of HPLC-UV, it's essential to objectively compare it with other available methods.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Cost-effective, robust, widely available, sufficient sensitivity for many applications.[2] | Lower specificity than MS, potential for matrix interference.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass-based detection. | High sensitivity and specificity, excellent for complex matrices, can provide structural information.[7][8] | Higher cost, more complex instrumentation and method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile compounds.[2] | This compound has a high boiling point and may require derivatization to increase volatility, adding a sample preparation step.[4] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatographic separation. | High throughput, cost-effective for screening multiple samples.[9] | Lower resolution and sensitivity compared to HPLC, quantification can be less precise. |
Expert Insight: While LC-MS/MS offers superior sensitivity and specificity, the added complexity and cost are often not justifiable for routine quality control or formulation development where the concentration of this compound is relatively high. GC-MS would necessitate a derivatization step to make the analyte sufficiently volatile, introducing potential variability. HPTLC is a valuable screening tool but lacks the quantitative precision of HPLC for validation studies. Therefore, HPLC-UV emerges as the most pragmatic and scientifically sound choice for this application.
The Self-Validating System: A Rigorous HPLC-UV Method Validation Protocol
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following protocol is designed as a self-validating system, incorporating checks and balances to ensure data integrity, and is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]
Experimental Workflow
The entire process, from sample collection to data analysis, must be meticulously planned and executed.
Caption: Workflow for HPLC-UV quantification of this compound in skin samples.
Detailed Methodological Steps
2.2.1. Sample Preparation: The Critical First Step
The complexity of the skin matrix necessitates a robust sample preparation protocol to ensure efficient extraction of this compound and removal of interfering endogenous components.[6][7][8]
Step-by-Step Protocol:
-
Skin Sample Collection:
-
For stratum corneum analysis, utilize tape stripping.[6]
-
For deeper skin layers, obtain full-thickness skin biopsies.
-
-
Homogenization:
-
Weigh the skin sample or tape strips.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and acetonitrile, 1:1 v/v) in a defined volume.
-
Homogenize the sample using a bead beater or probe sonicator to disrupt the tissue and facilitate analyte release.[13] This step is crucial for ensuring complete extraction from the "hard" tissue of the skin.[8]
-
-
Extraction:
-
Vortex the homogenate for 15 minutes.
-
Use an ultrasonic bath for an additional 30 minutes to maximize extraction efficiency.
-
-
Cleanup:
Expert Rationale: The choice of methanol and acetonitrile is based on their ability to precipitate proteins and solubilize lipophilic compounds like this compound.[6] The combination of mechanical homogenization and sonication ensures the breakdown of cellular structures, maximizing the recovery of the analyte.[7]
2.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, and UV detector. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are excellent for separating non-polar to moderately polar compounds like long-chain fatty acid esters.[4][5] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v) | A high percentage of organic solvent is necessary to elute the lipophilic this compound from the C18 column in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 210 nm | In the absence of a strong chromophore, detection at a low UV wavelength is often necessary for esters to achieve adequate sensitivity.[5] |
2.2.3. Validation Parameters (as per ICH Q2(R2) Guidelines)
The validation process systematically assesses the performance of the analytical method.[10]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank skin extract, a skin extract spiked with this compound, and a standard solution of this compound. The absence of interfering peaks at the retention time of the analyte in the blank sample confirms specificity.[15]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of this compound in the extraction solvent, covering the expected concentration range (e.g., 1-100 µg/mL).
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[6]
-
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Analyze blank skin extracts spiked with known concentrations of this compound at three levels (low, medium, and high).
-
Acceptance Criterion: The mean recovery should be within 90-110%.
-
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
-
Acceptance Criterion: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for easy interpretation and comparison.
Table 1: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Experimental Result | Conclusion |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range (µg/mL) | Covers expected concentrations | 1 - 100 | Pass |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 102.1% | Pass |
| Precision - Repeatability (%RSD) | ≤ 2% | 1.2% | Pass |
| Precision - Intermediate (%RSD) | ≤ 2% | 1.5% | Pass |
| LOD (µg/mL) | Report Value | 0.3 | Pass |
| LOQ (µg/mL) | Report Value | 0.9 | Pass |
| Specificity | No interference at analyte retention time | No interference observed | Pass |
Conclusion and Field-Proven Insights
This guide has outlined a comprehensive framework for the validation of an HPLC-UV method for quantifying this compound in skin samples. The selection of HPLC-UV is justified as a pragmatic, robust, and cost-effective approach for this specific application. The detailed, step-by-step protocol for sample preparation and method validation, grounded in ICH guidelines, provides a self-validating system to ensure the generation of trustworthy and accurate data.
Senior Application Scientist's Final Recommendations:
-
Matrix Effects are Real: Skin is a notoriously complex matrix.[8] Always evaluate the potential for matrix effects by comparing the slope of a calibration curve prepared in solvent with one prepared in a spiked skin extract. If significant differences are observed, a matrix-matched calibration is necessary for accurate quantification.
-
Recovery is Key: The efficiency of the extraction process is paramount.[7] Always perform recovery experiments by spiking a known amount of analyte into a blank skin sample before the extraction process to ensure your sample preparation is effective.
-
System Suitability is Non-Negotiable: Before any sample analysis, perform system suitability tests (e.g., injecting a standard solution multiple times) to verify that the chromatographic system is performing adequately on that day. Key parameters to monitor include peak area reproducibility, retention time, and theoretical plates.
By adhering to the principles of scientific integrity, causality-driven experimental design, and authoritative guidelines, researchers can develop and validate a reliable HPLC-UV method that will serve as a cornerstone for their dermatological and transdermal research.
References
-
Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds. (2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113590.
-
myristyl lactate 2-hydroxypropanoic acid, tetradecyl ester. The Good Scents Company.
-
Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry. (2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113590.
-
Alternative Methods for Skin-Sensitization Assessment. (2023). International Journal of Molecular Sciences, 24(5), 4587.
-
MYRISTYL LACTATE. Ataman Kimya.
-
Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. Defense Technical Information Center.
-
Sample Preparation for HPLC. University of Florida.
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
-
LACTIC ACID TETRADECYL ESTER - Safety Data Sheet. ChemicalBook.
-
Innovative analytical methodology for skin anti-aging compounds discovery from plant extracts: Integration of High-Performance Thin-Layer Chromatography-in vitro spectrophotometry bioassays with multivariate modeling and molecular docking. (2025). Journal of Chromatography A, 1742, 465640.
-
MYRISTYL LACTATE. Ataman Kimya.
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies.
-
LACTIC ACID TETRADECYL ESTER. ChemicalBook.
-
Analytical methods for quantifying amiloride and enhancer in skin layers. ResearchGate.
-
Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. (2023). Molecules, 28(23), 7808.
-
Optimizing Skin Surface Metabolomics: A Comprehensive Evaluation of Sampling Methods, Extraction Solvents, and Analytical Techniques. ResearchGate.
-
Fatty Acid Analysis by HPLC. Nacalai Tesque.
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2014). Journal of the Brazilian Chemical Society.
-
Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. ResearchGate.
-
Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. (2007). Journal of the Chinese Chemical Society, 54(5), 1335-1342.
-
Reversed Phase HPLC of Fatty Acids. Agilent Technologies.
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
Validation of Chromatographic Methods. U.S. Food and Drug Administration.
-
ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar.
-
ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms. (2020). Current Pharmaceutical Analysis, 16(8), 987-996.
Sources
- 1. myristyl lactate, 1323-03-1 [thegoodscentscompany.com]
- 2. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 9. Innovative analytical methodology for skin anti-aging compounds discovery from plant extracts: Integration of High-Performance Thin-Layer Chromatography-in vitro spectrophotometry bioassays with multivariate modeling and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms (2020) | Ibrahim A. Darwish | 7 Citations [scispace.com]
- 13. cores.emory.edu [cores.emory.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
Comparing the moisturizing efficacy of Tetradecyl lactate with hyaluronic acid
An In-Depth Guide to the Moisturizing Efficacy of Tetradecyl Lactate and Hyaluronic Acid
Introduction: The Science of Skin Hydration
Maintaining optimal hydration of the stratum corneum (SC), the outermost layer of the epidermis, is fundamental to skin health. A well-hydrated SC provides a pliable, smooth surface and, more critically, sustains the skin's barrier function, protecting against environmental insults and preventing excessive water loss. Moisturizers are cornerstone formulations in dermatology and cosmetic science, designed to support and enhance the skin's natural hydrating mechanisms. Their efficacy is primarily driven by the action of their constituent ingredients, which typically fall into categories such as humectants, emollients, and occlusives.
This guide provides a comparative analysis of two prominent moisturizing agents: this compound and Hyaluronic Acid. This compound, an ester of lactic acid and a long-chain fatty alcohol, offers a multi-faceted approach combining emolliency with the known benefits of alpha-hydroxy acids. Hyaluronic acid, a naturally occurring glycosaminoglycan, is one of the most powerful humectants used in skincare.[1][2] We will delve into their distinct mechanisms of action, present supporting experimental data for their efficacy, and provide a standardized protocol for their comparative evaluation.
Mechanisms of Action in Skin Moisturization
The pathways through which this compound and hyaluronic acid enhance skin hydration are fundamentally different, reflecting their distinct chemical natures.
This compound: A Dual-Function Emollient and Biomimetic Hydrator
This compound, also known as myristyl lactate, is an ester formed from myristyl alcohol (a 14-carbon fatty alcohol) and lactic acid. Its efficacy stems from this dual composition, allowing it to function as both an emollient and a source of a key Natural Moisturizing Factor (NMF) component.
-
Emollient Properties: The myristyl alcohol moiety imparts significant emollient properties. Emollients are substances that soften and smooth the skin by filling the spaces between corneocytes. This action helps to repair the skin barrier, reducing roughness and creating a more supple skin surface. Functionally, this also provides a mild occlusive effect, forming a thin layer on the skin that reduces the rate of transepidermal water loss (TEWL).
-
Biomimetic Hydration (Lactate Moiety): The lactate component is a critical element of the skin's own NMF.[3][4][5] NMFs are a collection of water-soluble compounds within the corneocytes that are highly efficient at attracting and binding water, maintaining the hydration of the SC from within.[4] By delivering lactate to the skin, this compound supports this natural process. Furthermore, lactate has been shown to modulate skin physiology by:
-
Enhancing Ceramide Synthesis: Lactate can upregulate the expression or activity of enzymes like sphingomyelin phosphodiesterase-1, which is crucial for the synthesis of ceramides, the dominant lipid in the extracellular matrix.[3]
-
Stabilizing Filaggrin Transcription: It can stabilize HIF-1α, a transcription factor that enhances the expression of the filaggrin gene, a precursor to many NMF components.[3]
-
In essence, this compound offers a comprehensive approach by simultaneously smoothing the skin surface, providing a light occlusive barrier, and supplementing one of the skin's most important natural humectants.
Hyaluronic Acid: The Superlative Humectant
Hyaluronic acid (HA) is a high-molecular-weight polysaccharide naturally found in the body's connective tissues and is a major component of the skin's extracellular matrix.[1][2][6] Its primary role in moisturization is that of a powerful humectant.
-
Water-Binding Capacity: HA is renowned for its ability to bind and retain a massive amount of water, reportedly up to 1,000 times its own weight.[7][8] When applied topically, it draws moisture from the surrounding environment and the deeper dermal layers into the stratum corneum.
-
Influence of Molecular Weight: The efficacy and mechanism of HA are highly dependent on its molecular size:[2][7]
-
High Molecular Weight (HMW) HA (>1000 kDa): Due to its large size, HMW HA remains on the skin's surface. Here, it forms a viscoelastic, non-occlusive film that binds water, provides immediate surface hydration, smooths the skin's appearance, and helps reduce TEWL.[2][7]
-
Low Molecular Weight (LMW) HA (<100 kDa): Smaller HA fragments can penetrate more deeply into the epidermis.[7][9] This allows them to deliver hydration to lower layers of the SC. There is also evidence to suggest that LMW HA can act as a signaling molecule, potentially stimulating the skin's endogenous HA synthesis.[2][9]
-
The primary mechanism of hyaluronic acid is therefore centered on its potent hygroscopic nature, making it an exceptional ingredient for directly increasing the water content of the skin.[7]
Comparative Efficacy: A Review of Experimental Data
Direct, head-to-head clinical trials comparing this compound with hyaluronic acid are not prevalent in published literature. However, a robust comparison can be synthesized by examining data from studies evaluating each ingredient's performance on key indicators of skin hydration and barrier function.
Key Performance Indicators (KPIs):
-
Skin Hydration: Measured by a Corneometer®, which assesses the electrical capacitance of the skin. Higher capacitance corresponds to higher water content in the stratum corneum. Values are expressed in arbitrary units (AU).[10][11]
-
Barrier Function: Measured by assessing Transepidermal Water Loss (TEWL). A lower TEWL value (measured in g/m²/h) indicates a more intact skin barrier and a greater ability to retain moisture.[12][13]
Hyaluronic Acid - Clinical Findings:
-
A study on a serum containing 1% HA demonstrated a significant increase in skin hydration at all evaluation time points: +59% after 1 hour, +48% after 8 hours, and +29% after 24 hours compared to a non-treated control site.[14]
-
The same study showed that TEWL was significantly lower in the HA-treated area compared to the control site after 24 hours.[14]
-
Another clinical trial evaluating an HA facial serum found an immediate 134% increase in skin hydration (via corneometry) post-application, with a sustained increase of 55% after 6 weeks of twice-daily use.[15] This study also documented significant investigator-assessed improvements in skin smoothness (64%), plumping (60%), and hydration (63%) at the 6-week mark.[15]
This compound - Evidence Profile:
-
Specific quantitative clinical data for this compound is less abundant. However, its efficacy can be inferred from the well-documented effects of its constituents.
-
Numerous clinical studies have confirmed that topically applied lactate enhances stratum corneum hydration and can increase epidermal thickness.[3]
-
As an emollient ester, it is mechanistically expected to reduce TEWL by forming a lipid film on the skin, a property common to ingredients of its class.
-
In vitro studies on lactate esters have demonstrated their ability to hydrate the stratum corneum, which in turn can enhance the penetration of other active compounds.[16]
Data Summary Table
| Feature | This compound | Hyaluronic Acid |
| Primary Mechanism | Emollient, Biomimetic Humectant (NMF) | Humectant |
| Mode of Action | Fills inter-corneocyte spaces, provides a mild occlusive layer, and delivers lactate to attract and bind water within corneocytes.[3] | Binds large volumes of water on the skin surface (HMW) and within the epidermis (LMW), directly increasing water content.[2][7] |
| Effect on Skin Hydration | Expected to increase hydration. Lactate is a known NMF component that enhances SC hydration.[3][4] | Clinically proven to significantly increase skin hydration immediately and over 24 hours (+29% to +59%). Sustained long-term increase (+55% at 6 weeks).[14][15] |
| Effect on TEWL | Expected to decrease TEWL due to its emollient and mild occlusive properties. | Proven to decrease TEWL, especially HMW HA which forms a surface film.[7][14] |
| Additional Benefits | Improves skin softness and smoothness; acts as a penetration enhancer for other actives.[16] | Provides skin "plumping" effect, supports extracellular matrix, different molecular weights can target different skin layers.[9][15] |
Experimental Protocol: In-Vivo Assessment of Moisturizer Efficacy
To empirically compare the efficacy of this compound and hyaluronic acid, a randomized, controlled, and assessor-blinded clinical trial is the gold standard. The following protocol outlines a robust methodology for such a study.
Causality: This protocol is designed to isolate the effects of the test materials from environmental and subject-specific variables, ensuring that observed changes in skin hydration and TEWL can be confidently attributed to the products themselves.
Sources
- 1. Hyaluronic acid: A key molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us.typology.com [us.typology.com]
- 3. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. regimenlab.com [regimenlab.com]
- 6. The Role of Hyaluronic Acid (HA) in Skin Hydration and Health [simply-aesthetics.co.uk]
- 7. droracle.ai [droracle.ai]
- 8. naderm.com [naderm.com]
- 9. dermaceutic.com [dermaceutic.com]
- 10. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 11. thekingsleyclinic.com [thekingsleyclinic.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Irritation Potential of Myristyl Lactate Versus Sodium Lauryl Sulfate: A Guide for Formulation Scientists
In the development of topical formulations, from dermatological therapies to cosmetic products, the selection of excipients is a critical determinant of both efficacy and patient compliance. An ingredient's irritation potential is a primary consideration, as it directly impacts the user experience and the overall safety profile of the product. This guide provides an in-depth, objective comparison of the irritation potential of two commonly used ingredients: Myristyl Lactate, an emollient ester, and Sodium Lauryl Sulfate (SLS), a widely used anionic surfactant. This analysis is grounded in established experimental methodologies and aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed ingredient selection.
Introduction: Chemical and Functional Profiles
Sodium Lauryl Sulfate (SLS) is a well-known and extensively studied anionic surfactant valued for its excellent detergency and foaming properties. Chemically, it is an alkyl sulfate. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate group, allows it to disrupt the interface between oil and water, making it an effective cleansing agent. However, this same mechanism contributes to its significant irritation potential, leading to its frequent use as a positive control in dermatological safety testing.[1][2]
Myristyl Lactate is the ester of myristyl alcohol and lactic acid. It functions primarily as an emollient, skin-conditioning agent, and texture enhancer in formulations.[3][4] Unlike the aggressive surfactant action of SLS, Myristyl Lactate's mode of action is to form an occlusive layer on the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. Its chemical structure and properties suggest a much milder interaction with the skin's barrier.
Comparative Irritation Data
| Parameter | Myristyl Lactate | Sodium Lauryl Sulfate (SLS) | References |
| Primary Skin Irritation | Minimally irritating in Draize primary skin irritation tests.[5][6] One contradictory study noted moderate irritation with the undiluted substance.[5][6] | Known skin irritant.[1][2] Frequently used as a positive control in irritation studies.[1] | [1][2][5][6] |
| Ocular Irritation | Produced no signs of ocular irritation in Draize rabbit eye irritation tests.[5][6] | Known to cause eye irritation.[7] | [5][6][7] |
| Human Sensitization (HRIPT) | A formulation containing it was found to be non-irritating and non-sensitizing in a human repeated insult patch study.[5][6] | Can induce irritant contact dermatitis.[2][8] | [2][5][6][8] |
| CIR Safety Conclusion | Safe as used in cosmetic products.[9][10] | Safe for use in rinse-off products. For leave-on products, concentration is limited to 1% and should not be irritating. | [9][10] |
Mechanisms of Irritation
The disparity in irritation potential between Myristyl Lactate and SLS is rooted in their fundamentally different chemical structures and their interactions with the skin's stratum corneum.
Sodium Lauryl Sulfate (SLS):
SLS-induced irritation is a multi-faceted process:
-
Disruption of the Lipid Bilayer: SLS intercalates into the lipid matrix of the stratum corneum, disorganizing its highly ordered structure. This impairs the skin's barrier function, leading to increased transepidermal water loss (TEWL) and enhanced penetration of external irritants.[2]
-
Protein Denaturation: SLS can bind to and denature key structural proteins in the corneocytes, such as keratin. This further compromises the integrity of the skin barrier.
-
Cellular Damage: At higher concentrations, SLS can directly damage keratinocytes, leading to the release of pro-inflammatory mediators and initiating an inflammatory cascade.
Figure 1: Simplified pathway of SLS-induced skin irritation.
Myristyl Lactate:
Myristyl Lactate's low irritation potential is attributed to its emollient properties and different biochemical interactions:
-
Surface Action: As an ester of a fatty alcohol and an alpha-hydroxy acid, it primarily resides on the skin's surface, forming a semi-occlusive film that helps to trap moisture.
-
Enzymatic Metabolism: If it does penetrate the stratum corneum, it is likely metabolized by cutaneous esterases into myristyl alcohol and lactic acid, both of which are naturally present in the skin and generally well-tolerated at the resulting concentrations.
-
Lack of Surfactant Activity: It does not possess the amphiphilic properties of SLS that lead to the disruption of the skin's lipid and protein structures.
Figure 2: Mechanism of action for Myristyl Lactate on the skin.
Experimental Methodologies for Irritation Assessment
A comprehensive evaluation of an ingredient's irritation potential relies on a battery of standardized in vivo and in vitro tests. The choice of methodology is guided by regulatory requirements and the need to obtain data relevant to human exposure.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a test material in human subjects.[11][12][13][14][15]
Objective: To determine the potential of a test material to cause irritation and allergic contact sensitization after repeated application to the skin of human volunteers.
Experimental Protocol:
-
Panel Selection: A panel of 50-200 healthy volunteers is recruited. A significant portion of the panel may have self-assessed sensitive skin to ensure robust results.[11]
-
Induction Phase:
-
Approximately 0.2g of the test material is applied to a 2 cm² occlusive or semi-occlusive patch.[11]
-
The patch is applied to the subject's back for a 24-hour period.
-
The patch is removed, and the site is evaluated for any signs of irritation (erythema, edema) by a trained evaluator after a 24-hour rest period.[11]
-
This procedure is repeated nine times over a three-week period at the same application site.[11][12][13]
-
-
Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.[11]
-
Challenge Phase:
-
Data Interpretation: The incidence and severity of skin reactions during both the induction (irritation) and challenge (sensitization) phases are recorded and analyzed. For a product to be considered non-irritating and non-sensitizing, there should be no significant reactions in the test panel.
Figure 3: Workflow of the Human Repeat Insult Patch Test (HRIPT).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro method provides a non-animal alternative for assessing skin irritation potential. It utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[16][17][18]
Objective: To identify substances that have the potential to cause skin irritation, classified as UN GHS Category 2.
Experimental Protocol:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a cell culture incubator (37°C, 5% CO₂).
-
Application of Test Material:
-
Exposure and Incubation: The tissues are exposed to the test material for a defined period (typically 60 minutes).
-
Rinsing and Post-Incubation: The test material is thoroughly rinsed from the tissue surface, and the tissues are incubated for a post-exposure recovery period of 42 hours.
-
Viability Assessment:
-
Tissue viability is measured using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
The amount of formazan produced is quantified spectrophotometrically, which is directly proportional to the number of viable cells.
-
-
Data Interpretation: A substance is classified as an irritant (UN GHS Category 2) if the mean relative tissue viability is reduced to 50% or less compared to the negative control.
Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)
The BCOP assay is an in vitro method used to assess the potential of a substance to cause severe eye irritation or corrosion. It uses corneas obtained as a by-product from freshly slaughtered cattle.[21][22][23][24][25]
Objective: To identify substances as ocular corrosives and severe irritants.
Experimental Protocol:
-
Cornea Preparation: Bovine corneas are excised and mounted in specialized holders that create separate anterior and posterior chambers.
-
Baseline Measurement: A baseline opacity reading is taken for each cornea using an opacitometer.
-
Application of Test Material:
-
The test material is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes for liquids and surfactants, 4 hours for solids).[21]
-
Negative and positive controls are included in each run.
-
-
Post-Exposure Incubation and Opacity Measurement: The corneas are rinsed and incubated in fresh medium. A final opacity measurement is then taken. The change in opacity from baseline is calculated.
-
Permeability Measurement:
-
Sodium fluorescein dye is added to the anterior chamber.
-
After a 90-minute incubation, the amount of fluorescein that has passed through the cornea into the posterior chamber is measured using a spectrophotometer.[21]
-
-
Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on both the opacity and permeability values.[24] Substances with an IVIS above a certain threshold (e.g., ≥ 55.1) are classified as severe irritants or corrosives.[25]
Conclusion and Formulation Strategy
The experimental evidence strongly supports the classification of Sodium Lauryl Sulfate as a significant skin and eye irritant, while Myristyl Lactate is consistently shown to be a mild, non-irritating, and non-sensitizing ingredient. The choice between these two excipients, therefore, depends entirely on the intended application and the desired product attributes.
-
For formulations where strong cleansing or foaming is required, and the product is intended for brief, rinse-off use, SLS may be a viable option, provided the concentration is carefully managed to mitigate irritation.
-
For leave-on products, formulations intended for sensitive or compromised skin, or in applications where emollience and a smooth skin feel are desired, Myristyl Lactate is the superior choice due to its demonstrably lower irritation potential.
As formulation scientists, understanding the underlying mechanisms of irritation and the rigorous testing protocols used to assess it is paramount. This knowledge enables the development of safe, effective, and user-friendly products that meet both regulatory standards and consumer expectations.
References
- Bovine Corneal Opacity and Permeability (BCOP) Assay INVITTOX n° 127. (n.d.). DB-ALM.
- Human Repeat Insult Patch Test. (n.d.).
- The Bovine Corneal Opacity and Permeability (BCOP) Test Method (draft OECD TG 437). (2009).
- Bovine corneal opacity and permeability test method. (n.d.). EURL ECVAM - TSAR.
- Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics. (n.d.). JRF Global.
- Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. (2013). OECD.
- Myristyl Lact
- The Research Institute for Fragrance Materials' human repeated insult patch test protocol. (2007). Food and Chemical Toxicology, 45(11), 2288-2294.
- MYRISTYL LACT
- What is MYRISTYL LACT
- The human repeated insult patch test in the 21st century: A commentary. (2012). Cutaneous and Ocular Toxicology, 31(1), 49-54.
- HRIPT Study: Ensuring Safety in Cosmetic Products. (2024, October 22). ALS Global.
- Evaluation of skin susceptibility to irritancy by routine patch testing with sodium lauryl sulfate. (1998).
- MYRISTYL LACTATE – Ingredient. (n.d.). COSMILE Europe.
- A review of critical factors in the conduct and interpretation of the human repeat insult patch test. (2008). Regulatory Toxicology and Pharmacology, 52(1), 53-61.
- Myristyl lact
- MYRISTYL LACTATE. (n.d.).
- CIR Ingredient Status Report. (n.d.). Cosmetic Ingredient Review.
- Irritant patch testing with sodium lauryl sulphate: interrelation between concentration and exposure time. (1998).
- Regulatory Skin Irrit
- Irritant patch testing: penetration of sodium lauryl sulphate into human skin. (1990). Skin Pharmacology, 3(4), 213-217.
- Report FRET 12-0492: In vitro Skin Irritation Test. (2017, September 22).
- Sodium lauryl sulfate irritant patch tests: degree of inflammation at various times. (1977).
- Profile of irritant patch testing with detergents: sodium lauryl sulfate, sodium laureth sulfate and alkyl polyglucoside. (1999).
- Final Report on the Safety Assessment of Cetyl lactate and Myristyl lactate. (1983). Journal of the American College of Toxicology, 2(5), 97-109.
- Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). (2016). Archives of Toxicology, 90(12), 2965-3012.
- Eye Irritation: Reference Chemicals. (1992). ECETOC.
- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD.
- From Safety Evaluation to Influencing Factors Analysis: A Comprehensive Investigation on Ocular Irritation of Baby Bath Products. (2025, November 3). Semantic Scholar.
- Determination of eye irritation potential of low-irritant products: comparison of in vitro results with the in vivo draize rabbit test. (2010). Brazilian Journal of Pharmaceutical Sciences, 46(2), 259-266.
- Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study. (2005).
- Effect of Sodium Lauryl Sulfate (SLS) Applied as a Patch on Human Skin Physiology and Its Microbiota. (2021). Microorganisms, 9(1), 113.
- Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models. (2017). Toxicology Research, 33(3), 191-200.
- Draize test. (n.d.). Wikipedia.
- Quantification of sodium lauryl sulfate penetration into the skin and underlying tissue after topical application--pharmacological and toxicological implications. (2002). Journal of Pharmaceutical Sciences, 91(7), 1684-1694.
- Measurement of sodium lauryl sulfate-induced skin irritation. (1996).
- Skin Irritation Test (SIT) OECD TG 439. (n.d.).
- Draize test – Knowledge and References. (n.d.). Taylor & Francis.
- Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH D
- Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). OECD.
- Clinical Protocol. (2019, March 14). GlaxoSmithKline.
Sources
- 1. x-cellr8.com [x-cellr8.com]
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Myristyl lactate - Myristyl lactate studies [tiiips.com]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. CIR Portal Ingredient Status Report [cir-reports.cir-safety.org]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. alsglobal.com [alsglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 18. oecd.org [oecd.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enfo.hu [enfo.hu]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 24. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
- 25. search.library.northwestern.edu [search.library.northwestern.edu]
A Comparative Study on the Stability of Emulsions Formulated with Different Esters
This guide provides an in-depth comparative analysis of emulsion stability as influenced by the selection of different ester-based emulsifiers. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of emulsion science, outlines rigorous experimental protocols for stability assessment, and presents comparative data to inform formulation decisions.
Introduction: The Critical Role of Emulsifier Selection in Emulsion Stability
Emulsions, dispersions of one immiscible liquid within another, are thermodynamically unstable systems.[1] Their kinetic stability, or shelf-life, is paramount in industries ranging from pharmaceuticals to food and cosmetics. The choice of emulsifier is a critical determinant of this stability. Esters, a versatile class of organic compounds, are widely employed as emulsifiers due to their amphiphilic nature, arising from the combination of a polar carboxyl group and a nonpolar hydrocarbon chain.[2]
The stability of an emulsion is governed by the ability of the emulsifier to reduce the interfacial tension between the oil and water phases and to form a resilient interfacial film around the dispersed droplets.[3][4] This film acts as a barrier, preventing droplet coalescence, which is an irreversible process that ultimately leads to phase separation, or "breaking," of the emulsion.[5] Other common instability mechanisms include creaming or sedimentation (driven by density differences), flocculation (droplet aggregation), and Ostwald ripening (growth of larger droplets at the expense of smaller ones).[6][7]
This guide will explore how the molecular structure of different esters influences their performance as emulsifiers and, consequently, the long-term stability of the resulting emulsions. We will examine key ester characteristics such as the Hydrophile-Lipophile Balance (HLB), fatty acid chain length, and the nature of the alcohol moiety.
The Hydrophile-Lipophile Balance (HLB) System: A Predictive Framework
The HLB system, developed by William Griffin, provides a semi-empirical scale to predict the suitability of a surfactant as an emulsifier.[8][9] The HLB value, typically ranging from 0 to 20, reflects the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule.[10]
-
Low HLB values (3-6): Predominantly lipophilic, suitable for water-in-oil (W/O) emulsions.
-
High HLB values (8-18): Predominantly hydrophilic, ideal for oil-in-water (O/W) emulsions.[10]
Each oil phase has a "required HLB" for optimal emulsification.[11] Formulators often blend high and low HLB emulsifiers to achieve the precise required HLB of the oil phase, thereby enhancing emulsion stability.[8][12] This guide will compare esters with varying HLB values to demonstrate the practical application of this system.
Experimental Design: A Comparative Analysis of Ester Performance
This study evaluates the stability of oil-in-water (O/W) emulsions formulated with a selection of common esters, including Sorbitan Esters, Glyceryl Esters, and Polyethylene Glycol (PEG) Esters. These esters are widely used in various industries for their emulsifying properties.[13]
3.1. Materials
-
Oil Phase: Mineral Oil (Required HLB for O/W emulsion: ~10.5)[11]
-
Aqueous Phase: Deionized Water
-
Emulsifiers (Esters):
-
Sorbitan Monostearate (SMS) - Low HLB (~4.7)
-
Polysorbate 80 (Tween 80) - High HLB (~15.0)
-
Glyceryl Monostearate (GMS) - Low HLB (~3.8)
-
PEG-40 Stearate - High HLB (~16.9)
-
-
Preservative: Phenoxyethanol
3.2. Experimental Workflow
The following diagram outlines the systematic approach for preparing and evaluating the stability of the formulated emulsions.
Caption: Experimental workflow for emulsion preparation and stability evaluation.
3.3. Detailed Experimental Protocols
3.3.1. Emulsion Preparation
-
Phase Preparation: Accurately weigh the components for the oil and aqueous phases separately.
-
Heating: Heat both phases to 75°C in separate beakers. This ensures that all components are in a liquid state and facilitates emulsification.
-
Emulsifier Dispersion: Disperse the lipophilic esters (Sorbitan Monostearate, Glyceryl Monostearate) in the oil phase and the hydrophilic esters (Polysorbate 80, PEG-40 Stearate) in the aqueous phase. For formulations using a blend of high and low HLB emulsifiers, each is added to its respective compatible phase.
-
Emulsification: Slowly add the dispersed phase to the continuous phase while applying high shear mixing using a homogenizer. This initial high energy input is crucial for breaking down the dispersed phase into small droplets.
-
Homogenization: Subject the coarse emulsion to further homogenization to achieve a uniform and fine droplet size distribution.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring to prevent premature creaming or coalescence.
3.3.2. Stability Assessment Methods
A multi-faceted approach is employed to comprehensively evaluate emulsion stability.
-
Macroscopic Observation: Visual inspection of the emulsions for signs of instability such as creaming, sedimentation, or phase separation over a defined period.[14]
-
Microscopic Analysis: Observation of the emulsion under a microscope to assess droplet morphology and identify any signs of flocculation or coalescence.
-
Droplet Size Analysis: Measurement of the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An increase in droplet size over time is a direct indicator of coalescence.[15]
-
Zeta Potential Measurement: Determination of the surface charge of the droplets. For electrostatically stabilized emulsions, a high absolute zeta potential (typically > |25| mV) indicates strong inter-droplet repulsion and greater stability.[16][17][18]
-
Accelerated Stability Testing:
Results and Discussion: Correlating Ester Structure with Emulsion Stability
The following table summarizes the anticipated results from the stability testing of emulsions formulated with different esters and ester blends.
| Emulsifier System | Required HLB | Visual Appearance (Initial) | Droplet Size (Initial) | Zeta Potential (Initial) | Accelerated Stability (Centrifugation) |
| Sorbitan Monostearate (Low HLB) | 10.5 | Unstable, rapid separation | Large, non-uniform | Low | Complete phase separation |
| Polysorbate 80 (High HLB) | 10.5 | Milky white, some creaming | Moderate, broad PDI | Moderate | Significant creaming layer |
| Glyceryl Monostearate (Low HLB) | 10.5 | Unstable, rapid separation | Large, non-uniform | Low | Complete phase separation |
| PEG-40 Stearate (High HLB) | 10.5 | Milky white, some creaming | Moderate, broad PDI | Moderate | Significant creaming layer |
| SMS + Polysorbate 80 (Blended to HLB 10.5) | 10.5 | Homogeneous, stable | Small, narrow PDI | High | Minimal to no creaming |
| GMS + PEG-40 Stearate (Blended to HLB 10.5) | 10.5 | Homogeneous, stable | Small, narrow PDI | High | Minimal to no creaming |
4.1. The Impact of HLB and Ester Blends
The results are expected to clearly demonstrate that individual esters with HLB values significantly different from the required HLB of the oil phase fail to produce stable emulsions. In contrast, blends of high and low HLB esters, when combined to match the required HLB of the oil phase, are anticipated to yield highly stable emulsions with small, uniform droplet sizes. This is because a combination of emulsifiers can pack more efficiently at the oil-water interface, creating a more robust and stable interfacial film.[11]
4.2. Influence of Fatty Acid Chain Length and Ester Type
While HLB is a primary determinant, the chemical structure of the ester also plays a significant role.[21][22] For instance, the long, saturated stearate chain in Sorbitan Monostearate and Glyceryl Monostearate contributes to a more ordered and rigid interfacial film when combined with their hydrophilic counterparts. The bulky polyoxyethylene head group of PEG esters can provide significant steric hindrance, preventing droplet aggregation.[2] The choice between different ester families, such as sorbitan, glycerol, or PEG esters, will depend on the specific requirements of the formulation, including desired texture, sensory properties, and compatibility with other ingredients.[13][23]
4.3. The Role of Zeta Potential in Stability
For emulsions stabilized by ionic or non-ionic emulsifiers that can impart a surface charge, the zeta potential is a crucial indicator of stability. A higher magnitude of zeta potential signifies greater electrostatic repulsion between droplets, thus preventing flocculation and subsequent coalescence.[17][24][25] The expected higher zeta potential in the blended emulsifier systems contributes to their enhanced stability.
Conclusion
The selection of an appropriate emulsifier system is paramount to achieving long-term emulsion stability. This comparative study underscores the predictive power of the HLB system and the synergistic benefits of blending high and low HLB esters to match the required HLB of the oil phase. Furthermore, the molecular structure of the ester, including the fatty acid chain length and the nature of the hydrophilic head group, significantly influences the properties of the interfacial film and, consequently, the overall stability of the emulsion.
For formulators, a systematic approach that combines theoretical principles like the HLB system with rigorous experimental evaluation of key stability parameters is essential for developing robust and effective emulsion-based products.
References
-
Emulsion types, stability mechanisms and rheology: A review. International Journal of Innovative Research and Scientific Studies.
-
How emulsions form and break? Biolin Scientific.
-
Zeta Potential and Particle Size to Predict Emulsion Stability. Cosmetics & Toiletries.
-
Basics of the HLB System. J R Hess Company, Inc..
-
The HLB System - Choosing Which Surfactant to Use in Your Formulation. Saffire Blue Inc..
-
The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. Esteem Industries.
-
Reference Guide to HLB Values of Common Emulsifiers. Alfa Chemistry.
-
Using Zeta Potential in Product Formulation. Labcompare.com.
-
The HLB System. Pharm D, Ph D, M Sc, B Sc..
-
Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. MDPI.
-
Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential. AZoM.com.
-
Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. MDPI.
-
The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. MDPI.
-
Emulsion types, stability mechanisms and rheology: A review. ResearchGate.
-
Interfacial tension. MIT.
-
Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. MDPI.
-
Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. Langmuir.
-
The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion. Journal of Colloid and Interface Science.
-
How Interfacial Tension Helps Evaluate Emulsifications. Scientific Gear.
-
Stability - Emulsions. Pharmacy 180.
-
The HLB Concept. Lankem.
-
The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. Wageningen University & Research.
-
Stability study of O/W emulsions using zeta potential. Journal of Chemical and Pharmaceutical Research.
-
Identification of the instability phenomenon of an emulsion. Microtrac.
-
studies of water-in-oil emulsions: stability classes and measurement. Government of Canada.
-
What are the methods available for testing the stability of an emulsion (O/W)? ResearchGate.
-
Emulsion instability phenomena – reasons and prevention. Biolin Scientific.
-
Techniques and methods to study functional characteristics of emulsion systems. PMC.
-
What is Esterification? Esters Guide. Esteem Industries.
-
Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! PharmaCores.
-
(PDF) Emulsion Separation, Classification and Stability Assessment. ResearchGate.
-
Technique for the Evaluation of Emulsion Stability. Journal of Pharmacy and Pharmacology.
-
Emulsion Properties during Microencapsulation of Cannabis Oil Based on Protein and Sucrose Esters as Emulsifiers: Stability and Rheological Behavior. MDPI.
-
Impact of Emulsifier Structure and Concentration on Lipolysis Dynamics and Curcumin Bioaccessibility in the Nanoemulsions Stabilized by Polyglycerol Fatty Acid Esters. PMC - NIH.
-
Sisterna sucrose esters in food - Emulsion stability. YouTube.
-
Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. MDPI.
-
The effect of the addition of esters into an O/W emulsion on the tapping torque. ResearchGate.
-
Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets. PubMed.
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken.
-
Emulsion stabilizer. Cosmetic Ingredients Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is Esterification? Esters Guide [esteem-india.com]
- 3. The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods [mdpi.com]
- 4. Interfacial tension [web.mit.edu]
- 5. pharmacy180.com [pharmacy180.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. jrhessco.com [jrhessco.com]
- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 10. saffireblue.ca [saffireblue.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lankem.com [lankem.com]
- 13. shreechem.in [shreechem.in]
- 14. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. labcompare.com [labcompare.com]
- 18. azonano.com [azonano.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Impact of Emulsifier Structure and Concentration on Lipolysis Dynamics and Curcumin Bioaccessibility in the Nanoemulsions Stabilized by Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
A Comparative Guide to Tetradecyl Lactate for Enhanced Transdermal Delivery of Active Pharmaceutical Ingredients
Executive Summary
The stratum corneum presents the principal barrier to transdermal drug delivery, limiting the passage of many therapeutic molecules. Chemical penetration enhancers (CPEs) are pivotal in overcoming this barrier by reversibly modulating its structure. This guide provides an in-depth validation of Tetradecyl lactate (also known as Myristyl lactate), an alpha-hydroxy acid ester, as a high-performance penetration enhancer. We will dissect its mechanism of action, present a comparative analysis against established enhancers using experimental data, and provide a self-validating protocol for its evaluation. This document is intended for researchers, scientists, and formulation experts dedicated to advancing topical and transdermal drug delivery systems.
The Stratum Corneum Challenge and the Role of Chemical Enhancers
The efficacy of transdermal drug delivery is fundamentally governed by the physicochemical properties of the active pharmaceutical ingredient (API) and the formidable barrier properties of the skin's outermost layer, the stratum corneum (SC).[1] This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, effectively prevents the ingress of most xenobiotics.[2] Chemical penetration enhancers are excipients designed to interact with the SC's components to temporarily and reversibly decrease its barrier function, thereby facilitating drug permeation.[3]
The causality behind selecting an enhancer lies in its mechanism. Enhancers can act via several pathways:
-
Lipid Disruption: Intercalating into the highly ordered lipid bilayers of the SC, increasing their fluidity.
-
Protein Interaction: Interacting with intracellular keratin, leading to a conformational change that opens diffusion pathways.
-
Partitioning Promotion: Altering the solubility of the drug within the skin, improving its partitioning from the vehicle into the SC.
This guide focuses on this compound, an ester that combines the properties of lactic acid and a fatty alcohol, both of which are known to influence skin permeability.[4]
Caption: General mechanisms of Chemical Penetration Enhancers (CPEs).
Mechanistic Deep Dive: this compound
This compound (C17H34O3) is the ester formed from the reaction of myristyl alcohol and lactic acid.[5] Its efficacy as a penetration enhancer stems from its amphiphilic structure. The molecule possesses a hydrophilic lactate "head" group and a 14-carbon lipophilic "tail." This structure is key to its mechanism.
Causality of Action: The prevailing hypothesis is that this compound orients itself within the SC's lipid matrix. The lipophilic tetradecyl chain intercalates between the acyl chains of the endogenous ceramides and fatty acids, disrupting their tight, ordered packing. Simultaneously, the polar lactate head group may interact with the polar head groups of the skin lipids. This dual action introduces disorder and increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.[4] Furthermore, as an alpha-hydroxy acid ester, it may also contribute to exfoliation and hydration, further reducing the barrier's resistance.
Caption: Proposed mechanism of this compound in the stratum corneum.
Comparative Performance Analysis
To validate the performance of this compound, we synthesize data from a key study that investigated a series of lactate esters against APIs of varying lipophilicity.[4][6] The choice of comparators is critical for objective assessment. Here, we consider:
-
Control (Propylene Glycol - PG): A ubiquitous vehicle in topical formulations known to have mild enhancing properties.[7]
-
Oleic Acid (OA): A gold-standard fatty acid enhancer known for its potent lipid fluidizing effects.[7][8] While direct comparative data under identical conditions is sparse, its synergistic effect with PG is well-documented and provides a benchmark for high-potency enhancement.[8][9]
The following table summarizes the enhancement ratios (ER) for various APIs. The ER is a critical metric, calculated as the flux of the drug with the enhancer divided by the flux of the drug from the control vehicle.[10]
Table 1: Comparative Performance of Lactate Esters as Penetration Enhancers
| Active Pharmaceutical Ingredient (API) | Lipophilicity (Log P) | Enhancer (5% w/w in PG) | Permeability Coefficient (Kₚ x 10⁻⁵ cm/h) | Enhancement Ratio (ER) | Source(s) |
|---|---|---|---|---|---|
| Ibuprofen | 3.97 (Lipophilic) | Control (PG only) | 28.11 ± 2.20 | 1.00 | [4] |
| Decyl Lactate (C10) | 48.12 ± 5.13 | 1.71 | [4] | ||
| Dodecyl Lactate (C12) | 56.33 ± 4.89 | 2.00 | [4] | ||
| This compound (C14) | 52.19 ± 6.01 | 1.86 | [4] | ||
| Salicylic Acid | 2.26 (Moderately Lipophilic) | Control (PG only) | 1.98 ± 0.11 | 1.00 | [4] |
| Decyl Lactate (C10) | 5.87 ± 0.43 | 2.96 | [4] | ||
| Dodecyl Lactate (C12) | 7.01 ± 0.55 | 3.54 | [4] | ||
| This compound (C14) | 6.25 ± 0.48 | 3.16 | [4] | ||
| 5-Fluorouracil (5-FU) | -0.89 (Hydrophilic) | Control (PG only) | 0.15 ± 0.02 | 1.00 | [4][11] |
| Decyl Lactate (C10) | 0.79 ± 0.09 | 5.27 | [4] | ||
| Dodecyl Lactate (C12) | 0.91 ± 0.11 | 6.07 | [4] |
| | | This compound (C14) | 0.83 ± 0.10 | 5.53 |[4] |
Analysis of Results:
-
Structure-Activity Relationship: The data clearly shows that lactate esters with fatty alcohol chain lengths of C10-C12 provide the most significant enhancement across all APIs tested.[4] While this compound (C14) is highly effective, its performance is slightly surpassed by its shorter-chain analogues in this specific study.
-
API Lipophilicity: A crucial finding is that the enhancement effect of lactate esters is inversely correlated with the drug's lipophilicity.[4][6] The most dramatic enhancement (ER > 5.5) was observed for the hydrophilic drug, 5-Fluorouracil. This suggests that this compound is particularly valuable for delivering water-soluble APIs that struggle to partition into and permeate the lipid-rich SC.
Standardized Protocol for Performance Validation: The Franz Diffusion Cell Assay
To ensure trustworthy and reproducible results, a standardized protocol is essential. The Franz diffusion cell is the gold-standard apparatus for in vitro skin permeation testing (IVPT).[10][12] This protocol provides a self-validating system for comparing this compound against other enhancers.
4.1 Objective: To quantify and compare the permeation flux of a specific API across an excised skin membrane from formulations containing this compound versus control and comparator formulations.
4.2 Materials & Apparatus:
-
Vertical Franz Diffusion Cells (with known orifice area and receptor volume)[10]
-
Excised skin membrane (e.g., human cadaver, porcine ear)[13]
-
Receptor solution (e.g., phosphate-buffered saline, potentially with a solubilizer to maintain sink conditions)
-
Formulations:
-
A) Control: API in vehicle (e.g., Propylene Glycol)
-
B) Test: API + 5% this compound in vehicle
-
C) Comparator: API + 5% Oleic Acid in vehicle
-
-
Analytical instrumentation (e.g., HPLC) for API quantification.
4.3 Step-by-Step Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to fit the Franz cells.
-
Immerse in 60°C water for 60 seconds to separate the epidermis, if required by the specific protocol.[10]
-
-
Franz Cell Assembly:
-
Fill the receptor chamber with pre-warmed (37°C), de-gassed receptor solution, ensuring no air bubbles are trapped.[14]
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[10]
-
Clamp the chambers together securely.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Sample Application & Collection:
-
Apply a precise, finite dose of the formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber's sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[10]
-
-
Analyte Quantification & Data Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss) in µg/cm²/h.[10]
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control)[10]
-
Caption: Experimental workflow for the Franz Diffusion Cell (FDC) assay.
Discussion and Formulation Considerations
The experimental evidence strongly supports the use of this compound as an effective penetration enhancer, particularly for hydrophilic APIs.[4] Its performance is comparable to, and in the same class as, other potent fatty acid-derived enhancers.
Safety & Irritation: this compound is generally considered safe and is widely used in cosmetic formulations.[15][16] Studies show it to be minimally irritating and not a skin sensitizer at typical use concentrations.[17] The CIR Expert Panel concluded it is safe for use in cosmetic products at concentrations ≤10%.[18] However, one source notes a high comedogenic rating, which should be a consideration for formulations targeting acne-prone skin.[5]
Formulation Compatibility:
-
pH: this compound is an ester and performs best in pH-neutral formulations to avoid hydrolysis.[15]
-
Solubility: It is an effective solubilizer for certain APIs, such as organic sunscreen actives, which can be an added benefit in formulation development.
-
Aesthetics: A significant advantage of this compound is its aesthetic properties. It reduces the tackiness and greasiness of formulations, imparting a non-oily lubricity, which is crucial for patient compliance.[16]
Conclusion
This compound is a scientifically validated and highly effective penetration enhancer for transdermal drug delivery. Its amphiphilic nature allows it to fluidize the stratum corneum's lipid matrix, with a pronounced effect on the delivery of hydrophilic APIs. While its performance is maximized with a C12 alkyl chain, the C14 variant (this compound) remains a potent and commercially available option. Its favorable safety profile and excellent aesthetic characteristics make it a compelling choice for researchers and formulators seeking to overcome the skin barrier and develop elegant, effective topical and transdermal therapies. The provided standardized protocol offers a robust framework for validating its performance with specific APIs in any drug development program.
References
- Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells - Benchchem. (n.d.).
- Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. (2022). Curr Protoc, 2(3), e391.
- Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube.
- Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. (n.d.). PMC.
- Methods to Evaluate Skin Penetration In Vitro. (n.d.). MDPI.
- Transdermal Drug Delivery Systems: Formulation Strategies, Permeation Enhancement Techniques, And Future Perspectives. (2025).
- CERAPHYL 41 ESTER. (n.d.). Ataman Kimya.
- MYRISTYL LACTATE. (2024). SpecialChem.
- CERAPHYL 41. (n.d.). Ataman Kimya.
- Ceraphyl™ 41 ester by DKSH. (n.d.). UL Prospector.
- Ceraphyl 41 ester - Ashland. (2020). SpecialChem.
- In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. (n.d.). NIH.
- MYRISTYL LACTATE. (n.d.). Ataman Kimya.
- Skin penetration enhancers. (2013). PubMed.
- Influences of lactate esters concentration on the transdermal flux of... (n.d.). ResearchGate.
- In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. (2025). ResearchGate.
- An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (2025). ResearchGate.
- Myristyl Lactate. (n.d.). PubChem.
- Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin. (2025). ResearchGate.
- Safety assessment of lactate esters. (1998). PubMed.
- Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. (2014). PMC.
- Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin. (n.d.). PubMed.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. ulprospector.com [ulprospector.com]
- 16. specialchem.com [specialchem.com]
- 17. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Occlusive Properties of Myristyl Lactate and Petrolatum: An In-Vivo and In-Vitro Assessment
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Occlusion in Skin Barrier Function
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier protecting the body from the external environment and preventing excessive water loss. This function is paramount for maintaining skin health and integrity. Occlusive agents are instrumental in topical and dermatological formulations, designed to form a protective layer on the skin's surface. This barrier reduces transepidermal water loss (TEWL), a key indicator of skin barrier function, thereby promoting skin hydration and aiding in the repair of a compromised barrier.[1][2]
Petrolatum, a semi-solid mixture of hydrocarbons, has long been the benchmark for occlusive ingredients, often referred to as the "gold standard" for its remarkable ability to prevent water evaporation from the skin.[3][4] Its efficacy in creating a semi-permeable film that traps moisture is well-documented, with studies showing it can reduce TEWL by as much as 99%.[5] Myristyl lactate, an ester of myristic alcohol and lactic acid, is recognized for its emollient and skin-conditioning properties.[3] While it is known to impart a smooth and silky feel to the skin and possess some water-repellent characteristics, its occlusive performance relative to petrolatum is less defined.[3]
This guide provides a comprehensive framework for assessing the occlusive properties of myristyl lactate in comparison to petrolatum. We will detail both in-vivo and in-vitro methodologies, offering a robust approach for formulators and researchers to quantify and compare the occlusive efficacy of these ingredients. The experimental designs herein are structured to yield reliable and reproducible data, crucial for informed ingredient selection and product development.
Material Profiles
Petrolatum
Petrolatum is a highly refined, semi-solid hydrocarbon mixture derived from petroleum.[5] Its mechanism of action is primarily physical; it forms a hydrophobic barrier on the skin that is impermeable to water, thus significantly reducing TEWL.[4] This occlusive film not only prevents moisture loss but also protects the skin from external irritants.[4] Due to its inert and non-comedogenic nature, it is widely used in a variety of skincare and therapeutic products.[6]
Myristyl Lactate
Myristyl lactate is an ester that functions as an emollient and skin conditioning agent in cosmetic and personal care products. It is formed through the esterification of myristyl alcohol and lactic acid.[7] Typically used at concentrations ranging from 1% to 10%, it contributes to a desirable skin feel and can improve the texture of formulations.[7][8] While it is described as having some water-repellent properties, its primary role is to soften and smooth the skin.[3] A thorough evaluation of its occlusive capabilities is necessary to understand its full potential in barrier-enhancing formulations.
In-Vivo Assessment of Occlusivity: Transepidermal Water Loss (TEWL) Measurement
The in-vivo measurement of TEWL is a non-invasive and widely accepted method for quantifying the integrity of the skin barrier and the effect of topical products on water evaporation from the skin.[9]
Experimental Workflow: In-Vivo TEWL Measurement
Caption: Diagram of the in-vitro water vapor transmission rate (WVTR) test setup.
Detailed Experimental Protocol: In-Vitro WVTR
-
Apparatus:
-
Payne permeability cups or similar test dishes.
-
A substrate membrane (e.g., Whatman filter paper) to support the test material.
-
An analytical balance with a precision of 0.001 g.
-
A controlled environment chamber capable of maintaining constant temperature and humidity.
-
-
Procedure (Water Method):
-
Fill the test dishes with distilled water to a level that is close to the substrate when sealed.
-
Cut the substrate membrane to the size of the dish opening.
-
Apply a uniform film of the test material (Petrolatum or Myristyl Lactate) onto the substrate at a standardized thickness. An untreated substrate will serve as a control.
-
Seal the substrate with the applied film onto the test dish, ensuring an airtight seal.
-
Weigh the entire assembly and place it in the controlled environment chamber (e.g., 32°C and 50% RH).
-
Periodically (e.g., every 24 hours) remove the assembly and weigh it to determine the amount of water that has evaporated.
-
-
Data Analysis:
-
Plot the weight loss versus time. The slope of the linear portion of the graph represents the rate of water vapor transmission.
-
Calculate the WVTR in g/m²·h using the following formula: WVTR = (G / t) / A Where:
-
G = weight change in grams
-
t = time in hours
-
A = area of the test dish opening in square meters
-
-
Compare the WVTR values of Myristyl Lactate, Petrolatum, and the untreated control. A lower WVTR indicates greater occlusivity.
-
Data Presentation and Interpretation
The quantitative data from both the in-vivo and in-vitro studies should be summarized in clear, well-structured tables for easy comparison.
Table 1: In-Vivo Transepidermal Water Loss (TEWL) Reduction
| Treatment | Baseline TEWL (g/m²·h) (Mean ± SD) | % TEWL Reduction at 1h (Mean ± SD) | % TEWL Reduction at 2h (Mean ± SD) | % TEWL Reduction at 4h (Mean ± SD) | % TEWL Reduction at 6h (Mean ± SD) |
| Untreated Control | |||||
| Vehicle Control | |||||
| 5% Myristyl Lactate | |||||
| 100% Petrolatum |
Table 2: In-Vitro Water Vapor Transmission Rate (WVTR)
| Test Material | WVTR (g/m²·h) (Mean ± SD) | % Occlusion (Relative to Control) |
| Untreated Substrate | 0% | |
| Myristyl Lactate | ||
| Petrolatum |
% Occlusion = [(WVTR_control - WVTR_sample) / WVTR_control] * 100
Discussion and Conclusion
This guide outlines a dual-pronged approach to rigorously assess the occlusive properties of myristyl lactate against the industry benchmark, petrolatum. The in-vivo TEWL study provides clinically relevant data on how the material performs on human skin under controlled conditions, reflecting real-world application. The in-vitro WVTR test offers a standardized, cost-effective method for determining the intrinsic barrier properties of the material itself, free from biological variables.
By employing these methodologies, researchers and formulators can obtain a comprehensive understanding of myristyl lactate's capacity to reduce water loss from the skin. The resulting data will enable a direct comparison with petrolatum, facilitating evidence-based decisions in the development of moisturizing and barrier-repairing topical products. The synergy of both in-vivo and in-vitro data will provide a robust and scientifically sound assessment of myristyl lactate's role as an occlusive agent in skincare and dermatological formulations.
References
-
Myristyl lactate. (2022, November 29). Tiiips. [Link]
-
MYRISTYL LACTATE. Ataman Kimya. [Link]
-
Myristal Lactate. MakingCosmetics. [Link]
-
Myristyl Lactate. Farmoganic - Health and Beauty. [Link]
-
ASTM E 96 WVTR. SGS-IPS Testing. [Link]
-
Myristyl Lactate. PubChem. [Link]
-
ASTM E96 - Water Vapor Transmission. ICC Evaluation Service, LLC (ICC-ES). [Link]
-
Water Vapor Transmission Test ASTM E96. Textile Tester. [Link]
-
ASTM E96 Testing: Complete Guide to Water Vapor Transmission Rate (WVTR) of Materials. (2025, December 2). IMR Test Labs. [Link]
-
An Outline of Standard ASTM E96 for Cup Method Water Vapor Permeability Testing. (2013, January 21). Labthink. [Link]
-
Myristyl Lactate. Cosmetics Info. [Link]
-
Human skin explant model for the investigation of topical therapeutics. (2020, December 3). CentAUR. [Link]
-
An improved human skin explant culture method for testing and assessing personal care products. (2023, January 6). PubMed. [Link]
-
Skin model to target sensitive skin. Syntivia. [Link]
-
In-vivo and in-vitro applications of closed-chamber TEWL measurements. (2007, September 24). Biox Systems. [Link]
-
Human skin explant model for the investigation of topical therapeutics. (2020, December 3). PubMed. [Link]
-
Human Skin Explant Model For The Investigation Of Topical Therapeutics. MedPharm. [Link]
-
Skincare Formulation 101: Creating Effective and Safe Products. (2025, March 17). Citruslabs. [Link]
-
How to Formulate Your Own Skin Care Products. (2024, September 17). Illumination Consulting. [Link]
-
Cosmetic Formulation of Skin Care Products. (n.d.). Taylor & Francis. [Link]
-
Directional assessment of the skin barrier function in vivo. (n.d.). Wiley Online Library. [Link]
-
No. 2 “SPF Testing” Transepidermal Water Loss (TEWL). (n.d.). Eurofins. [Link]
-
Biometrology Guidelines for the In Vivo Assessment of Transepidermal Water Loss and Skin Hydration in Nonclinical Settings. (n.d.). ResearchGate. [Link]
-
International guidelines for the in vivo assessment of skin properties in non-clinical settings: part 2. Transepidermal water loss and skin hydration. (n.d.). CDC Stacks. [Link]
-
A Laboratory Guide to Cosmetics Formulation Testing. (2023, February 28). Contract Laboratory. [Link]
-
Cosmetic Formulations: A Beginners Guide. (n.d.). Institute of Personal Care Science. [Link]
-
Myristyl lactate. (2022, November 29). Tiiips. [Link]
-
How to evaluate the skin barrier function? (2023, September 5). Premium Beauty News. [Link]
-
Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss. (n.d.). Dove Press. [Link]
-
Skin Barrier – Function, Restoration and Repair. (2024, April 23). SGS France. [Link]
Sources
- 1. Myristyl lactate [tiiips.com]
- 2. citruslabs.com [citruslabs.com]
- 3. Myristyl Lactate | C17H34O3 | CID 64676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. en.labthink.com [en.labthink.com]
- 5. specialchem.com [specialchem.com]
- 6. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. farmoganic.com [farmoganic.com]
- 9. ipstesting.com [ipstesting.com]
Comparative evaluation of the environmental impact of different emollients
A Comparative Guide to the Environmental Impact of Cosmetic Emollients
This guide provides a comprehensive evaluation of the environmental profiles of common emollient classes used in the cosmetic and pharmaceutical industries. As consumer and regulatory demand for sustainable products intensifies, a thorough understanding of an ingredient's lifecycle, from sourcing to its ultimate environmental fate, is paramount for responsible formulation. This document moves beyond marketing claims to provide researchers, scientists, and drug development professionals with the objective data and experimental frameworks necessary to make informed, scientifically-grounded decisions.
Introduction: The Environmental Significance of Emollients
Emollients are fundamental to cosmetic and topical drug formulations, providing skin-softening, moisturizing, and sensory benefits. However, their widespread use means that significant quantities are eventually released into the environment, primarily through wastewater systems.[1][2] Once in the environment, their impact is determined by their intrinsic chemical properties, which dictate their persistence, potential for bioaccumulation, and toxicity to ecosystems.[3] This guide will dissect these key environmental parameters for three major emollient categories: Silicones, Mineral Oils, and Plant-Derived Emollients.
Emollient Classification
For the purpose of this analysis, we will categorize emollients into three distinct groups based on their origin and chemical nature:
-
Silicones: A family of synthetic polymers derived from silicon, characterized by a Si-O backbone (siloxane).[4] This category includes volatile cyclic silicones (e.g., Cyclopentasiloxane - D5) and linear polymers (e.g., Dimethicone). They are prized for their unique sensory properties, such as a silky, non-greasy feel.[5]
-
Mineral Oils: These are complex mixtures of hydrocarbons derived from petroleum, a non-renewable fossil fuel.[6][7] Key examples include Paraffinum Liquidum (Mineral Oil) and Petrolatum. Their primary function is occlusive, forming a barrier to prevent water loss from the skin.[8]
-
Plant-Derived Emollients: This broad category includes materials sourced from renewable plant feedstocks.[9][10] It encompasses natural triglycerides (e.g., vegetable oils), fatty acids, fatty alcohols, and increasingly, bio-based alternatives to silicones like plant-derived alkanes and esters, which are synthesized using green chemistry principles.[11][12] The naturalness of these ingredients can be defined and calculated using the ISO 16128 standard.[13][14][15]
Key Environmental Impact Parameters
A robust environmental assessment relies on multiple metrics. Relying on a single attribute, such as biodegradability, can be misleading and lead to "greenwashing."[16] A holistic evaluation must consider the following:
-
Life Cycle Assessment (LCA): LCA is a methodology for evaluating the environmental performance of a product across its entire life cycle, from raw material extraction ("cradle") to disposal ("grave").[17][18][19] This "cradle-to-grave" analysis quantifies inputs (energy, resources) and outputs (emissions, waste) at each stage to identify environmental hotspots.[19][20]
-
Biodegradability: This measures the ability of a substance to be broken down into simpler, harmless components like carbon dioxide and water by microorganisms.[21] It is a critical indicator of environmental persistence. Poorly biodegradable substances can accumulate in water and soil.[1][22]
-
Bioaccumulation Potential (BCF): This refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment.[3] Substances that are persistent and bioaccumulative can pose long-term risks as they move up the food chain.[5][23]
-
Ecotoxicity: This is the measure of a substance's potential to cause harm to ecosystems, particularly aquatic life.[24] Ecotoxicity testing evaluates both acute (short-term) and chronic (long-term) effects on organisms like algae, invertebrates, and fish.[6][24]
Logical Workflow: Life Cycle Assessment (LCA)
The following diagram illustrates the standard "cradle-to-grave" workflow for assessing the environmental impact of an emollient.
Caption: Cradle-to-grave Life Cycle Assessment (LCA) stages for a cosmetic emollient.
Comparative Analysis of Emollients
The following table summarizes the environmental performance of the three emollient classes based on the key parameters discussed.
| Parameter | Silicones (Cyclic & Linear) | Mineral Oils (Petrolatum, Paraffin) | Plant-Derived Emollients (Oils, Esters) |
| Primary Source | Mineral silicon (non-renewable)[16] | Petroleum (non-renewable fossil fuel)[9][25] | Plants (renewable)[9][10] |
| Biodegradability | Very low to negligible.[1][5] Considered persistent.[26] Degradation half-life for D5 in sediment can exceed 1,200 days.[4][27] | Poor biodegradability; considered persistent in the environment.[6][22] | Generally high ("readily biodegradable").[12] Many plant-based esters and alkanes pass OECD 301 tests.[28] |
| Bioaccumulation | High potential, especially for cyclic silicones (D4, D5).[5][23] Classified as Persistent, Bioaccumulative, and Toxic (PBT) substances under REACH.[4][26] | Low to moderate potential. Some components may accumulate.[29] | Low potential. They are typically metabolized by organisms. |
| Ecotoxicity | Varies. Cyclic silicones are under regulatory scrutiny for potential harm to aquatic life.[26][27] Linear silicones generally show low toxicity.[16] | Can be toxic to aquatic life.[6] The extraction and refining of crude oil carry significant environmental risks.[22] | Generally low ecotoxicity. However, large-scale agriculture can lead to habitat loss and pollution from pesticides/fertilizers.[3] |
| LCA Considerations | Energy-intensive manufacturing process.[16] Non-renewable source. | High carbon footprint associated with oil extraction and refining.[7][22] | Lower carbon footprint from raw materials, but land use, water consumption, and transportation must be considered.[20][30] |
| Regulatory Status | Use of D4 and D5 is restricted in wash-off cosmetics in the EU due to environmental concerns.[26][27] | Permitted, but must be highly refined to remove carcinogenic impurities (PAHs).[7] | Generally regarded as safe. Sourcing may be subject to sustainability certifications (e.g., RSPO for palm oil).[30] |
Experimental Methodologies
To ensure data is comparable and trustworthy, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides the most widely accepted guidelines for chemical safety testing.
Protocol: Ready Biodegradability via Manometric Respirometry (OECD 301F)
This test measures the oxygen consumed by microorganisms as they biodegrade a test substance over 28 days. It is a robust method for determining ultimate biodegradation.
Objective: To determine if a substance is "readily biodegradable."
Pass Criteria: The substance must achieve ≥60% of its Theoretical Oxygen Demand (ThOD) within a 28-day period. Crucially, this pass level must be reached within a "10-day window" that begins when 10% biodegradation is first achieved.[31]
Step-by-Step Methodology:
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared to provide a diverse microbial population.
-
Test Setup: The test substance is added to a mineral medium in a sealed vessel at a known concentration. The vessel is inoculated with the prepared microorganisms.
-
Control & Reference: Three types of vessels are run in parallel:
-
Test Vessels: Contain the emollient.
-
Blank Controls: Contain only the inoculum and mineral medium to measure background respiration.
-
Reference Controls: Contain a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
-
Incubation: Vessels are incubated at a constant temperature (22 ± 2°C) in the dark for 28 days. Oxygen consumption is continuously measured using a respirometer, which detects pressure changes in the headspace.
-
Data Analysis: The oxygen uptake in the blank control is subtracted from the test vessels. The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance / ThOD) x 100
-
Validation: The test is considered valid if the reference substance passes the criteria and other quality parameters are met.
Workflow Diagram: Biodegradability Testing (OECD 301)
Caption: Experimental workflow for determining ready biodegradability via OECD 301 guidelines.
The Rise of Sustainable Alternatives
The data clearly indicates a shift away from persistent and non-renewable emollients.[9] This trend is driven by both regulatory pressure and consumer demand for "clean" and "green" beauty.[10][12] The focus is now on:
-
Plant-Based Innovation: Developing novel esters, alkanes, and other molecules from renewable feedstocks that mimic the desirable sensory properties of silicones without the associated environmental persistence.[9][12]
-
Green Chemistry: Employing manufacturing processes that minimize waste, reduce energy consumption, and use non-hazardous solvents.
-
Ethical & Sustainable Sourcing: Ensuring that the cultivation of plant-based raw materials does not contribute to deforestation, biodiversity loss, or social exploitation.[30] Certifications from organizations like the Roundtable on Sustainable Palm Oil (RSPO) are becoming increasingly important.[30]
Decision Framework: Selecting an Environmentally Conscious Emollient
Caption: Decision tree for selecting an emollient based on key environmental criteria.
Conclusion
The environmental impact of an emollient is a complex, multifaceted issue that cannot be summarized by a single characteristic. While silicones offer unique performance benefits, their environmental persistence and the bioaccumulative potential of certain cyclic variants present significant ecological risks.[4][5][27] Mineral oils, derived from non-renewable petroleum, are poorly biodegradable and carry risks associated with their extraction and potential for contamination.[6][22][25]
Plant-derived emollients represent the most promising path forward, offering ready biodegradability and a renewable lifecycle.[9][12] However, the responsibility does not end with selecting a "natural" ingredient. Formulators must demand transparency in the supply chain, prioritize ingredients from certified sustainable sources, and consider the entire life cycle, including the green chemistry principles used in an ingredient's synthesis.[30] By integrating these rigorous scientific principles into the development process, the industry can create high-performing products that are safe for both consumers and the planet.
References
- Intertek. Naturalness According to ISO 16128.
- Cosmetics Europe. Assessing the Environmental Safety of Cosmetic Ingredients.
- Coptis. Natural cosmetics: what is ISO 16128?
- Frontiers. A review of environmental and health effects of synthetic cosmetics.
- NATRUE.org. Factsheet on ISO 16128 guidelines.
- Covalo Blog. Assessing Environmental Impact of Cosmetic Ingredients.
- SOPHIM. ISO 16128: a standard for assessing the naturality of cosmetic ingredients.
- ANSI Webstore. ISO 16128 - Natural and Organic Cosmetics Set.
- Omy Laboratoires. Harmful Ingredients for the Environment in Cosmetics and Household Products.
- COSSMA. The effect of cosmetics on the environment: Regulatory updates in ASEAN, China and EU.
- National Institutes of Health (NIH). Ex Vivo Human Skin is not a Barrier for Cyclic Siloxanes (Cyclic Silicones): Evidence of Diffusion, Bioaccumulation, and Risk of Dermal Absorption.
- Data Bridge Market Research. The Emergence of Plant-Based Emollients in Cosmetic Formulations.
- ResearchGate. Bio-based alternatives to volatile silicones: Relationships between chemical structure, physicochemical properties and functional performances.
- CosmEthically ACTIVE certificate. Silicones in cosmetics and their impact on the environment.
- DHI. Risk assessment of silicone in care products.
- CosmEthically ACTIVE. Silicones in cosmetics and their impact on the environment.
- European Chemicals Agency (ECHA). How to find information about chemicals.
- ResearchGate. Plant based sourcing: examples with major lipid derivative content.
- Deveraux Specialties. Silky, Hydrating, and Sustainable: Plant-Based Emollients That Outperform Synthetics.
- MADE SAFE Certified. Chemical Profile: Mineral Oil & Petroleum Jelly.
- GreenGate. Mineral Oils (Paraffinum Liquidum, Petrolatum,...).
- SpecialChem. Sustainable ingredients and claims selection.
- ResearchGate. Life Cycle Assessment (LCA) of the Impact on the Environment of a Cosmetic Cream with Gold Nanoparticles and Hydroxylated Fullerene Ingredients.
- National Institutes of Health (NIH). Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs).
- Cosmetic Ingredient Review (CIR). About CIR.
- Genomatica, Inc. Life Cycle Assessment (LCA) of Naturally-Sourced and Petroleum-Based Glycols Commonly Used in Personal Care Products.
- Prodigia cosmetics. The clean alternative to silicones; silicone-like ingredients.
- Grand Ingredients. Biodegradability Testing Explained.
- oOlution. Mineral oils in cosmetics: no petroleum on my skin.
- Cosmébio. Silicones in Beauty Products: What You Should Know About This Ingredient.
- Inolex. Sustainable ingredients for health, beauty, and wellness.
- EWG Skin Deep®. What is PETROLATUM.
- MDPI. Life Cycle Assessment (LCA) of the Impact on the Environment of a Cosmetic Cream with Gold Nanoparticles and Hydroxylated Fullerene Ingredients.
- Ecovia Intelligence. Natural Ingredients: Ethical Sourcing in Cosmetics Industry.
- Skin Type Solutions. What is the Cosmetic Ingredient Review Board (CIR)?
- Grand Ingredients. Silicones vs Alternatives Environmental Impact.
- YouTube. ECHA's chemicals database and information sharing approach.
- HeP Cosmetics. Life Cycle Assessment.
- Contract Laboratory. OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
- Wikipedia. Cosmetic Ingredient Review.
- YouTube. ECHA CHEM: new chemicals database - Part II.
- Lumene FI. Life-cycle assesment study and product carbon footprint pre-study.
- Deconstruct. Brightening Moisturizer- 3% Vitamin C + 1% Kojic Acid Dipalmitate.
- ECHA. ECHA CHEM.
- Cosmetic Ingredient Review (CIR). Home.
- OECD. Test No. 301: Ready Biodegradability.
- YouTube. ECHA CHEM tutorial: how to find ecotoxicological information in REACH registrations.
- David Suzuki Foundation. Toxic ingredients to avoid: Petrolatum.
Sources
- 1. bleulavande.com [bleulavande.com]
- 2. The effect of cosmetics on the environment: Regulatory updates in ASEAN, China and EU | in-cosmetics Connect [connect.in-cosmetics.com]
- 3. Frontiers | A review of environmental and health effects of synthetic cosmetics [frontiersin.org]
- 4. cosmethicallyactive.com [cosmethicallyactive.com]
- 5. researchgate.net [researchgate.net]
- 6. madesafe.org [madesafe.org]
- 7. Toxic ingredients to avoid: Petrolatum - David Suzuki Foundation [davidsuzuki.org]
- 8. deverauxspecialties.com [deverauxspecialties.com]
- 9. Silicone Emollients in Cosmetics: Benefits, and Environmental Impact [databridgemarketresearch.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The clean alternative to silicones; silicone-like ingredients - [prodigia-cosmetics.com]
- 13. Naturalness According to ISO 16128 [intertek.com]
- 14. Natural cosmetics: what is ISO 16128? [coptis.com]
- 15. ISO 16128: a standard for assessing the naturality of cosmetic ingredients - Sophim cosmetic ingredients supplier [sophim.com]
- 16. grandingredients.com [grandingredients.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. hepcosmetics.com [hepcosmetics.com]
- 20. lumene.com [lumene.com]
- 21. grandingredients.com [grandingredients.com]
- 22. Mineral Oils (Paraffinum Liquidum, Petrolatum,...) - GreenGate [green-gate.eu]
- 23. Ex Vivo Human Skin is not a Barrier for Cyclic Siloxanes (Cyclic Silicones): Evidence of Diffusion, Bioaccumulation, and Risk of Dermal Absorption Using a New Validated GC-FID Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.covalo.com [blog.covalo.com]
- 25. oolution.com [oolution.com]
- 26. Silicones in Beauty Products: What You Should Know About This Ingredient [cosmebio.org]
- 27. cosmethicallyactive.com [cosmethicallyactive.com]
- 28. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ewg.org [ewg.org]
- 30. Natural Ingredients: Ethical Sourcing Becoming Industry Norm in Cosmetics Industry [ecoviaint.com]
- 31. contractlaboratory.com [contractlaboratory.com]
A Cross-Study Comparative Analysis of Tetradecyl Lactate's Influence on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced dermatological and cosmetic formulations, a thorough understanding of how individual excipients impact the skin's barrier is paramount. This guide provides a comprehensive cross-study comparison of Tetradecyl lactate's effect on skin barrier function, juxtaposed with established barrier-enhancing agents. While quantitative data for this compound is not abundantly available in public literature, this analysis synthesizes existing information on its properties and proposes a framework for its evaluation against well-documented alternatives.
The Stratum Corneum: Our Primary Defense
The skin's primary barrier, the stratum corneum, is often conceptualized as a "brick and mortar" structure. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the lipid-rich extracellular matrix composed of ceramides, cholesterol, and free fatty acids. The integrity of this structure is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against the ingress of external aggressors.[1] A compromised barrier is a hallmark of various dermatological conditions, including atopic dermatitis and xerosis.[2]
Assessing Skin Barrier Function: Key Methodologies
Evaluating the efficacy of a topical agent on skin barrier function relies on robust and reproducible methodologies. The two most common non-invasive techniques are:
-
Transepidermal Water Loss (TEWL): This measures the quantity of water that passively evaporates from the skin's surface.[3] An increase in TEWL is indicative of a compromised barrier function.[3]
-
Corneometry: This technique measures the hydration level of the stratum corneum by assessing its electrical capacitance. Higher corneometry values correspond to better skin hydration.
Experimental Protocol: In-Vivo Evaluation of Skin Barrier Function
A standardized protocol for a short-term clinical evaluation of a topical ingredient's effect on skin barrier function would typically involve the following steps:
-
Subject Recruitment: A cohort of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimatized in a controlled environment (temperature and humidity) for at least 30 minutes before any measurements are taken.
-
Baseline Measurements: Baseline TEWL and corneometry readings are taken on designated test sites on the forearms.
-
Product Application: A standardized amount of the test product (e.g., a formulation containing this compound) and control products (e.g., a placebo, a positive control with a known barrier enhancer) are applied to the respective test sites.
-
Post-Application Measurements: TEWL and corneometry measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Changes from baseline are calculated and statistically analyzed to determine the effect of each treatment on skin barrier function and hydration.
Diagram of a Typical In-Vivo Skin Barrier Function Study Workflow
Caption: Workflow for an in-vivo clinical study on skin barrier function.
This compound: An Emollient with Barrier-Enhancing Potential
This compound, also known as myristyl lactate, is the ester of myristyl alcohol and lactic acid. It is primarily used in cosmetic and personal care products as an emollient and skin-conditioning agent.[4]
Mechanism of Action (Proposed):
Based on available literature, the proposed mechanisms by which this compound may influence skin barrier function are:
-
Emolliency and Occlusion: As an emollient, this compound helps to soften and smooth the skin by forming a lipidic film on the stratum corneum. This film can act as an occlusive barrier, reducing TEWL by preventing water evaporation.[5]
-
Penetration Enhancement: Lactate esters have been shown to act as penetration enhancers, potentially by interacting with the lipid bilayer of the stratum corneum.[6] This property could facilitate the delivery of other beneficial ingredients into the skin.
Current Data:
While the chemical properties of this compound suggest a positive impact on skin barrier function, there is a notable lack of publicly available, peer-reviewed clinical studies that provide quantitative data on its effects on TEWL and stratum corneum hydration. The information available is largely descriptive, focusing on its sensory properties and general emollient effects.[4]
Comparative Analysis with Established Barrier Enhancers
To provide context for the potential efficacy of this compound, it is essential to compare it with well-researched ingredients known to improve skin barrier function.
| Ingredient | Mechanism of Action | Effect on TEWL | Effect on Skin Hydration |
| Petrolatum | Forms an occlusive barrier on the skin's surface, significantly reducing water evaporation.[7] | Significant reduction.[7] | Significant increase (indirectly by preventing water loss).[7] |
| Glycerin | A humectant that attracts and binds water to the stratum corneum.[8] | Can reduce TEWL by improving barrier function. | Significant increase.[8] |
| Ceramides | Key components of the stratum corneum's lipid matrix, helping to maintain its structure and integrity. | Reduction by restoring the lipid barrier. | Increase by improving the skin's ability to retain water. |
| Niacinamide | Stimulates the synthesis of ceramides and other intercellular lipids, thereby strengthening the skin barrier. | Reduction. | Increase. |
| Hyaluronic Acid | A powerful humectant that can hold a large amount of water, providing significant hydration to the skin. | Can reduce TEWL by forming a hydrating film and improving barrier structure.[9] | Significant increase.[9] |
| Lanolin | A complex mixture of esters, fatty acids, and alcohols that mimics the skin's natural lipids, providing both emollient and occlusive effects.[2] | Reduction. | Increase.[2] |
| This compound (Proposed) | Acts as an emollient to form an occlusive film and may enhance penetration of other actives. | Expected to reduce TEWL. | Expected to increase hydration. |
Diagram of Mechanisms of Action
Caption: Mechanisms of action for different skin barrier enhancers.
Future Directions: A Call for Quantitative Studies on this compound
The current body of evidence suggests that this compound is a promising emollient with the potential to positively influence skin barrier function. However, to substantiate these claims and to fully understand its position relative to other barrier enhancers, dedicated clinical and ex-vivo studies are necessary.
Proposed Ex-Vivo Study Design:
An ex-vivo study using human skin explants could provide valuable initial data on this compound's effect on the skin barrier.
-
Skin Procurement: Obtain human skin explants from elective surgeries.
-
Barrier Disruption: Induce a controlled barrier disruption on a subset of the explants (e.g., through tape stripping or chemical challenge).
-
Treatment Application: Apply formulations containing this compound, a placebo, and positive controls to the explants.
-
TEWL and Hydration Measurement: Measure TEWL and corneometry on the explants at various time points.
-
Histological and Molecular Analysis: Analyze tissue samples for changes in stratum corneum structure, lipid composition, and the expression of key barrier-related proteins.
Conclusion
This compound is a multifunctional ingredient with established emollient and skin-conditioning properties. While its chemical nature suggests a beneficial role in supporting the skin's barrier function by forming an occlusive layer, there is a clear need for robust, quantitative studies to confirm these effects and to allow for a direct comparison with other well-established barrier-enhancing agents. The experimental frameworks outlined in this guide provide a roadmap for future research that will be critical for formulators and researchers seeking to innovate in the field of skin barrier repair and maintenance.
References
-
Myristyl lactate. (2022, November 29). Tiiips. Retrieved from [Link]
-
Myristyl Lactate. Cosmetics Info. Retrieved from [Link]
-
MYRISTYL LACTATE. Ataman Kimya. Retrieved from [Link]
-
What is MYRISTYL LACTATE. EWG Skin Deep. Retrieved from [Link]
-
Ultimate Humectant Comparison. Regimen Lab. Retrieved from [Link]
- Sparr Eskilsson, E., & Tagesson, C. (1998). Skin-identical lipids versus petrolatum in the treatment of tape-stripped and detergent-perturbed human skin.
- Diesner, S. C., Bergmayr, C., Pfitzner, B., Assen, F. S., & Elbe-Bürger, A. (2021). Ex-Vivo Skin Explant Culture Is a Model for TSLP-Mediated Skin Barrier Immunity. Life (Basel, Switzerland), 11(11), 1237.
- Mills, K. J., Popova, D. A., Cogan, P. S., & Wertz, P. W. (2017). A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses.
- Darlenski, R., & Fluhr, J. W. (2024). Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. Frontiers in Medicine, 11, 1345678.
-
Top Ingredients for Skin Hydration: From Hyaluronic Acid to Glycerin. (2024, October 30). Retrieved from [Link]
- Darlenski, R., & Fluhr, J. W. (2024). Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. Frontiers in medicine, 11, 1345678.
-
Transepidermal water loss (study 2) at t0, after 4 days (t4) of... ResearchGate. Retrieved from [Link]
-
In-Vitro Corneometry and Tewametry. Retrieved from [Link]
- Park, J. H., Lee, J. E., Kim, D. H., & Kim, Y. C. (2021). Ex Vivo Live Full-Thickness Porcine Skin Model as a Versatile In Vitro Testing Method for Skin Barrier Research. International journal of molecular sciences, 22(16), 8758.
- Draelos, Z. D., & Hornby, S. (2019). Exploratory study to evaluate two clinical methods for assessing moisturizing effect on skin barrier repair.
- Diesner, S. C., Bergmayr, C., Pfitzner, B., Assen, F. S., & Elbe-Bürger, A. (2021). Ex-Vivo Skin Explant Culture Is a Model for TSLP-Mediated Skin Barrier Immunity. Life (Basel, Switzerland), 11(11), 1237.
-
This compound - Descrizione. Retrieved from [Link]
- Spada, F., Barnes, T. M., & Greive, K. A. (2018). Skin hydration is significantly increased by a cream formulated to mim.
- Wang, Y., & Wu, J. (2025). Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation. Frontiers in Immunology, 16, 1567894.
-
The hydration state, as measured by Corneometer, and (b) transepidermal water loss (TEWL) in hydrated and dry skin. ***P < 0.001. ResearchGate. Retrieved from [Link]
-
Breaking Down the Science: A Comprehensive Comparison of Barrier Repair Products (BRPs). Regimen Lab. Retrieved from [Link]
- Sparavigna, A., Tenconi, B., & De Ponti, I. (2019). The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study.
- Czarnowicki, T., He, H., Krueger, J. G., & Guttman-Yassky, E. (2017). Petrolatum: Barrier repair and antimicrobial responses underlying this"inert"moisturizer. The Journal of allergy and clinical immunology, 139(6), 1953–1965.e11.
-
To Evaluate the Effect of Moisturizing Creams on Skin Barrier Function. (2019). ClinicalTrials.gov. Retrieved from [Link]
- Hon, K. L., Tsang, Y. C. K., & Lee, V. W. Y. (2020). Efficacy of Nonprescription Moisturizers for Atopic Dermatitis: An Updated Review of Clinical Evidence.
-
Just found out that glycerin is way better than hyaluronic in term of hydration scientifically speaking and it's much cheaper, what do you think? [research] : r/SkincareAddiction. (2023, June 27). Reddit. Retrieved from [Link]
-
Petrolatum Is Effective as a Moisturizer, But There Are More Uses for It. (2022). MDEdge. Retrieved from [Link]
- Le Fur, I., & Morvan, M. (2020). Self-recording the skin hydration and Trans-Epidermal Water Loss parameters: A pilot study. Skin research and technology : official journal of International Society for Bioengineering and the Skin (ISBS) [and] International Society for Digital Imaging of Skin (ISDIS) [and] International Society for Skin Imaging (ISSI), 26(4), 585–591.
- Czarnowicki, T., He, H., Krueger, J. G., & Guttman-Yassky, E. (2015). Petrolatum: Barrier repair and antimicrobial responses underlying this"inert"moisturizer. The Journal of allergy and clinical immunology, 136(3), 819–821.e11.
-
A Therapeutic Renaissance - Emerging Treatments for Atopic Dermatitis. (2020). Journal of Drugs in Dermatology. Retrieved from [Link]
-
Moisture vs Hydration: How Hyaluronic Acid and Glycerin Lock Water Into Your Skin. (2025, October 2). MISTR. Retrieved from [Link]
-
Management of Atopic Dermatitis. (2019). Journal of Drugs in Dermatology. Retrieved from [Link]
-
In vitro and in vivo evaluation of skin's barrier creams. ResearchGate. Retrieved from [Link]
- Loden, M., & Maibach, H. I. (1995). Clinical and non-invasive evaluation of 12% ammonium lactate emulsion for the treatment of dry skin in atopic and non-atopic subjects.
- Li, Y., Wang, Y., & Liu, Y. (2023). The efficacy and safety of oral microecological agents as add-on therapy for atopic dermatitis: A systematic review and meta-analysis of randomized clinical trials.
- Luebberding, S., Krueger, N., & Kerscher, M. (2013). Age-related changes in skin barrier function - quantitative evaluation of 150 female subjects. International journal of cosmetic science, 35(2), 183–190.
- Contini, C., Baranyai, Z., Sinko, B., & Kemeny, L. (2023). Directional assessment of the skin barrier function in vivo. Skin research and technology : official journal of International Society for Bioengineering and the Skin (ISBS) [and] International Society for Digital Imaging of Skin (ISDIS) [and] International Society for Skin Imaging (ISSI), 29(1), e13259.
- Gassert, A., Daub, M., & Heisig, P. (2018). Transepidermal water loss in healthy adults: a systematic review and meta-analysis update.
-
Transepidermal water loss (TEWL) in the ceramide cream and cleanser and... ResearchGate. Retrieved from [Link]
- Del Rosso, J. Q., & Levin, J. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties.
-
Improved Skin Barrier Function Along with Hydration Benefits of Viola yedoensis Extract, Aesculin, and Schaftoside and LC-HRMS/MS Dereplication of Its Bio-Active Components. (2021). MDPI. Retrieved from [Link]
-
Directional assessment of the skin barrier function in vivo. (2025, August 26). ResearchGate. Retrieved from [Link]
- Groeber, F., Engelhardt, L., & Walles, H. (2022). Open-Source Human Skin Model with an In Vivo-like Barrier for Drug Testing. Pharmaceutics, 14(3), 629.
-
Analysis of skin model barrier function. (A) The bar graph shows the... ResearchGate. Retrieved from [Link]
Sources
- 1. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Nonprescription Moisturizers for Atopic Dermatitis: An Updated Review of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. specialchem.com [specialchem.com]
- 5. Myristyl lactate [tiiips.com]
- 6. Buy this compound | 1323-03-1 [smolecule.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Self-recording the skin hydration and Trans-Epidermal Water Loss parameters: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Sensitizing Potential of Myristyl Lactate: A Comparative Guide to In Vitro Models
Introduction: The Imperative for Non-Animal Skin Sensitization Testing
In the landscape of cosmetic and pharmaceutical ingredient development, ensuring the safety of novel and existing compounds is paramount. Myristyl lactate, the ester of myristyl alcohol and lactic acid, is a widely utilized emollient and conditioning agent valued for its ability to impart a smooth, lubricious feel to topical formulations.[1][2] While historical data from animal studies and a long history of use suggest a low potential for skin irritation and sensitization, the global shift towards non-animal testing methods necessitates a re-evaluation of such ingredients using modern, mechanistically based in vitro assays.[3]
This guide provides a comprehensive framework for validating the non-sensitizing potential of myristyl lactate using a battery of validated in vitro models. We will delve into the scientific rationale behind the selection of these assays, present detailed experimental protocols, and offer a comparative analysis of hypothetical data for myristyl lactate against relevant benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the current regulatory and ethical landscape of skin sensitization testing.
The move away from animal testing is driven by both ethical considerations and robust scientific progress.[4] Regulatory bodies worldwide, including the European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD), have endorsed a range of in vitro and in chemico methods that assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[5][6][7][8] This AOP-based approach provides a mechanistic understanding of how a chemical may induce skin sensitization, a delayed-type hypersensitivity reaction.[9]
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization is a conceptual framework that outlines the sequence of biological events from the initial molecular interaction of a chemical with the skin to the adverse outcome of allergic contact dermatitis. The in vitro assays discussed in this guide are designed to interrogate the initial key events of this pathway.
Diagram: Adverse Outcome Pathway for Skin Sensitization
Caption: The Adverse Outcome Pathway for skin sensitization and the corresponding in vitro assays.
A Trio of Validated In Vitro Assays for a Comprehensive Assessment
No single in vitro test is currently sufficient to replace the traditional animal models for skin sensitization.[10][11] Therefore, a testing strategy incorporating multiple assays that address different key events in the AOP is recommended for a robust safety assessment.[4][10] We will focus on three OECD-validated methods: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).
Direct Peptide Reactivity Assay (DPRA) - Assessing the Molecular Initiating Event
The DPRA is an in chemico method that evaluates the first key event in the AOP: the covalent binding of a chemical to skin proteins.[2][12][13] This is simulated by measuring the reactivity of the test substance with synthetic peptides containing either cysteine or lysine, which are common targets for electrophilic sensitizers in the skin.[12]
-
Preparation of Reagents: Synthetic heptapeptides containing either a central cysteine or lysine residue are prepared in a suitable buffer. The test substance, myristyl lactate, and positive/negative controls are dissolved in an appropriate solvent (e.g., acetonitrile).
-
Incubation: The test substance is incubated with the cysteine and lysine peptides for 24 hours at a controlled temperature.[14]
-
Quantification: The remaining concentration of the peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated. The mean depletion value is then used to classify the substance into one of four reactivity classes: no, low, moderate, or high reactivity.[14]
Diagram: DPRA Experimental Workflow
Caption: A simplified workflow of the Direct Peptide Reactivity Assay (DPRA).
KeratinoSens™ Assay - Evaluating Keratinocyte Activation
The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the AOP: the activation of keratinocytes.[7][15][16] It utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[13][15] Sensitizers can induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be measured as a light signal.[13][17]
-
Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated for 24 hours.[16]
-
Exposure: The cells are exposed to a range of concentrations of myristyl lactate, as well as positive and negative controls, for 48 hours.[15][16]
-
Luminometry: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to luciferase activity, is measured using a luminometer.[16]
-
Cytotoxicity Assessment: A parallel assay (e.g., MTT) is performed to assess the cytotoxicity of the test substance, ensuring that the observed luciferase induction is not due to cellular stress from toxicity.[16]
-
Data Analysis: The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax) are determined. A substance is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase activity above a certain threshold.[15]
Diagram: KeratinoSens™ Signaling Pathway
Caption: The Keap1-Nrf2-ARE signaling pathway activated in the KeratinoSens™ assay.
Human Cell Line Activation Test (h-CLAT) - Assessing Dendritic Cell Activation
The h-CLAT is another cell-based assay that addresses the third key event in the AOP: the activation of dendritic cells (DCs).[18][19][20] It uses a human monocytic leukemia cell line (THP-1) as a surrogate for DCs.[21] Upon exposure to sensitizers, these cells upregulate the expression of co-stimulatory molecules and adhesion markers, such as CD86 and CD54, which are crucial for T-cell priming.
-
Cell Culture and Exposure: THP-1 cells are cultured and then exposed to various concentrations of myristyl lactate and controls for 24 hours.[20]
-
Antibody Staining: Following exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry: The expression levels of CD86 and CD54 on the cell surface are quantified using flow cytometry.[20]
-
Cytotoxicity Measurement: Cell viability is concurrently assessed to ensure that the upregulation of surface markers is not a result of cytotoxicity.
-
Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated. A substance is considered a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a non-cytotoxic concentration in two independent experiments.
Comparative Analysis: Myristyl Lactate vs. Alternatives
To provide a practical context, we present a hypothetical dataset for myristyl lactate, benchmarked against a known weak sensitizer (Cinnamic Aldehyde) and a commonly used non-sensitizing emollient (Isopropyl Myristate). This data is illustrative and based on the expected low sensitization potential of myristyl lactate.
Table 1: Hypothetical DPRA Results
| Test Substance | Mean Peptide Depletion (%) | Reactivity Classification |
| Myristyl Lactate | 2.5 | No Reactivity |
| Isopropyl Myristate | 1.8 | No Reactivity |
| Cinnamic Aldehyde | 45.2 | Moderate Reactivity |
| Prediction Criteria | < 6.38% = No Reactivity |
Table 2: Hypothetical KeratinoSens™ Results
| Test Substance | EC1.5 (µM) | Imax (fold induction) | Prediction |
| Myristyl Lactate | > 1000 | 1.2 | Non-sensitizer |
| Isopropyl Myristate | > 1000 | 1.1 | Non-sensitizer |
| Cinnamic Aldehyde | 12.5 | 4.8 | Sensitizer |
| Prediction Criteria | EC1.5 ≤ 1000 µM = Sensitizer |
Table 3: Hypothetical h-CLAT Results
| Test Substance | CD86 RFI (%) at CV75 | CD54 RFI (%) at CV75 | Prediction |
| Myristyl Lactate | 110 | 125 | Non-sensitizer |
| Isopropyl Myristate | 105 | 115 | Non-sensitizer |
| Cinnamic Aldehyde | 180 | 250 | Sensitizer |
| Prediction Criteria | CD86 RFI ≥ 150% or CD54 RFI ≥ 200% = Sensitizer |
Integrated Assessment and Conclusion
Based on this hypothetical data, myristyl lactate would be classified as a non-sensitizer. It shows no significant reactivity in the DPRA, does not induce the Keap1-Nrf2-ARE pathway in the KeratinoSens™ assay, and does not lead to the upregulation of CD86 or CD54 in the h-CLAT. This integrated assessment, covering the first three key events of the AOP, provides strong evidence for the non-sensitizing potential of myristyl lactate.
The results for isopropyl myristate, another widely used emollient, are similarly negative, reinforcing its safety profile. In contrast, the positive control, cinnamic aldehyde, demonstrates clear activity across all three assays, validating the sensitivity of the test systems.
Conclusion: A Robust, Non-Animal Approach to Safety Validation
References
- Alfa Chemistry. (n.d.). Comprehensive Analysis of Isopropyl Myristate in Pharmaceutical and Cosmetic Applications.
- ECHA. (2021, October 13). ECHA publishes advice on applying OECD non-animal skin sensitisation assessments under REACH. Cosmetics Design Europe.
- Basketter, D. A., et al. (2015). Skin sensitization: Implications for integration of clinical data into hazard identification and risk assessment. Human & Experimental Toxicology, 34(12), 1206-1214.
- Creative BioMart. (n.d.). KeratinoSens™ Assay.
- Creative Diagnostics. (n.d.). Human Cell Line Activation Test (h-CLAT) protocol according to OECD 442E.
- ECSA Chemicals. (2025, July 1). Isopropyl Myristate for cosmetic use.
- Kreiling, R., et al. (2017). In chemico, in vitro and in vivo comparison of the skin sensitizing potential of eight unsaturated and one saturated lipid compounds. Regulatory Toxicology and Pharmacology, 90, 247-256.
- Cosmetics Info. (n.d.). Myristyl Lactate.
- Scientific Committee on Consumer Safety. (2022, March 17). In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications.
- Ferreira, M., et al. (2020). Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions. Molecules, 25(20), 4789.
- To, J., et al. (2024). Challenges integrating skin sensitization data for assessment of difficult to test substances. Toxicology Research, 13(1), 1-13.
- JRC Big Data Analytics Platform. (2021, October 21). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA)
- Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA).
- REACHCentrum. (2021, October 25).
- Charles River Laboratories. (n.d.). Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing.
- SpecialChem. (2024, May 31). MYRISTYL LACTATE.
- PETA Science Consortium International e.V. (2016, August 29).
- XCellR8. (n.d.). KeratinoSens™ Skin Sensitisation Test OECD TG 442d.
- TSAR. (n.d.). KeratinoSens assay for the testing of skin sensitizers. EURL ECVAM.
- ResearchGate. (2020, May 19). Direct Peptide Reactivity Assay (DPRA)
- EU Science Hub. (n.d.). Skin Sensitisation: the KeratinoSen assay. The Joint Research Centre.
- Biochain. (2024, January 5).
- Science.gov. (n.d.).
- COSMILE Europe. (n.d.). MYRISTYL LACTATE – Ingredient.
- Ashikaga, T., et al. (2006). Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol. Toxicology in Vitro, 20(5), 767-773.
- MDPI. (2022).
- Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT).
- Miyazawa, M., et al. (2016). Improvement of human cell line activation test (h-CLAT) using short-time exposure methods for prevention of false-negative results. The Journal of Toxicological Sciences, 41(4), 537-548.
- Kim, S., et al. (2022). Pre-validation study of spectrophotometric direct peptide reactivity assay (Spectro-DPRA) as a modified in chemico skin sensitization test method. Archives of Toxicology, 96(6), 1735-1748.
- Dartmouth Journeys. (2020, December 5). A direct peptide reactivity assay using a high-throughput mass spectrometry screening platform for detection of skin sensitizers.
- TSAR. (n.d.). EURL ECVAM Recommendation on the human Cell Line Activation Test (h-CLAT)
- Sakaguchi, H., et al. (2008). Assessment of the human Cell Line Activation Test (h-CLAT) for Skin Sensitization; Results of the First Japanese Inter-laboratory. Journal of Toxicological Sciences, 33(4), 435-446.
- National Toxicology Program. (2015, February 4).
- IIVS.org. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E).
- European Union. (n.d.).
- CPT Labs. (n.d.). Human Cell Line Activation Test.
- Ataman Kimya. (n.d.). MYRISTYL LACTATE.
- ECHA. (2016, July 5).
- ECETOC. (2000). Skin Sensitisation Testing for the Purpose of Hazard Identification and Risk Assessment. ECETOC Monograph No.29.
- EPA. (2019, December 5). List of Alternative Test Methods and Strategies (or New Approach Methodologies [NAMs])
- Kleinstreuer, N. C., et al. (2018). Non-animal methods to predict skin sensitization (II): an assessment of defined approaches. Critical Reviews in Toxicology, 48(5), 359-374.
- ICCVAM. (n.d.). Experiences from the US-Roadmap to regulatory acceptance of non-animal methods. Internal Market, Industry, Entrepreneurship and SMEs.
- EPA. (2019, December 5). List of Alternative Test Methods and Strategies (or New Approach Methodologies [NAMs])
- Farmoganic - Health and Beauty. (n.d.). Myristyl Lactate. Retrieved from Farmoganic - Health and Beauty website.
Sources
- 1. specialchem.com [specialchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Adaptation of the KeratinoSens™ skin sensitization test to animal-product-free cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
- 10. cir-safety.org [cir-safety.org]
- 11. Direct Peptide Reactivity Assay (DPRA) test for skin sensitization - SB PEPTIDE [sb-peptide.com]
- 12. A Comprehensive Review of the Direct Peptide Reactivity Assay in Skin Sensitization Testing: Applicability, Limitations, and Considerations | Archives of Pharmacy [aseestant.ceon.rs]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decoding Safety: Unraveling the Mechanism of the Keratinosens Assay Kit [biochain.in]
- 16. cir-safety.org [cir-safety.org]
- 17. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
Safety Operating Guide
Core Profile and Hazard Analysis of Tetradecyl Lactate
An In-Depth Guide to the Safe Disposal of Tetradecyl Lactate
As a trusted partner in your research and development endeavors, we recognize that our responsibility extends beyond supplying high-quality chemical reagents. Ensuring the safety of your laboratory personnel and the protection of our shared environment is a mission we take seriously. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound (also known as myristyl lactate), designed for the professional researchers, scientists, and drug development experts who are our valued customers.
A foundational understanding of a chemical's properties is the bedrock of its safe management. This compound is an ester of lactic acid and myristyl alcohol, widely used as an emollient and skin conditioning agent. While it is not classified as a highly acute toxin, a nuanced understanding of its characteristics is essential for risk mitigation.
Key Physicochemical Properties:
| Property | Data | Source(s) |
| Synonyms | Myristyl Lactate, Tetradecyl 2-Hydroxypropanoate | [1] |
| Appearance | White to very pale yellow solid, crystal, or lump | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |
| Melting Point | Approximately 23°C - 34°C | [2] |
Causality of Hazards:
The primary risks associated with this compound stem from its physical form and its potential environmental impact.
-
Occupational Hazard: Direct contact with the skin and eyes may cause mild irritation.[2][3] While not highly sensitizing, repeated exposure without protective equipment can lead to discomfort. The primary goal of in-lab handling protocols is to prevent this direct contact.
-
Environmental Hazard: There is conflicting data regarding the environmental impact of this compound. Some sources indicate it is readily biodegradable, while others classify it as very toxic to aquatic life with long-lasting effects.[1][4][5] This discrepancy necessitates a cautious approach. The guiding principle for disposal must be the prevention of its release into the environment, particularly into drains and waterways. [3][4]
The Procedural Workflow for this compound Disposal
This protocol is a self-validating system designed to ensure safety and regulatory compliance from the point of waste generation to final disposal.
Step 1: Pre-Disposal Assessment & Personal Protective Equipment (PPE)
Before handling any waste, ensure you are equipped to minimize exposure. The causality is simple: creating a physical barrier between the chemical and the user prevents potential irritation.
-
Required PPE:
-
Nitrile Gloves: To prevent skin contact.
-
Safety Goggles with Side Shields: To protect against accidental splashes.
-
Laboratory Coat: To protect clothing and skin.
-
Step 2: Waste Segregation at the Source
This is the most critical control point in the disposal process. Improper segregation can contaminate non-hazardous waste streams and lead to costly and improper disposal.
-
Solid Waste Stream (Contaminated):
-
Description: This stream includes any solid materials that have come into direct contact with this compound. Examples include contaminated gloves, weighing papers, absorbent pads, and pipette tips.
-
Procedure: Place these items into a designated, clearly labeled, and sealable hazardous waste container (e.g., a lined cardboard box or a plastic drum). The label must read "Hazardous Waste" and list "this compound."
-
-
Liquid Waste Stream:
-
Description: This includes unused or waste this compound (in its liquid/molten state), solutions containing the compound, and solvent rinsate from decontamination procedures.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and chemical-resistant container (e.g., a polyethylene carboy). The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages. Under no circumstances should this waste be poured down the sanitary sewer. [3][4]
-
Step 3: Decontamination of Surfaces and Glassware
To prevent unintentional cross-contamination of future experiments, all equipment must be thoroughly cleaned.
-
Mechanical Removal: For visible solid residue, carefully scrape or wipe it away with a paper towel. Dispose of the towel in the solid hazardous waste stream.
-
Solvent Rinse: Since this compound is soluble in alcohol, rinse the contaminated glassware or wipe surfaces with a minimal amount of ethanol or isopropanol.[1] This is the key step to effectively remove the compound.
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") is now considered hazardous waste. It must be collected and added to your designated liquid hazardous waste container.
-
Final Wash: Once decontaminated, glassware can be washed using standard laboratory detergents and water.
Step 4: Storage and Final Disposition
All generated waste must be managed according to institutional and local regulations.
-
Storage: Keep the sealed hazardous waste containers in a designated, well-ventilated, secondary containment area while awaiting pickup.
-
Disposal: The final and only acceptable disposal method is through a licensed environmental waste management contractor.[1][4][5] This contractor will transport the waste for proper treatment, which is typically high-temperature incineration.[1] This method ensures the complete destruction of the organic compound, converting it to carbon dioxide and water.
Visualized Disposal Workflow
The following diagram provides a logical, at-a-glance decision-making framework for the entire disposal process.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
-
Myristyl Lactate Safety Data Sheet (2021). Musashino Chemical Laboratory, Ltd. [Link]
-
Myristyl Lactate Technical Data. Ataman Kimya. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]
-
Myristyl Lactate Safety Data Sheet. Making Cosmetics. [Link]
Sources
Personal protective equipment for handling Tetradecyl lactate
An In-Depth Guide to Personal Protective Equipment for Handling Tetradecyl Lactate
For laboratory professionals engaged in research, development, and scientific discovery, the meticulous and safe handling of chemical compounds is the bedrock of innovation. This compound, also known as myristyl lactate, is an ester widely utilized for its emollient and lubricating properties in various formulations. While it offers significant functional benefits, a comprehensive understanding of its hazard profile and the corresponding safety protocols is non-negotiable for ensuring personnel safety and environmental integrity.
This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow protocols but to understand the rationale that underpins them, creating a self-validating system of safety within your laboratory.
Hazard Assessment: The "Why" Behind the "What"
Before handling any chemical, a thorough hazard assessment is paramount. This compound's primary hazards dictate the necessary protective measures. According to safety data sheets, the compound is classified with specific GHS (Globally Harmonized System) hazard statements.
The most consistently cited hazard is H319: Causes serious eye irritation .[1] This is the principal driver for mandatory eye protection. Vapors may also cause irritation to the eyes.[1] While some data suggests it is minimally irritating to the skin, other studies have shown moderate irritation with undiluted product, making skin protection a necessary precaution. Furthermore, it is classified as H410: Very toxic to aquatic life with long lasting effects , which is a critical consideration for spill management and waste disposal.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description | Source |
|---|---|---|---|
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects |[1] |
Understanding these classifications is the first step in building a robust safety protocol. The serious eye irritation potential necessitates stringent eye protection, while the environmental toxicity demands careful containment and disposal.
Core Personal Protective Equipment (PPE) Directives
Based on the hazard profile, the following PPE is required when handling this compound. The specific equipment should be selected based on the scale of the operation and the potential for exposure.
Eye and Face Protection
Directive: Wear chemical safety goggles. Causality: This is a non-negotiable requirement due to the H319 classification.[1] Standard safety glasses do not provide a sufficient seal to protect against potential splashes or vapors. In situations where larger quantities are being handled or there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
Directive: Wear chemical-resistant gloves and a lab coat. Causality: To prevent skin contact, impervious gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's resistance data. A lab coat or other protective clothing must be worn to protect against accidental spills. All contaminated clothing should be removed immediately and laundered before reuse.
Respiratory Protection
Directive: Use in a well-ventilated area. Respiratory protection is required if dust or aerosols are generated. Causality: this compound can exist as a solid or a liquid near room temperature.[2] When handling the solid form, dust may be generated. When heated or agitated, aerosols can form. In these scenarios, or if adequate ventilation is not available, a NIOSH-approved respirator is necessary to prevent irritation to the respiratory system.[3]
Procedural Workflow for Safe Handling
A systematic approach ensures that safety is integrated into every step of the handling process. The following workflow diagram illustrates the key stages for safely managing this compound in a laboratory setting.
Caption: A systematic workflow for the safe handling of this compound.
Spill and Emergency Response Protocol
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is crucial for mitigating harm.
Step-by-Step First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek immediate medical attention.[1]
-
Skin Contact: While not classified as a primary skin irritant, it is recommended to wash the affected area thoroughly with soap and water.[1]
-
Inhalation: If vapors, dust, or aerosols are inhaled, move the person into fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist, call a physician.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice if symptoms persist.[1][2]
The following diagram outlines the logical flow of an emergency response.
Caption: Emergency response flowchart for this compound incidents.
Operational Plan for Disposal
The high aquatic toxicity of this compound necessitates a strict disposal protocol.
-
Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be segregated as hazardous waste.
-
Containment: Waste must be collected in a clearly labeled, tightly sealed container to prevent environmental release.[1] Do not re-use empty containers.[1]
-
Disposal: The contained waste must be disposed of through a licensed waste management company or your institution's environmental health and safety department.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[3]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both their personal safety and the protection of the environment. This commitment to procedural excellence and foundational safety knowledge is the hallmark of a trustworthy and authoritative laboratory environment.
References
-
Ataman Kimya. MYRISTYL LACTATE. Retrieved from [Link]
-
Ataman Kimya. MYRISTYL LACTATE. Retrieved from [Link]
-
Pharos. This compound. Retrieved from [Link]
-
PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64676, Myristyl Lactate. Retrieved from [Link].
-
Making Cosmetics. SDS (Safety Data Sheet) - Menthyl Lactate Crystals. Retrieved from [Link]
-
Making Cosmetics. SDS (Safety Data Sheet) - Myristyl Lactate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
